molecular formula C4H8Cl2S B1223074 Mustard gas CAS No. 505-60-2

Mustard gas

Cat. No.: B1223074
CAS No.: 505-60-2
M. Wt: 159.08 g/mol
InChI Key: QKSKPIVNLNLAAV-UHFFFAOYSA-N
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Description

Mustard gas, systematically known as bis(2-chloroethyl) sulfide, is an organosulfur compound and a potent vesicant (blister agent) . At room temperature, it is a colorless to yellow-brown oily liquid with an odor commonly described as resembling mustard, garlic, or horseradish . It is sparingly soluble in water but highly soluble in lipids, fats, and organic solvents, which facilitates its rapid absorption into the body . Its primary value in scientific research stems from its powerful alkylating properties. The mechanism of cellular toxicity involves the formation of highly reactive cyclic sulfonium ions that permanently alkylate nucleotides in DNA strands, leading to cross-linking, programmed cell death, and inhibition of cellular division . This same mechanism is responsible for its carcinogenic and mutagenic effects . This compound is a key compound in military and toxicology research for studying the pathophysiology of chemical burns, vesication, and respiratory injury . It damages the skin, eyes, and respiratory tract, with effects that are typically delayed for several hours after exposure . It is also an important model alkylating agent in basic science research. Historically, investigations into nitrogen mustard agents, derivatives of sulfur mustard, led to the development of some of the first chemotherapeutic drugs, such as mechlorethamine, for treating cancers like Hodgkin's lymphoma . The International Agency for Research on Cancer (IARC) classifies this compound as a known human carcinogen . This product is provided For Research Use Only. It is strictly not for diagnostic or therapeutic use in humans or animals. All handling must be conducted by trained professionals in appropriately equipped laboratories using adequate personal protective equipment (PPE), including butyl rubber gloves and respiratory protection .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-(2-chloroethylsulfanyl)ethane
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InChI

InChI=1S/C4H8Cl2S/c5-1-3-7-4-2-6/h1-4H2
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InChI Key

QKSKPIVNLNLAAV-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)SCCCl
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Molecular Formula

C4H8Cl2S
Record name MUSTARD GAS
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DSSTOX Substance ID

DTXSID0037100
Record name Bis-(2-chloroethyl)sulfide
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Molecular Weight

159.08 g/mol
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Physical Description

Mustard gas is a clear amber colored oily liquid with a faint odor of mustard/garlic. It is not readily combustible. Its vapors are heavier than air, are very toxic, and can be absorbed through the skin. The effects from exposure to the material include blindness which may be delayed. Prolonged exposure of the container to fire or intense heat may cause it to violently rupture and rocket. Mustard gas is also known as dichlorodiethyl sulfide., Oily yellow-brown liquid with garlic taste and mustard odor;, COLOURLESS-TO-YELLOW OILY LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR., Clear amber-colored oily liquid, with a faint odor of mustard/garlic.
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Boiling Point

419 to 423 °F at 760 mmHg (EPA, 1998), 215-217 °C at 760 mm Hg, 216 °C, 419-423 °F
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Flash Point

221 °F (EPA, 1998), 104 °C, 105 °C, 221 °F
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Solubility

In water, 609 mg/L at 25 °C, In water, 684 mg/L at 25 °C, In water, 920 mg/L at 22 °C, Soluble in fat solvents and other common organic solvents; high lipid solubility, For more Solubility (Complete) data for BIS(2-CHLOROETHYL)SULFIDE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.0068 (very poor)
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Density

1.274 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2741 at 20 °C/4 °C (liquid); 1.338 at 13 °C (solid), Relative density (water = 1): 1.27, 1.274
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Vapor Density

5.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.5 (Air = 1), Relative vapor density (air = 1): 5.5, 5.4
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Vapor Pressure

0.09 mmHg at 86 °F (EPA, 1998), 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 9.33, 0.09 mmHg at 86 °F
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Color/Form

Colorless, oily liquid when pure, Yellow prisms, Oily liquid ... forms prisms on cooling, Water clear if pure. Normally pale yellow to black

CAS No.

505-60-2
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Melting Point

55 to 57 °F (EPA, 1998), 13-14 °C, 13.5 °C, 55-57 °F
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Foundational & Exploratory

An In-Depth Technical Guide on the Core Chemical Properties and Reactivity of Bis(2-chloroethyl) Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of bis(2-chloroethyl) sulfide (B99878), commonly known as sulfur mustard. The information is intended to support researchers, scientists, and professionals involved in drug development and countermeasures related to this potent vesicant agent.

Chemical and Physical Properties

Bis(2-chloroethyl) sulfide is an organosulfur compound with the chemical formula (ClCH₂CH₂)₂S.[1] It is a potent alkylating agent and has been used as a chemical warfare agent due to its severe blistering effects on tissues.[2] The physical and chemical properties of bis(2-chloroethyl) sulfide are summarized in the table below.

PropertyValueReferences
Chemical Formula C₄H₈Cl₂S[3]
Molecular Weight 159.08 g/mol [4]
Appearance Colorless to pale yellow or brown oily liquid[1][3][5]
Odor Mild garlic, horseradish, or mustard-like odor[1][3]
Melting Point 14.4 °C (57.9 °F)[1]
Boiling Point 217 °C (423 °F) with decomposition[1]
Density 1.27 g/mL[1]
Vapor Pressure 0.072 mmHg at 20 °C[6]
Solubility in Water 0.92 g/L at 22 °C[6]
Solubility in Organic Solvents Very soluble in common organic solvents, fats, and oils[4]

Chemical Reactivity and Reaction Mechanisms

The toxicity of bis(2-chloroethyl) sulfide is directly linked to its high reactivity, particularly its ability to act as a bifunctional alkylating agent.[7][8] Key reactions include hydrolysis, oxidation, and nucleophilic substitution.

Hydrolysis

In aqueous environments, bis(2-chloroethyl) sulfide undergoes hydrolysis. The rate-limiting step is the intramolecular cyclization to form a highly reactive cyclic sulfonium (B1226848) ion, which then rapidly reacts with water.[4][9] This reaction is temperature-dependent but not significantly affected by pH.[4] The primary hydrolysis product is thiodiglycol, a significantly less toxic compound.[5][10]

Hydrolysis Bis(2-chloroethyl) sulfide Bis(2-chloroethyl) sulfide Cyclic Sulfonium Ion Cyclic Sulfonium Ion Bis(2-chloroethyl) sulfide->Cyclic Sulfonium Ion - Cl⁻ Cyclic Sulfonium Ion->Bis(2-chloroethyl) sulfide + Cl⁻ Thiodiglycol Thiodiglycol Cyclic Sulfonium Ion->Thiodiglycol + 2H₂O HCl HCl

Figure 1: Simplified Hydrolysis Pathway of Bis(2-chloroethyl) sulfide.
Oxidation

Bis(2-chloroethyl) sulfide can be oxidized to form sulfoxide (B87167) and sulfone derivatives. Oxidation can be a method for detoxification, as the resulting sulfoxide is less toxic.[11][12] However, the sulfone can still exhibit toxicity.[13]

Oxidation Bis(2-chloroethyl) sulfide Bis(2-chloroethyl) sulfide Sulfoxide Sulfoxide Bis(2-chloroethyl) sulfide->Sulfoxide Oxidation Sulfone Sulfone Sulfoxide->Sulfone Further Oxidation

Figure 2: Oxidation of Bis(2-chloroethyl) sulfide.
Nucleophilic Substitution and Alkylation

The high reactivity of the cyclic sulfonium ion intermediate makes bis(2-chloroethyl) sulfide a potent alkylating agent that readily reacts with various nucleophiles.[4] In biological systems, this includes reactions with sulfhydryl groups, phosphates, and ring nitrogens in amino acids and nucleic acids.[14] Its bifunctional nature allows it to form both mono-adducts and cross-links within and between macromolecules like DNA and proteins, leading to significant cellular damage.[7][8]

The primary mechanism of its toxicity is the alkylation of DNA, particularly at the N7 position of guanine.[15][16] This DNA damage can inhibit cell division and induce apoptosis (programmed cell death).[13][17]

Alkylation cluster_activation Activation cluster_reaction Reaction with Nucleophiles Bis(2-chloroethyl) sulfide Bis(2-chloroethyl) sulfide Cyclic Sulfonium Ion Cyclic Sulfonium Ion Bis(2-chloroethyl) sulfide->Cyclic Sulfonium Ion - Cl⁻ Alkylated Macromolecule Alkylated Macromolecule Cyclic Sulfonium Ion->Alkylated Macromolecule + Nucleophile Nucleophile (e.g., DNA, Protein) Nucleophile (e.g., DNA, Protein)

Figure 3: General Mechanism of Alkylation by Bis(2-chloroethyl) sulfide.

Experimental Protocols

Determination of Hydrolysis Rate

This protocol is adapted from a method for determining the hydrolysis rate of chemical warfare agents.[18]

Objective: To determine the first-order rate constant and half-life of bis(2-chloroethyl) sulfide hydrolysis in an aqueous solution.

Materials:

  • Bis(2-chloroethyl) sulfide (HD)

  • Ethanol (B145695) (absolute)

  • Deionized water

  • Thermostatically controlled water bath (25 °C)

  • Micropipettes

  • 25 mL test tubes with stoppers

  • Analytical method for HD quantification (e.g., GC-MS)

Procedure:

  • Prepare a stock solution of HD in absolute ethanol.

  • Add 5 mL of deionized water to a series of test tubes and place them in the thermostat at 25 °C to equilibrate.

  • Initiate the reaction by adding a specific volume of the HD stock solution to each test tube to achieve a final HD concentration of 0.5 g/L and an ethanol concentration of 4%.

  • At predetermined time intervals, quench the reaction in one test tube and immediately measure the residual concentration of HD using a suitable analytical method.

  • Collect data on the residual HD concentration at different time points.

  • Calculate the hydrolysis rate constant (k) by plotting the natural logarithm of the HD concentration versus time. The slope of the resulting linear plot will be -k.

  • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Analysis of DNA Adducts by LC-MS/MS

This protocol outlines a general workflow for the detection and quantification of bis(2-chloroethyl) sulfide-DNA adducts, based on established methodologies.[3][14]

Objective: To identify and quantify DNA adducts formed after exposure to bis(2-chloroethyl) sulfide.

Materials:

  • Cells or tissue exposed to bis(2-chloroethyl) sulfide

  • DNA isolation kit

  • Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Reference standards for known DNA adducts (e.g., N⁷-HETEG)

Workflow:

  • DNA Isolation: Isolate genomic DNA from the exposed biological sample using a commercial DNA isolation kit according to the manufacturer's instructions.

  • DNA Hydrolysis: Enzymatically digest the isolated DNA to release the adducted nucleosides.

  • Adduct Purification: Purify the DNA adducts from the hydrolysate, for example, by solid-phase extraction.

  • LC-MS/MS Analysis:

    • Separate the adducts using a suitable liquid chromatography column and mobile phase gradient.

    • Detect and quantify the adducts using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using transitions specific for the target adducts.

  • Data Analysis: Quantify the amount of each adduct by comparing the peak areas to those of the reference standards.

DNA_Adduct_Analysis Exposed Biological Sample Exposed Biological Sample DNA Isolation DNA Isolation Exposed Biological Sample->DNA Isolation Isolated DNA Isolated DNA DNA Isolation->Isolated DNA Enzymatic Hydrolysis Enzymatic Hydrolysis Isolated DNA->Enzymatic Hydrolysis DNA Hydrolysate DNA Hydrolysate Enzymatic Hydrolysis->DNA Hydrolysate Adduct Purification Adduct Purification DNA Hydrolysate->Adduct Purification Purified Adducts Purified Adducts Adduct Purification->Purified Adducts LC-MS/MS Analysis LC-MS/MS Analysis Purified Adducts->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantified DNA Adducts Quantified DNA Adducts Data Analysis->Quantified DNA Adducts

Figure 4: Experimental Workflow for DNA Adduct Analysis.
In Vitro Cytotoxicity Assay

This protocol is a generalized procedure for assessing the cytotoxicity of bis(2-chloroethyl) sulfide in a cell culture model using a colorimetric assay such as the MTT or MTS assay.[1][10][19]

Objective: To determine the dose-dependent cytotoxicity of bis(2-chloroethyl) sulfide on a specific cell line.

Materials:

  • Human cell line (e.g., keratinocytes, lymphocytes)

  • Cell culture medium and supplements

  • Bis(2-chloroethyl) sulfide

  • 96-well microplates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of bis(2-chloroethyl) sulfide in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of bis(2-chloroethyl) sulfide. Include a vehicle control (medium with the solvent used to dissolve the agent).

  • Incubate the plate for a specific period (e.g., 24 hours).

  • Add the MTT or MTS reagent to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the reagent into a colored formazan (B1609692) product.

  • If using the MTT assay, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Signaling Pathways in Bis(2-chloroethyl) Sulfide Toxicity

Exposure to bis(2-chloroethyl) sulfide triggers a complex network of intracellular signaling pathways, primarily related to DNA damage response, apoptosis, and inflammation.

DNA Damage and Apoptosis Induction

DNA alkylation by bis(2-chloroethyl) sulfide activates DNA damage response pathways.[13] This can lead to cell cycle arrest to allow for DNA repair. However, extensive damage overwhelms the repair mechanisms, leading to the initiation of apoptosis. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated.[20]

Apoptosis_Pathway Bis(2-chloroethyl) sulfide Bis(2-chloroethyl) sulfide DNA Alkylation DNA Alkylation Bis(2-chloroethyl) sulfide->DNA Alkylation DNA Damage DNA Damage DNA Alkylation->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Fas/FasL Upregulation Fas/FasL Upregulation DNA Damage->Fas/FasL Upregulation Mitochondrial Pathway Mitochondrial Pathway p53 Activation->Mitochondrial Pathway Caspase-9 Activation Caspase-9 Activation Mitochondrial Pathway->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Death Receptor Pathway Death Receptor Pathway Fas/FasL Upregulation->Death Receptor Pathway Caspase-8 Activation Caspase-8 Activation Death Receptor Pathway->Caspase-8 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Figure 5: Simplified Signaling Pathways of Apoptosis Induced by Bis(2-chloroethyl) sulfide.
Inflammatory Response

Bis(2-chloroethyl) sulfide exposure induces a significant inflammatory response, characterized by the release of pro-inflammatory cytokines and the recruitment of immune cells.[16][21] This is mediated by the activation of key transcription factors such as NF-κB and AP-1.[16][22]

Inflammatory_Response Bis(2-chloroethyl) sulfide Bis(2-chloroethyl) sulfide Cellular Stress Cellular Stress Bis(2-chloroethyl) sulfide->Cellular Stress MAPK Activation MAPK Activation Cellular Stress->MAPK Activation NF-kB Activation NF-kB Activation Cellular Stress->NF-kB Activation AP-1 Activation AP-1 Activation MAPK Activation->AP-1 Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB Activation->Pro-inflammatory Gene Expression AP-1 Activation->Pro-inflammatory Gene Expression Cytokine & Chemokine Release Cytokine & Chemokine Release Pro-inflammatory Gene Expression->Cytokine & Chemokine Release Inflammation Inflammation Cytokine & Chemokine Release->Inflammation

Figure 6: Key Signaling Pathways in the Inflammatory Response to Bis(2-chloroethyl) sulfide.

References

An In-depth Technical Guide on the Core Mechanism of Mustard Gas-Induced DNA Alkylation and Cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mustard agents, including sulfur mustard and nitrogen mustards, are potent bifunctional alkylating agents that exert their cytotoxic effects primarily through extensive damage to cellular DNA. This technical guide provides a comprehensive overview of the molecular mechanisms underlying mustard gas-induced DNA alkylation and the formation of covalent cross-links. It details the chemical reactions involved, the specific DNA adducts generated, and the cellular responses to this form of genotoxic stress. Furthermore, this guide presents quantitative data on adduct formation, detailed experimental protocols for the detection and quantification of DNA damage, and visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers and professionals in the fields of toxicology, oncology, and drug development, aiding in the understanding of this compound toxicity and the development of effective countermeasures.

The Chemical Mechanism of DNA Alkylation by Sulfur Mustard

Sulfur mustard (bis(2-chloroethyl) sulfide) is not directly reactive but undergoes an intramolecular cyclization to form a highly reactive cyclic sulfonium (B1226848) ion (episulfonium ion).[1][2] This electrophilic intermediate is the primary species responsible for alkylating nucleophilic sites on DNA bases. The reaction proceeds in a two-step mechanism:

  • Formation of the Episulfonium Ion: One of the 2-chloroethyl side chains of sulfur mustard cyclizes, displacing the chloride ion to form a highly strained and electrophilic three-membered episulfonium ion.[1][3] This is the rate-determining step.

  • Nucleophilic Attack by DNA: The episulfonium ion is then subject to nucleophilic attack by electron-rich centers in the DNA molecule. The most frequent target is the N7 position of guanine (B1146940), followed by the N3 position of adenine.[4][5] This results in the formation of a monofunctional adduct, where one arm of the sulfur mustard molecule is covalently attached to a DNA base. The second 2-chloroethyl side chain can then undergo a similar cyclization and react with another nucleophilic site on the same or the opposite DNA strand, or with another biomolecule.[5][6]

The reaction with water can also occur, leading to the formation of thiodiglycol, a major metabolite found in urine.[7]

Sulfur_Mustard_Alkylation_Mechanism cluster_0 Step 1: Formation of Episulfonium Ion cluster_1 Step 2: DNA Alkylation cluster_2 Formation of Cross-links Sulfur_Mustard Sulfur Mustard S(CH₂CH₂Cl)₂ Episulfonium_Ion Episulfonium Ion [S(CH₂CH₂)CH₂CH₂Cl]⁺ Sulfur_Mustard->Episulfonium_Ion - Cl⁻ Monoadduct Monofunctional Adduct (e.g., N7-HETEG) Episulfonium_Ion->Monoadduct + DNA (Guanine) DNA_Guanine Guanine (N7) Crosslink Bifunctional Adduct (Interstrand/Intrastrand Cross-link) Monoadduct->Crosslink + DNA (Guanine) - Cl⁻

Figure 1: Chemical mechanism of sulfur mustard-induced DNA alkylation.

Formation of DNA Adducts and Cross-links

The reaction of mustard agents with DNA results in the formation of several types of adducts, broadly classified as monofunctional adducts and bifunctional adducts (cross-links).

Monofunctional Adducts

Monofunctional adducts arise from the reaction of one chloroethyl group of the mustard molecule with a single DNA base. The most common monofunctional adducts formed by sulfur mustard are:

  • N7-[2-[(2-hydroxyethyl)thio]ethyl]guanine (N7-HETEG): This is the most abundant DNA adduct formed by sulfur mustard.[4][8]

  • N3-[2-[(2-hydroxyethyl)thio]ethyl]adenine (N3-HETEA): Formed to a lesser extent than N7-HETEG.[4][8]

  • O6-[2-[(2-hydroxyethyl)thio]ethyl]guanine (O6-HETEG): A minor adduct, but potentially highly mutagenic.[4]

Bifunctional Adducts (Cross-links)

Bifunctional adducts, or cross-links, are formed when both chloroethyl groups of a single mustard molecule react with two different nucleophilic sites. These are considered the most cytotoxic lesions as they can completely block DNA replication and transcription.[9][10] There are two main types of DNA cross-links:

  • Intrastrand Cross-links: These occur when the mustard agent links two bases on the same DNA strand.[11][12] A common intrastrand cross-link is between two adjacent guanine residues.[13]

  • Interstrand Cross-links (ICLs): These are formed when the mustard agent connects two bases on opposite DNA strands.[9][11] A frequent ICL is bis[2-(guanin-7-yl)ethyl]sulfide, linking the N7 positions of guanines on complementary strands.[4][5]

Nitrogen mustards also form monoadducts and cross-links, with a preference for the N7 position of guanine.[14] The formation of interstrand cross-links by nitrogen mustards is a delayed process, with monoadducts forming rapidly and then converting to cross-links over several hours.[15]

Quantitative Analysis of DNA Adduct Formation

The relative abundance of different DNA adducts is a critical factor in determining the overall toxicity of mustard agents. The following tables summarize quantitative data on adduct formation.

Adduct TypeAdduct NameRelative Abundance (%) in vitroReference
Monofunctional N7-[2-[(2-hydroxyethyl)thio]ethyl]guanine (N7-HETEG)~61%[16]
N3-[2-[(2-hydroxyethyl)thio]ethyl]adenine (N3-HETEA)Lower than N7-HETEG[4][8]
O6-[2-[(2-hydroxyethyl)thio]ethyl]guanine (O6-HETEG)Very low[4]
Bifunctional bis[2-(guanin-7-yl)ethyl]sulfide (Bis-G)Higher than previously thought[17]

Table 1: Relative Abundance of Sulfur Mustard-DNA Adducts

Time Point (hours)Ratio of Interstrand Cross-links to Monoadducts (p53 gene)Ratio of Interstrand Cross-links to Monoadducts (N-ras gene)Reference
80.12 ± 0.020.13 ± 0.02[15]
240.26 (in one patient)0.26 (in one patient)[15]

Table 2: Ratio of Interstrand Cross-links to Monoadducts after Nitrogen Mustard Treatment in Patients

Cellular DNA Damage Response (DDR) to this compound-Induced Alkylation

The formation of DNA adducts and cross-links by mustard agents triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[18][19] The primary goal of the DDR is to detect the DNA lesions, arrest the cell cycle to allow time for repair, and activate the appropriate DNA repair pathways.[5][20]

The key signaling kinases that initiate the DDR are ATM (ataxia telangiectasia mutated), ATR (ataxia telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit).[5][20]

  • ATM is primarily activated by DNA double-strand breaks (DSBs), which can arise as intermediates during the repair of interstrand cross-links.[21][22]

  • ATR is activated by single-stranded DNA (ssDNA) regions, which can be generated at stalled replication forks caused by bulky adducts and cross-links.[23][24]

  • DNA-PKcs is a key component of the non-homologous end joining (NHEJ) pathway for DSB repair.[5]

Upon activation, these kinases phosphorylate a multitude of downstream targets, including the histone variant H2AX (to form γH2AX) and the tumor suppressor protein p53.[5][20] γH2AX serves as a beacon to recruit other DDR and repair proteins to the site of damage. Phosphorylated p53 can induce cell cycle arrest, apoptosis, or senescence, depending on the extent of the damage.[5]

DNA_Damage_Response_Pathway cluster_0 Damage Sensors and Transducers cluster_1 Downstream Effectors cluster_2 Cellular Outcomes Mustard_Gas This compound DNA_Damage DNA Alkylation (Monoadducts, Cross-links) Mustard_Gas->DNA_Damage Stalled_Replication Stalled Replication Forks (ssDNA) DNA_Damage->Stalled_Replication DSBs Double-Strand Breaks (DSBs) DNA_Damage->DSBs ATR ATR Stalled_Replication->ATR activates ATM ATM DSBs->ATM activates DNA_PKcs DNA-PKcs DSBs->DNA_PKcs activates CHK1 CHK1 ATR->CHK1 phosphorylates p53 p53 ATR->p53 phosphorylates H2AX H2AX ATR->H2AX phosphorylates (γH2AX) CHK2 CHK2 ATM->CHK2 phosphorylates ATM->p53 phosphorylates ATM->H2AX phosphorylates (γH2AX) DNA_PKcs->H2AX phosphorylates (γH2AX) Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair (BER, NER, HR, NHEJ) p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis H2AX->DNA_Repair recruits repair factors

Figure 2: DNA damage response signaling pathway to this compound.

Experimental Protocols

Quantification of Sulfur Mustard-DNA Adducts by UHPLC-MS/MS

This protocol is adapted from a method for the simultaneous quantification of four major sulfur mustard-DNA adducts.[17][25]

Objective: To quantify N7-HETEG, O6-HETEG, N3-HETEA, and Bis-G in DNA samples from exposed cells or tissues.

Materials:

  • DNA sample

  • Stable isotope-labeled internal standards for each adduct

  • Formic acid

  • Acetonitrile (B52724) (ACN)

  • Ultra-high performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

  • DNA Hydrolysis:

    • To the purified DNA sample, add a known amount of the stable isotope-labeled internal standards.

    • Hydrolyze the DNA to release the adducted bases by heating in formic acid.

  • Sample Preparation:

    • Neutralize the hydrolysate.

    • Purify the adducted bases using solid-phase extraction (SPE).

    • Elute the adducts and evaporate the solvent.

    • Reconstitute the sample in the mobile phase for UHPLC-MS/MS analysis.

  • UHPLC-MS/MS Analysis:

    • Inject the sample into the UHPLC system.

    • Separate the adducts using a suitable C18 column with a gradient of water and acetonitrile containing formic acid.

    • Detect and quantify the adducts using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for each adduct and its internal standard.

UHPLC_MS_MS_Workflow Start Start: DNA Sample Add_IS Add Internal Standards Start->Add_IS Hydrolysis DNA Hydrolysis (Formic Acid, Heat) Add_IS->Hydrolysis Purification Solid-Phase Extraction (SPE) Hydrolysis->Purification UHPLC UHPLC Separation Purification->UHPLC MSMS Tandem Mass Spectrometry (MRM Detection) UHPLC->MSMS Quantification Data Analysis and Quantification MSMS->Quantification End End: Adduct Levels Quantification->End

Figure 3: Workflow for UHPLC-MS/MS analysis of DNA adducts.
Detection of DNA Cross-links by the Comet Assay (Single-Cell Gel Electrophoresis)

This protocol is a modified version of the alkaline comet assay for the detection of DNA cross-links.[18][26]

Objective: To detect the presence of DNA interstrand cross-links in individual cells.

Materials:

  • Cell suspension

  • Low melting point agarose (B213101) (LMA)

  • Comet slides

  • Lysis solution (high salt, detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Encapsulation:

    • Mix the cell suspension with molten LMA at 37°C.

    • Pipette the cell/agarose mixture onto a comet slide and allow it to solidify.

  • Lysis:

    • Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and cytoplasm, leaving the nucleoids.

  • DNA Denaturation and Electrophoresis:

    • Incubate the slides in alkaline electrophoresis buffer to unwind the DNA.

    • Perform electrophoresis at a low voltage in the same buffer. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail." DNA with cross-links will migrate slower than undamaged DNA.

  • Neutralization and Staining:

    • Neutralize the slides with neutralization buffer.

    • Stain the DNA with a fluorescent dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the amount of DNA in the tail using comet scoring software. A decrease in tail moment compared to a positive control (e.g., radiation-induced strand breaks) indicates the presence of cross-links.

Host Cell Reactivation (HCR) Assay for DNA Repair Capacity

The HCR assay measures the ability of cells to repair DNA damage on a transfected plasmid.[8][27][28]

Objective: To assess the functional capacity of a cell line to repair this compound-induced DNA damage.

Materials:

  • Reporter plasmid (e.g., containing a luciferase gene)

  • Control plasmid (e.g., expressing a different reporter like Renilla luciferase)

  • Cell line of interest

  • Transfection reagent

  • Mustard agent or its analog

  • Luciferase assay reagents

  • Luminometer

Procedure:

  • Plasmid Damage:

    • Treat the reporter plasmid in vitro with a known concentration of the mustard agent to induce DNA damage.

  • Transfection:

    • Co-transfect the host cells with the damaged reporter plasmid and the undamaged control plasmid.

  • Incubation:

    • Incubate the cells for a period of time (e.g., 24-48 hours) to allow for DNA repair and expression of the reporter genes.

  • Cell Lysis and Reporter Assay:

    • Lyse the cells and measure the activity of both the reporter and control enzymes using a luminometer.

  • Data Analysis:

    • Normalize the activity of the damaged reporter to the activity of the control reporter. The level of reporter gene expression from the damaged plasmid is proportional to the DNA repair capacity of the host cells.

Conclusion

The genotoxicity of this compound is a direct consequence of its ability to alkylate DNA, forming both monofunctional adducts and highly cytotoxic interstrand and intrastrand cross-links. The formation of a reactive episulfonium ion is the key step in this process, with the N7 of guanine being the primary target. The cellular response to this damage is complex, involving the activation of the ATM/ATR signaling pathways, which orchestrate cell cycle arrest and the recruitment of various DNA repair mechanisms. A thorough understanding of these molecular events, supported by robust quantitative and functional assays, is essential for the development of effective therapeutic strategies to mitigate the devastating effects of this compound exposure. The protocols and data presented in this guide provide a foundational resource for researchers dedicated to this critical area of study.

References

Long-Term Health Consequences of Mustard Gas Exposure in Humans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term health consequences of mustard gas (sulfur mustard) exposure in humans. It is designed to be a resource for researchers, scientists, and professionals involved in the development of therapeutics to counter the debilitating and often progressive effects of this chemical warfare agent. This document synthesizes clinical and experimental data, details key molecular mechanisms, and provides methodologies for relevant experimental protocols.

Introduction

Sulfur mustard is a potent vesicant and alkylating agent that inflicts acute damage to the skin, eyes, and respiratory tract.[1] While the acute effects are severe, the long-term consequences present a significant and ongoing medical challenge for exposed individuals, leading to chronic disease and increased mortality.[2][3] The lipophilic nature of sulfur mustard allows for rapid penetration of tissues, with approximately 20% of the agent being absorbed systemically upon skin contact.[1] This systemic absorption contributes to a wide range of chronic pathologies. The underlying mechanisms of long-term damage are complex, involving a cascade of events initiated by the agent's ability to alkylate DNA and other macromolecules.[4][5] This leads to cellular damage, induction of oxidative stress, chronic inflammation, and dysregulation of key signaling pathways, ultimately resulting in tissue remodeling, fibrosis, and an increased risk of carcinogenesis.[6][7][8]

Long-Term Clinical Manifestations

The long-term health consequences of this compound exposure are multi-systemic, with the respiratory, ocular, and dermatological systems being the most severely affected.

Respiratory Complications

The respiratory tract is the primary target for long-term morbidity and mortality following this compound inhalation.[2] Chronic respiratory diseases are the most common late complication, with symptoms often worsening over time.[3]

Table 1: Incidence and Prevalence of Long-Term Respiratory Complications Following this compound Exposure

ComplicationIncidence/PrevalenceStudy Population/Time Since ExposureCitation
Chronic Bronchitis59%Iranian veterans, 10 years post-exposure[9]
Chronic Bronchitis80%WWI veterans with this compound poisoning[10]
Chronic BronchitisHigh incidenceFormer workers of a Japanese this compound factory[2]
Chronic Obstructive Pulmonary Disease (COPD)84%Iranian veterans, 25 years post-exposure[9]
COPD35%Severely intoxicated Iranian war veterans[11]
Bronchiectasis9%Iranian veterans, 10 years post-exposure[9]
Bronchiectasis44%Iranian veterans, 25 years post-exposure[9]
Bronchiectasis32.5%Severely intoxicated Iranian war veterans[11]
Asthma11%Iranian veterans, 10 years post-exposure[9]
Asthma25%Severely intoxicated Iranian war veterans[11]
Pulmonary Fibrosis12%Iranian veterans, 10 years post-exposure[9]
Pulmonary Fibrosis7.5%Severely intoxicated Iranian war veterans[11]
Large Airway Narrowing10%Iranian veterans, 10 years post-exposure[9]
Lung Lesions (mild, moderate, or severe)42.5%34,000 Iranians exposed to this compound[11]
Ocular Complications

The eyes are highly sensitive to this compound, and long-term ocular complications can lead to significant visual impairment and blindness.[5][12] Delayed-onset keratitis is a hallmark of severe exposure, with symptoms appearing years after the initial insult.[12]

Table 2: Incidence and Prevalence of Long-Term Ocular Complications Following this compound Exposure

ComplicationIncidence/PrevalenceStudy Population/Time Since ExposureCitation
Ocular Injuries (in general)75-90%Victims of this compound exposure
Delayed Keratitis<1%WWI veterans
Tearing94.7% - 100%Iraqi Kurdish civilians[13]
Itching100%Iraqi Kurdish civilians[13]
Red Eye100%Iraqi Kurdish civilians[13]
Blurred Vision84.2% - 94.7%Iraqi Kurdish civilians[13]
Vision Loss37.3% - 47.4%Iraqi Kurdish civilians[13]
Moderate to Severe this compound Keratitis12.9%Iraqi Kurdish civilians[13]
Conjunctival Injury>90%WWI veterans[12]
Severe Corneal Involvement~10%WWI veterans[12]
Dermatological Complications

The skin is the primary site of contact for this compound, leading to acute blistering and long-term dermatological problems.[1] Chronic pruritus (itching) is a major complaint and can significantly impact the quality of life of survivors.[14]

Table 3: Incidence and Prevalence of Long-Term Dermatological Complications Following this compound Exposure

ComplicationIncidence/PrevalenceStudy Population/Time Since ExposureCitation
Pruritus (Itching)24.7% - 94.7%Iranian veterans[14]
Burning Sensation9.9% - 52.1%Iranian veterans[14]
Scarring4.5% - 70%Iranian veterans[14]
Hyperpigmentation5.9% - 55%Iranian veterans[14]
Hypopigmentation3.2% - 40%Iranian veterans[14]
Xerosis (Dry Skin)2.1% - 43.7%Iranian veterans[14]
Cherry Angioma12.2% - 70.5%Iranian veterans[14]
Pigmentary Disorders41%Iranian soldiers, 2 years post-exposure[1]
Early Onset Erythema76%535 patients exposed during Iran-Iraq war[4]
Early Onset Bulla55%535 patients exposed during Iran-Iraq war[4]
Late Onset Pigmentation20.4%535 patients exposed during Iran-Iraq war[4]
Carcinogenesis

This compound is a recognized human carcinogen.[15] Chronic exposure has been linked to an increased risk of various cancers, particularly of the respiratory tract.[16][17] Studies of workers in this compound production facilities have shown a clear association between the duration of exposure and the risk of developing respiratory cancer.[15] Even a single, high-dose exposure may increase the risk of lung cancer development.[18]

Table 4: Carcinogenic Effects of this compound Exposure

Cancer TypeAssociationStudy PopulationCitation
Lung CancerIncreased riskMilitary and occupational exposure[15]
Laryngeal CancerExcess casesThis compound manufacturing workers[17]
Pharyngeal CancerSignificant excessThis compound manufacturing workers[15]
Upper-Respiratory-Tract CancerSignificant excessThis compound manufacturing workers[15]
Respiratory Tract CancerHigh incidenceFormer workers of a Japanese this compound factory[2]
Age of Lung Cancer OnsetDecreasedFormer workers of a Japanese this compound factory[19]

Cellular and Molecular Mechanisms of Long-Term Injury

The persistent and progressive nature of this compound-induced pathologies is driven by a complex interplay of cellular and molecular events that are initiated at the time of exposure but continue to evolve over years.

DNA Damage

As a potent alkylating agent, sulfur mustard readily reacts with DNA, forming adducts that can lead to mutations, chromosomal aberrations, and cell death if not properly repaired.[20] The predominant mutation observed is a G to A transition, which is consistent with the DNA lesions caused by sulfur mustard.[18] This genotoxic activity is a key driver of the carcinogenic effects of this compound.

DNA_Damage_Pathway MG This compound DNA Cellular DNA MG->DNA Alkylation DNA_Adducts DNA Adducts (e.g., N7-guanine) DNA->DNA_Adducts Mutation Mutations (G to A transitions) DNA_Adducts->Mutation Faulty Repair/ Replication Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

DNA Damage and Carcinogenesis Pathway.
Oxidative Stress

This compound exposure leads to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), overwhelming the cell's antioxidant defenses and causing oxidative stress.[8][21] This results in damage to lipids, proteins, and DNA, contributing to chronic inflammation and cell death.

Oxidative_Stress_Pathway MG This compound Cell Cellular Components MG->Cell ROS_RNS Increased ROS/RNS Cell->ROS_RNS Induces Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS_RNS->Oxidative_Damage Inflammation Chronic Inflammation Oxidative_Damage->Inflammation Cell_Death Cell Death Oxidative_Damage->Cell_Death

Oxidative Stress Pathway in this compound Injury.
Chronic Inflammation and Dysregulated Signaling

The initial injury caused by this compound triggers an acute inflammatory response. However, in many individuals, this transitions into a chronic, low-grade inflammation that drives tissue remodeling and fibrosis.[22] Several key signaling pathways are persistently dysregulated, contributing to this chronic state.

  • NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. This compound exposure leads to its activation, promoting the expression of pro-inflammatory cytokines and contributing to the chronic inflammatory state.[3]

  • TGF-β Pathway: Transforming growth factor-beta (TGF-β) is a key mediator of fibrosis.[23] Its signaling pathway, involving Smad proteins, is activated in response to this compound-induced injury, leading to the excessive deposition of extracellular matrix and tissue scarring.[24]

  • PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is involved in cell survival, proliferation, and metabolism. Its dysregulation following this compound exposure can contribute to abnormal cellular responses and tissue remodeling.

  • MAPK Pathway: The Mitogen-activated protein kinase (MAPK) signaling cascade is involved in cellular responses to stress. Its activation by this compound can lead to the induction of inflammatory and fibrotic genes.

Signaling_Pathways cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes MG This compound Exposure NFkB NF-κB Pathway MG->NFkB TGFb TGF-β Pathway MG->TGFb PI3K PI3K/AKT Pathway MG->PI3K MAPK MAPK Pathway MG->MAPK Inflammation Chronic Inflammation NFkB->Inflammation Fibrosis Fibrosis TGFb->Fibrosis Cell_Proliferation Altered Cell Proliferation & Survival PI3K->Cell_Proliferation MAPK->Inflammation MAPK->Cell_Proliferation

Key Signaling Pathways in this compound Pathology.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound exposure.

Animal Models of this compound Exposure
  • Objective: To replicate the pathological features of this compound-induced injury in a controlled laboratory setting for mechanistic studies and therapeutic evaluation.

  • Animal Species: Rats (Sprague-Dawley, Fischer 344), guinea pigs, rabbits, and swine are commonly used.[25]

  • Exposure Methods:

    • Inhalation Exposure: Animals are exposed to vaporized sulfur mustard in specialized inhalation chambers.[22] This can be done via whole-body exposure or, more precisely, through nose-only or intratracheal intubation to target the respiratory system directly.[26]

    • Dermal Exposure: A specific dose of liquid sulfur mustard is applied to a shaved area of the animal's skin.

    • Ocular Exposure: A precise amount of sulfur mustard vapor or liquid is delivered to the eye.

  • Endpoint Analysis:

    • Respiratory: Bronchoalveolar lavage (BAL) for inflammatory cell counts and cytokine analysis, lung function tests (e.g., spirometry), and histopathological examination of lung tissue for inflammation, fibrosis, and epithelial damage.

    • Ocular: Slit-lamp examination, corneal imaging, and histopathology of ocular tissues.

    • Dermatological: Macroscopic evaluation of skin lesions (erythema, blistering), and histopathology of skin biopsies.

    • Systemic: Blood analysis for hematological and biochemical parameters.

Animal_Model_Workflow Animal_Selection Animal Selection (e.g., Rat, Rabbit) Exposure This compound Exposure (Inhalation, Dermal, Ocular) Animal_Selection->Exposure Monitoring Post-Exposure Monitoring Exposure->Monitoring Endpoint_Analysis Endpoint Analysis (Histopathology, BAL, etc.) Monitoring->Endpoint_Analysis Data_Interpretation Data Interpretation Endpoint_Analysis->Data_Interpretation

Workflow for Animal Models of this compound Exposure.
In Vitro Cell Culture Models

  • Objective: To investigate the direct cellular and molecular effects of this compound on specific cell types.

  • Cell Types:

    • Keratinocytes: To model skin injury.

    • Bronchial Epithelial Cells: To model respiratory injury.

    • Corneal Fibroblasts/Epithelial Cells: To model ocular injury.

    • Peripheral Blood Mononuclear Cells (PBMCs)/Lymphocytes: To study immunological responses.

  • Experimental Procedure:

    • Cell Culture: Culture the desired cell type to a suitable confluency in appropriate media.

    • Exposure: Expose the cells to a range of concentrations of sulfur mustard or its analogs (e.g., 2-chloroethyl ethyl sulfide, CEES) for a defined period in a controlled environment (e.g., a chemical fume hood).

    • Post-Exposure Incubation: Remove the this compound-containing medium, wash the cells, and incubate for various time points.

    • Analysis: Harvest cells for analysis of cytotoxicity (e.g., MTT assay), apoptosis (e.g., TUNEL assay), DNA damage, gene expression (e.g., qPCR), and protein expression/pathway activation (e.g., Western blotting).

Analysis of DNA Adducts
  • Objective: To quantify the extent of DNA damage caused by this compound.

  • Methodology:

    • Sample Collection: Collect tissue or blood samples from exposed animals or cell cultures.

    • DNA Isolation: Isolate genomic DNA from the samples.

    • DNA Hydrolysis: Hydrolyze the DNA to release the adducted bases.

    • Detection and Quantification:

      • Immunochemical Methods (ELISA): Use antibodies specific for this compound-DNA adducts (e.g., N7-guanine adducts) to quantify the level of damage.[27]

      • Mass Spectrometry (LC-MS/MS): Use liquid chromatography-tandem mass spectrometry for highly sensitive and specific detection and quantification of DNA adducts.

Assessment of Oxidative Stress
  • Objective: To measure the levels of oxidative stress markers in response to this compound exposure.

  • Methodology:

    • Measurement of Reactive Oxygen Species (ROS): Use fluorescent probes (e.g., DCFDA) in cell cultures to detect intracellular ROS production.

    • Lipid Peroxidation Assays: Measure the levels of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE), byproducts of lipid peroxidation, in tissue homogenates or cell lysates.

    • Antioxidant Enzyme Activity Assays: Measure the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx).

    • Glutathione (GSH) Measurement: Quantify the levels of reduced and oxidized glutathione (GSH/GSSG ratio) as an indicator of cellular redox status.

Western Blot Analysis of Signaling Pathways
  • Objective: To determine the activation state of key proteins in signaling pathways implicated in this compound pathology.

  • General Protocol:

    • Protein Extraction: Prepare whole-cell lysates or nuclear/cytoplasmic fractions from treated cells or tissues using appropriate lysis buffers containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate with a primary antibody specific to the target protein (e.g., phospho-p65 for NF-κB activation, phospho-Smad3 for TGF-β activation, phospho-AKT for PI3K/AKT activation, or phospho-p38 for MAPK activation).

      • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and/or the total protein level of the target.

  • Specific Protocols:

    • NF-κB Activation: Assess the phosphorylation of p65 and IκBα, and the translocation of p65 from the cytoplasm to the nucleus by comparing protein levels in cytoplasmic and nuclear fractions.[7][28][29]

    • TGF-β Signaling: Measure the phosphorylation of Smad2 and Smad3.

    • PI3K/AKT Signaling: Detect the phosphorylation of AKT at key residues (e.g., Ser473 and Thr308).[6][30][31]

    • MAPK Signaling: Analyze the phosphorylation of key MAPKs such as ERK1/2, JNK, and p38.[32][33]

Conclusion and Future Directions

Long-term exposure to this compound results in a complex and debilitating array of chronic health problems, primarily affecting the respiratory, ocular, and cutaneous systems, and increasing the risk of cancer. The underlying pathology is driven by a vicious cycle of DNA damage, oxidative stress, and chronic inflammation, mediated by the dysregulation of key signaling pathways. A deeper understanding of these molecular mechanisms is crucial for the development of effective therapies.

Future research should focus on:

  • Identifying novel therapeutic targets within the identified signaling pathways.

  • Developing targeted therapies that can disrupt the chronic inflammatory and fibrotic processes.

  • Establishing robust biomarkers for early diagnosis and monitoring of disease progression in exposed individuals.

  • Further elucidating the epigenetic changes that may contribute to the long-term persistence of this compound-induced pathologies.

By integrating clinical observations with detailed molecular and cellular investigations, the scientific community can work towards developing effective countermeasures to mitigate the long-term suffering of those exposed to this devastating chemical weapon.

References

Unraveling the Genotoxic Legacy of Sulfur Mustard: A Technical Guide to its Carcinogenic and Mutagenic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the carcinogenic and mutagenic effects of sulfur mustard (SM), a potent bifunctional alkylating agent. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of SM-induced toxicity, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways.

Executive Summary

Sulfur mustard poses a significant long-term health threat due to its ability to induce mutations and promote cancer development. Its primary mechanism of action involves the alkylation of cellular macromolecules, with DNA being the most critical target. This interaction leads to the formation of various DNA adducts, DNA cross-links, and strand breaks, which, if not properly repaired, can result in permanent genetic alterations and cellular transformation. This guide explores the genotoxic cascade initiated by SM, from initial DNA damage to the activation of signaling pathways that govern cell fate, and the subsequent development of malignancies.

Molecular Mechanism of Sulfur Mustard Genotoxicity

Sulfur mustard is a highly reactive electrophile that readily attacks nucleophilic sites in cellular molecules. In aqueous environments, it forms a cyclic sulfonium (B1226848) ion, which is the primary alkylating species.

DNA Alkylation and Adduct Formation

The principal mechanism of SM's genotoxicity is the alkylation of DNA bases. The N7 position of guanine (B1146940) is the most frequent target, leading to the formation of the monoadduct 7-(2-hydroxyethylthioethyl)guanine (N7-HETEG).[1][2] Other significant adducts include 3-(2-hydroxyethylthioethyl)adenine (N3-HETEA) and the interstrand cross-link di-(2-guanin-7-yl-ethyl) sulfide, which covalently links the two strands of the DNA helix, posing a major block to DNA replication and transcription.[1][3]

Quantitative Data on Sulfur Mustard-Induced Genotoxicity and Carcinogenicity

The following tables summarize key quantitative findings from in vitro and in vivo studies on the genotoxic and carcinogenic effects of sulfur mustard.

Table 1: DNA Adduct Formation

Adduct TypeExperimental SystemSM Concentration/DoseAdduct LevelReference(s)
N7-HETEGHuman white blood cells (in vitro)2 µMDetectable[4]
N7-HETEGRabbit urine (dermal exposure)2, 5, 15 mg/kg67.4% of total urinary adducts[5]
N3-HETEARabbit urine (dermal exposure)2, 5, 15 mg/kg9.8% of total urinary adducts[5]
di-(2-guanin-7-yl-ethyl) sulfideRabbit urine (dermal exposure)2, 5, 15 mg/kg22.7% of total urinary adducts[5]
Total DNA AdductsHuman epidermal keratinocytes (in vitro)1 µM~0.12 cross-links/10⁹ Da of DNA[6]

Table 2: Mutagenicity and Genotoxicity Assays

AssayExperimental SystemSM Concentration/DoseObserved EffectReference(s)
Sister Chromatid Exchange (SCE)Human lymphocytes-Increased incidence in exposed fishermen[4]
Micronucleus TestMouse bone marrow (in vivo)-Induction of micronuclei[4]
Chromosomal AberrationsRodent cells (in vitro)-Induced chromosomal aberrations[4]
Comet Assay (DNA breaks)Human epidermal keratinocytes (in vitro)1 µM~0.05 single-strand breaks/10⁹ Da of DNA[6]

Table 3: Carcinogenicity Studies

Species/PopulationExposure Route/ContextExposure Level/DurationCancer TypeFindingReference(s)
HumanOccupational (WWII factory workers)Long-termRespiratory tract3.9 Standardized Mortality Ratio[1]
HumanOccupational (British factory workers)Long-termLarynxRelative Risk: 7.5[1]
Rat (Sprague-Dawley)Inhalation0.1 mg/m³, 6.5 hr/day, 5 days/wk, 52 wksSkin (squamous & basal cell carcinoma)19 tumors in 62 exposed rats vs. 0 in 52 controls[7]
Mouse (Strain A)InhalationNot specifiedLung tumors49% incidence in exposed vs. 27% in controls[4]

Key Signaling Pathways in Sulfur Mustard-Induced Carcinogenesis

Sulfur mustard exposure triggers a complex network of cellular signaling pathways in response to DNA damage and cellular stress. These pathways ultimately determine the fate of the cell, which can include cell cycle arrest, apoptosis, or survival with mutations that can lead to carcinogenesis.

DNA Damage Response (DDR) Pathway

The presence of bulky DNA adducts and cross-links activates the DNA Damage Response (DDR) pathway. Key proteins in this pathway include the tumor suppressor p53 and the enzyme poly(ADP-ribose) polymerase (PARP).

  • p53 Activation: DNA damage leads to the stabilization and activation of p53, which can induce cell cycle arrest to allow time for DNA repair or, if the damage is too severe, trigger apoptosis.[8] Mutations in the TP53 gene, particularly G to A transitions, have been observed in tumors from individuals exposed to sulfur mustard.

  • PARP Activation: DNA strand breaks activate PARP, which synthesizes poly(ADP-ribose) chains on various nuclear proteins to recruit DNA repair machinery. However, hyperactivation of PARP can lead to depletion of cellular NAD+ and ATP, resulting in a form of cell death known as necroptosis.[9][10]

DNA_Damage_Response SM Sulfur Mustard DNA_Damage DNA Alkylation (Adducts, Cross-links) SM->DNA_Damage PARP PARP Activation DNA_Damage->PARP p53 p53 Activation DNA_Damage->p53 DNA_Repair DNA Repair PARP->DNA_Repair Recruitment of repair proteins Necroptosis Necroptosis (ATP Depletion) PARP->Necroptosis Hyperactivation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Mutagenesis Mutagenesis & Carcinogenesis DNA_Repair->Mutagenesis Incomplete/Erroneous Repair Cell_Cycle_Arrest->Mutagenesis Failed Arrest

Caption: DNA Damage Response to Sulfur Mustard. (Max Width: 760px)
Inflammatory Signaling Pathways

Sulfur mustard is a potent inflammatory agent. The cellular damage it induces triggers the release of pro-inflammatory cytokines and the activation of transcription factors like NF-κB, which can contribute to a chronic inflammatory state that promotes tumor development.

Inflammatory_Response SM Sulfur Mustard Cell_Damage Cellular Damage & Necrosis SM->Cell_Damage NFkB NF-κB Activation Cell_Damage->NFkB p38_MAPK p38 MAPK Activation Cell_Damage->p38_MAPK Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-α) NFkB->Cytokines p38_MAPK->Cytokines Chronic_Inflammation Chronic Inflammation Cytokines->Chronic_Inflammation Carcinogenesis Carcinogenesis Chronic_Inflammation->Carcinogenesis

Caption: Inflammatory Signaling in SM Carcinogenesis. (Max Width: 760px)

Experimental Protocols

This section provides an overview of key methodologies used to study the carcinogenic and mutagenic effects of sulfur mustard.

Analysis of DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for the quantification of SM-DNA adducts.

  • DNA Isolation: DNA is extracted from cells or tissues exposed to SM using standard phenol-chloroform extraction or commercial kits.

  • DNA Hydrolysis: The purified DNA is subjected to neutral thermal hydrolysis or enzymatic digestion to release the adducted bases.

  • Sample Cleanup: Solid-phase extraction is often used to purify the adducts from the hydrolysate.

  • LC-MS/MS Analysis: The purified adducts are separated by high-performance liquid chromatography (HPLC) and detected by tandem mass spectrometry (MS/MS). Quantification is typically achieved using isotopically labeled internal standards.

LC_MS_Workflow Sample SM-Exposed Cells/Tissues DNA_Isolation DNA Isolation Sample->DNA_Isolation Hydrolysis DNA Hydrolysis (Enzymatic/Thermal) DNA_Isolation->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Quantification Adduct Quantification LC_MS->Quantification

Caption: Workflow for DNA Adduct Analysis by LC-MS/MS. (Max Width: 760px)
Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage.

Sister Chromatid Exchange (SCE) Assay

The SCE assay is a cytogenetic technique used to detect reciprocal exchanges of DNA between sister chromatids, which can be induced by DNA-damaging agents.

  • Cell Culture and BrdU Labeling: Cells are cultured for two replication cycles in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog.

  • Metaphase Arrest: Cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase.

  • Harvesting and Slide Preparation: Metaphase cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Differential Staining: The slides are stained using a fluorescence plus Giemsa (FPG) technique, which allows for the differential staining of the sister chromatids based on the incorporation of BrdU.

  • Microscopic Analysis: The number of SCEs per metaphase is scored.

In Vitro Cell Transformation Assay

This assay assesses the potential of a chemical to induce neoplastic-like transformation in cultured cells.

  • Cell Seeding: A suitable cell line (e.g., BALB/c 3T3 or Syrian Hamster Embryo cells) is seeded at a low density.[11][12]

  • Chemical Exposure: The cells are exposed to various concentrations of sulfur mustard for a defined period.

  • Culture Period: The cells are cultured for several weeks, with regular media changes, to allow for the development of transformed foci.

  • Fixing and Staining: The plates are fixed with methanol (B129727) and stained with Giemsa.

  • Scoring: The number of morphologically transformed foci (characterized by dense, multilayered, and randomly oriented cells) is counted.

In Vivo Rodent Carcinogenicity Study

These long-term studies are crucial for evaluating the carcinogenic potential of sulfur mustard in a whole-animal system.

  • Animal Model: Typically, rats or mice are used.

  • Exposure Route: Inhalation is a common and relevant route of exposure.[13]

  • Dose and Duration: Animals are exposed to different concentrations of sulfur mustard vapor for a specified duration (e.g., several hours per day, five days a week) over a significant portion of their lifespan (e.g., up to two years).

  • Observation: Animals are monitored for clinical signs of toxicity and tumor development.

  • Necropsy and Histopathology: At the end of the study, a complete necropsy is performed, and all major organs and any observed lesions are examined histopathologically to identify and characterize tumors.

Analysis of p53 Status
  • Mutation Analysis: DNA is extracted from tumor tissue, and the exons of the TP53 gene are amplified by PCR. The PCR products are then sequenced to identify any mutations.[14]

  • Protein Expression Analysis (Western Blot): Protein lysates are prepared from cells or tissues and separated by SDS-PAGE. The proteins are transferred to a membrane, which is then probed with antibodies specific for total p53 and phosphorylated (active) p53.[15]

Conclusion

The carcinogenic and mutagenic effects of sulfur mustard are a direct consequence of its ability to damage DNA. The formation of DNA adducts and cross-links triggers a cascade of cellular responses that can lead to mutations, genomic instability, and ultimately, the development of cancer. A thorough understanding of these molecular mechanisms and the signaling pathways involved is critical for the development of effective countermeasures and therapeutic strategies to mitigate the long-term health consequences of sulfur mustard exposure. This technical guide provides a foundational resource for researchers dedicated to addressing this ongoing challenge.

References

An In-Depth Technical Guide to the Respiratory Effects of Mustard Gas: From Cellular Mechanisms to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur mustard (bis-(2-chloroethyl) sulfide), commonly known as mustard gas, is a potent vesicant and alkylating agent that inflicts severe, long-lasting damage to the respiratory system. Inhalation is the primary route of exposure leading to significant morbidity and mortality. This technical guide provides a comprehensive overview of the multifaceted effects of this compound on lung tissue, delving into the intricate cellular and molecular mechanisms of injury. It details the acute and chronic pathologies, key signaling pathways involved, and established experimental protocols for studying these effects. Furthermore, this guide summarizes quantitative data on the pathological and biochemical changes, and explores current and emerging therapeutic strategies, offering a valuable resource for researchers and professionals engaged in developing effective countermeasures against this formidable chemical threat.

Introduction

This compound exposure elicits a delayed but devastating inflammatory response in the respiratory tract, progressing from acute injury to chronic, debilitating diseases. The initial insult triggers a cascade of events at the cellular and molecular level, leading to widespread tissue damage, impaired lung function, and long-term complications such as chronic obstructive pulmonary disease (COPD), bronchitis, bronchiectasis, and pulmonary fibrosis.[1][2] Understanding the precise mechanisms underlying this pathology is paramount for the development of effective diagnostic and therapeutic interventions.

Pathophysiology of this compound-Induced Lung Injury

The toxic effects of this compound on the respiratory system are complex and can be broadly categorized into acute and chronic phases.

Acute Effects

Within hours to days of exposure, individuals experience symptoms ranging from sinus and pharyngeal irritation to severe respiratory distress.[3] The key pathological features of the acute phase include:

  • Epithelial Damage and Necrosis: As an alkylating agent, this compound readily reacts with cellular macromolecules, causing extensive damage and death of the respiratory epithelial cells.[4] This leads to the sloughing of the mucosal lining of the trachea and bronchi.

  • Inflammation and Edema: The initial injury triggers a robust inflammatory response, characterized by the infiltration of neutrophils and other inflammatory cells.[1] This is accompanied by increased vascular permeability, leading to edema in the submucosa and alveolar spaces.

  • Fibrin Cast Formation: A hallmark of severe this compound inhalation is the formation of fibrin-rich casts within the airways.[1][3] These casts, composed of fibrin, cellular debris, and inflammatory cells, can cause significant airway obstruction, leading to respiratory failure and death.

Chronic Effects

Survivors of acute this compound exposure often develop long-term respiratory complications that can manifest years or even decades later. These include:

  • Chronic Bronchitis and Bronchiolitis Obliterans: Persistent inflammation and airway remodeling can lead to chronic bronchitis and bronchiolitis obliterans, a condition characterized by narrowing and obstruction of the small airways.[5][6]

  • Pulmonary Fibrosis: The chronic inflammatory state can stimulate excessive deposition of extracellular matrix proteins, resulting in pulmonary fibrosis, which stiffens the lung tissue and impairs gas exchange.[7]

  • Increased Susceptibility to Infections: Damage to the respiratory epithelium and impaired mucociliary clearance increase the susceptibility to recurrent respiratory infections.[8]

Cellular and Molecular Mechanisms of Injury

The pathophysiology of this compound-induced lung injury is driven by a complex interplay of cellular and molecular events.

Oxidative Stress

This compound exposure leads to a significant increase in the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), overwhelming the lung's antioxidant defenses.[2] This oxidative stress contributes to:

  • Lipid Peroxidation: Damage to cell membranes, leading to loss of integrity and function.

  • Protein Oxidation: Alteration of protein structure and function, including enzymes and structural proteins.

  • DNA Damage: Oxidative damage to DNA can lead to mutations and contribute to long-term complications like cancer.

Inflammation

The inflammatory response is a central feature of this compound toxicity. Key inflammatory mediators and pathways include:

  • Cytokine and Chemokine Release: Damaged epithelial cells and infiltrating immune cells release a plethora of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) and chemokines, which amplify the inflammatory cascade and recruit more immune cells to the site of injury.[7]

  • Activation of Inflammatory Cells: Neutrophils and macrophages play a critical role in the inflammatory response, releasing proteases, ROS, and other cytotoxic molecules that contribute to tissue damage.

DNA Damage and Alkylation

As a potent alkylating agent, this compound directly damages DNA by forming adducts and cross-links. This DNA damage can trigger:

  • Cell Cycle Arrest: To allow for DNA repair.

  • Apoptosis: Programmed cell death to eliminate severely damaged cells.[9]

  • Necrosis: Uncontrolled cell death, which releases cellular contents and further fuels inflammation.

Apoptosis

Apoptosis is a key mechanism of cell death in this compound-induced lung injury. Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis are activated.[5][9] Studies have shown increased expression of caspases, the key executioners of apoptosis, in the lung tissue of exposed individuals.[9]

Key Signaling Pathways

Several intracellular signaling pathways are activated in response to this compound exposure and play a crucial role in mediating the subsequent cellular responses.

Mustard_Gas_Signaling_Pathways cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_outcomes Pathological Outcomes MG This compound DNA_Damage DNA Damage MG->DNA_Damage Oxidative_Stress Oxidative Stress MG->Oxidative_Stress p53 p53 Pathway DNA_Damage->p53 MAPK MAPK Pathway (ERK, p38, JNK) Oxidative_Stress->MAPK NFkB NF-κB Pathway Oxidative_Stress->NFkB Inflammation Inflammation (Cytokine Release) MAPK->Inflammation NFkB->Inflammation Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest TGFb TGF-β Pathway Fibrosis Fibrosis TGFb->Fibrosis Inflammation->TGFb

Caption: Key signaling pathways activated by this compound in lung tissue.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including ERK, p38, and JNK, are activated by oxidative stress and play a critical role in regulating inflammation and apoptosis.[10]

  • Nuclear Factor-kappaB (NF-κB) Pathway: This transcription factor is a master regulator of the inflammatory response and is activated by oxidative stress and pro-inflammatory cytokines. Its activation leads to the expression of numerous inflammatory genes.

  • p53 Pathway: The tumor suppressor protein p53 is activated in response to DNA damage and can induce cell cycle arrest to facilitate DNA repair or trigger apoptosis if the damage is irreparable.

  • Transforming Growth Factor-beta (TGF-β) Pathway: TGF-β is a key pro-fibrotic cytokine that is upregulated in the chronic phase of this compound injury and plays a central role in the development of pulmonary fibrosis.[7]

Quantitative Data on Pathological and Biochemical Changes

The following tables summarize key quantitative findings from studies investigating the effects of this compound on the respiratory system.

Table 1: Changes in Bronchoalveolar Lavage Fluid (BALF) Composition in Animal Models

ParameterAnimal ModelTime Post-ExposureFold Change vs. ControlReference
Total ProteinRat18 hours6-fold increase[1]
IgMRat18 hours31-fold increase[1]
FibrinogenRat28 daysSignificant increase[11]
Total CellsRat3 daysDose-dependent increase[11]
NeutrophilsMouse72 hoursSignificant increase[12]

Table 2: Changes in Inflammatory Cytokine Levels

CytokineSample TypeConditionFold Change vs. ControlReference
IL-6Cell Culture Supernatant300 µM SM, 24 hoursSignificant increase[13]
IL-8Cell Culture Supernatant300 µM SM, 24 hoursSignificant increase[13]
IL-8BALF (Human)Chronic Pulmonary FibrosisSignificant increase[14]
TGF-βBALF (Human)Chronic Pulmonary FibrosisSignificant increase[14]
TNF-αLung Tissue (Rat)3 and 28 daysUpregulated[15]

Table 3: Gene Expression Changes in Human Lung Tissue (Chronic Exposure)

GeneFunctionRegulationReference
OXSR1Oxidative Stress ResponseUpregulated[8]
FOXM1Cell Cycle ProgressionUpregulated[8]
GPX2Antioxidant DefenseUpregulated[8]
MT3Metal Homeostasis, AntioxidantDownregulated[8]
GSRGlutathione ReductaseDownregulated[8]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound-induced respiratory injury.

In Vivo Animal Models

In_Vivo_Workflow cluster_analysis Tissue and Fluid Analysis Start Animal Acclimatization Exposure This compound Inhalation (Nose-only or Intratracheal) Start->Exposure Monitoring Post-Exposure Monitoring (Clinical signs, body weight) Exposure->Monitoring Sacrifice Euthanasia at Pre-determined Timepoints Monitoring->Sacrifice BALF Bronchoalveolar Lavage (Cell count, protein, cytokines) Sacrifice->BALF Histology Lung Histopathology (H&E, Masson's Trichrome) Sacrifice->Histology Biochemistry Lung Homogenate Analysis (Oxidative stress markers, Western blot) Sacrifice->Biochemistry Gene_Expression Gene Expression Analysis (qPCR, Microarray) Sacrifice->Gene_Expression

Caption: General workflow for in vivo studies of this compound inhalation.

  • Animal Models: Rats, mice, guinea pigs, and swine are commonly used.[16][17]

  • Exposure Methods:

    • Nose-only inhalation: Delivers a controlled aerosolized or vaporized form of this compound or its analogs (e.g., 2-chloroethyl ethyl sulfide (B99878) - CEES) to the respiratory tract.[18]

    • Intratracheal instillation/inhalation: A more direct method to deliver a precise dose to the lungs, bypassing the upper airways.[16]

  • Endpoint Analysis:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of fluid from the lungs to analyze total and differential cell counts, total protein concentration (as a marker of alveolar-capillary barrier damage), and cytokine/chemokine levels.

    • Histopathology: Microscopic examination of lung tissue sections stained with Hematoxylin and Eosin (H&E) for general morphology and inflammation, and Masson's trichrome for collagen deposition (fibrosis). A semi-quantitative scoring system is often used to assess the severity of lung injury.[19]

    • Biochemical Assays: Measurement of markers of oxidative stress (e.g., malondialdehyde, 8-hydroxy-2'-deoxyguanosine), antioxidant enzyme activity, and activation of signaling proteins (e.g., via Western blotting).[17]

    • Gene Expression Analysis: Quantification of changes in gene expression using techniques like quantitative real-time PCR (qPCR) or microarray analysis.[8][16]

In Vitro Cell Culture Models

In_Vitro_Workflow cluster_analysis Cellular and Molecular Analysis Start Cell Culture (e.g., A549, BEAS-2B, primary cells) Exposure This compound Exposure (Varying concentrations and durations) Start->Exposure Incubation Post-Exposure Incubation Exposure->Incubation Viability Cell Viability Assays (MTT, LDH release) Incubation->Viability Cytokine Cytokine/Chemokine Measurement (ELISA) Incubation->Cytokine Apoptosis Apoptosis Assays (TUNEL, Caspase activity) Incubation->Apoptosis Western_Blot Western Blotting (Signaling protein activation) Incubation->Western_Blot

Caption: General workflow for in vitro studies of this compound exposure.

  • Cell Lines: Human lung adenocarcinoma cells (A549) and human bronchial epithelial cells (BEAS-2B) are commonly used. Primary lung epithelial cells provide a more physiologically relevant model.

  • Exposure: Cells are typically exposed to this compound in a liquid medium for a defined period.

  • Endpoint Analysis:

    • Cell Viability Assays: To determine the cytotoxic effects of this compound.

    • Cytokine/Chemokine Measurement: Quantification of inflammatory mediators released into the cell culture supernatant using ELISA.

    • Apoptosis Assays: Detection of apoptotic cells using methods like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, or by measuring caspase activity.[9][20]

    • Western Blotting: To analyze the activation (phosphorylation) of key signaling proteins.

In Vitro Co-culture Model of the Alveolo-Capillary Barrier

This advanced model more closely mimics the in vivo lung environment by co-culturing lung epithelial cells on the apical side and endothelial cells on the basolateral side of a porous membrane.[13][21]

  • Methodology:

    • Seed epithelial cells (e.g., A549) on the top of a Transwell insert.

    • Seed endothelial cells (e.g., HUVEC) on the underside of the insert.

    • Allow the cells to form confluent monolayers.

    • Expose the epithelial layer to this compound.

  • Endpoint Analysis:

    • Transepithelial Electrical Resistance (TER): Measurement of the electrical resistance across the cell layers to assess the integrity of the barrier. A decrease in TER indicates increased permeability.[13]

    • Analysis of Apical and Basolateral Media: Measurement of cytokine release and other markers separately in the upper and lower chambers to assess compartmentalized responses.

Therapeutic Strategies and Drug Development

Currently, there is no specific antidote for this compound poisoning, and treatment is primarily supportive. However, a greater understanding of the underlying mechanisms of injury has led to the investigation of several therapeutic approaches.

Table 4: Investigational Therapeutic Agents for this compound-Induced Lung Injury

Therapeutic AgentMechanism of ActionKey Findings in Preclinical/Clinical StudiesReference
N-acetylcysteine (NAC) Antioxidant (glutathione precursor), mucolyticReduces oxidative stress, inflammation, and improves clinical symptoms in patients with chronic lung disease.[1][22]
Corticosteroids Anti-inflammatoryReduce inflammation and improve lung function in some patients, particularly in combination with bronchodilators.[8][22]
Bronchodilators (β-agonists, anticholinergics) Airway smooth muscle relaxationAlleviate symptoms of airway obstruction and hyperreactivity.[1][8]
Matrix Metalloproteinase (MMP) Inhibitors (e.g., Doxycycline) Inhibit MMPs, reduce extracellular matrix degradationAttenuate lung inflammation and injury in animal models.[21][23]
Antioxidants (e.g., Vitamin E, Catalytic Antioxidants) Scavenge reactive oxygen speciesReduce oxidative damage and inflammation in preclinical models.[22]
Anti-TNF-α therapy Neutralizes the pro-inflammatory cytokine TNF-αReduces inflammation, fibrosis, and improves lung function in animal models.
Stem Cell Therapy Immunomodulation, tissue repair and regenerationShows promise in reducing inflammation and promoting tissue repair in animal models.

Conclusion and Future Directions

This compound continues to pose a significant threat to both military personnel and civilian populations. The effects on the respiratory system are severe and can lead to lifelong disability. This technical guide has provided a detailed overview of the current understanding of this compound-induced lung injury, from the fundamental cellular and molecular mechanisms to the latest therapeutic strategies.

Future research should focus on:

  • Development of more effective and targeted therapies: Moving beyond supportive care to drugs that specifically target the key pathways involved in this compound toxicity.

  • Identification of reliable biomarkers: For early diagnosis, prognosis, and monitoring of disease progression and treatment response.

  • Advanced in vitro and in vivo models: To better recapitulate the complexity of human lung injury and accelerate the screening and development of new medical countermeasures.

By fostering a deeper understanding of the intricate pathology of this compound-induced respiratory injury, the scientific and medical communities can move closer to developing effective treatments to mitigate the devastating consequences of exposure to this chemical warfare agent.

References

An In-depth Technical Guide on Ocular Injuries and Long-Term Complications from Mustard Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfur mustard (SM), commonly known as mustard gas, is a potent vesicant and alkylating agent that poses a significant threat as a chemical warfare agent. Ocular tissues are exceptionally susceptible to SM, with exposure leading to a complex and debilitating condition known as this compound keratopathy (MGK). This condition is characterized by acute injuries that can progress to chronic and delayed-onset complications, often appearing years after the initial exposure and potentially leading to severe vision impairment or blindness. This technical guide provides a comprehensive overview of the current understanding of SM-induced ocular injuries, focusing on the molecular and cellular pathophysiology, long-term complications, and the experimental models used to investigate this condition. Detailed experimental protocols, quantitative data on complications, and visualizations of key signaling pathways are presented to support research and development efforts aimed at identifying effective therapeutic interventions.

Pathophysiology of this compound-Induced Ocular Injury

The ocular damage instigated by this compound is a multifactorial process stemming from its high lipophilicity, which allows for rapid penetration of the corneal epithelium and subsequent irreversible reactions with ocular tissues.[1][2] The core of its toxicity lies in its ability to alkylate DNA and proteins, inducing cellular damage through various mechanisms.[2][3]

1.1. Molecular and Cellular Mechanisms

  • Alkylation of Macromolecules: As a potent alkylating agent, SM readily forms covalent bonds with DNA, RNA, and proteins.[2] This leads to DNA cross-linking, strand breaks, and impaired cellular replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2]

  • Oxidative Stress: SM exposure directly and indirectly elevates cellular oxidative stress.[2] This is characterized by an overproduction of reactive oxygen species (ROS) and a depletion of endogenous antioxidants, leading to lipid peroxidation, protein damage, and further DNA damage.[2][4]

  • Inflammation: A significant inflammatory response is a hallmark of SM-induced ocular injury.[2] The initial tissue damage triggers the release of pro-inflammatory cytokines and chemokines, leading to the infiltration of inflammatory cells.[1][5] This sustained inflammation contributes to chronic tissue damage and the development of long-term complications.[2]

  • Apoptosis and Ferroptosis: SM exposure activates both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in corneal epithelial and stromal cells.[2][5] Recent studies have also implicated ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, in SM-induced corneal injury.[4]

  • Cellular Senescence: Cellular senescence, a state of irreversible cell cycle arrest, has been identified as a contributor to the pathophysiology of this compound toxicity.[5]

1.2. Key Signaling Pathways

Several signaling pathways are dysregulated following SM exposure, playing crucial roles in the subsequent pathology.

  • p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK signaling pathway is activated in response to cellular stress, including oxidative stress induced by SM.[4] Its activation is linked to the induction of ferroptosis and inflammation in the cornea.[4]

p38_MAPK_Pathway This compound This compound Oxidative Stress Oxidative Stress This compound->Oxidative Stress p38 MAPK Activation p38 MAPK Activation Oxidative Stress->p38 MAPK Activation Ferroptosis Ferroptosis p38 MAPK Activation->Ferroptosis Inflammation Inflammation p38 MAPK Activation->Inflammation Corneal Injury Corneal Injury Ferroptosis->Corneal Injury Inflammation->Corneal Injury SMAD2_3_Pathway This compound This compound Corneal Fibroblasts Corneal Fibroblasts This compound->Corneal Fibroblasts injury to SMAD2/3 Activation SMAD2/3 Activation Corneal Fibroblasts->SMAD2/3 Activation Myofibroblast Transformation Myofibroblast Transformation SMAD2/3 Activation->Myofibroblast Transformation Corneal Fibrosis Corneal Fibrosis Myofibroblast Transformation->Corneal Fibrosis Experimental_Workflow cluster_preparation Animal Preparation cluster_exposure This compound Exposure cluster_post_exposure Post-Exposure cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Rabbit, Mouse) Anesthesia Anesthesia Animal_Selection->Anesthesia Exposure_Method Exposure Method (Vapor Cup or Topical) Anesthesia->Exposure_Method Dose_Control Dose/Concentration Control Duration_Control Exposure Duration Control Rinse Rinse with PBS Duration_Control->Rinse Observation Clinical Observation Rinse->Observation Imaging Imaging (Slit Lamp, OCT, IVCM) Observation->Imaging Histology Histological Analysis Imaging->Histology Molecular_Analysis Molecular Analysis (e.g., mRNA levels) Histology->Molecular_Analysis

References

An In-depth Technical Guide to the Dermal Blistering Mechanism Induced by Sulfur Mustard Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfur mustard (SM) is a potent vesicant and a persistent chemical warfare agent that inflicts severe, delayed-onset injuries to the skin, eyes, and respiratory tract. Cutaneous exposure is characterized by a latency period followed by erythema, inflammation, and the formation of large, fluid-filled blisters (vesication). These blisters result from a separation of the epidermis from the underlying dermis, a process driven by a complex and interconnected cascade of molecular and cellular events. This technical guide provides a comprehensive overview of the core mechanisms underlying SM-induced dermal blistering, focusing on the key signaling pathways and cellular responses that represent potential targets for therapeutic intervention. We detail the critical roles of DNA alkylation, oxidative stress, the inflammatory response, apoptosis of basal keratinocytes, and the activation of matrix-degrading proteases. This document synthesizes current research, presents quantitative data in a comparative format, provides detailed experimental protocols for key assays, and visualizes complex pathways to support advanced research and drug development efforts in the field of chemical defense countermeasures.

The Core Pathophysiological Cascade

Exposure of the skin to sulfur mustard initiates a multi-stage pathological process that culminates in the separation of the dermal-epidermal junction (DEJ).[1][2] The mechanism is not a single event but a cascade involving direct chemical injury followed by a complex biological response.[3]

  • Alkylation of Macromolecules: As a highly reactive bifunctional alkylating agent, SM rapidly penetrates the epidermis and covalently binds to cellular macromolecules, including DNA, proteins, and lipids.[4][5] This initial chemical insult is the primary trigger for all subsequent pathology.

  • Induction of Cellular Stress Responses: The alkylation damage, particularly to DNA, activates intricate cellular stress pathways. This includes a robust DNA Damage Response (DDR), the generation of Reactive Oxygen Species (ROS) leading to oxidative stress, and the initiation of a profound inflammatory cascade.[3][5][6]

  • Keratinocyte Death: Basal keratinocytes, the proliferative cells responsible for anchoring the epidermis to the basement membrane, are the primary target of SM toxicity.[1] These cells undergo programmed cell death (apoptosis) and necrosis, compromising the structural integrity of the epidermis.[2][7]

  • Proteolytic Degradation of the DEJ: The inflammatory response and dying keratinocytes release a host of proteolytic enzymes, notably Matrix Metalloproteinases (MMPs).[8][9] These enzymes degrade critical structural proteins within the basement membrane zone, such as laminin-5 and collagen, which are essential for dermal-epidermal adhesion.[1][10][11]

  • Vesication: The combination of widespread basal cell death and the enzymatic dismantling of the basement membrane leads to a physical separation between the epidermis and dermis. Plasma fluid leaks from dermal capillaries, accumulating in this space to form the characteristic blisters.[1][2]

This multifaceted mechanism is visualized in the workflow diagram below.

G cluster_initiation Initiation Phase cluster_cellular_response Cellular Response Phase cluster_execution Execution Phase cluster_outcome Pathological Outcome SM Sulfur Mustard (SM) Exposure Penetration Dermal Penetration SM->Penetration Alkylation Alkylation of DNA, Proteins & Lipids Penetration->Alkylation DNA_Damage DNA Damage Response (p53, PARP Activation) Alkylation->DNA_Damage Oxidative_Stress Oxidative Stress (ROS Generation) Alkylation->Oxidative_Stress Inflammation Inflammatory Response (MAPK, NF-κB) Alkylation->Inflammation Apoptosis Basal Keratinocyte Apoptosis & Necrosis DNA_Damage->Apoptosis Oxidative_Stress->Apoptosis Inflammation->Apoptosis Protease Protease Activation (MMPs) Inflammation->Protease Separation Dermal-Epidermal Separation Apoptosis->Separation DEJ_Degradation DEJ Protein Degradation (Laminin, Collagen) Protease->DEJ_Degradation DEJ_Degradation->Separation Blister Blister Formation Separation->Blister

Figure 1: Overall workflow of sulfur mustard-induced blistering.

Key Signaling Pathways

DNA Damage, PARP Activation, and Cell Death

SM-induced DNA alkylation is a critical trigger of apoptosis.[12] This damage activates the tumor suppressor protein p53 and Poly(ADP-ribose) polymerase (PARP).[2]

  • p53 Activation: Leads to the upregulation of pro-apoptotic proteins and cell cycle arrest, pushing the damaged basal keratinocytes towards apoptosis.[2]

  • PARP Activation: PARP is an enzyme critical for DNA repair. However, extensive DNA damage causes PARP over-activation, leading to a severe depletion of its substrate NAD+ and, consequently, ATP.[1] This energy crisis can shift the mode of cell death from controlled apoptosis to uncontrolled necrosis, further exacerbating tissue damage.[1][13]

G SM Sulfur Mustard DNA_Alkylation DNA Alkylation (Cross-links & Adducts) SM->DNA_Alkylation DDR DNA Damage Response DNA_Alkylation->DDR PARP PARP Activation DDR->PARP p53 p53 Activation DDR->p53 NAD_Depletion NAD+ Depletion PARP->NAD_Depletion High Damage Apoptosis Apoptosis PARP->Apoptosis Low/Moderate Damage p53->Apoptosis ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Necrosis Necrosis ATP_Depletion->Necrosis

Figure 2: DNA damage and cell death signaling pathways.
Inflammatory Signaling: The Role of MAPK and NF-κB

A sterile inflammatory response is a hallmark of SM skin injury. Cellular stress activates key inflammatory signaling cascades, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[14][15]

  • p38 MAPK Pathway: Activation of p38 MAPK is a rapid event following SM exposure.[14] This kinase cascade leads to the stabilization of mRNA and increased translation of pro-inflammatory cytokines.[15]

  • NF-κB Pathway: NF-κB is a master transcriptional regulator of inflammation. SM-induced stress leads to its activation and translocation to the nucleus, where it drives the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules that facilitate the recruitment of immune cells.[16]

The result is a massive upregulation and release of mediators like Interleukin-1 (IL-1), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α), which amplify the inflammatory response, recruit neutrophils and macrophages, and contribute to tissue destruction.[16][17]

G SM_Stress SM-induced Cellular Stress (Alkylation, ROS) MAPKKK MAPKKK (e.g., ASK1) SM_Stress->MAPKKK IKK IKK Complex SM_Stress->IKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 Transcription Gene Transcription p38->Transcription IkB IκBα Degradation IKK->IkB NFkB NF-κB Activation & Nuclear Translocation IkB->NFkB NFkB->Transcription Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-α) Transcription->Cytokines Proteases Proteases (MMPs) Transcription->Proteases Inflammation Inflammation & Cell Infiltration Cytokines->Inflammation

Figure 3: Inflammatory signaling pathways (MAPK and NF-κB).

Quantitative Data on Pathological Markers

The progression of SM-induced skin injury can be tracked by quantifying key molecular and cellular markers. The following tables summarize representative data from various in vivo and in vitro studies.

Table 1: Inflammatory Mediator Upregulation
MediatorModel SystemExposureTime PointFold/Percent Increase (vs. Control)Reference(s)
IL-6 (Protein) Hairless Mouse (Skin)Vapor, 1.4 g/m³, 6 min6-24 hSignificant Increase (Quantified by ELISA)[4]
IL-1α (Protein) Hairless Mouse (Skin)Vapor, 1.4 g/m³, 6 min6-24 hSignificant Increase (Quantified by ELISA)[4]
IL-1β (mRNA) Weanling Pig (Skin)Liquid24-72 h~2-4 fold[18]
IL-6 (mRNA) Weanling Pig (Skin)Liquid24-72 h~3-5 fold[18]
IL-8 (mRNA) Weanling Pig (Skin)Liquid24-72 h~10-20 fold[18]
CXCL1 (mRNA) CD-1 Mouse (Ear)Liquid, 0.08 mg6-168 h>1000 fold[17]
CSF3 (mRNA) CD-1 Mouse (Ear)Liquid, 0.08 mg6-168 h20-125 fold[17]
Table 2: Cell Death and Protease Activation
MarkerModel SystemExposureTime PointQuantitative Change (vs. Control)Reference(s)
Apoptotic Basal Cells Hairless Guinea Pig (Skin)Vapor, 8 min6 h18% of basal cells apoptotic[7]
Apoptotic Basal Cells Hairless Guinea Pig (Skin)Vapor, 8 min12 h59% of basal cells apoptotic[7]
MMP-9 (mRNA) CD-1 Mouse (Ear)Liquid, 0.08 mg168 h27-fold increase[12]
MMP-9 (Protein) CD-1 Mouse (Ear)Liquid, 0.08 mg168 h9-fold increase[12]
MMP-9 (Activity) Hairless Guinea Pig (Skin)Vapor2-48 hSignificantly elevated[19]
Table 3: Oxidative Stress and Metabolic Disruption
MarkerModel SystemExposureTime PointQuantitative Change (vs. Control)Reference(s)
NAD+ In VitroHD16 hDecrease to 20% of control[1]
NADP+ In VitroHD1-2 hIncrease to 260% of control[1]
8-OHdG (DNA Oxidation) SKH-1 Mouse (Skin)CEES, 2 mg12 hPeak increase (time-dependent)[5]
4-HNE (Lipid Peroxidation) SKH-1 Mouse (Skin)CEES, 2 mg3-24 hSignificant dose- and time-dependent increase[5]

Key Experimental Protocols

Detailed and reproducible methodologies are crucial for studying SM toxicity and evaluating potential countermeasures. The following sections provide protocols for essential in vivo and in vitro assays.

In Vivo Model: Hairless Guinea Pig Vapor Exposure

The hairless guinea pig is a preferred model as its skin is morphologically similar to human skin and it develops microvesication upon SM exposure.[3][8]

Objective: To induce a reproducible dermal injury using SM vapor for histopathological analysis and biomarker quantification.

Materials:

  • Male hairless guinea pigs (250-350 g)

  • Anesthetic (e.g., isoflurane)

  • Vapor exposure cups (glass, ~3 cm diameter)

  • Neat sulfur mustard (HD)

  • Heating block

  • Dermal biopsy punches (4-6 mm)

  • 10% Neutral Buffered Formalin (NBF)

  • Liquid nitrogen

Procedure:

  • Anesthetize the guinea pig using isoflurane (B1672236) (2-5% in oxygen).

  • Place the animal on a heating pad to maintain body temperature.

  • Apply a small amount of neat HD (e.g., 5-10 µL) to the bottom of a glass vapor cup.

  • Gently place the cup onto the dorsal skin of the animal, ensuring a tight seal. The body heat of the animal will vaporize the liquid HD.

  • Expose the skin for a defined duration (e.g., 6-12 minutes) to achieve low and high-dose injuries, respectively.[20]

  • After the exposure time, carefully remove the vapor cup and decontaminate it according to safety protocols.

  • Decontaminate the exposure site on the animal using a suitable decontamination solution (e.g., Reactive Skin Decontamination Lotion - RSDL).

  • House the animal for the desired time course (e.g., 6 h, 24 h, 48 h, 2 weeks).[20]

  • At the designated time point, euthanize the animal via an approved method.

  • Collect full-thickness skin biopsies from the exposure site.

  • For histology, fix biopsies in 10% NBF for at least 24 hours before processing and embedding in paraffin.

  • For biochemical analysis (e.g., Western blot, zymography), snap-freeze biopsies in liquid nitrogen and store at -80°C.

Western Blot Analysis of p38 MAPK Phosphorylation

Objective: To quantify the activation of p38 MAPK in keratinocytes or skin lysates following SM exposure by detecting its phosphorylated form.

G Start Start: SM-Exposed Cells or Skin Tissue Lysate Lysis 1. Protein Extraction (RIPA buffer + inhibitors) Start->Lysis Quant 2. Protein Quantification (BCA Assay) Lysis->Quant Denature 3. Sample Denaturation (Laemmli buffer, 95°C) Quant->Denature SDS_PAGE 4. SDS-PAGE (Separate proteins by size) Denature->SDS_PAGE Transfer 5. Electrotransfer (Transfer to PVDF membrane) SDS_PAGE->Transfer Block 6. Blocking (5% BSA or milk in TBST) Transfer->Block Primary_Ab 7. Primary Antibody Incubation (Anti-phospho-p38, 4°C O/N) Block->Primary_Ab Wash1 8. Washing (3x with TBST) Primary_Ab->Wash1 Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated anti-rabbit, 1h RT) Wash1->Secondary_Ab Wash2 10. Washing (3x with TBST) Secondary_Ab->Wash2 Detect 11. Chemiluminescent Detection (ECL substrate & Imaging) Wash2->Detect Strip 12. Stripping & Re-probing (Probe for Total p38) Detect->Strip Analyze 13. Densitometry Analysis (Normalize p-p38 to Total p38) Strip->Analyze End End: Quantified p38 Activation Analyze->End

Figure 4: Standard workflow for Western blot analysis.

Protocol:

  • Sample Preparation: Lyse cultured keratinocytes or homogenized skin tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C and collect the supernatant.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182), diluted in 5% BSA/TBST (typically 1:1000).[21][22]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer.

  • Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

  • Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.

  • Analysis: Perform densitometry using image analysis software (e.g., ImageJ). Calculate the ratio of the phospho-p38 signal to the total p38 signal for each sample.

TUNEL Assay for Apoptosis in Skin Sections

Objective: To detect and quantify DNA fragmentation, a hallmark of apoptosis, directly in paraffin-embedded skin tissue sections.

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize 5 µm tissue sections on slides through xylene and a graded series of ethanol (B145695) washes (100%, 95%, 70%), followed by rehydration in distilled water.

  • Permeabilization: Incubate sections with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature to allow enzyme access to the nucleus. Wash 3 times in PBS.[23]

  • Inactivation of Endogenous Peroxidases: (For chromogenic detection) Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol (B129727) for 10 minutes. Wash in PBS.

  • Equilibration: Apply equilibration buffer from a commercial TUNEL kit (e.g., ApopTag®) to the sections for 10-15 seconds.

  • TdT Labeling: Incubate the sections with the TdT (Terminal deoxynucleotidyl transferase) reaction mixture, containing TdT enzyme and digoxigenin-labeled nucleotides, in a humidified chamber at 37°C for 1 hour. This step labels the 3'-OH ends of fragmented DNA.[24][25]

  • Stop Reaction: Terminate the labeling reaction by immersing the slides in stop/wash buffer.

  • Detection:

    • Incubate sections with an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., peroxidase) for 30 minutes at 37°C.[24]

    • Wash thoroughly in PBS.

    • Apply the enzyme substrate (e.g., DAB for peroxidase) to visualize the labeled nuclei (typically brown staining).

  • Counterstaining: Lightly counterstain the tissue with a nuclear stain like hematoxylin (B73222) to visualize all cell nuclei (stains non-apoptotic nuclei blue).

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.

  • Analysis: Using a light microscope, quantify the number of TUNEL-positive (brown) basal keratinocytes relative to the total number of basal keratinocytes (brown + blue) in a defined area of the dermal-epidermal junction. Express the result as an apoptotic index (%).

Conclusion and Future Directions

The dermal blistering caused by sulfur mustard is a complex pathological process driven by a network of interconnected events initiated by the agent's alkylating properties. The core mechanism involves a triad (B1167595) of DNA damage-induced cell death, a powerful inflammatory response, and enzymatic degradation of the dermal-epidermal junction. Understanding these intricate signaling pathways—including the p53, PARP, p38 MAPK, and NF-κB systems—is paramount for the development of effective medical countermeasures.

Future research should focus on a systems biology approach to further elucidate the crosstalk between these pathways. The development of pleiotropic agents or combination therapies that can simultaneously target multiple nodes within this network—for example, by inhibiting inflammation, preventing apoptosis, and blocking protease activity—holds the greatest promise for mitigating the devastating cutaneous injuries inflicted by sulfur mustard. The quantitative assays and experimental models detailed in this guide provide a robust framework for the preclinical evaluation of such next-generation therapeutics.

References

Immunological Response to Sulfur Mustard Exposure: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfur mustard (bis(2-chloroethyl) sulfide), a potent alkylating agent and a chemical warfare agent, poses a significant threat due to its severe and long-lasting effects on various organ systems, most notably the skin, eyes, and respiratory tract.[1][2] The immunotoxicity of sulfur mustard is a critical component of its pathology, contributing to both acute and chronic health consequences.[3][4] Exposure to sulfur mustard triggers a complex and multifaceted immunological response, characterized by an initial, robust inflammatory cascade followed by long-term immune suppression and dysregulation.[5][6][7] This guide provides an in-depth technical overview of the core immunological mechanisms involved in sulfur mustard exposure. It is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of effective countermeasures and therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to facilitate a deeper understanding of the immunopathological consequences of sulfur mustard exposure.

Introduction: The Immunotoxicology of Sulfur Mustard

Sulfur mustard (SM) is a powerful vesicant that inflicts severe damage upon contact with biological tissues.[1] Its primary mode of action at the molecular level is the alkylation of macromolecules, including DNA and proteins.[6][8] This alkylation leads to widespread cellular dysfunction, oxidative stress, and ultimately, cell death, which in turn initiates a complex immunological response.[6][8] The immediate aftermath of SM exposure is characterized by a strong inflammatory reaction, while the long-term consequences often involve immunosuppression, increasing the victim's susceptibility to infections.[3][9] Understanding the intricate interplay of the various components of the immune system in response to SM is crucial for the development of targeted therapies.

Acute Inflammatory Response

The initial contact with sulfur mustard triggers a rapid and intense inflammatory response, primarily mediated by the innate immune system. This response is characterized by the release of a plethora of pro-inflammatory cytokines and chemokines, leading to the recruitment of immune cells to the site of injury.[5][10][11]

Key Cellular Players
  • Keratinocytes: As the primary cells of the epidermis, keratinocytes are among the first to encounter topically applied SM. They respond by releasing a variety of inflammatory mediators, including IL-1β, IL-6, IL-8, and TNF-α.[12]

  • Neutrophils: These are among the first immune cells to infiltrate the exposed tissue, contributing to the inflammatory milieu by releasing further cytokines and reactive oxygen species.[6]

  • Macrophages: Macrophages are also recruited to the site of injury and play a dual role. Initially, they contribute to the pro-inflammatory response, but they are also involved in the subsequent resolution and tissue repair phases.[6][13]

Pro-inflammatory Cytokines and Chemokines

A hallmark of the acute response to SM is a "cytokine storm" at the site of exposure. Studies in animal models have demonstrated a significant upregulation of various pro-inflammatory cytokines and chemokines.[10][14][15][16][17]

Table 1: Quantitative Changes in Pro-inflammatory Cytokine and Chemokine Levels in Mouse Skin Following Sulfur Mustard Exposure

Cytokine/ChemokineFold Increase (mRNA)Fold Increase (Protein)Time Post-ExposureReference
IL-1β3-10 fold2-15 fold6h - 7d[10]
IL-63-10 fold>300-fold6h - 7d[10]
TNF-α3-10 fold2-15 fold6h - 7d[10]
CXCL1 (GROα)>1000 foldSignificantly upregulated6h - 7d[10]
CCL2 (MCP-1)5-20 foldSignificantly upregulated6h - 7d[10]
GM-CSFDramatically increasedIncreased immunostaining6-24h[16]

Long-Term Immunological Consequences

While the acute phase is dominated by inflammation, the long-term effects of sulfur mustard exposure are often characterized by immune suppression and dysregulation, affecting both innate and adaptive immunity.[18][19][20][21]

Effects on Lymphocyte Populations

Studies on Iranian veterans exposed to SM during the Iran-Iraq war have provided valuable insights into the long-term immunological sequelae. A consistent finding is a significant alteration in lymphocyte subpopulations, particularly a decrease in the number of CD4+ T helper cells.[18][19][20][21]

Table 2: Long-Term Changes in Lymphocyte Subsets in Sulfur Mustard-Exposed Veterans (25 years post-exposure)

ParameterSM-Exposed VeteransControl Subjectsp-valueReference
Total White Blood Cell CountSignificantly higherLower0.008[19][20]
Polymorphonuclear Lymphocytes (%)Significantly higherLower<0.001[19][20]
Total Lymphocytes (%)Significantly lowerHigher0.008[19][20]
CD4+ Lymphocytes (%)Significantly lowerHigher<0.001[19][20]
CD8+ Lymphocytes (%)No significant differenceNo significant difference-[19][20]
Impaired Immune Function

The reduction in CD4+ T cells and other immunological abnormalities contribute to an overall impairment of the immune system, leading to an increased susceptibility to infections in SM-exposed individuals.[18][19][20][21] There is also evidence for a reduction in the number of Natural Killer (NK) cells, which play a crucial role in antiviral and antitumor immunity.[9][22]

Molecular Mechanisms of Immunotoxicity

The immunotoxic effects of sulfur mustard are initiated by its alkylating properties, which trigger a cascade of intracellular signaling events leading to inflammation and cell death.[6][8] Key signaling pathways implicated in the immunological response to SM include NF-κB and MAPK.[5][6][7]

Activation of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[][24][25] Exposure to SM and its analogs leads to the activation of the NF-κB pathway.[5][6][18] This activation is initiated by the degradation of the inhibitory protein IκBα, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines and chemokines.[14]

NF_kB_Signaling cluster_cytoplasm Cytoplasm SM Sulfur Mustard Exposure ROS Oxidative Stress (ROS) SM->ROS induces IKK IKK Complex ROS->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα Proteasome Proteasome Degradation IkBa_p->Proteasome ubiquitination IkBa->IkBa_p NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates Proteasome->IkBa degrades Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, IL-8, TNF-α) Nucleus->Pro_inflammatory_Genes induces transcription

Caption: NF-κB Signaling Pathway Activation by Sulfur Mustard.

Activation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also crucial in the cellular response to SM-induced stress.[5][6][26][27][28][29] Oxidative stress generated by SM exposure is a potent activator of these pathways.[4][26][27][28] Activation of p38 and JNK is often associated with pro-inflammatory and apoptotic responses, while the role of ERK is more complex, being involved in both cell survival and inflammation.[5][6]

MAPK_Signaling cluster_MAPK_cascade MAPK Cascade SM Sulfur Mustard Exposure ROS Oxidative Stress (ROS) SM->ROS induces ASK1 ASK1 ROS->ASK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis p38->Apoptosis AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 activates JNK->Apoptosis AP1->Inflammation

Caption: MAPK Signaling Pathway in Response to Sulfur Mustard.

Experimental Protocols

This section provides an overview of key experimental protocols used to study the immunological effects of sulfur mustard. These are generalized protocols and should be optimized for specific experimental conditions.

Quantification of Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying cytokine levels in biological samples such as serum, plasma, or tissue homogenates.[7][14][15][30][31][32]

Protocol:

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add standards of known cytokine concentrations and experimental samples to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add an enzyme-conjugate (e.g., streptavidin-horseradish peroxidase). Incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a substrate solution (e.g., TMB). A color change will occur.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the standards and calculate the cytokine concentrations in the samples.

Immunophenotyping of Lymphocytes by Flow Cytometry

Flow cytometry is a powerful technique for identifying and quantifying different immune cell populations based on the expression of specific cell surface markers (CD antigens).[9][19][20][22][30][33][34][35][36][37]

Protocol:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Counting and Viability: Count the cells and assess viability using a method like trypan blue exclusion.

  • Fc Receptor Blocking (Optional): Incubate cells with an Fc blocking reagent to prevent non-specific antibody binding.

  • Antibody Staining: Resuspend cells in a staining buffer and add a cocktail of fluorescently-labeled antibodies against specific CD markers (e.g., CD3, CD4, CD8, CD19, CD56). Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells with staining buffer to remove unbound antibodies.

  • Fixation (Optional): If not analyzing immediately, fix the cells with a fixative solution (e.g., 1% paraformaldehyde).

  • Data Acquisition: Acquire data on a flow cytometer, collecting events for each sample.

  • Data Analysis: Analyze the data using appropriate software. Gate on the lymphocyte population based on forward and side scatter, and then identify and quantify different subpopulations based on their fluorescence profiles.

Immunohistochemical Analysis of Skin Biopsies

Immunohistochemistry (IHC) allows for the visualization of specific antigens within the context of tissue architecture, providing valuable information about the location and distribution of immune cells and inflammatory mediators.[1][16][21][22][38][39][40][41]

Protocol:

  • Tissue Preparation: Fix skin biopsies in formalin and embed in paraffin. Cut thin sections (4-5 µm) and mount on slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform antigen retrieval to unmask epitopes, typically by heat-induced methods in a citrate (B86180) or EDTA buffer.

  • Blocking Endogenous Peroxidase: If using a peroxidase-based detection system, block endogenous peroxidase activity with a hydrogen peroxide solution.

  • Blocking Non-Specific Binding: Block non-specific protein binding sites with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the target of interest (e.g., CD45 for leukocytes, myeloperoxidase for neutrophils). Incubate overnight at 4°C.

  • Washing: Wash the slides with a wash buffer (e.g., PBS).

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody that recognizes the primary antibody.

  • Enzyme Conjugate: Add an enzyme-conjugated streptavidin.

  • Chromogen/Substrate: Add a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.

  • Counterstaining: Counterstain the sections with a nuclear stain like hematoxylin (B73222) to visualize tissue morphology.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a coverslip.

  • Microscopy: Examine the slides under a microscope to assess the presence, distribution, and intensity of staining.

Experimental Workflows and Logical Relationships

A typical experimental workflow to investigate the immunological effects of sulfur mustard in an animal model involves several key stages, from exposure to data analysis.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Mouse, Rat) SM_Exposure Sulfur Mustard Exposure (Topical, Inhalation) Animal_Model->SM_Exposure Time_Points Define Time Points (Acute and Chronic) SM_Exposure->Time_Points Sample_Collection Sample Collection (Blood, Skin, BALF) Time_Points->Sample_Collection Immunoassays Immunological Assays Sample_Collection->Immunoassays ELISA ELISA (Cytokines) Immunoassays->ELISA Flow_Cytometry Flow Cytometry (Immune Cells) Immunoassays->Flow_Cytometry IHC Immunohistochemistry (Tissue Infiltration) Immunoassays->IHC Data_Analysis Data Analysis and Interpretation ELISA->Data_Analysis Flow_Cytometry->Data_Analysis IHC->Data_Analysis

Caption: General Experimental Workflow for SM Immunotoxicity Studies.

Conclusion and Future Directions

The immunological response to sulfur mustard is a complex interplay of acute inflammation and chronic immune dysregulation. This guide has provided a comprehensive overview of the key cellular and molecular events, supported by quantitative data and detailed experimental protocols. While significant progress has been made in understanding the immunotoxicology of SM, further research is needed to fully elucidate the long-term consequences and to develop effective, targeted therapies. Future research should focus on the development of more sophisticated in vitro and in vivo models, the identification of novel biomarkers for exposure and prognosis, and the evaluation of immunomodulatory agents that can mitigate both the acute inflammatory damage and the chronic immunosuppressive effects of this potent chemical warfare agent.[42]

References

Mustard gas impact on hematopoietic stem cell populations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Impact of Mustard Gas on Hematopoietic Stem Cell Populations

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfur mustard (SM), commonly known as this compound, is a potent vesicant and alkylating agent with significant systemic toxicity. While its effects on the skin, eyes, and respiratory tract are well-documented, the profound damage to the hematopoietic system is a primary contributor to morbidity and mortality. This technical guide provides a comprehensive overview of the impact of this compound on hematopoietic stem cell (HSC) populations. It details the molecular mechanisms of toxicity, summarizes quantitative data from key studies, outlines experimental protocols, visualizes critical pathways, and discusses potential therapeutic interventions. The primary mechanism of action involves DNA alkylation, leading to cell cycle arrest, apoptosis, and a severe depletion of rapidly proliferating cells, including HSCs and their progenitors in the bone marrow.[1] This results in a characteristic pattern of myelosuppression, beginning with lymphopenia, followed by a delayed onset of neutropenia and thrombocytopenia, increasing the risk of life-threatening infections and sepsis.[2][3][4] Understanding these complex interactions is crucial for the development of effective medical countermeasures.

Molecular Mechanism of Action

This compound exerts its cytotoxic effects primarily through its strong alkylating properties.[1][5] Upon absorption, it rapidly cyclizes to form a highly reactive sulfonium (B1226848) ion, which then alkylates a variety of biological macromolecules. DNA is a principal target.

  • DNA Alkylation : The sulfonium ion covalently binds to DNA, primarily at the N7 position of guanine (B1146940) bases. As a bifunctional agent, it can form both mono-adducts and, more critically, inter- and intra-strand cross-links.[6][7]

  • Cellular Consequences : This DNA damage disrupts essential cellular processes like DNA replication and transcription.[5] The cell attempts to repair the damage, but overwhelming alkylation leads to the activation of cell death pathways.[6]

  • PARP Activation : DNA strand breaks trigger the activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[6] Excessive PARP activation depletes cellular stores of its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is essential for glycolysis and ATP production. This energy crisis contributes to cellular dysfunction and necrosis.[6]

  • Induction of Apoptosis and Necrosis : Depending on the concentration and cell type, this compound can induce two forms of cell death.[8] At lower concentrations, it typically triggers apoptosis (programmed cell death), characterized by DNA laddering and caspase activation.[8][9] At higher concentrations, it can cause overwhelming cellular damage leading to necrosis.[8] HSCs, being highly proliferative, are particularly vulnerable to these cytotoxic effects.[1]

MG Sulfur Mustard (SM) Cell Hematopoietic Stem Cell (HSC) MG->Cell Enters DNA DNA MG->DNA Alkylates Cell->DNA Alkylation DNA Alkylation (Cross-links, Adducts) DNA->Alkylation StrandBreaks DNA Strand Breaks Alkylation->StrandBreaks PARP PARP Activation StrandBreaks->PARP Triggers Apoptosis Apoptosis (Caspase Activation) StrandBreaks->Apoptosis Triggers NAD NAD+ Depletion PARP->NAD ATP ATP Depletion (Energy Crisis) NAD->ATP Necrosis Necrosis ATP->Necrosis Leads to Death HSC Depletion Apoptosis->Death Necrosis->Death

Diagram 1: Molecular mechanism of this compound-induced HSC damage.

Impact on Hematopoietic Stem Cell Populations and Progenitors

Exposure to this compound leads to severe bone marrow suppression, characterized by aplastic or hypoplastic changes.[1] This is a direct consequence of the agent's toxicity towards the rapidly dividing cells within the bone marrow, including the entire hematopoietic hierarchy from HSCs to committed progenitors.

Studies using animal models have demonstrated a significant loss of hematopoietic and mesenchymal stem cell populations in the bone marrow following systemic exposure to sulfur mustard.[2][3][4] This depletion of the stem cell pool is the foundational injury that leads to subsequent, observable hematological effects. The destruction of these precursor cells culminates in pancytopenia in cases of high-dose exposure.[5][10]

Quantitative Hematological Effects

The systemic toxicity of this compound manifests as predictable and drastic alterations in peripheral blood counts. The typical progression involves an initial, sometimes transient, leukocytosis within the first 48 hours, followed by a profound lymphopenia, and a more delayed neutropenia and thrombocytopenia.[11][12]

Table 1: Summary of Hematological Effects in Animal Models

Species Exposure Route & Dose Key Hematological Findings Time to Nadir Reference
African Green Monkey IV; 1.0 mg/kg Lymphocyte Nadir: ~460 cells/µL (78% decrease)Neutrophil Nadir: ~68 cells/µL (97% decrease) Lymphocytes: ~4 daysNeutrophils: 7-9 days [13]
African Green Monkey IV; 1.5 mg/kg Lymphocyte Nadir: ~133 cells/µL (93% decrease)Neutrophil Nadir: ~8 cells/µL (99.7% decrease) Lymphocytes: ~4 daysNeutrophils: 7-9 days [13]
Sprague Dawley Rat IV Early-onset lymphopenia, delayed-onset neutropenia and thrombocytopenia. B-cells more affected than T-cells. Not specified [2][3]

| Mouse | Cutaneous; 50 mg/kg | Acute loss of bone marrow cellularity. Peripheral red blood cell depletion by 60%. | 5 days post-exposure |[14] |

Table 2: Summary of Acute Hematological Effects in Humans

Population Exposure Details Key Hematological Findings Timeline Reference
Syrian Patients High-dose exposure Initial leukocytosis (100% of patients)Isolated lymphopenia (100%)Thrombocytopenia (75%)Leucopenia/Neutropenia (37.5%) Leukocytosis: First 48hLymphopenia: 2-4 daysThrombocytopenia: 4-11 daysNeutropenia: 11-12 days [11]

| WWI Casualties | High-dose exposure | Initial leukocytosis (3-5x normal)Subsequent severe leukopenia | Leukopenia: After day 3 |[12] |

Experimental Protocols and Methodologies

Animal models are essential for studying the pathophysiology of this compound toxicity and for screening potential medical countermeasures.[1] Rodent models, particularly rats, are frequently used as a cost-effective platform that replicates key aspects of human hematologic toxicity.[2][3]

Key Experimental Workflow

A typical preclinical study to evaluate hematopoietic toxicity involves several key steps, from exposure to endpoint analysis. These studies are critical for understanding dose-response relationships and the efficacy of potential therapies.

cluster_analysis Analysis Methods start Start model Animal Model Selection (e.g., Sprague Dawley Rat) start->model exposure SM Exposure (e.g., Intravenous Tail Vein Injection) model->exposure monitoring Clinical Monitoring (Weight, Temperature, Clinical Signs) exposure->monitoring sampling Serial Sampling exposure->sampling endpoint Endpoint Analysis (Toxicity Assessment, Countermeasure Efficacy) monitoring->endpoint blood Peripheral Blood (e.g., Days 0, 3, 7, 14, 21) sampling->blood bm Bone Marrow (Terminal Collection, e.g., Day 10) sampling->bm analysis Sample Analysis cbc Complete Blood Count (CBC) (Neutrophils, Lymphocytes, etc.) cbc->endpoint flow Flow Cytometry (HSCs: CD34+, B-cells, T-cells) flow->endpoint histo Histopathology (H&E Staining of Bone Marrow) histo->endpoint end End endpoint->end

Diagram 2: Generalized experimental workflow for assessing SM hematotoxicity.
Detailed Methodologies

  • Animal Models : Adult male and female Sprague Dawley rats are commonly used.[3] Non-human primates, such as African green monkeys, are used for studies requiring closer physiological similarity to humans.[13]

  • Sulfur Mustard Administration : For systemic toxicity studies, SM is often administered via tail vein injection to ensure accurate dosing and rapid systemic distribution.[3] Doses are calculated based on body weight (e.g., mg/kg).

  • Hematology : Peripheral blood is collected at multiple time points (e.g., pre-exposure, then days 1, 3, 7, 14, 21, 28) for complete blood cell (CBC) analysis to quantify changes in white blood cells, red blood cells, and platelets.[3][13]

  • Flow Cytometry : This technique is used to phenotype and quantify specific cell populations in both blood and bone marrow. For instance, bone marrow samples can be analyzed for immature hematopoietic stem cells (CD34+) and mesenchymal stem cells, while blood can be analyzed for B-cell and T-cell populations.[3][4]

  • Histopathology : Bone marrow from the sternum or femur is collected at terminal endpoints.[14] Samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) to observe changes in bone marrow cellularity and architecture.[14]

Potential Therapeutic Interventions

The severe myelosuppression caused by this compound necessitates the development of effective medical countermeasures. Research has focused on strategies to accelerate hematopoietic recovery and manage neutropenia.

  • Granulocyte Colony-Stimulating Factor (G-CSF) : G-CSF is a hematopoietic growth factor that stimulates the production of neutrophils. Studies in non-human primates have shown that treatment with G-CSF or its long-acting form, peg-G-CSF, significantly reduces the duration of SM-induced neutropenia.[13][15] Animals treated with G-CSF recovered from neutropenia in 8 to 19 days, compared to 28 days for untreated animals.[13] This suggests G-CSF could be a viable treatment to reduce the risk of infection in exposed individuals.[15]

  • Mesenchymal Stromal Cell (MSC) Therapy : MSCs have immunomodulatory and regenerative properties. A study in rats with percutaneous SM exposure found that intravenous injection of human umbilical cord-derived MSCs exerted significant therapeutic effects.[16] The MSC-treated group showed higher bone marrow karyocyte counts, improved spleen hyperplasia and hematopoiesis, and higher levels of hematopoietic growth factors compared to the untreated group.[16] This indicates MSCs may help restore the hematopoietic microenvironment and promote recovery.[16]

  • Other Investigated Strategies : Other potential therapeutic avenues include the use of anti-inflammatory agents, antioxidants, and protease inhibitors to mitigate the broader systemic damage caused by this compound.[17][18]

Conclusion and Future Directions

This compound poses a significant threat to the hematopoietic system, causing dose-dependent depletion of hematopoietic stem and progenitor cells, leading to severe, life-threatening myelosuppression. The core mechanism is DNA alkylation, which triggers cellular apoptosis and necrosis in the bone marrow. Animal models have been instrumental in delineating the timeline of hematological toxicity and serve as crucial platforms for testing countermeasures. While treatments like G-CSF show promise for managing neutropenia, the fundamental injury to the HSC pool remains a major challenge.

Future research should focus on:

  • Developing therapies that directly protect HSCs from alkylation-induced damage or enhance their repair and regeneration.

  • Elucidating the specific signaling pathways within HSCs that are disrupted by this compound to identify novel drug targets.

  • Investigating combination therapies that could, for example, pair G-CSF with stem cell-protective agents to provide a more comprehensive treatment for SM-induced hematopoietic toxicity.

References

Proteomic and metabolomic changes after sulfur mustard exposure

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the complex molecular cascades following exposure to sulfur mustard (SM) is critical for the development of effective diagnostics and therapeutic interventions. This technical guide provides a comprehensive overview of the proteomic and metabolomic alterations observed in response to SM, tailored for researchers, scientists, and drug development professionals.

Proteomic Changes Following Sulfur Mustard Exposure

Exposure to sulfur mustard, a potent alkylating agent, induces significant and lasting changes in the proteome, reflecting underlying pathological processes such as inflammation, oxidative stress, and tissue damage.[1] Studies on human subjects, some conducted decades after exposure, and in various animal and cellular models, have identified a range of protein biomarkers associated with both acute and chronic effects of SM.[1][2]

In individuals with long-term pulmonary complications, proteomic analyses of serum and plasma have revealed altered levels of several key proteins.[2][3] Notably, isoforms of haptoglobin and amyloid A1 were consistently detected in patients with lung diseases but not in healthy controls.[3][4] A comparative proteomics study identified 14 upregulated and 6 downregulated proteins in the serum of chronic mustard lung patients, pointing towards ongoing poor repair cycles in affected tissues.[5] These changes are tightly linked to chronic inflammation, oxidative stress, mitochondrial dysfunction, and increased activity of proteases like caspases and matrix metalloproteinases.[1]

In vitro studies using human epidermal keratinocytes have shown that SM directly alkylates structural proteins, including cytokeratins (K14, K16, K17), actin, and galectin-7, which are crucial for maintaining cellular architecture.[6] This alkylation may be a primary event leading to the characteristic blistering (vesication) of the skin.[6] Furthermore, large-scale quantitative phosphoproteomic approaches have identified over 2,300 phosphorylation sites with altered levels after SM exposure in keratinocytes, implicating numerous signaling pathways in the cellular response to SM-induced toxicity.[7][8]

Quantitative Proteomic Data Summary

The following table summarizes key proteins identified as altered following sulfur mustard exposure across various studies.

ProteinChangeSample TypeStudy Population / ModelKey Function / PathwayReference
Haptoglobin (α1 isoforms) Upregulated / DetectedPlasma / SerumHuman (Chronic Lung Disease)Acute Phase Response, Inflammation[3][4]
Amyloid A1 (isoforms) Upregulated / DetectedPlasma / SerumHuman (Chronic Lung Disease)Acute Phase Response, Inflammation[3][4]
ATPase Inhibitor UpregulatedSerumHuman (with Respiratory Complications)Mitochondrial Function[2]
Cytochrome c oxidase assembly protein UpregulatedSerumHuman (with Respiratory Complications)Mitochondrial Function[2]
T cell receptor alpha UpregulatedSerumHuman (with Respiratory Complications)Immune Response[2]
Immunoglobulin lambda UpregulatedSerumHuman (with Respiratory Complications)Immune Response[2]
Hematopoietic cell signal transducer UpregulatedSerumHuman (with Respiratory Complications)Signal Transduction[2]
RNA demethylase AbsentSerumHuman (Exposed Groups)RNA Modification[2]
Apolipoprotein A1 DownregulatedSerumHuman (Skin/Lung Damage)Lipid Metabolism[9]
Transferrin Altered ExpressionNot SpecifiedHuman (30 years post-exposure)Iron Transport[1]
Alpha 1 antitrypsin Altered ExpressionNot SpecifiedHuman (30 years post-exposure)Protease Inhibition, Inflammation[1]
Protein disulfide isomerase Altered ExpressionNot SpecifiedHuman (30 years post-exposure)Protein Folding, Oxidative Stress[1]
Cytokeratins (K14, K16, K17) Adducted / BreakdownHuman Epidermal KeratinocytesIn VitroCytoskeleton, Structural Integrity[6]
Actin AdductedHuman Epidermal KeratinocytesIn VitroCytoskeleton[6]
Galectin-7 AdductedHuman Epidermal KeratinocytesIn VitroCell Adhesion, Apoptosis[6]
Heat Shock Protein 27 (HSP27) New Charge VariantsHuman Epidermal KeratinocytesIn VitroStress Response, Protein Folding[6]

Metabolomic Changes Following Sulfur Mustard Exposure

Metabolomic profiling of individuals exposed to sulfur mustard reveals significant and persistent dysregulation of key metabolic pathways.[10] These alterations provide insights into the systemic biochemical consequences of SM toxicity and offer potential biomarkers for exposure and disease severity.[11]

Studies using proton nuclear magnetic resonance (¹H-NMR) and mass spectrometry on serum and plasma samples have identified distinct metabolic signatures in exposed individuals, even decades after the initial event.[11][12] In patients with chronic complications, the most consistently affected pathways include vitamin B6 metabolism (down-regulated), bile acid metabolism (up-regulated), and tryptophan metabolism (down-regulated).[11][13]

Further analysis of plasma from rabbits ocularly exposed to SM vapors showed profound, time-dependent dysregulation of sulfur-containing amino acids, phenylalanine, tyrosine, tryptophan, polyamine, and purine (B94841) biosynthesis.[10] Specific metabolites like taurine (B1682933) and 3,4-dihydroxy-phenylalanine (Dopa) appeared to correlate with the different phases of ocular damage, while changes in adenosine, polyamines, and acylcarnitines might be linked to neovascularization.[10] In lung injury models, metabolomic analysis points to extensive depletion of adenine (B156593) and disruption of nucleotide metabolism, consistent with the DNA and RNA damaging effects of SM.[14]

Quantitative Metabolomic Data Summary

The table below outlines key metabolites and pathways found to be altered after sulfur mustard exposure.

Metabolite / PathwayChangeSample TypeStudy Population / ModelImplicated ProcessReference
Vitamin B6 Metabolism DownregulatedSerumHuman (Chronic Complications)Co-enzyme function, Amino Acid Metabolism[11]
Bile Acid Metabolism UpregulatedSerumHuman (Chronic Complications)Lipid Digestion, Signaling[11]
Tryptophan Metabolism DownregulatedSerum / PlasmaHuman (Chronic Complications), Rabbit (Ocular)Inflammation, Neurotransmitter Synthesis[10][11]
Sulfur Amino Acid Pathway DysregulatedPlasmaRabbit (Ocular Exposure)Antioxidant Defense, Protein Synthesis[10]
Polyamine Biosynthesis DysregulatedPlasmaRabbit (Ocular Exposure)Cell Growth, Proliferation[10]
Purine Biosynthesis DysregulatedPlasmaRabbit (Ocular Exposure)Nucleotide Metabolism, Energy[10]
Taurine AlteredPlasmaRabbit (Ocular Exposure)Osmoregulation, Antioxidant[10]
3,4-dihydroxy-phenylalanine (Dopa) AlteredPlasmaRabbit (Ocular Exposure)Neurotransmitter Precursor[10]
Adenosine DownregulatedLung Tissue ModelIn VitroNucleotide Metabolism, Anti-inflammatory[14]
Ketone Bodies IncreasedSerumHuman (Lung Disease)Energy Metabolism[15]
Lactate IncreasedSerumHuman (Lung Disease)Anaerobic Glycolysis[15]
Amino Acids (Various) IncreasedSerumHuman (Lung Disease)Protein Metabolism, Energy[15]
Very Low-Density Lipoproteins (VLDL) DecreasedSerumHuman (Lung Disease)Lipid Transport[15]
Thiodiglycol (B106055) (TDG) Detected / IncreasedUrine, BloodHuman (Accidental Exposure), Animal ModelsSM Hydrolysis Product, Exposure Biomarker[16][17][18]
β-Lyase Metabolites Detected / IncreasedUrineHuman (Accidental Exposure)SM-Glutathione Conjugate Metabolite[16][18]

Core Signaling Pathways and Experimental Workflows

The toxicity of sulfur mustard stems from its ability to alkylate DNA, proteins, and lipids, triggering a complex network of cellular responses.[19][20] Understanding these pathways and the methods used to study them is fundamental for developing countermeasures.

Key Signaling Pathways in SM Toxicity

SM exposure initiates several interconnected signaling cascades that culminate in inflammation, apoptosis, and tissue necrosis.[19] Direct and indirect DNA damage activates Poly (ADP-ribose) polymerase (PARP), leading to a depletion of cellular NAD+ and energy crisis, which can result in cell death.[19] Concurrently, SM activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis.[21][22] A significant inflammatory response is also triggered, mediated by transcription factors like NF-κB, leading to the release of pro-inflammatory cytokines and chemokines.[19][22]

Sulfur_Mustard_Toxicity_Pathways SM Sulfur Mustard Exposure DNA_Damage Direct & ROS-induced DNA Damage SM->DNA_Damage Intrinsic Intrinsic Pathway (Mitochondrial) SM->Intrinsic Extrinsic Extrinsic Pathway (Fas/FasL) SM->Extrinsic NFkB NF-κB Activation SM->NFkB Proteases Upregulation of MMPs & Serine Proteases SM->Proteases PARP PARP Activation DNA_Damage->PARP NAD_Depletion NAD+ Depletion PARP->NAD_Depletion Necrosis Necrotic Cell Death NAD_Depletion->Necrosis Apoptosis Apoptosis Intrinsic->Apoptosis Extrinsic->Apoptosis Inflammation Inflammation Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Cytokines->Inflammation Proteases->Inflammation Proteomics_Workflow cluster_prep Sample Preparation cluster_sep Protein Separation cluster_id Protein Identification A 1. Plasma/Serum Collection (Exposed vs. Control) B 2. Depletion of High-Abundance Proteins (e.g., Albumin) A->B C 3. 2D Gel Electrophoresis (2DE) (Separation by pI and MW) B->C D 4. Gel Staining & Imaging C->D E 5. Spot Excision & In-Gel Trypsin Digestion D->E F 6. Mass Spectrometry (e.g., MALDI-TOF/TOF MS) E->F G 7. Database Search & Protein Identification F->G H Biomarker Discovery G->H Identification of Differentially Expressed Proteins Metabolomics_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Analysis A 1. Plasma/Urine Collection (Exposed vs. Control) B 2. Metabolite Extraction (e.g., Protein Precipitation) A->B C 3. LC-HRMS Analysis (e.g., UHPLC-QTOF) B->C D 4. Data Processing (Peak Picking, Alignment) C->D E 5. Statistical Analysis (Multivariate & Univariate) D->E F 6. Metabolite Identification (Database Matching) E->F G 7. Pathway Analysis F->G H Biomarker & Pathway Discovery G->H Identification of Perturbed Pathways

References

Long-Term Epigenetic Modifications Induced by Sulfur Mustard: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the persistent epigenetic alterations following sulfur mustard exposure, providing a foundational resource for therapeutic development.

This technical guide offers an in-depth exploration of the long-term epigenetic consequences of sulfur mustard (SM) exposure. Designed for researchers, scientists, and drug development professionals, this document synthesizes current research on DNA methylation, histone modifications, and non-coding RNA alterations, presenting key findings in a structured and actionable format. By elucidating the molecular mechanisms underlying the chronic health effects of this chemical warfare agent, this guide aims to accelerate the discovery of novel biomarkers and therapeutic interventions.

Executive Summary

Sulfur mustard, a potent alkylating agent, inflicts severe acute injuries and long-term health complications, including chronic respiratory disease, skin lesions, and an increased risk of cancer.[1] Emerging evidence strongly suggests that these persistent pathologies are, in part, driven by lasting alterations to the epigenome.[2][3] SM exposure has been shown to induce durable changes in DNA methylation patterns, histone modifications, and the expression of non-coding RNAs, which collectively dysregulate gene expression and cellular function.[4][5] This guide provides a detailed overview of these epigenetic modifications, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the affected signaling pathways to provide a comprehensive resource for the scientific community.

Core Epigenetic Modifications Induced by Sulfur Mustard

The primary mechanisms of SM-induced toxicity involve its ability to alkylate DNA and other macromolecules, leading to cellular damage, inflammation, and oxidative stress.[6][7] These initial insults can trigger a cascade of epigenetic changes that contribute to the long-term pathophysiology observed in exposed individuals. The most significant and lasting epigenetic modifications include alterations in DNA methylation, histone modifications, and the expression of non-coding RNAs.[4]

DNA Methylation

Studies have consistently demonstrated that sulfur mustard exposure leads to significant and persistent changes in DNA methylation patterns.[2][3] A notable finding is a general trend towards global DNA hypermethylation observed in both in vitro and in vivo models.[8]

Table 1: Quantitative Analysis of DNA Methylation Changes Following Sulfur Mustard Exposure

Gene/RegionCell/Tissue TypeExposure DetailsChange in MethylationSignificanceReference(s)
Global DNAEarly Endothelial Cells (EECs)0.5 µM and 1.0 µM SM, analyzed after 2 and 4 cell passagesSignificant and pronounced increasep < 0.05[2][9]
Global DNAHuman Skin SampleAccidental exposure, analyzed after 1 yearSignificant increase in 5-methylcytosine (B146107) (5-mc) levelsNot specified[2][8]
OGG1 PromoterPeripheral Blood Mononuclear Cells (PBMCs) from SM-exposed patients27 years post-exposureAltered DNA methylation in mild-moderate and moderate-severe lung complication groupsp < 0.0001 and p = 0.023, respectively[10]
IFN-γ PromoterPBMCs from SM-exposed patientsLong-termSignificant increase in patients with mild to moderate pulmonary complications; significant reduction in patients with severe complicationsNot specified
Histone Modifications

Compared to the pronounced effects on DNA methylation, sulfur mustard-induced alterations in histone modifications appear to be less consistent and more transient.[2][9] While some changes in histone acetylation and methylation have been observed, they do not seem to be the primary drivers of the long-term epigenetic landscape shaped by SM.

One study noted that while SM had only minor effects on histone modifications, there was a tendency for histone acetylation at H3-K27 to return to control levels over time, decrease at H3-K9, and increase at H4-K8.[11] Histone di-methylation at H3-K9, H3-K27, and H3-K36 also showed strong variations and appeared to return to control levels or decrease over time.[11] However, these changes were not statistically significant.[11] The possible increase in histone acetyltransferase (HAT) activity and acetylation of H4K9 and H4K16 has been suggested as a potential epigenetic modification in the NF-κB signaling pathway.[4]

Due to the limited and often statistically insignificant quantitative data available in the current literature, a detailed table of histone modification fold-changes is not provided. Further research employing sensitive quantitative techniques is necessary to fully elucidate the role of histone modifications in the long-term effects of sulfur mustard.

Non-Coding RNA Alterations

Emerging research highlights the significant role of non-coding RNAs, particularly microRNAs (miRNAs), in the pathology of sulfur mustard exposure.[12] MiRNAs are small non-coding RNAs that regulate gene expression post-transcriptionally and have been implicated in various cellular processes affected by SM, including inflammation, apoptosis, and cell cycle control.[12][13]

Table 2: Differentially Expressed microRNAs in Serum of Sulfur Mustard Veterans

microRNAExpression ChangePatient GroupPotential RoleReference(s)
miR-143-3pUpregulatedMild and SevereSuitable diagnostic biomarker[12]
miR-365a-3pDifferentially regulatedNot specifiedLinked to the biology of SM patients[12]
miR-200a-3pDifferentially regulatedNot specifiedLinked to the biology of SM patients[12]
miR-663aDifferentially regulatedNot specifiedLinked to the biology of SM patients[12]
miR-148a-3pDifferentially regulated (in validation study)Not specifiedLinked to airway complications[12]
miR-21Increased expressionSkin samples of veterans with moderate and severe complicationsPotential biomarker[14]
miR-92aSignificantly reducedSerum of patients with mustard lungImplicated in hypoxia, apoptosis, and tumorigenesis[13]
miR-20aSignificantly reducedSerum of patients with mustard lungImplicated in hypoxia, apoptosis, and tumorigenesis[13]

Key Signaling Pathways and Experimental Workflows

The epigenetic modifications induced by sulfur mustard impact several critical signaling pathways, contributing to the chronic inflammatory and fibrotic conditions observed in exposed individuals. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for studying epigenetic modifications.

G cluster_workflow Experimental Workflow for In Vitro Analysis of SM-Induced Epigenetic Modifications A Cell Culture (e.g., Early Endothelial Cells) B Sulfur Mustard Exposure (Varying Concentrations and Durations) A->B C Sample Collection (e.g., 24h, 2 and 4 cell passages) B->C D Nucleic Acid Extraction (DNA and RNA) C->D E DNA Methylation Analysis (e.g., Bisulfite Sequencing) D->E F Histone Modification Analysis (e.g., ChIP-seq) D->F G Non-coding RNA Analysis (e.g., RNA-seq, qPCR) D->G H Data Analysis and Interpretation E->H F->H G->H

Figure 1: A generalized workflow for studying epigenetic changes. (Max Width: 760px)

G cluster_nfkb Epigenetic Regulation of NF-κB Signaling by Sulfur Mustard SM Sulfur Mustard IKK IKK Complex SM->IKK HDACs HDACs SM->HDACs Potentially Alters Activity DNA_Hypomethylation Locus-specific DNA Hypomethylation SM->DNA_Hypomethylation Induces IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation HATs HATs NFkB->HATs Recruits Inflammatory_Genes Pro-inflammatory Genes (IL-6, IL-8, TNF-α) H4K9ac H4K9/16 Acetylation HATs->H4K9ac Increases H4K9ac->Inflammatory_Genes Activates Transcription DNA_Hypomethylation->Inflammatory_Genes Activates Transcription

Figure 2: NF-κB pathway showing potential epigenetic control points. (Max Width: 760px)

G cluster_tgfb TGF-β Signaling in Sulfur Mustard-Induced Fibrosis SM Sulfur Mustard TGFB TGF-β1, TGF-β2 SM->TGFB Increases Expression miRNAs Altered miRNAs (e.g., miR-143-3p) SM->miRNAs TGFBR TGF-β Receptor TGFB->TGFBR Binds SMAD Smad2/3 Phosphorylation TGFBR->SMAD Smad_complex Smad2/3/4 Complex SMAD->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Fibrosis_Genes Pro-fibrotic Genes (e.g., Collagen) Smad_complex->Fibrosis_Genes Activates Transcription miRNAs->TGFB Regulates

Figure 3: TGF-β signaling pathway and its role in fibrosis. (Max Width: 760px)

G cluster_oxstress Oxidative Stress Pathway and Gene Expression Changes by Sulfur Mustard SM Sulfur Mustard ROS Reactive Oxygen Species (ROS) SM->ROS Increases DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Upregulated_Genes Upregulated Genes (e.g., OXSR1, FOXM1, GPX2) ROS->Upregulated_Genes Induces Downregulated_Genes Downregulated Genes (e.g., MT3, GSR) ROS->Downregulated_Genes Induces BER Base Excision Repair (BER) (e.g., OGG1 expression altered) DNA_Damage->BER Activates

Figure 4: Oxidative stress response to sulfur mustard exposure. (Max Width: 760px)

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the epigenetic effects of sulfur mustard.

Bisulfite Sequencing for DNA Methylation Analysis

Bisulfite sequencing is the gold standard for single-nucleotide resolution of DNA methylation.[15] The method relies on the chemical conversion of unmethylated cytosines to uracil (B121893) by sodium bisulfite, while methylated cytosines remain unchanged.[1] Subsequent PCR amplification and sequencing reveal the methylation status of specific CpG sites.

Protocol Outline:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues of interest.

  • Bisulfite Conversion: Treat the extracted DNA with sodium bisulfite. Several commercial kits are available for this purpose. The key steps involve denaturation of DNA, sulfonation, deamination, and desulfonation.[16]

  • PCR Amplification: Design primers specific to the bisulfite-converted DNA sequence of the target region. These primers should not contain CpG sites to avoid methylation-biased amplification.[17] The amplicon size should ideally be between 100 and 700 bp.[17][18] A nested or semi-nested PCR approach can increase sensitivity.[18]

  • Cloning and Sequencing: Ligate the PCR products into a suitable vector (e.g., using TA cloning). Transform competent bacteria and select positive clones.[17] Sequence the plasmid DNA from multiple clones to determine the methylation pattern of individual DNA strands.[17]

  • Data Analysis: Align the sequences and quantify the percentage of methylated cytosines at each CpG site.

Quantitative PCR (qPCR) for microRNA Expression Analysis

qPCR is a highly sensitive and specific method for quantifying miRNA expression levels.[5]

Protocol Outline:

  • RNA Extraction: Isolate total RNA, including small RNAs, from serum, plasma, or tissues using a suitable kit (e.g., miRNeasy Mini Kit).[2] The addition of a carrier RNA like MS2 can improve miRNA yield from serum.[2]

  • Reverse Transcription (RT): Convert the miRNA to cDNA. Specific stem-loop RT primers or poly(A) tailing-based methods are commonly used.

  • qPCR: Perform real-time PCR using a miRNA-specific forward primer and a universal reverse primer. Use a fluorescent dye (e.g., SYBR Green) or a probe-based assay for detection.

  • Data Normalization: Normalize the data to one or more stable reference genes (endogenous controls) to correct for variations in RNA input and RT efficiency. For serum samples from sulfur mustard veterans, miR-103a-3p, miR-423-5p, and miR-191-5p have been identified as stable reference genes.[2][5]

  • Relative Quantification: Calculate the relative expression of the target miRNA using the ΔΔCt method.[8]

Future Directions and Conclusion

The long-term epigenetic modifications induced by sulfur mustard represent a critical area of research for understanding and treating the chronic health consequences of exposure. While significant progress has been made in identifying changes in DNA methylation and non-coding RNA expression, further studies are needed to:

  • Quantify Histone Modifications: Employ advanced proteomic techniques to obtain precise quantitative data on histone PTMs following SM exposure.

  • Genome-Wide Analyses: Conduct genome-wide bisulfite sequencing (WGBS) and ChIP-seq to create comprehensive maps of the SM-induced epigenome.

  • Functional Studies: Elucidate the direct causal links between specific epigenetic alterations and the downstream pathological effects.

  • Therapeutic Targeting: Develop and test epigenetic drugs, such as DNA methyltransferase (DNMT) and histone deacetylase (HDAC) inhibitors, for their potential to reverse or mitigate SM-induced pathologies.

References

Methodological & Application

Application Notes and Protocols for Safe Handling and Disposal of Sulfur Mustard in Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Sulfur mustard is a highly toxic and carcinogenic chemical warfare agent. Work with this substance must only be conducted in specifically designed and authorized laboratories by highly trained personnel. These notes are intended as a guide and must be supplemented by institution-specific safety protocols, comprehensive training, and adherence to all applicable regulations.

Hazard Assessment and Characteristics

Sulfur mustard (bis(2-chloroethyl) sulfide) is a potent vesicant (blistering agent) and alkylating agent. It poses a severe risk upon contact with the skin, eyes, and respiratory tract.[1][2] Symptoms of exposure are often delayed, appearing hours after contact.[1][3] It is classified as a Group 1 carcinogen, meaning it is carcinogenic to humans.[4] Due to its low volatility, it is a persistent dermal hazard under temperate conditions.[5]

Occupational Exposure Limits

Strict adherence to established exposure limits is mandatory to prevent acute and chronic health effects.

ParameterLimitSource
Worker Population Limit (WPL) 0.0004 mg/m³ (8-hour TWA)[4]
Short Term Exposure Limit (STEL) 0.003 mg/m³[4]
Immediately Dangerous to Life and Health (IDLH) 0.7 mg/m³[5]
General Population Limit (GPL) 0.00002 mg/m³ (24-hour TWA)[4][6]
Army Workplace TWA 0.003 mg/m³[7]

Engineering Controls and Laboratory Design

A dedicated, restricted-access laboratory with specific engineering controls is required for any work involving sulfur mustard.

  • Ventilation: All manipulations must be performed within a certified chemical fume hood or glovebox with a dedicated, filtered exhaust system to maintain negative pressure.[8] An emergency purge ventilation system is also necessary.[8]

  • Monitoring: Continuous, real-time air monitoring systems with alarms must be in place to detect any release of sulfur mustard vapor.[8]

  • Access Control: The laboratory must be a controlled area with restricted entry. An air-lock system for entry and exit is recommended.[8]

  • Decontamination Facilities: A separate shower system and decontamination area must be immediately accessible.[8]

Personal Protective Equipment (PPE)

The highest level of protection is required due to the extreme toxicity of sulfur mustard. The selection of PPE level depends on the specific procedures and risk assessment.

PPE LevelComponentsWhen to Use
Level A - Fully encapsulating, vapor-tight chemical protective suit. - Positive-pressure, self-contained breathing apparatus (SCBA). - Chemical-resistant inner and outer gloves (e.g., Butyl rubber). - Chemical-resistant boots with steel toe and shank.Recommended for initial response to any incident, or when concentrations are unknown or exceed IDLH/AEGL-2 levels.[2][5]
Level B - Non-encapsulating, splash-protective, chemical-resistant suit. - Positive-pressure SCBA. - Chemical-resistant inner and outer gloves (e.g., Butyl rubber). - Chemical-resistant boots.Used when the highest level of respiratory protection is needed but a lesser level of skin protection is acceptable (i.e., vapor exposure is less of a risk).[3][5]

For routine lab work within a certified fume hood, a lab coat, splash goggles, and appropriate chemical-resistant gloves (e.g., Butyl rubber) may be specified by institutional protocols, but a full risk assessment is critical.[7]

Experimental Protocols

Protocol 1: General Safe Handling Workflow

This protocol outlines the basic steps for handling neat or concentrated solutions of sulfur mustard within a designated laboratory fume hood.

Materials:

  • Appropriate Level A or B PPE.

  • Butyl rubber gloves.[1][7]

  • Chemical fume hood.

  • Secondary containment trays.

  • Decontamination solutions (e.g., 10% bleach solution, Reactive Skin Decontamination Lotion (RSDL)).

  • Designated hazardous waste containers.

Procedure:

  • Preparation: Don all required PPE before entering the controlled laboratory area. Ensure the chemical fume hood is functioning correctly.

  • Work Area Setup: Place absorbent, plastic-backed liners within a secondary containment tray inside the fume hood.

  • Handling: Conduct all transfers and manipulations of sulfur mustard within the secondary containment tray. Use only compatible materials (e.g., glass, stainless steel).[7]

  • Post-Handling: Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with the agent.

  • Waste Segregation: Place all contaminated disposable materials (pipettes, liners, etc.) into a dedicated, sealed hazardous waste container stored within the fume hood.

  • Doffing PPE: Follow established procedures for doffing and decontaminating PPE to prevent secondary contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Exit A Verify Fume Hood Functionality B Don Appropriate PPE (Level A/B) A->B C Set up Secondary Containment B->C D Perform All Agent Manipulations C->D E Segregate Contaminated Waste Immediately D->E F Decontaminate Surfaces & Equipment E->F G Secure Hazardous Waste Containers F->G H Follow PPE Doffing & Decontamination Protocol G->H

Caption: General Workflow for Safe Handling of Sulfur Mustard.

Protocol 2: Decontamination of a Small Laboratory Spill

This protocol is for a small liquid spill (e.g., <5 mL) contained entirely within a chemical fume hood.

Materials:

  • Full PPE as required for the task.

  • Absorbent material (e.g., sand, inert absorbent).[9]

  • Decontamination solution (e.g., fresh 10% bleach solution, RSDL).

  • Sealed, labeled hazardous waste container.

Procedure:

  • Alert Personnel: Immediately alert all personnel in the lab and evacuate if necessary.

  • Containment: If safe to do so, cover the spill with an inert absorbent material to prevent spreading.[9]

  • Neutralization: Carefully apply decontamination solution to the absorbent material and surrounding surfaces. Allow for a sufficient contact time as specified by institutional guidelines (typically at least 30 minutes).

  • Collection: Collect all contaminated absorbent material and any broken glass using appropriate tools (e.g., tongs, forceps).

  • Waste Disposal: Place all collected materials into a designated, sealed hazardous waste container.

  • Final Decontamination: Re-apply decontamination solution to the spill area. After the required contact time, wipe the area with soap and water.

  • Monitoring: Use appropriate detection equipment to verify that the area is free of contamination.[3]

Protocol 3: Neutralization of Sulfur Mustard Waste via Hydrolysis

This protocol is based on the established method of hot water hydrolysis for bulk neutralization.[10][11]

Materials:

  • Sulfur mustard waste.

  • Reaction vessel with vigorous mixing and heating capabilities.

  • Deionized water.

  • Base solution (e.g., sodium hydroxide).

  • pH meter.

Procedure:

  • Hydrolysis: In a controlled reaction vessel within a fume hood, add the sulfur mustard waste to hot water (90°C) with vigorous mixing.[10] This process converts over 90% of the sulfur mustard to thiodiglycol (B106055) and hydrochloric acid.[10]

  • Reaction Monitoring: Continue the reaction until monitoring indicates the concentration of sulfur mustard is below the target level (e.g., <200 ppb).[10]

  • Neutralization: Once the hydrolysis is complete, carefully add a base (e.g., sodium hydroxide) to neutralize the resulting hydrochloric acid and adjust the pH of the hydrolysate.[10]

  • Final Treatment: The resulting hydrolysate must be treated as hazardous waste and disposed of through an approved facility. It may be incinerated or undergo biotreatment.[10]

Waste Disposal

All waste contaminated with sulfur mustard is considered acutely hazardous waste.

  • Containers: Use sturdy, chemically resistant, and sealable containers.[12]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Sulfur Mustard" with appropriate hazard symbols.[12]

  • Storage: Store waste in a designated, secure, and ventilated area, segregated from incompatible materials.[12]

  • Disposal: Disposal must be handled by a certified hazardous waste management provider in accordance with all local and federal regulations. Never dispose of sulfur mustard waste via sewer, evaporation, or regular trash.[12]

G start Generated Waste (Liquid, Solid, PPE) is_bulk Is waste bulk liquid agent? start->is_bulk is_disposable Is waste disposable (PPE, labware)? is_bulk->is_disposable No neutralize Neutralize via Approved Method (e.g., Hot Water Hydrolysis) is_bulk->neutralize Yes package_solid Package in Labeled, Sealed Container is_disposable->package_solid Yes package_liquid Package Hydrolysate in Labeled, Sealed Container neutralize->package_liquid final_disposal Transfer to Certified Hazardous Waste Facility for Final Destruction (e.g., Incineration) package_solid->final_disposal package_liquid->final_disposal

Caption: Sulfur Mustard Waste Disposal Decision Logic.

Emergency Response and First Aid

Immediate decontamination is the most critical step to reduce injury.[1] There is no antidote for sulfur mustard toxicity.[1][3]

Personnel Exposure
  • Evacuate: Immediately remove the affected person from the source of contamination.[7]

  • Decontaminate Skin: Remove all contaminated clothing immediately.[9] Wash bare skin with warm, soapy water or use an approved decontamination product like RSDL.[5] Blotting with dry, clean cloths can be an initial step if water is not immediately available.[13]

  • Decontaminate Eyes: If eyes are exposed, flush with copious amounts of potable water for at least 15 minutes.[5] Do not cover the eyes with bandages.[5]

  • Seek Medical Attention: All exposures require immediate medical evaluation. Provide medical personnel with details of the exposure. Because symptoms are delayed, observation for at least 24 hours is recommended.[5][14]

G cluster_actions Immediate Actions cluster_medical Medical Response exposure Personnel Exposure Occurs A Remove from Source & Alert Others exposure->A B Remove All Contaminated Clothing A->B C Flush Affected Skin/Eyes with Water or RSDL B->C D Seek Immediate Professional Medical Attention C->D E Inform Medical Staff of Agent Exposure D->E F Begin Supportive Care & Observation (min. 24h) E->F

Caption: Emergency Protocol for Personnel Exposure.

References

Application Notes and Protocols for the Detection of Mustard Gas using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur mustard (bis(2-chloroethyl) sulfide), commonly known as mustard gas, is a potent chemical warfare agent that causes severe blistering of the skin, eyes, and respiratory tract. Its high toxicity and persistence in the environment necessitate sensitive and reliable analytical methods for detection and quantification. Gas chromatography-mass spectrometry (GC-MS) has become the gold standard for the analysis of this compound and its degradation products in various matrices due to its high sensitivity, selectivity, and reliability.[1] This document provides detailed application notes and protocols for the detection of this compound using GC-MS, intended for researchers, scientists, and professionals in drug development.

The primary analytical challenge in this compound detection is its rapid metabolism in biological systems and degradation in the environment.[1] Therefore, methods often target not only the parent compound but also its hydrolysis products and metabolites, such as thiodiglycol (B106055) (TDG) and its sulfoxide.[1][2] Derivatization is a common strategy to improve the volatility and thermal stability of these polar metabolites, enhancing their chromatographic separation and detection.[1][3]

Experimental Protocols

Several distinct protocols are employed for the detection of this compound and its metabolites, depending on the sample matrix and the target analyte.

Protocol 1: Direct Detection of Sulfur Mustard in Food Matrices

This protocol is adapted for the extraction and direct analysis of sulfur mustard from various food items.

Sample Preparation:

  • Weigh 1-5 grams of the homogenized food sample into a centrifuge tube.

  • Add 5 mL of acetonitrile (B52724) containing 2% triethylamine (B128534) (TEA).

  • Vortex or sonicate the sample for 1 minute, then centrifuge at 10,000 rpm for 3 minutes.

  • Collect the supernatant.

  • Repeat the extraction with another 5 mL of acetonitrile.

  • Combine the supernatants and pass them through a normal-phase silica (B1680970) gel column for cleanup.[4]

  • The eluent is collected and diluted 1:10 with isopropanol (B130326) for GC-MS analysis.[4]

GC-MS Parameters:

ParameterValue
Gas Chromatograph Agilent J&W Scientific HP-5ms
Column 30 m x 0.25 mm i.d., 0.25 µm film thickness[4]
Injection Port Temp. 220 °C[4]
Carrier Gas Helium at 1 mL/min[4]
Oven Program 60 °C to 250 °C at 15 °C/min[4]
Injection Mode Split (75:1), 0.2 µL injection volume[4]
Mass Spectrometer
Interface Temp. 250 °C[4]
Source Temp. 150 °C[4]
Ionization Mode Electron Ionization (EI)
Scan Mode Total Ion Chromatogram (TIC) at m/z 50-1200 and Single Ion Monitoring (SIM) at m/z 159.077[4]
Protocol 2: Analysis of Thiodiglycol from Blood Proteins

This method is designed for the retrospective detection of this compound exposure by analyzing thiodiglycol released from blood protein adducts.[5][6]

Sample Preparation:

  • Precipitate protein from plasma, whole blood, or red blood cells.[5][6]

  • Treat the precipitated protein with sodium hydroxide (B78521) to release protein-bound thiodiglycol.[5][6]

  • Add an internal standard, such as octadeuterothiodiglycol.[5][6]

  • Derivatize the released thiodiglycol with pentafluorobenzoyl chloride.[5][6] This derivatization enables sensitive detection by negative-ion chemical ionization.[5][6]

GC-MS Parameters:

ParameterValue
Gas Chromatograph Agilent 6890 GC or similar
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[7]
Injection Port Temp. 250 °C[7]
Carrier Gas Helium (ramped flow, initial 1.2 mL/min)[7]
Oven Program 80 °C (1 min), then 30 °C/min to 225 °C, then 50 °C/min to 300 °C (hold 3 min)[7]
Injection Mode Pulsed splitless, 1 µL injection volume[7]
Mass Spectrometer
Interface Temp. 280 °C[7]
Ionization Mode Negative-Ion Chemical Ionization (NCI) with methane (B114726) as reagent gas[7]
Source Temp. 150 °C[7]
Quadrupole Temp. 120 °C[7]
Scan Mode Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard[7]
Protocol 3: Derivatization of Thiodiglycol in Urine with Heptafluorobutyric Anhydride

This protocol focuses on the detection of thiodiglycol in urine after derivatization.

Sample Preparation:

  • Urine samples are subjected to derivatization with heptafluorobutyric anhydride.[1]

  • This procedure is suitable for the analysis of urine from exposed individuals.[1]

GC-MS Parameters:

While specific parameters for this exact derivatization were not detailed in the provided search results, a general GC-MS setup for derivatized polar molecules would be employed, likely involving a non-polar capillary column and temperature programming to elute the derivatized thiodiglycol.

Quantitative Data Summary

The following tables summarize the quantitative data reported in the literature for the GC-MS analysis of this compound and its metabolites.

Table 1: Detection and Quantitation Limits

AnalyteMatrixDerivatizationMethodDetection LimitQuantitation LimitReference
ThiodiglycolSoilNoneGC-FPD1.1 µg/g-[1]
Sulfur MustardAirNoneGC/ECD-1 µg/L (vapor)[1]
Sulfur MustardAqueousNoneGC/ECD-160 µg/L[1]
ThiodiglycolWaterTFAIGC-MS/MS0.01 ng/mL-[2]
Thiodiglycol SulfoxideWaterTFAIGC-MS/MS5 ng/mL-[2]
Half Nitrogen MustardsPlasmaHeptafluorobutyrylationGC-MS/MS (PCI)0.3-0.5 ng/mL1.0 ng/mL[8]

Table 2: Recovery Rates

AnalyteMatrixExtraction/CleanupRecovery RateReference
Thiodiglycol (as this compound)Biological FluidsHCl treatment, solvent extraction75%[1]
Sulfur Mustard & Hydrolysis ProductsSoilHexane/Dichloromethane extraction, trimethylsilyl (B98337) derivatization50-90%[1]
ThiodiglycolSoilPressurized liquid extraction (methanol-water)12-89%[1]
Sulfur MustardVarious FoodsAcetonitrile extraction, silica gel cleanupVaries by food matrix[4]

Table 3: Linearity

AnalyteMatrixConcentration RangeReference
Thiodiglycol (from HD)Human Plasma25 nM to 400 nM HD0.9995[5][6]
Sulfur Mustard-1.0 ng/mL to 8.0 µg/mL-[4]
Half Nitrogen MustardsPlasma1.0-50 ng/mL-[8]

Visualizations

Experimental Workflow for this compound Detection

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Blood, Urine, Soil, Food) Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional, e.g., for TDG) Extraction->Derivatization Cleanup Sample Cleanup (e.g., SPE) Derivatization->Cleanup GC_Injection GC Injection Cleanup->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the GC-MS analysis of this compound.

Logical Flow for Data Analysis

data_analysis_flow Data_Acquisition Acquire Total Ion Chromatogram (TIC) and/or Selected Ion Monitoring (SIM) Data Peak_Identification Identify Target Analyte Peak by Retention Time and Mass Spectrum Data_Acquisition->Peak_Identification Library_Search Confirm Identity via Mass Spectral Library Search Peak_Identification->Library_Search Peak_Integration Integrate Peak Area of Analyte and Internal Standard Peak_Identification->Peak_Integration Quantification Calculate Analyte Concentration in Sample Peak_Integration->Quantification Calibration_Curve Generate Calibration Curve (Concentration vs. Area Ratio) Calibration_Curve->Quantification Validation Validate Results using Quality Control Samples Quantification->Validation

Caption: Logical flow diagram for data analysis in GC-MS quantification.

References

Application Notes and Protocols for the Identification of Sulfur Mustard in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of sulfur mustard (HD) and its degradation products in environmental samples. The methodologies outlined below are primarily based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which are the most common and reliable techniques for this purpose.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) based Methods

GC-MS is a cornerstone for the definitive identification and quantification of sulfur mustard and its volatile degradation products in environmental matrices.[1] Its high sensitivity and selectivity make it a preferred method.

Application Note: Headspace-Trap GC-MS for Trace Determination in Soil and Water

Headspace-trap GC-MS is a sensitive technique that requires minimal sample preparation, making it suitable for rapid screening of volatile and semi-volatile compounds like sulfur mustard and its cyclic degradation products.[2] This method offers a significant improvement in sensitivity for soil samples compared to traditional solvent extraction methods.[2][3]

Quantitative Data Summary

AnalyteSample MatrixDetection Limit (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Sulfur Mustard (HD)Soil3 ng/g-43-6015[4][5]
1,4-ThioxaneSoil0.2-0.7 ng/g-43-606.9-7.3[4][5]
1,3-DithiolaneSoil0.2-0.7 ng/g-43-606.9-7.3[5]
1,4-DithianeSoil0.2-0.7 ng/g-43-606.9-7.3[4][5]
Sulfur Mustard (HD)Waterppb level---[2][3]
Cyclic Decomposition ProductsWatersub-ppb level---[2][3]

Experimental Protocol: Headspace-Trap GC-MS for Soil Samples

  • Sample Preparation:

    • Weigh 1 g of soil sample into a headspace vial.

    • Add water saturated with sodium chloride to the sample at a 1:1 water-to-soil ratio.[4][5] The addition of salt-saturated water improves the recovery of analytes.[3]

  • Headspace-Trap Analysis:

    • Thermostatting: Equilibrate the vial at 80°C for 15 minutes to ensure the analytes partition into the headspace.[2]

    • Trapping: A trap is used to concentrate the volatile and semi-volatile compounds from the headspace.

    • Thermal Desorption: The trapped analytes are thermally desorbed and transferred to the GC column.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 6890 or similar.

    • Mass Spectrometer: Agilent 5973 MSD or similar.[6]

    • Column: DB-5MS (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[7]

    • Injection: Splitless at 200°C.[7]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]

    • Oven Program: Start at 40°C for 1 min, then ramp at 10°C/min to 300°C and hold for 5 min.[7]

    • MS Scan Range: 30–750 m/z.[7]

    • Ionization Mode: Electron Ionization (EI) is commonly used.[1][8] Chemical Ionization (CI) can also be employed.[1][6][8]

Workflow Diagram: Headspace-Trap GC-MS for Soil Samples

G sample Soil Sample (1g) add_water Add Saturated NaCl Solution (1:1) sample->add_water vial Headspace Vial add_water->vial thermostat Thermostatting (80°C, 15 min) vial->thermostat trap Headspace Trapping thermostat->trap desorption Thermal Desorption trap->desorption gcms GC-MS Analysis desorption->gcms data Data Analysis gcms->data

Caption: Workflow for Headspace-Trap GC-MS analysis of sulfur mustard in soil.

Application Note: Solvent Extraction GC-MS for Soil and Textiles

Solvent extraction followed by GC-MS analysis is a conventional and robust method for the determination of sulfur mustard in solid matrices like soil and textiles.[7][9] This approach is particularly useful for non-targeted screening to identify route-specific chemical attribution signatures.[7][9]

Quantitative Data Summary

AnalyteSample MatrixSpiking LevelRecovery (%)Reference
Sulfur Mustard (HD)Soil0.05% w/w-[9]
Sulfur Mustard (HD) & related compoundsSoil-50-90 (with derivatization)[8]
Sulfur Mustard (HD)Rubber and Paint-57-86[8]
Sulfur Mustard (HD) & Nitrogen MustardsNonpolar Matrix0.50–20 µg/mL75-87[10]

Experimental Protocol: Solvent Extraction GC-MS for Soil and Textiles

  • Sample Preparation (Spiked Samples):

    • Weigh 0.1 g of soil or textile into a glass vial.

    • Spike with a known concentration of sulfur mustard standard solution (e.g., 50 µL of 1 mg/mL).[9]

    • Store the spiked samples overnight in closed vials at room temperature.[9]

  • Extraction:

    • Soil: Add 3 mL of dichloromethane (B109758) (DCM) and sonicate for 10 minutes. Repeat the extraction and combine the extracts.

    • Textiles: Add 3 mL of ethyl acetate (B1210297) and sonicate for 10 minutes.[7][9] Repeat the extraction and combine the extracts.[7][9]

    • Filter the combined extracts.

    • Concentrate the extract to a final volume (e.g., 50 µL) under a stream of nitrogen at 40°C.[7][9]

  • Derivatization (Optional but Recommended for Degradation Products):

  • GC-MS Conditions:

    • (Same as listed in section 1.1)

Workflow Diagram: Solvent Extraction GC-MS

G sample Soil or Textile Sample add_solvent Add Extraction Solvent (DCM or Ethyl Acetate) sample->add_solvent sonicate Ultrasonication (10 min x 2) add_solvent->sonicate filter Filter Extract sonicate->filter concentrate Concentrate Under Nitrogen filter->concentrate derivatize Derivatization (Optional) concentrate->derivatize gcms GC-MS Analysis derivatize->gcms

Caption: Workflow for solvent extraction GC-MS of sulfur mustard from solid matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) based Methods

LC-MS is particularly useful for the analysis of non-volatile and polar degradation products of sulfur mustard, such as thiodiglycol (TDG), directly from aqueous samples without the need for derivatization.[1][8]

Application Note: LC-MS/MS for Sulfur Mustard and its Oxidation Products

LC-tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for the detection of sulfur mustard and its oxidation products. A novel approach involves the selective oxidation of sulfur mustard to sulfur mustard monoxide (HDSO) prior to analysis.

Experimental Protocol: Derivatization and LC-MS/MS

  • Sample Preparation and Derivatization:

  • LC-MS/MS Conditions:

    • Liquid Chromatograph: A standard HPLC or UHPLC system.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) is commonly used.[1][8]

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid.

    • Detection: Multiple Reaction Monitoring (MRM) mode for targeted analysis of the derivatized product.

Signaling Pathway: Oxidation of Sulfur Mustard

G HD Sulfur Mustard (HD) HDSO Sulfur Mustard Monoxide (HDSO) HD->HDSO Oxidation NIS N-Iodosuccinimide (NIS) LCMS LC-MS/MS Detection HDSO->LCMS

Caption: Oxidation of sulfur mustard for LC-MS/MS analysis.

Application Note: HPLC-ICP-MS for Hydrolysis Products

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a powerful technique for the element-specific detection of sulfur-containing hydrolysis products of sulfur mustard.[12] This method allows for the screening of major degradation products like thiodiglycol and its analogues.[12][13]

Experimental Protocol: HPLC-ICP-MS

  • Sample Preparation:

    • Aqueous samples can often be injected directly after filtration.

    • For solid samples, an aqueous extraction is required.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol).

  • ICP-MS Conditions:

    • The HPLC eluent is introduced into the ICP-MS.

    • The instrument is tuned to monitor for the sulfur isotope (³²S).[12]

    • A collision/reaction cell can be used to reduce interferences.[12]

Logical Relationship: HPLC-ICP-MS Analysis

G sample Aqueous Sample or Extract hplc HPLC Separation (Reversed-Phase) sample->hplc icpms ICP-MS Detection (Monitoring for ³²S) hplc->icpms data Sulfur-Specific Chromatogram icpms->data

Caption: Logical workflow for HPLC-ICP-MS analysis of sulfur mustard hydrolysis products.

Concluding Remarks

The choice of analytical method for the detection of sulfur mustard in environmental samples depends on the specific matrix, the target analytes (parent compound or degradation products), and the required sensitivity. GC-MS, particularly with headspace-trap sample introduction, offers excellent sensitivity for volatile compounds with minimal sample preparation.[2][3] Solvent extraction GC-MS is a versatile method for a broad range of analytes in solid matrices.[7][9] LC-MS techniques are indispensable for the analysis of polar, non-volatile hydrolysis products directly from aqueous samples, with HPLC-ICP-MS providing element-specific detection of sulfur-containing compounds.[8][12] The protocols and data presented here provide a comprehensive guide for researchers and scientists working on the detection and analysis of this important chemical warfare agent.

References

Application Notes and Protocols for Rodent Models of Mustard Gas-Induced Lung Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing rodent models of lung injury induced by sulfur mustard (SM) and its analogs. The information is intended to guide researchers in the development of novel therapeutics and countermeasures against chemical threats.

Introduction to Mustard Gas-Induced Lung Injury

Sulfur mustard is a potent vesicant and alkylating agent that causes severe, long-lasting damage to the respiratory tract, which is the primary cause of morbidity and mortality in exposed individuals.[1][2][3] The pathology of this compound-induced lung injury is complex, involving acute and chronic phases. The acute phase is characterized by inflammation, epithelial cell detachment, necrosis, and the formation of fibrin-rich casts in the airways, leading to obstruction and respiratory failure.[4][5] The chronic phase can lead to long-term complications such as bronchitis, asthma, bronchiectasis, and pulmonary fibrosis.[6][7]

Rodent models are crucial for understanding the pathophysiology of this injury and for the preclinical evaluation of potential medical countermeasures.[6][8] These models aim to replicate the key features of human lung injury observed after this compound exposure.

Rodent Models and Exposure Methods

The choice of rodent model and exposure method is critical for achieving reproducible and clinically relevant lung injury. Common rodent species used include rats (Sprague Dawley, Wistar, F344) and mice (C57Bl/6J).[2][9][10][11]

Exposure Methods

Two primary methods are used for delivering sulfur mustard or its analogs to the lungs of rodents:

  • Nose-Only Inhalation: This method exposes the animal to a vapor or aerosol of the agent through the nasal passages. While mimicking a natural route of exposure, the high reactivity of sulfur mustard often leads to severe upper airway and nasal epithelial degeneration with minimal lung injury, as the agent may not effectively reach the lower airways.[6][8]

  • Intratracheal (IT) Instillation/Inhalation: This method involves the direct delivery of the agent into the trachea, bypassing the upper airways. This technique ensures a more consistent and targeted delivery to the lungs, resulting in a more homogenous and diffuse lung injury that is comparable to human pathology.[6][8][12] This is often the preferred method for studying lower respiratory tract injury.

Quantitative Data from Rodent Studies

The following tables summarize key quantitative data from various studies on this compound-induced lung injury in rodents.

Table 1: Sulfur Mustard Exposure Parameters and Outcomes in Rats

Rat StrainExposure MethodAgentConcentration/DoseKey FindingsReference
F344Intratracheal InhalationSulfur Mustard (Vapor)5400 mg x min/m³Homogeneous lung injury, multifocal necrosis, and degeneration of mucosal epithelium without nasal injury.[6][8]
Sprague DawleyIntratracheal InstillationSulfur Mustard2 mg/kgRapid pulmonary toxicity, bronchiolar epithelium cell shedding, focal ulceration, and increased inflammatory exudate.[10]
Sprague DawleyIntravenousSulfur Mustard1.52, 2.02, and 2.53 mg/kgDose-dependent hematologic toxicity.[11]
WistarIntratracheal InhalationSulfur Mustard (Vapor)0.4 mg/kgIncreased expression of HO-1, COX-2, and iNOS at 3 days post-exposure.[9]
Sprague DawleyIntratracheal InhalationSulfur Mustard (Vapor)0.3 to 3.20 mg/kg28-day inhaled LD₅₀ of 0.80 mg/kg.[13]

Table 2: Nitrogen Mustard and Analog Exposure Parameters and Outcomes in Rodents

Rodent SpeciesExposure MethodAgentConcentration/DoseKey FindingsReference
C57Bl/6J MiceIntratracheal InstillationNitrogen MustardNot specifiedEarly and late inflammatory responses, increased macrophages, and TGF-β.[14]
RatsIntratracheal InstillationNitrogen Mustard0.125 mg/kgMultifocal inflammatory lesions, perivascular and peribronchial edema, and inflammatory cell infiltrates.[15]
RatsNose-Only InhalationCEES (10% aerosol)Not specifiedAcute lung injury, development of fibrin-rich airway casts.[4][16]
RatsIntrapulmonary InjectionHalf-mustard gas (HMG)Not specifiedMassive, localized hemorrhage and edema.[17]

Experimental Protocols

The following are detailed protocols for key experiments in the study of this compound-induced lung injury in rodents.

Protocol for Intratracheal Inhalation of Sulfur Mustard Vapor in Rats

Objective: To induce a reproducible and homogenous lung injury in rats for the evaluation of therapeutic agents.

Materials:

  • Male F344 rats (or other suitable strain)

  • Sulfur mustard (vaporized)

  • Intubation exposure system with a J-tube vaporizer

  • Anesthesia (e.g., isoflurane)

  • Intratracheal tubes

  • Personal Protective Equipment (PPE) and appropriate safety containment facilities

Procedure:

  • Animal Preparation: Anesthetize the rats using isoflurane (B1672236) (5% for induction, 2% for maintenance).[6]

  • Intubation: Carefully intubate each rat with an appropriate-sized intratracheal tube to ensure direct delivery of the vapor to the lungs.

  • Exposure:

    • Connect the intubated rat to the inhalation exposure system.

    • Generate sulfur mustard vapor using a J-tube vaporizer.

    • Expose the rats to a target concentration of sulfur mustard vapor (e.g., 180 mg/m³) for a specified duration (e.g., 30 minutes) to achieve a total exposure of 5400 mg x min/m³.[6]

  • Post-Exposure Monitoring:

    • After exposure, disconnect the rats from the system and allow them to recover from anesthesia.

    • Monitor the animals for signs of respiratory distress, body weight loss, and other clinical symptoms.[6]

  • Euthanasia and Tissue Collection: At predetermined time points, euthanize the animals via an approved method. Collect lung tissue for histopathological analysis, bronchoalveolar lavage (BAL) fluid for cellular and biochemical analysis, and blood for systemic marker analysis.

Protocol for Histopathological Analysis of Lung Tissue

Objective: To assess the extent and nature of lung injury at the microscopic level.

Materials:

  • Collected lung tissue

  • 10% neutral buffered formalin

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Fixation: Immediately fix the collected lung tissue in 10% neutral buffered formalin for at least 24 hours.

  • Processing: Dehydrate the fixed tissue through a series of graded alcohols, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.

  • Staining:

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue) and cytoplasm (pink).

  • Microscopic Examination: Examine the stained sections under a light microscope. Assess for key pathological features such as:

    • Epithelial cell necrosis and sloughing[5]

    • Inflammatory cell infiltration (neutrophils, macrophages)[1][2]

    • Perivascular and peribronchial edema[1]

    • Fibrin deposition[1]

    • Hyperplasia of bronchiolar and alveolar epithelium[2]

    • Evidence of fibrosis (collagen deposition) in chronic models[7]

Protocol for Bronchoalveolar Lavage (BAL)

Objective: To collect cells and fluid from the lower respiratory tract for analysis of inflammation and injury markers.

Materials:

  • Euthanized rat

  • Tracheal cannula

  • Suture thread

  • Phosphate-buffered saline (PBS), sterile and cold

  • Syringe

  • Centrifuge tubes

Procedure:

  • Tracheal Cannulation: After euthanasia, expose the trachea and carefully insert a cannula. Secure it in place with a suture.

  • Lavage:

    • Instill a known volume of cold, sterile PBS into the lungs through the cannula.

    • Gently aspirate the fluid back into the syringe.

    • Repeat this process several times (e.g., 3-5 times) with fresh PBS.

  • Sample Processing:

    • Pool the collected BAL fluid.

    • Centrifuge the fluid to separate the cells from the supernatant.

  • Analysis:

    • Cell Count and Differential: Resuspend the cell pellet and perform a total cell count. Prepare cytospin slides and stain to determine the differential cell counts (macrophages, neutrophils, lymphocytes).

    • Supernatant Analysis: Use the supernatant to measure total protein concentration (as a marker of alveolar-capillary barrier disruption) and levels of cytokines, chemokines, and other inflammatory mediators.[2]

Key Signaling Pathways in this compound-Induced Lung Injury

Several signaling pathways are implicated in the pathogenesis of this compound-induced lung injury. Understanding these pathways is crucial for identifying potential therapeutic targets.

  • Inflammatory Signaling: Exposure to this compound triggers a robust inflammatory response characterized by the release of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1, IL-6, and IL-8.[1][5] This leads to the recruitment of inflammatory cells, primarily neutrophils and macrophages, to the site of injury.[2][3] Key transcription factors like NF-κB and AP-1 are activated, further amplifying the inflammatory cascade.[5]

  • Oxidative Stress: this compound induces significant oxidative stress in the lung, evidenced by the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4][9] This leads to lipid peroxidation, DNA damage, and protein adduct formation, contributing to cellular injury.[4]

  • Apoptosis and Cell Death: DNA damage and other cellular insults caused by this compound can trigger programmed cell death (apoptosis) in airway epithelial cells.[4][5] This contributes to the breakdown of the epithelial barrier.

  • Fibrotic Pathways: In the chronic phase of injury, profibrotic mediators such as Transforming Growth Factor-beta (TGF-β) are upregulated.[3][7] This leads to myofibroblast proliferation and excessive collagen deposition, resulting in pulmonary fibrosis.[7] The infiltration of IL-17+ cells also appears to play a role in the development of chronic lung pathology.[7]

Visualizations

Experimental_Workflow cluster_exposure Exposure Phase cluster_monitoring Monitoring Phase cluster_analysis Analysis Phase Animal_Prep Animal Preparation (Anesthesia, Intubation) Exposure This compound Exposure (Intratracheal Inhalation) Animal_Prep->Exposure Post_Exposure Post-Exposure Monitoring (Clinical Signs, Body Weight) Exposure->Post_Exposure Euthanasia Euthanasia & Tissue Collection Post_Exposure->Euthanasia Histopathology Histopathology Euthanasia->Histopathology BAL Bronchoalveolar Lavage (BAL) Euthanasia->BAL Biochemical Biochemical Assays (Cytokines, Oxidative Stress) BAL->Biochemical

Caption: Experimental workflow for rodent models of this compound-induced lung injury.

Signaling_Pathways cluster_acute Acute Injury Phase cluster_signaling Key Signaling Molecules cluster_chronic Chronic Injury Phase MG This compound Exposure DNA_Damage DNA Damage & Alkylation MG->DNA_Damage Oxidative_Stress Oxidative Stress (ROS/RNS) MG->Oxidative_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Inflammation Inflammation Oxidative_Stress->Inflammation Epithelial_Injury Epithelial Injury & Barrier Disruption Inflammation->Epithelial_Injury NFkB NF-κB / AP-1 Inflammation->NFkB MAPK MAPK Inflammation->MAPK Apoptosis->Epithelial_Injury Chronic_Inflammation Chronic Inflammation (Macrophages, T-cells) Epithelial_Injury->Chronic_Inflammation TNFa TNF-α NFkB->TNFa ILs IL-1, IL-6, IL-8 NFkB->ILs MAPK->TNFa TGFb TGF-β Upregulation Chronic_Inflammation->TGFb IL17 IL-17+ Cells Chronic_Inflammation->IL17 Fibrosis Pulmonary Fibrosis (Collagen Deposition) TGFb->Fibrosis IL17->Fibrosis

References

Application Notes and Protocols for the Use of Swine Models in Sulfur Mustard Inhalation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfur mustard (HD), a potent vesicating and alkylating agent, poses a significant threat as a chemical warfare agent. Inhalation of HD vapor can lead to severe, life-threatening acute and chronic lung injury. The development of effective medical countermeasures requires robust and translational animal models that accurately recapitulate the pathophysiology of HD-induced respiratory damage in humans. Due to similarities in respiratory anatomy, physiology, and immunome to humans, swine models, including Large White pigs and Göttingen minipigs, have emerged as a valuable tool for studying the toxic effects of inhaled HD and for the efficacy testing of novel therapeutics.[1][2][3]

These application notes provide a comprehensive overview of the use of swine models in sulfur mustard inhalation research, including detailed experimental protocols, a summary of key quantitative findings, and a description of the critical signaling pathways involved in the pathogenesis of HD-induced lung injury.

I. Experimental Protocols

This section outlines a generalized protocol for conducting sulfur mustard inhalation studies in swine, based on methodologies reported in the scientific literature.[4][5][6][7]

1. Animal Selection and Preparation:

  • Species and Strain: Large White swine (approx. 50 kg) or Göttingen minipigs are commonly used.[5][8] The choice may depend on the specific research question and logistical considerations.

  • Acclimation: Animals should be acclimated to the facility for a minimum of 7 days prior to the study.

  • Health Status: Only healthy animals, as determined by a veterinarian, should be used.

  • Anesthesia and Instrumentation:

    • Animals are typically anesthetized for the duration of the exposure and monitoring period. A combination of injectable and inhalational anesthetics can be used.

    • Endotracheal intubation is performed to ensure a patent airway and for direct delivery of HD vapor to the lungs.[2][9]

    • Catheters are placed for intravenous access (drug administration, fluid support) and arterial blood sampling (blood gas analysis).

    • Physiological monitoring equipment is attached to continuously record cardiovascular and respiratory parameters (e.g., heart rate, blood pressure, respiratory rate, tidal volume).[5]

2. Sulfur Mustard Vapor Exposure:

  • Vapor Generation: HD vapor is generated using a temperature-controlled vapor generator.[6][9]

  • Exposure System: A specialized inhalation exposure system is required to deliver a controlled and quantifiable concentration of HD vapor to the anesthetized and intubated animal.[6][9]

  • Real-Time Monitoring:

    • The concentration of HD vapor in the exposure system should be monitored in near real-time using techniques such as gas chromatography or Fourier-transform infrared (FTIR) spectroscopy.[4][6][9]

    • Animal breathing parameters are monitored in real-time to accurately calculate the inhaled dose.[6][9]

  • Dosing:

    • The target inhaled dose is typically expressed in µg/kg or mg/kg.[4][5][9]

    • The exposure duration is adjusted to achieve the target inhaled dose based on the real-time monitoring of HD concentration and the animal's respiratory minute volume. A typical exposure duration is around 10 minutes.[4][5]

    • Individual exposures are terminated once the target inhaled dose is achieved.[6][9]

3. Post-Exposure Monitoring and Sample Collection:

  • Monitoring Period: Animals are monitored for a defined period post-exposure, which can range from hours to days or even weeks, depending on the study objectives.[5][9]

  • Clinical Observations: Regular clinical observations are made to assess for signs of respiratory distress (e.g., labored breathing, rales) and other systemic effects.[9]

  • Physiological Monitoring: Continuous or frequent monitoring of cardiovascular and respiratory parameters is maintained.

  • Biological Sample Collection:

    • Blood: Arterial and/or venous blood samples are collected at multiple time points for blood gas analysis, hematology, and clinical chemistry.[5]

    • Bronchoalveolar Lavage (BAL): BAL is performed to collect fluid (BALF) from the lungs for analysis of inflammatory cells, protein content, and various biomarkers of lung injury.[5]

    • Urine: Urine is collected to analyze for HD metabolites, which can serve as a biomarker of exposure.[5]

    • Tissues: At the end of the study (or at unscheduled death), animals undergo necropsy, and tissues, particularly the trachea and lungs, are collected for histopathological evaluation.[5][9]

II. Quantitative Data Summary

The following tables summarize key quantitative data from sulfur mustard inhalation studies in swine.

Table 1: Physiological Parameters Following Sulfur Mustard Inhalation in Swine

ParameterDose GroupTime PointObservationReference
Shunt Fraction 60, 100, 150 µg/kg3-6 hours post-exposureStatistically significant increase compared to air controls.[5][5]
Arterial Blood Oxygenation 100 µg/kg12 hours post-exposureLowered compared to air controls and 60 µg/kg dose group.[4][10][4][10]
Respiratory Status 60, 100, 150 µg/kg3-6 hours post-exposureIncreasing hypoxemia and respiratory acidosis.[5][5]

Table 2: Biomarkers of Lung Injury and Exposure in Swine

BiomarkerSample TypeDose GroupTime PointObservationReference
Total Protein Bronchoalveolar Lavage Fluid (BALF)100 µg/kg12 hours post-exposureIncreased compared to air controls and 60 µg/kg dose group.[4][10][4][10]
HD Metabolite (MSMTESE) Urine60, 100, 150 µg/kgFrom 2 hours post-exposureDetected in all HD-exposed groups.[5][5]

Table 3: Histopathological Findings in Swine Following Sulfur Mustard Inhalation

TissueDose GroupTime PointFindingReference
Tracheal Epithelium Medium and High (100, 150 µg/kg)6 hours post-exposureNecrosis and erosion.[5][5]
Lung Tissue 100 µg/kg12 hours post-exposureIncreased total pathology score compared to air controls.[10][10]

III. Signaling Pathways and Visualizations

Inhalation of sulfur mustard triggers a complex cascade of intracellular signaling pathways that contribute to oxidative stress, inflammation, and cell death. Understanding these pathways is crucial for identifying potential therapeutic targets.

1. NRF2-Mediated Oxidative Stress Response: Sulfur mustard exposure induces significant oxidative stress in the lungs.[4] The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is a key cellular defense mechanism against oxidative stress. Upon activation, NRF2 translocates to the nucleus and promotes the expression of antioxidant genes.

NRF2_Pathway cluster_nucleus Nucleus SM Sulfur Mustard (HD) ROS Reactive Oxygen Species (ROS) SM->ROS induces NRF2_Keap1 NRF2-Keap1 Complex ROS->NRF2_Keap1 oxidizes Keap1 Keap1 Keap1 NRF2 NRF2 NRF2_Keap1->NRF2 releases NRF2_nuc NRF2 NRF2->NRF2_nuc translocates to Nucleus Nucleus ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Caption: NRF2-mediated oxidative stress response pathway activated by sulfur mustard.

2. Pro-Inflammatory Signaling Pathways (NF-κB and AP-1): Sulfur mustard exposure leads to the activation of key transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1).[11] These transcription factors regulate the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines, which drive the inflammatory response in the lungs.

Inflammatory_Pathways cluster_nucleus Nucleus SM Sulfur Mustard (HD) Cell_Stress Cellular Stress & DNA Damage SM->Cell_Stress IKK IKK Complex Cell_Stress->IKK MAPK MAPK Cascade (JNK, p38, ERK) Cell_Stress->MAPK IκB_NFκB IκB-NF-κB Complex IKK->IκB_NFκB phosphorylates IκB NFκB NF-κB IκB_NFκB->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates to AP1 AP-1 MAPK->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates to Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNFα, ILs) NFκB_nuc->Inflammatory_Genes activate AP1_nuc->Inflammatory_Genes activate Inflammation Lung Inflammation Inflammatory_Genes->Inflammation

Caption: NF-κB and AP-1 pro-inflammatory signaling pathways in HD-induced lung injury.

3. Experimental Workflow for Swine Inhalation Studies:

The following diagram illustrates a typical experimental workflow for conducting sulfur mustard inhalation studies in a swine model.

Experimental_Workflow Animal_Prep Animal Preparation (Acclimation, Health Check) Anesthesia Anesthesia & Instrumentation Animal_Prep->Anesthesia Exposure HD Vapor Exposure (Real-time Monitoring) Anesthesia->Exposure Post_Exposure Post-Exposure Monitoring (Physiology, Clinical Signs) Exposure->Post_Exposure Sampling Biological Sampling (Blood, BALF, Urine) Post_Exposure->Sampling during monitoring Necropsy Necropsy & Tissue Collection Post_Exposure->Necropsy at endpoint Analysis Data Analysis (Histopathology, Biomarkers) Sampling->Analysis Necropsy->Analysis Endpoint Study Endpoint Analysis->Endpoint

Caption: Experimental workflow for sulfur mustard inhalation studies in swine models.

IV. Conclusion

Swine models provide a highly relevant and translational platform for investigating the pathophysiology of sulfur mustard-induced lung injury and for the preclinical evaluation of medical countermeasures. The protocols and data presented in these application notes offer a foundational framework for researchers and drug developers working in this critical area. The detailed understanding of the experimental procedures and the underlying molecular mechanisms will facilitate the development of effective therapies to mitigate the devastating effects of sulfur mustard inhalation.

References

Application Notes and Protocols for In Vitro Human Skin Models in Mustard Gas Vesicant Activity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing commercially available three-dimensional (3D) human skin equivalent models for studying the vesicant (blistering) activity of sulfur mustard (SM), commonly known as mustard gas. This document outlines the key characteristics of these models, detailed protocols for experimental assays, and expected quantitative outcomes, facilitating research into the mechanisms of SM-induced skin injury and the development of effective medical countermeasures.

Introduction to In Vitro Human Skin Models

In vitro human skin models, such as EpiDerm™ and EpiDerm-FT™, are reconstructed human epidermis or full-thickness skin equivalents cultured from normal human keratinocytes and, in the case of full-thickness models, dermal fibroblasts. These models mimic the structural and functional characteristics of human skin, providing a valuable and ethical alternative to animal testing for toxicological studies.[1] They exhibit a stratified, differentiated epidermis with a functional stratum corneum, making them ideal for investigating the effects of topically applied chemical agents like sulfur mustard. The presence of both epidermal and dermal layers in full-thickness models allows for the study of crucial dermal-epidermal interactions in the blistering process.[2]

Mechanism of Sulfur Mustard-Induced Skin Injury

Sulfur mustard is a potent alkylating agent that readily reacts with cellular macromolecules, including DNA and proteins.[3] The cutaneous injury is characterized by a delayed onset of erythema, inflammation, and the formation of painful blisters.[4] At the cellular level, SM exposure triggers a cascade of events including:

  • DNA Damage: SM's alkylating properties lead to DNA strand breaks.[5]

  • Inflammation: A significant inflammatory response is initiated, characterized by the release of pro-inflammatory cytokines and chemokines.[6]

  • Apoptosis and Necrosis: SM induces programmed cell death (apoptosis) and uncontrolled cell death (necrosis), particularly in the basal keratinocytes of the epidermis.[7][8]

  • Activation of Signaling Pathways: Key signaling pathways, including p38 MAP kinase (MAPK) and NF-κB, are activated, playing a crucial role in the inflammatory and apoptotic responses.[9][10]

Data Presentation: Quantitative Effects of Sulfur Mustard

The following tables summarize quantitative data from studies using in vitro human skin models and cell cultures exposed to sulfur mustard and its analogs.

Table 1: Cytotoxicity of Sulfur Mustard on Human Skin Cells

Cell/Tissue ModelSM Concentration (µM)Exposure Time (hours)Viability (%)Assay Method
Human Skin Fibroblasts (HF2FF)1802465Gentian Violet
Human Skin Fibroblasts (HF2FF)3002442Gentian Violet
Human Skin Fibroblasts (HF2FF)10002416Gentian Violet
Normal Human Epidermal Keratinocytes (NHEK)30024~50Vital Staining

Data compiled from Jafari et al. (2022) and Smith et al. (1990).[3][11]

Table 2: Inflammatory Cytokine Release Following Sulfur Mustard Exposure

Cell/Tissue ModelSM Concentration (µM)Time Point (hours)CytokineFold Increase / Concentration
Normal Human Epidermal Keratinocytes (NHEK)10024IL-63.6-fold
Normal Human Epidermal Keratinocytes (NHEK)30024IL-68.4-fold
Normal Human Epidermal Keratinocytes (NHEK)30024IL-859-fold
Normal Human Epidermal Keratinocytes (NHEK)30024TNF-α4-fold
Normal Human Epidermal Keratinocytes (NHEK)10024TNF-α5 to 28 ng/ml
Human Epidermal Keratinocytes (HEKs)10024IL-64.15-fold (E/C ratio)
Human Skin Fibroblasts (HSFs)10024IL-67.66-fold (E/C ratio)
Normal Human Epidermal Keratinocytes (NHEK)10024hIL-621 ± 11 ng/mL

E/C Ratio: Exposed/Control Ratio. Data compiled from Arroyo et al. (2000), Fath et al. (2011), and Paromov et al. (2007).[6][12][13]

Table 3: Apoptosis and Signaling Pathway Activation

Cell/Tissue ModelSM Concentration (µM)Time Point (hours)Parameter MeasuredObservation
Human Epidermal Keratinocytes (HEK)100-300Not specifiedCaspase-8 ActivationActivated
Human Epidermal Keratinocytes (HEK)100-300Not specifiedCaspase-9 ActivationActivated
Human Epidermal Keratinocytes (HEK)100-300Not specifiedCaspase-3 ActivationActivated
Normal Human Bronchial Epithelial (NHBE) cells50, 100, 30016Caspase-3 Activity~2-fold higher than in SAEC
Normal Human Bronchial Epithelial (NHBE) cells50, 100, 30016Caspase-8 Activity~10-fold higher than in SAEC
Human Corneal Stromal Fibroblasts (hCSF)Not specified0.5, 8, 24p-p38/p38 MAPK ratioSignificant time-dependent increase

SAEC: Small Airway Epithelial Cells. Data compiled from Rosenthal et al. (2003) and Tewari-Singh et al. (2025).[7][10][14]

Experimental Protocols

The following are detailed protocols for key experiments used to assess the effects of sulfur mustard on in vitro human skin models.

Culture and Exposure of 3D Human Skin Models (e.g., EpiDerm-FT™)

This protocol outlines the basic steps for culturing and exposing a full-thickness human skin model to sulfur mustard.

Materials:

  • EpiDerm-FT™ kit (MatTek Corporation)

  • Assay medium (provided with the kit)

  • 6-well plates

  • Sulfur mustard (SM) stock solution in a suitable solvent (e.g., ethanol)

  • Phosphate-buffered saline (PBS)

  • Sterile forceps

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Pre-incubation: Upon receipt, transfer the EpiDerm-FT™ tissue inserts into 6-well plates containing pre-warmed assay medium. Incubate overnight in a humidified incubator to allow the tissues to equilibrate.[1]

  • Preparation of SM dilutions: Prepare fresh dilutions of SM in the assay medium to the desired final concentrations immediately before exposure.

  • Exposure: Replace the medium in the 6-well plates with fresh, pre-warmed assay medium. Topically apply a small volume (e.g., 2.5 µl) of the SM dilution directly onto the surface of the EpiDerm-FT™ tissue.[1]

  • Incubation: Return the plates to the incubator for the desired exposure time (e.g., 6, 12, 24, or 48 hours).

  • Post-exposure processing: After the incubation period, collect the culture medium for cytokine analysis. The tissues can then be processed for viability assays, histology, or molecular analyses.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL in DMEM)

  • 24-well plates

  • Isopropanol (B130326) (extractant solution)

  • Spectrophotometer (plate reader)

Procedure:

  • MTT Incubation: Following SM exposure, transfer the tissue inserts to a 24-well plate containing 300 µl of MTT solution per well.[15][16]

  • Incubate for 3 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Extraction: After incubation, gently blot the bottom of the inserts and transfer them to a new 24-well plate. Add 2.0 ml of isopropanol to each well containing a tissue insert and incubate overnight to extract the formazan crystals.[15]

  • Measurement: Transfer the isopropanol extract to a 96-well plate and measure the absorbance at 540-570 nm using a plate reader.

  • Calculation: Express cell viability as a percentage of the untreated control.

Quantification of Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Paraffin-embedded tissue sections (5 µm)

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Proteinase K

  • TdT reaction buffer and enzyme

  • Biotin-dUTP or fluorescently labeled dUTP

  • Streptavidin-HRP and DAB substrate (for colorimetric detection) or fluorescent microscopy setup

  • PBS

Procedure:

  • Deparaffinization and Rehydration: Dewax the tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Permeabilization: Treat the sections with Proteinase K (20 µg/mL) for 10-20 minutes at room temperature to permeabilize the tissue.[17]

  • TdT Labeling: Incubate the sections with the TdT reaction mix (TdT enzyme and labeled dUTPs in TdT buffer) for 60 minutes at 37°C in a humidified chamber.[17]

  • Detection:

    • Colorimetric: If using biotin-dUTP, incubate with streptavidin-HRP followed by the DAB substrate to produce a brown stain in apoptotic nuclei.

    • Fluorescent: If using a fluorescently labeled dUTP, mount the slides and visualize using a fluorescence microscope.

  • Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin (B73222) or DAPI) and mount the coverslips.

  • Quantification: Count the number of TUNEL-positive cells per field of view to determine the apoptotic index.

Measurement of Inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the culture medium.

Materials:

  • ELISA kit for the specific cytokine of interest (e.g., IL-6, TNF-α)

  • Culture medium collected from SM-exposed and control skin models

  • Wash buffer (PBS with Tween-20)

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Block the plate with a blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Sample Incubation: Add standards and collected culture medium samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Add streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Substrate Addition: Add the TMB substrate solution and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Analysis of Signaling Pathways (Western Blot for p38 MAPK)

Western blotting allows for the detection and semi-quantification of specific proteins, such as the phosphorylated (activated) form of p38 MAPK.

Materials:

  • SM-exposed and control skin model tissues

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-p38 and anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize the tissue samples in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p38 as a loading control.

  • Analysis: Quantify the band intensities to determine the relative level of p38 phosphorylation.

Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to studying sulfur mustard vesicant activity.

Signaling Pathways

Sulfur_Mustard_Signaling SM Sulfur Mustard (SM) DNA_Damage DNA Alkylation & Damage SM->DNA_Damage Inflammation Inflammation SM->Inflammation p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis Caspases Caspase Activation Apoptosis->Caspases Blister Vesication (Blister Formation) Caspases->Blister NFkB NF-κB Activation Inflammation->NFkB p38 p38 MAPK Activation Inflammation->p38 Cytokines Pro-inflammatory Cytokine Release (IL-6, TNF-α) NFkB->Cytokines p38->Cytokines Cytokines->Blister

Caption: Key signaling pathways in SM-induced skin injury.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays Start Culture 3D Human Skin Model Exposure Topical Exposure to Sulfur Mustard Start->Exposure Incubation Incubation (e.g., 24 hours) Exposure->Incubation Collect Collect Media & Process Tissue Incubation->Collect Viability Cell Viability (MTT Assay) Collect->Viability Apoptosis Apoptosis (TUNEL Assay) Collect->Apoptosis Cytokines Cytokine Quantification (ELISA) Collect->Cytokines Signaling Signaling Analysis (Western Blot) Collect->Signaling

Caption: General workflow for in vitro SM exposure studies.

References

Application Notes and Protocols for Decontamination of Sulfur Mustard Spills in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur mustard (bis(2-chloroethyl) sulfide, HD) is a potent vesicant and alkylating agent that poses a significant hazard in a laboratory setting.[1][2] Its high toxicity, persistence on surfaces, and delayed onset of symptoms necessitate stringent safety measures and well-defined decontamination protocols.[3][4][5] These application notes provide detailed protocols for the effective decontamination of sulfur mustard spills on common laboratory surfaces, ensuring the safety of personnel and the integrity of research activities.

The primary mechanisms of sulfur mustard detoxification involve hydrolysis and oxidation.[6] Hydrolysis in water is a slow process, but it can be accelerated. Oxidation, using agents like hypochlorite (B82951) or peroxide, is generally a more rapid and effective method for decontamination.[2]

Immediate Actions for a Sulfur Mustard Spill

In the event of a sulfur mustard spill, the immediate priority is to ensure the safety of all personnel. The following steps should be taken without delay:

  • Evacuate the Area: Immediately alert all personnel in the vicinity of the spill and evacuate the laboratory.

  • Isolate the Spill: Close the doors to the affected area to prevent the spread of vapor. If it is safe to do so, increase ventilation within the fume hood where the spill occurred.

  • Administer First Aid: If there has been personnel exposure, remove contaminated clothing immediately and flush affected skin with copious amounts of water. Seek immediate medical attention. Decontamination within one to two minutes of exposure is critical to minimizing tissue damage.[2]

  • Notify Emergency Personnel: Contact the appropriate emergency response team and provide them with details of the spill, including the substance, quantity, and location.

Personal Protective Equipment (PPE)

All personnel involved in the decontamination process must wear appropriate PPE to prevent exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber).

  • Eye Protection: Chemical splash goggles and a face shield.

  • Respiratory Protection: A full-face respirator with a cartridge appropriate for organic vapors and acids.

  • Protective Clothing: A disposable, chemical-resistant suit or lab coat with long sleeves and closed cuffs.

Decontamination Solutions

Several solutions can be used for the decontamination of sulfur mustard. The choice of decontaminant will depend on the nature of the spill and the surface material.

  • Full-Strength Household Bleach (Sodium Hypochlorite ~5.25%): Highly effective for decontaminating many surfaces.[7]

  • Hydrogen Peroxide (3%): Can be effective but may generate toxic byproducts.[7]

  • DF-200: A commercially available decontamination foam that has shown effectiveness against sulfur mustard.[7]

  • Reactive Skin Decontamination Lotion (RSDL): Effective for skin decontamination.[8][9]

Quantitative Decontamination Efficacy

The effectiveness of various decontaminants on different laboratory surfaces is summarized in the tables below. This data is derived from bench-scale testing where coupons of various materials were contaminated with sulfur mustard and then treated with a decontamination solution.[7]

Table 1: Decontamination Efficacy of Full-Strength Bleach on Various Surfaces

Surface MaterialPercent Reduction of Sulfur Mustard
Glass>99%
Stainless Steel>99%
Wood98%

Table 2: Decontamination Efficacy of 3% Hydrogen Peroxide on Various Surfaces

Surface MaterialPercent Reduction of Sulfur Mustard
Glass61%
Stainless Steel54%
Wood38%

Table 3: Decontamination Efficacy of DF-200 on Various Surfaces

Surface MaterialPercent Reduction of Sulfur Mustard
Glass>99%
Stainless Steel>99%
Wood99%

Note: The efficacy of decontamination can be influenced by factors such as the porosity of the material, the contact time of the decontaminant, and the ambient temperature.

Experimental Protocols

Protocol for Surface Decontamination of a Small Sulfur Mustard Spill

This protocol is intended for a small, contained spill (e.g., a few drops) within a certified chemical fume hood.

Materials:

  • Absorbent pads

  • Full-strength household bleach or DF-200

  • Waste disposal bags

  • Appropriate PPE

Procedure:

  • Containment: Gently cover the spill with absorbent pads to prevent it from spreading. Do not apply pressure, as this could increase the contaminated area.

  • Application of Decontaminant: Carefully apply a liberal amount of full-strength household bleach or DF-200 to the absorbent pads, ensuring the spill is completely covered.

  • Contact Time: Allow the decontaminant to remain in contact with the spill for a minimum of 30 minutes. An increased contact time of up to 60 minutes may improve efficacy but has not been shown to be significantly more effective.[7]

  • Removal of Contaminated Material: Using forceps, carefully place the absorbent pads into a designated hazardous waste bag.

  • Surface Wipe-Down: Thoroughly wipe the spill area with fresh absorbent pads soaked in the decontamination solution.

  • Final Rinse: Wipe the area with a clean, damp cloth to remove any residual decontaminant.

  • Waste Disposal: Seal the hazardous waste bag and dispose of it according to institutional and local regulations for chemical waste.

Protocol for Verification of Decontamination Efficacy

This protocol describes a method for verifying the effectiveness of the decontamination procedure using surface wipe sampling and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Sterile gauze pads

  • Extraction solvent (e.g., dichloromethane)

  • Vials with Teflon-lined caps

  • GC-MS system

Procedure:

  • Wipe Sampling: After the decontamination procedure is complete and the surface is dry, wipe the entire decontaminated area with a sterile gauze pad moistened with the extraction solvent.

  • Sample Extraction: Place the gauze pad into a vial and add a known volume of extraction solvent. Cap the vial tightly.

  • Sonication: Sonicate the vial for 15 minutes to extract any residual sulfur mustard from the gauze pad.

  • Sample Analysis: Analyze the extract using a GC-MS system to quantify the amount of residual sulfur mustard. The presence of thiodiglycol, a hydrolysis product, can also be monitored.

  • Data Interpretation: Compare the amount of residual sulfur mustard to established safety limits to confirm the effectiveness of the decontamination.

Visualizations

Chemical Decontamination Pathways

The following diagram illustrates the primary chemical reactions involved in the decontamination of sulfur mustard.

G cluster_0 Oxidation Pathway cluster_1 Hydrolysis Pathway SM_Ox Sulfur Mustard (HD) SO Sulfoxide SM_Ox->SO [O] SO2 Sulfone (Less Toxic) SO->SO2 [O] SM_Hy Sulfur Mustard (HD) TDG Thiodiglycol (Less Toxic) SM_Hy->TDG + H2O HCl Hydrochloric Acid SM_Hy->HCl + H2O

Caption: Chemical pathways for sulfur mustard decontamination.

Experimental Workflow for Spill Decontamination and Verification

The following diagram outlines the general workflow for responding to a sulfur mustard spill in a laboratory setting.

G Spill Sulfur Mustard Spill Evacuate Evacuate & Isolate Spill->Evacuate PPE Don PPE Evacuate->PPE Contain Contain Spill PPE->Contain Decon Apply Decontaminant Contain->Decon Wait Contact Time (30-60 min) Decon->Wait Remove Remove Contaminated Material Wait->Remove Wipe Wipe & Rinse Surface Remove->Wipe Verify Verification (Wipe Sample & GC-MS) Wipe->Verify Verify->Decon Decontamination Incomplete Dispose Dispose of Hazardous Waste Verify->Dispose Decontamination Successful Clean Decontaminated Area Dispose->Clean

Caption: Workflow for sulfur mustard spill response.

Logical Relationship for Decontaminant Selection

The following diagram provides a simplified decision-making process for selecting an appropriate decontamination approach.

G Spill_Type Spill Type Personnel Personnel Exposure Spill_Type->Personnel Skin Contact Surface Surface Contamination Spill_Type->Surface No Skin Contact RSDL_Wash Use RSDL & Water Wash Personnel->RSDL_Wash Surface_Type Surface Type Surface->Surface_Type Porous Porous (e.g., Wood) Surface_Type->Porous Porous Non_Porous Non-Porous (e.g., Glass, Steel) Surface_Type->Non_Porous Non-Porous DF200 Use DF-200 Porous->DF200 Bleach Use Full-Strength Bleach Non_Porous->Bleach

Caption: Decontaminant selection guide.

Waste Disposal

All materials used in the decontamination process, including absorbent pads, gloves, and disposable protective clothing, must be treated as hazardous waste. These materials should be collected in clearly labeled, sealed containers and disposed of in accordance with all institutional, local, and national regulations for hazardous chemical waste.

Conclusion

A prompt and effective response to a sulfur mustard spill is crucial for maintaining a safe laboratory environment. The protocols outlined in these application notes provide a framework for the safe and effective decontamination of sulfur mustard from common laboratory surfaces. It is imperative that all laboratory personnel are trained in these procedures and that the necessary safety and decontamination equipment is readily available. Adherence to these protocols will help to mitigate the risks associated with the handling of this hazardous chemical.

References

Application Note: Determination of Sulfur Mustard and its Degradation Products in Soil using Headspace-Trap Gas Chromatography-Mass Spectrometry (HS-Trap-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sulfur mustard (bis(2-chloroethyl) sulfide, HD) is a potent chemical warfare agent that poses a significant threat due to its persistence in the environment, particularly in soil matrices. Accurate and sensitive detection of HD and its primary degradation products is crucial for environmental monitoring, forensic analysis, and ensuring public safety. Traditional methods often involve laborious liquid solvent extraction, which can be time-consuming and generate significant chemical waste.

This application note describes a robust and sensitive method for the determination of sulfur mustard and its key cyclic degradation products (1,4-thioxane, 1,3-dithiolane, and 1,4-dithiane) in soil. The method utilizes a headspace-trap (HS-Trap) sample introduction system coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers significant advantages over conventional methods by minimizing sample preparation, reducing analysis time to under one hour, and improving detection limits into the low nanogram-per-gram (ng/g) range.[1][2] The addition of a salt-saturated aqueous solution to the soil sample enhances the partitioning of the target analytes into the headspace, thereby increasing recovery and sensitivity.[1][2]

Quantitative Data Summary

The following table summarizes the performance characteristics of the HS-Trap-GC-MS method for the analysis of sulfur mustard and its related compounds in two different soil types: a sandy loam and a silty clay loam.[2]

AnalyteLimit of Detection (LOD) (ng/g)Limit of Quantitation (LOQ) (ng/g)Precision (%RSD)*Recovery (%)
Sulfur Mustard (HD)3.010.01543-60
1,4-Thioxane0.20.76.9-7.343-60
1,3-Dithiolane0.72.36.9-7.343-60
1,4-Dithiane0.72.36.9-7.343-60

*Within-assay precision determined at a concentration of fifty times the LOQ.[2] Note: LOQ values are estimated as approximately 3.3 times the LOD, consistent with common analytical practices.

Experimental Protocols

This section provides a detailed methodology for the analysis of sulfur mustard in soil using HS-Trap-GC-MS.

1. Materials and Reagents

  • Soil Sample: Approximately 2 grams.

  • Sodium Chloride (NaCl): ACS grade or higher.

  • Deionized Water: 18 MΩ·cm or higher.

  • Saturated NaCl Solution: Prepare by adding NaCl to deionized water until no more salt dissolves.

  • Headspace Vials: 20 mL or 22 mL crimp-top vials with PTFE-lined silicone septa.

  • Reference Standards: Certified reference materials for Sulfur Mustard, 1,4-Thioxane, 1,3-Dithiolane, and 1,4-Dithiane.

2. Sample Preparation

  • Weigh 2.0 ± 0.1 g of the soil sample directly into a 20 mL headspace vial.

  • Add 2.0 mL of saturated NaCl solution to the vial, achieving a 1:1 water-to-soil ratio.[2]

  • Immediately seal the vial with a PTFE-lined septum and an aluminum crimp cap.

  • Vortex the vial for 10-15 seconds to ensure thorough mixing of the soil and salt solution.

  • The sample is now ready for analysis. If an autosampler is used, place the vial in the appropriate position.

3. Instrumental Analysis: HS-Trap-GC-MS

The following parameters are based on a PerkinElmer TurboMatrix™ HS-110 Trap sampler coupled to a GC-MS system but can be adapted for similar instrumentation.

3.1 Headspace-Trap Parameters

  • Vial Oven Temperature: 80 °C

  • Needle Temperature: 120 °C

  • Transfer Line Temperature: 140 °C

  • Thermostatting (Incubation) Time: 20 minutes

  • Vial Pressurization Time: 2 minutes

  • Trap: Tenax® TA or similar adsorbent material suitable for volatile and semi-volatile compounds.

  • Trap Low Temperature (Adsorption): 40 °C

  • Trap High Temperature (Desorption): 280 °C

  • Trap Hold Time: 6 minutes

  • Desorption Time: 0.5 minutes

  • Column Pressure: 25 psi

3.2 Gas Chromatography (GC) Parameters

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent).

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: 15 °C/min to 150 °C.

    • Ramp 2: 25 °C/min to 250 °C, hold for 2 minutes.

  • Injector Temperature: 220 °C (in headspace transfer mode).

3.3 Mass Spectrometry (MS) Parameters

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Transfer Line Temperature: 250 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • SIM Ions (m/z):

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
1,4-Thioxane1045846
1,3-Dithiolane1066078
1,4-Dithiane1206192
Sulfur Mustard (HD)109111158

4. Quality Control

  • Blanks: Analyze a method blank (a vial containing only the saturated NaCl solution and treated as a sample) with each batch to check for contamination.

  • Calibration: Prepare a multi-level calibration curve using fortified blank soil samples to encompass the expected concentration range of the analytes.

  • Continuing Calibration Verification (CCV): Analyze a mid-level calibration standard periodically throughout the analytical run to ensure instrument stability.

Visualizations

The following diagrams illustrate the experimental workflow for the HS-Trap-GC-MS analysis of sulfur mustard in soil.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HS-Trap-GC-MS Analysis cluster_data Data Processing p1 Weigh 2g Soil into 20mL Vial p2 Add 2mL Saturated NaCl Solution p1->p2 p3 Crimp and Seal Vial p2->p3 p4 Vortex to Mix p3->p4 a1 Incubate Vial (80°C for 20 min) p4->a1 Load into Autosampler a2 Pressurize & Transfer Headspace to Trap a1->a2 a3 Thermally Desorb Trap to GC a2->a3 a4 GC Separation a3->a4 a5 MS Detection (SIM) a4->a5 d1 Peak Integration a5->d1 Acquire Data d2 Quantification (vs. Calibration Curve) d1->d2 d3 Reporting d2->d3

Caption: Experimental Workflow from Soil Sample to Final Report.

logical_relationship soil Soil Matrix (HD & Degradation Products) salt Addition of Saturated NaCl(aq) soil->salt partition Enhanced Partitioning ('Salting Out' Effect) salt->partition headspace Volatile Analytes in Headspace partition->headspace trap Analyte Concentration & Focusing on Adsorbent Trap headspace->trap HS Cycle injection Sharp Injection Band (via Thermal Desorption) trap->injection gcms GC-MS System injection->gcms result High Sensitivity & Selectivity (Low ng/g Detection) gcms->result

Caption: Principle of Enhanced Sensitivity via HS-Trap Methodology.

References

Application Notes and Protocols for Inhalation Exposure Systems in Rodent Models of Mustard Gas Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing rodent models of sulfur mustard (SM) induced pulmonary injury via inhalation exposure. This document is intended to guide researchers in selecting appropriate exposure systems, conducting experiments, and understanding the underlying molecular mechanisms of mustard gas toxicity in the lungs.

Introduction to this compound Inhalation Injury Models

Sulfur mustard (bis(2-chloroethyl) sulfide) is a potent vesicating and alkylating agent that poses a significant chemical threat.[1][2] Inhalation of SM vapor can lead to severe, dose-dependent injury to the respiratory tract, ranging from acute inflammation and necrosis to long-term complications such as pulmonary fibrosis and chronic bronchitis.[3][4][5] Rodent models are critical for studying the pathophysiology of SM-induced lung injury and for the development and evaluation of medical countermeasures.[1][2][6]

The primary challenge in developing a relevant rodent model is achieving a homogeneous and reproducible lung injury that mimics human exposure.[1][2] The choice of exposure system and methodology is paramount to overcoming this challenge.

Inhalation Exposure Systems

Two primary methods are utilized for inhalation exposure in rodents: nose-only inhalation and intubated inhalation (also referred to as intratracheal inhalation).[1][2]

  • Nose-Only Inhalation: In this method, the animal's nose is inserted into a port in an exposure chamber, ensuring that the test atmosphere is inhaled without dermal exposure. While this method is less invasive, the high reactivity of SM often results in severe injury to the upper respiratory tract (nasal epithelial degeneration) with minimal and inconsistent injury to the lower airways.[1][2][7] This is because the reactive gas does not readily transit past the upper airways.[1][2]

  • Intubated Inhalation: This technique involves the direct delivery of SM vapor to the lungs via an endotracheal tube.[1][2][3] This method bypasses the upper airways, leading to a more direct, homogeneous, and reproducible injury to the bronchi and alveoli.[1][2] Intratracheal inhalation is the preferred method for studying lower airway pathology and for screening potential therapeutics targeting lung injury.[1][2]

A typical intubated exposure system consists of a vapor generator, a delivery system, an exposure chamber capable of housing multiple intubated animals, and real-time monitoring equipment for both SM concentration and animal respiratory parameters.[3]

Quantitative Data from Rodent Inhalation Studies

The following tables summarize key quantitative data from published studies on this compound inhalation in rodent models.

Table 1: Sulfur Mustard Vapor Exposure Parameters and Lethality in Rats

Exposure MethodTarget Inhaled Dose (mg/kg)SM Concentration (mg/m³)Exposure Duration (minutes)28-Day LD50 (mg/kg) [95% CI]Reference
Intratracheal0.30 - 3.20149.2 - 151.55.8 - 72.30.80 [0.42–1.18][3][6]
Intratracheal5400 mg·min/m³ (equivalent to 180 mg/m³ for 30 min)18030Not Reported[1][2][7]

Table 2: Clinical Observations Post-Exposure in Rats

Target Inhaled Dose (mg/kg)Key Clinical ObservationsOnset of Respiratory AbnormalitiesReference
0.30Decreased/increased rales, labored breathingDay 19[3]
0.45Decreased/increased rales, labored breathingOccurred in all animals, with one resolving and another recurring on day 21[3]
Higher Doses (unspecified)Earlier onset and higher frequency of respiratory abnormalitiesNot specified[3]
Intravenous SM (1.52, 2.02, 2.53 mg/kg)Weight loss, changes in body temperature, diarrhea, lethargy, hunched posture, rough hair coat, respiratory distressNot specified[8][9]

Experimental Protocols

Protocol for Intratracheal Inhalation Exposure of Rats to Sulfur Mustard Vapor

This protocol is a synthesis of methodologies described in the literature.[2][3][6]

Materials:

  • Male Sprague Dawley rats

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Endotracheal tubes

  • Intubated inhalation exposure system with:

    • Temperature-controlled SM vapor generator

    • Gas chromatograph for near real-time concentration monitoring

    • In-line pneumotach and pressure transducer for respiratory monitoring (e.g., EMKA/SciReq)

  • Personal protective equipment (PPE) and appropriate chemical safety infrastructure

Procedure:

  • Animal Preparation: Anesthetize the rats using an appropriate anesthetic cocktail.

  • Intubation: Carefully intubate each animal with an endotracheal tube.

  • System Stabilization: Allow the SM vapor concentration in the exposure system to stabilize at the target level while the animals breathe clean air.

  • Exposure: Once the target concentration is stable, connect the intubated animals to the exposure system. The animals will inhale the SM vapor ad libitum.

  • Monitoring: Continuously monitor individual animal breathing parameters, including respiratory rate, tidal volume, and minute volume, in real-time.

  • Dose Calculation: The inhaled dose for each animal is determined by its body weight, the target SM concentration, and the total inhaled volume. The exposure for each animal is halted once it achieves its individual target inhaled volume.

  • Post-Exposure Monitoring: After exposure, return the animals to their cages and monitor them daily for clinical signs of toxicity, including respiratory abnormalities, weight loss, and lethality, for a predetermined period (e.g., 28 days).

  • Necropsy and Histopathology: At scheduled time points or upon unscheduled death, perform a gross necropsy and collect the trachea and lungs for histopathological analysis.

Histopathological Assessment of Lung Injury

Procedure:

  • Tissue Fixation: Fix the collected lung and tracheal tissues in 10% neutral buffered formalin.

  • Processing and Embedding: Process the fixed tissues and embed them in paraffin.

  • Sectioning: Section the paraffin-embedded tissues at a standard thickness (e.g., 5 µm).

  • Staining: Stain the tissue sections with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological assessment.

  • Microscopic Examination: Examine the stained sections under a light microscope to evaluate for pathological changes such as:

    • Epithelial necrosis and sloughing

    • Pseudomembrane formation

    • Airway occlusion

    • Inflammatory cell infiltration

    • Edema

    • Hemorrhage

    • Fibrosis

Key Signaling Pathways in this compound-Induced Lung Injury

Inhalation of sulfur mustard triggers a complex cascade of molecular events leading to inflammation, cell death, and tissue damage. Several key signaling pathways have been identified as being activated in response to SM-induced lung injury.

MAPK/AP-1 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Exposure to this compound analogs has been shown to activate all three major MAPK families: ERK1/2, p38, and JNK1/2.[10] This activation leads to the downstream activation of the transcription factor Activator Protein-1 (AP-1), which is composed of proteins from the Fos, Jun, and ATF families.[10] The activation of the MAPK/AP-1 pathway is associated with the upregulation of cell cycle proteins like cyclin D1 and the cell differentiation marker PCNA, suggesting a role in the subsequent cellular proliferation and tissue remodeling.[10]

MAPK_AP1_Pathway cluster_stimulus Stimulus cluster_mapk MAPK Cascade cluster_ap1 AP-1 Complex cluster_cellular_response Cellular Response This compound This compound ERK ERK This compound->ERK JNK JNK This compound->JNK p38 p38 This compound->p38 Fos Fos ERK->Fos Jun Jun ERK->Jun ATF ATF ERK->ATF JNK->Fos JNK->Jun JNK->ATF p38->Fos p38->Jun p38->ATF AP-1 AP-1 Fos->AP-1 Jun->AP-1 ATF->AP-1 Cell Proliferation Cell Proliferation Inflammation Inflammation AP-1->Cell Proliferation AP-1->Inflammation

Caption: MAPK/AP-1 signaling in this compound injury.

TNF-α and NF-κB Signaling

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in the inflammatory response to this compound.[10][11] Its expression is rapidly increased in the lung following exposure.[12] TNF-α can activate downstream signaling pathways, including the MAPK and Nuclear Factor-kappa B (NF-κB) pathways.[10][11] The activation of NF-κB, a key transcription factor for inflammatory genes, further amplifies the inflammatory cascade, leading to the recruitment of immune cells and the production of other inflammatory mediators.[11] Targeting TNF-α has been shown to be a promising therapeutic strategy in mitigating this compound-induced lung injury.[11][13]

TNF_NFkB_Pathway cluster_stimulus Stimulus cluster_mediators Inflammatory Mediators cluster_transcription_factors Transcription Factors cluster_cellular_response Cellular Response This compound This compound TNF-alpha TNF-alpha This compound->TNF-alpha NF-kB NF-kB TNF-alpha->NF-kB Inflammation Inflammation NF-kB->Inflammation Cell Death Cell Death NF-kB->Cell Death

Caption: TNF-α and NF-κB signaling cascade.

Experimental Workflow for Therapeutic Evaluation

The established rodent models of this compound inhalation injury provide a robust platform for the preclinical evaluation of potential medical countermeasures.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Endpoint Assessment cluster_outcome Outcome A Rodent Model Selection (e.g., Rat, Mouse) B This compound Exposure (Intratracheal Inhalation) A->B C Therapeutic Administration (e.g., anti-TNF-α, antioxidants) B->C D Clinical Observations (e.g., Respiratory Distress, Weight Loss) C->D E Pulmonary Function Tests C->E F Histopathology of Lung Tissue C->F G Biochemical and Molecular Analysis (e.g., BAL fluid, tissue homogenates) C->G H Evaluation of Therapeutic Efficacy D->H E->H F->H G->H

Caption: Therapeutic evaluation workflow.

References

Application Notes and Protocols for the Use of N-acetyl-l-cysteine (NAC) in Mitigating Mustard Gas-Induced Lung Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur mustard (SM), commonly known as mustard gas, is a potent vesicant and alkylating agent that inflicts severe damage to multiple organs, with the respiratory tract being a primary target.[1] Inhalation of SM leads to both acute and chronic lung injuries, characterized by inflammation, oxidative stress, DNA damage, and cell death.[2][3] The long-term consequences can be debilitating, including chronic obstructive pulmonary disease (COPD), bronchitis, bronchiolitis obliterans, and pulmonary fibrosis.[1][3]

Currently, there is no specific antidote for SM-induced toxicities.[4] However, N-acetyl-l-cysteine (NAC), a precursor of the antioxidant glutathione (B108866) (GSH), has emerged as a promising therapeutic agent.[5][6] NAC's protective effects are attributed to its ability to replenish intracellular GSH stores, directly scavenge reactive oxygen species (ROS), and modulate inflammatory pathways.[5][6][7] These application notes provide a comprehensive overview of the use of NAC in mitigating this compound-induced lung injury, summarizing key quantitative data from preclinical and clinical studies, and offering detailed experimental protocols.

Mechanism of Action of NAC in this compound-Induced Lung Injury

Sulfur mustard exposure triggers a cascade of cellular and molecular events leading to lung damage. A primary mechanism is the induction of oxidative stress, an imbalance between the production of ROS and the antioxidant capacity of the cells.[2][3] This oxidative stress leads to inflammation, apoptosis (programmed cell death), and necrosis (cell death due to injury).[2][3]

N-acetyl-l-cysteine counteracts these effects through several mechanisms:

  • Replenishment of Glutathione (GSH): NAC is a precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of GSH.[5][6] GSH is a major intracellular antioxidant that detoxifies ROS and other harmful molecules.[7] By boosting GSH levels, NAC enhances the cell's ability to combat oxidative stress.[6]

  • Direct Antioxidant Activity: NAC can directly scavenge various reactive oxygen species, providing immediate protection against oxidative damage.[8]

  • Anti-inflammatory Effects: NAC has been shown to inhibit the activation of pro-inflammatory transcription factors like NF-κB, thereby reducing the production of inflammatory cytokines such as IL-6 and IL-8.[9][10]

  • Inhibition of Apoptosis: By mitigating oxidative stress and inflammation, NAC can help prevent the activation of apoptotic pathways, thus preserving cell viability.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the efficacy of NAC in treating this compound-induced lung injury.

Table 1: In Vitro Studies
Cell TypeThis compound AnalogueNAC ConcentrationKey FindingsReference
Bovine pulmonary artery endothelial cellsSulfur Mustard (H)50 mM (Pre-treatment)Largely eliminated H-induced apoptotic cell death.[6]
Human skin fibroblast cellsSulfur Mustard (SM)0.1 mMSignificantly enhanced GSH content, cell viability, and CAT activity.[11]
Human skin fibroblast cellsSulfur Mustard (SM)Not specifiedReduced pro-inflammatory cytokines IL-6 and IL-8.[11]
Human keratinocyte cell line (HaCaT)Sulfur Mustard (SM)1, 5, or 10 mMIntracellular NAC diminished necrosis; Extracellular NAC protected against necrosis and apoptosis. Reduced IL-6 and IL-8 production.[11]
Murine RAW 264.7 macrophages2-chloroethyl ethyl sulfide (B99878) (CEES)10 mMIncreased viability and GSH levels, and reduced oxidative stress in LPS-stimulated macrophages.[12]
Table 2: Animal Studies
Animal ModelThis compound/AnalogueNAC AdministrationKey FindingsReference
RatsHalf this compound (HMG)20 mg/kg (prophylactic)70% protection from lung injury.[13]
RatsHalf this compound (HMG)Delayed treatment up to 90 min post-exposure54% protective efficacy.[13]
MiceSulfur Mustard (SM)200 mg/kg/day (gavage)Chosen as a positive control for treatment.[7]
PigsSulfur Mustard (SM) vapor (100 µg/kg)Inhaled NAC (1 ml of 200 mg/ml) at 30 min, 2, 4, 6, 8, and 10 h post-exposureImproved arterial blood oxygen saturation, HCO3- levels, and shunt fraction. Reduced neutrophils and protein in BALF.[14][15][16]
RatsNitrogen Mustard (NM)150 mg/kg, i.p., daily, starting 30 min post-exposureReduced histopathologic alterations, alveolar-epithelial barrier damage, and oxidative stress. Attenuated accumulation of pro-inflammatory macrophages.[10]
Table 3: Clinical Studies in Human Patients
Patient PopulationNAC DosageDurationKey FindingsReference
Veterans with SM-induced bronchiolitis obliterans600 mg/day (with 500 mg/day clarithromycin)6 monthsImproved clinical and paraclinical pulmonary parameters.[4][14]
144 patients with SM-induced bronchiolitis obliterans (BOS classes 1 and 2)1800 mg/day4 monthsImproved dyspnea, cough, sputum, and wake-up dyspnea. Significantly improved spirometric components.[17][18]
144 patients with SM-induced bronchiolitis obliterans (BOS class 0)1200 mg/day4 monthsImproved dyspnea, wake-up dyspnea, and cough. Reduced sputum from 76.9% to 9.6% of cases. Significantly improved FEV1, FVC, and FEV1/FVC.[19]
85 patients with chronic SM lung injury1200 mg/day4 monthsSignificantly improved BCSS, MMRC, CAT, and RSI scores.[20]

Experimental Protocols

Protocol 1: In Vitro Assessment of NAC Efficacy in a Human Keratinocyte Cell Line (HaCaT)

Objective: To evaluate the protective effects of NAC against sulfur mustard-induced cytotoxicity and inflammation in a human keratinocyte model.

Materials:

  • HaCaT cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Sulfur Mustard (SM) solution

  • N-acetyl-l-cysteine (NAC) solution

  • Assay kits for necrosis (e.g., LDH assay), apoptosis (e.g., Caspase-3/7 assay), and cytokine levels (e.g., IL-6 and IL-8 ELISA kits)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM with 10% FBS in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed HaCaT cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • NAC Treatment:

    • Intracellular Protection Model: Pre-incubate cells with 1, 5, or 10 mM NAC for 24 hours. After incubation, wash the cells to remove extracellular NAC.

    • Extracellular Protection Model: Add 1, 5, or 10 mM NAC to the cell culture medium concurrently with SM exposure.

  • Sulfur Mustard Exposure: Expose the cells to 30, 100, or 300 µM SM for 24 hours. Include a vehicle control group.

  • Endpoint Analysis (24 hours post-exposure):

    • Necrosis: Measure lactate (B86563) dehydrogenase (LDH) release in the culture supernatant using an LDH assay kit.

    • Apoptosis: Measure caspase-3/7 activity in cell lysates using a suitable assay kit.

    • Inflammation: Quantify the levels of IL-6 and IL-8 in the culture supernatant using ELISA kits.

  • Data Analysis: Normalize the data to the control group and perform statistical analysis (e.g., ANOVA) to determine the significance of NAC's protective effects.

Protocol 2: In Vivo Evaluation of Inhaled NAC in a Porcine Model of SM-Induced Lung Injury

Objective: To assess the therapeutic efficacy of nebulized NAC as a post-exposure treatment for inhaled sulfur mustard in a large animal model.

Materials:

  • Large White pigs

  • Anesthesia and surgical preparation equipment

  • Sulfur mustard vapor exposure system

  • Nebulizer

  • N-acetyl-l-cysteine solution for inhalation (e.g., 200 mg/ml)

  • Equipment for monitoring cardiovascular and respiratory parameters

  • Materials for blood gas analysis, bronchoalveolar lavage (BAL), and histopathology

Procedure:

  • Animal Preparation: Anesthetize and surgically prepare the pigs for physiological monitoring.

  • Sulfur Mustard Exposure: Expose the animals to a target dose of 100 µg/kg SM vapor for 10 minutes.

  • Group Allocation:

    • Control Group: Receive no further intervention after SM exposure.

    • NAC Treatment Group: Administer multiple inhaled doses of NAC (1 ml of 200 mg/ml solution) at 30 minutes, 2, 4, 6, 8, and 10 hours post-exposure via a nebulizer.

  • Monitoring: Continuously monitor cardiovascular and respiratory parameters for 12 hours post-exposure.

  • Sample Collection:

    • Collect arterial blood at baseline and regular intervals for blood gas analysis.

    • Perform bronchoalveolar lavage (BAL) at the end of the 12-hour monitoring period to analyze inflammatory cell infiltration and protein concentration.

    • Collect lung tissue samples for histopathological analysis.

  • Endpoint Analysis:

    • Physiological Parameters: Analyze changes in arterial blood oxygenation (PaO2), carbon dioxide (PaCO2), pH, bicarbonate (HCO3-), and shunt fraction.

    • BAL Fluid Analysis: Perform cell counts (total and differential) and measure total protein concentration.

    • Histopathology: Evaluate lung tissue sections for evidence of injury, inflammation, and edema.

  • Data Analysis: Compare the outcomes between the control and NAC-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

cluster_SM Sulfur Mustard (SM) Exposure cluster_Cellular Cellular Damage cluster_Downstream Downstream Effects SM Sulfur Mustard (Alkylating Agent) DNA_Damage DNA Alkylation & Damage SM->DNA_Damage Oxidative_Stress Oxidative Stress (Increased ROS) SM->Oxidative_Stress GSH_Depletion GSH Depletion SM->GSH_Depletion Apoptosis Apoptosis DNA_Damage->Apoptosis Inflammation Inflammation (Cytokine Release) Oxidative_Stress->Inflammation GSH_Depletion->Oxidative_Stress Tissue_Injury Lung Tissue Injury Inflammation->Tissue_Injury Apoptosis->Tissue_Injury

Caption: Pathophysiological cascade of sulfur mustard-induced lung injury.

cluster_NAC NAC Intervention cluster_Mechanisms Protective Mechanisms cluster_Outcomes Therapeutic Outcomes NAC N-acetyl-l-cysteine (NAC) GSH_Synthesis Increased GSH Synthesis NAC->GSH_Synthesis ROS_Scavenging Direct ROS Scavenging NAC->ROS_Scavenging Anti_Inflammatory Anti-inflammatory Effects NAC->Anti_Inflammatory Reduced_Oxidative_Stress Reduced Oxidative Stress GSH_Synthesis->Reduced_Oxidative_Stress ROS_Scavenging->Reduced_Oxidative_Stress Reduced_Inflammation Reduced Inflammation Anti_Inflammatory->Reduced_Inflammation Reduced_Apoptosis Reduced Apoptosis Reduced_Oxidative_Stress->Reduced_Apoptosis Mitigated_Injury Mitigated Lung Injury Reduced_Inflammation->Mitigated_Injury Reduced_Apoptosis->Mitigated_Injury

Caption: Therapeutic mechanisms of NAC in mitigating lung injury.

cluster_Workflow Experimental Workflow start Animal Model (e.g., Pig) exposure Sulfur Mustard Vapor Exposure start->exposure treatment NAC or Placebo Administration exposure->treatment monitoring Physiological Monitoring (12 hours) treatment->monitoring sampling Sample Collection (Blood, BAL, Tissue) monitoring->sampling analysis Endpoint Analysis sampling->analysis end Data Interpretation analysis->end

Caption: General experimental workflow for in vivo NAC efficacy studies.

References

Application Notes and Protocols for In Vitro Human Skin Decontamination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing in vitro human skin models to assess the efficacy of decontamination procedures. The following sections detail experimental setups, data interpretation, and key methodologies for robust and reproducible studies.

Introduction to In Vitro Skin Decontamination Models

In vitro human skin models are essential tools for evaluating the effectiveness of decontamination strategies against various chemical threats, ranging from industrial chemicals to chemical warfare agents.[1][2] These models, which include reconstructed human epidermis and ex vivo human or animal skin, offer a reliable and ethical alternative to in vivo testing.[3][4] They allow for the controlled study of chemical penetration and the efficacy of decontaminants in a laboratory setting.[5][6] The primary goal of skin decontamination is to remove harmful substances from the skin surface to prevent or reduce their absorption into the body.[1][7]

Quantitative Data on Decontamination Efficacy

The efficacy of various decontamination methods has been quantified in several studies. The following tables summarize key findings for different contaminants and decontaminating solutions.

Table 1: Efficacy of Water and Soap & Water Decontamination for Occupational Chemicals [1][8]

Decontamination MethodOutcomePercentage of Samples
Water-onlyNo Response4.3%
Water-onlyPartial Decontamination95.7%
Soap and WaterComplete Decontamination4.9%
Soap and WaterPartial Decontamination95.1%

A notable phenomenon known as the "wash-in" effect, where decontamination procedures paradoxically increase the penetration of a contaminant, has been reported in some studies.[1][2][9]

Table 2: Efficacy of Decontamination against Chemical Warfare Agent (CWA) Simulants [2][8][9]

Decontamination MethodOutcomePercentage of Samples
Water-onlyPartial Decontamination100%
Soap and WaterPartial Decontamination100%

Table 3: Decontamination of Formaldehyde (B43269) from Human Cadaver Skin [10][11]

DecontaminantExposure Time (min)% Formaldehyde in Wash Solution (Mean ± SD)
Tap Water185.3 ± 5.2
382.1 ± 4.7
3075.4 ± 6.1
Isotonic Saline186.1 ± 3.9
387.5 ± 2.3*
3076.2 ± 5.5
Hypertonic Saline184.9 ± 4.8
383.5 ± 3.6
3074.8 ± 6.3

*p<0.05 when compared to tap water at the same exposure time.[11]

Table 4: Evaporation of Formaldehyde from Skin Surface [10][11]

Time (minutes)Evaporation (%)
17.7
313.6
1519.7
3024.4
6035.9

Experimental Protocols

Protocol: In Vitro Skin Decontamination using Franz Diffusion Cells

This protocol describes the use of Franz-type static diffusion cells to assess the efficacy of decontamination procedures.[6][12][13]

Materials:

  • Franz Diffusion Cells[12][14]

  • Dermatomed human or porcine skin (e.g., 500 µm thickness)[10][15]

  • Receptor fluid (e.g., 0.9% sodium chloride, phosphate-buffered saline)[10][12]

  • Test contaminant (radiolabeled if possible for ease of quantification)[6][10]

  • Decontamination solutions (e.g., tap water, soapy water)[1][10]

  • Scintillation vials and fluid (for radiolabeled contaminants)[10][11]

  • Analytical equipment (e.g., liquid scintillation counter, HPLC)[16]

Procedure:

  • Skin Preparation:

    • Thaw frozen skin samples and cut them into appropriate sizes to fit the Franz diffusion cells.

    • Mount the skin sample between the donor and receptor chambers of the Franz cell, ensuring the dermal side is in contact with the receptor fluid.[12][13]

    • Equilibrate the cells, typically overnight, in a water bath to maintain a skin surface temperature of 32 ± 1°C.[17]

  • Contaminant Application:

    • Apply a precise amount of the contaminant to the epidermal surface in the donor chamber.[12]

  • Exposure:

    • Allow the contaminant to remain on the skin for a defined exposure time (e.g., 1, 3, 30 minutes).[10][11]

  • Decontamination:

    • At the end of the exposure period, remove the donor chamber and perform the decontamination procedure.

    • For example, wash the skin surface with a set volume of the decontamination solution for a specific duration.[10] Collect all washing liquids for analysis.[10]

  • Sample Collection and Analysis:

    • After decontamination, collect samples from the following compartments:

      • Wash solutions[10][11]

      • Receptor fluid (sampled at various time points)[16]

      • Remaining skin (after digestion or extraction)[10][11]

    • Quantify the amount of contaminant in each compartment using appropriate analytical methods.[16]

Protocol: In Vitro Skin Decontamination Assessment using Tape Stripping

Tape stripping is a minimally invasive technique used to remove layers of the stratum corneum to quantify the amount of a substance that has penetrated the skin.[18][19][20]

Materials:

  • Adhesive tape discs (e.g., D-squame)[21]

  • Forceps[22]

  • Collection tubes[21]

  • Solvent for extraction

  • Analytical equipment (e.g., HPLC, GC-MS)

Procedure:

  • Contamination and Decontamination:

    • Expose the skin sample to the contaminant and perform the decontamination procedure as described in the Franz cell protocol.

  • Tape Stripping:

    • After decontamination, apply an adhesive tape disc to the exposed area with gentle pressure for a few seconds.[21]

    • Remove the tape strip with a sudden, smooth movement.[21]

    • Repeat the process with new tape strips for a predetermined number of times (e.g., 10-20 strips) on the same skin area.[21]

  • Sample Processing:

    • Place each tape strip into a separate collection tube.[21]

    • Extract the contaminant from the tape strips using a suitable solvent.

  • Analysis:

    • Analyze the extracts to quantify the amount of contaminant removed with each tape strip. This provides a profile of the contaminant's distribution within the stratum corneum.[18]

Protocol: In Vitro Skin Irritation Assessment Post-Decontamination

This protocol, based on the OECD Test Guideline 439, assesses the skin irritation potential of a substance or the residual irritation after decontamination using reconstructed human epidermis (RhE) models.[23][24][25]

Materials:

  • Reconstructed Human Epidermis (RhE) models (e.g., EpiSkin™, EpiDerm™)[3][26]

  • Culture medium

  • Test chemical and decontamination solution

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., Phosphate-Buffered Saline)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[23][25]

  • Isopropanol or other formazan (B1609692) extraction solvent

  • Plate reader

Procedure:

  • Tissue Preparation:

    • Place the RhE tissues in a multi-well plate containing culture medium and pre-incubate.

  • Exposure and Decontamination:

    • Apply the test chemical to the surface of the RhE tissue for a defined period.

    • Perform the decontamination procedure by rinsing the tissue with the decontamination solution.

  • Post-Incubation:

    • Incubate the tissues for a specified period (e.g., 42 hours) to allow for the development of cytotoxic effects.[23]

  • Viability Assay (MTT Assay):

    • Transfer the tissues to a new plate containing MTT solution and incubate for approximately 3 hours.[23] Viable cells will convert the yellow MTT into a blue formazan product.[25]

  • Formazan Extraction:

    • Extract the formazan from the tissues using a solvent like isopropanol.

  • Quantification:

    • Measure the optical density of the extracted formazan using a plate reader.

    • Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 50%) indicates irritation.[24]

Signaling Pathways and Experimental Workflows

Signaling Pathway in Response to Chemical Insults

External chemical irritants can trigger a cascade of cellular events in the skin, leading to inflammation and cell damage.[27] This process often involves the generation of reactive oxygen species (ROS), which in turn activates various signaling pathways.[27][28]

SkinResponse ROS_Generation Reactive Oxygen Species (ROS) Generation Signaling_Pathways Activation of Signaling Pathways (e.g., ERK, JNK, p38 MAPK) ROS_Generation->Signaling_Pathways Transcription_Factors Activation of Transcription Factors (e.g., AP-1, NF-κB) ROS_Generation->Transcription_Factors Inflammatory_Mediators Release of Pro-inflammatory Mediators (e.g., IL-6, CXCL8) Signaling_Pathways->Inflammatory_Mediators Transcription_Factors->Inflammatory_Mediators Cellular_Damage Cellular Damage (Inflammation, ER Stress, Mitochondrial Dysfunction) Inflammatory_Mediators->Cellular_Damage

Caption: Signaling cascade in skin following exposure to a chemical irritant.

Experimental Workflow for In Vitro Skin Decontamination Studies

The following diagram illustrates a typical workflow for assessing the efficacy of a decontamination procedure using an in vitro skin model.

DecontaminationWorkflow Contamination Contaminant Application Exposure Defined Exposure Time Contamination->Exposure Decontamination Decontamination Procedure Exposure->Decontamination Sample_Collection Sample Collection (Wash, Receptor Fluid, Skin) Decontamination->Sample_Collection Analysis Quantitative Analysis (e.g., LSC, HPLC) Sample_Collection->Analysis Data_Interpretation Data Interpretation (Efficacy Calculation) Analysis->Data_Interpretation

Caption: Workflow for an in vitro skin decontamination study.

Logical Diagram of Tape Stripping for Decontamination Assessment

This diagram outlines the process of using tape stripping to determine the amount of contaminant remaining in the stratum corneum after a decontamination procedure.

TapeStrippingProcess Apply_Tape Apply Adhesive Tape Remove_Tape Remove Tape Strip (Collects Stratum Corneum Layer) Apply_Tape->Remove_Tape Repeat_Stripping Repeat for Multiple Layers Remove_Tape->Repeat_Stripping Repeat_Stripping->Apply_Tape Next Layer Extraction Solvent Extraction of Contaminant from Tapes Repeat_Stripping->Extraction All Layers Collected Quantification Quantify Contaminant per Strip Extraction->Quantification Penetration_Profile Generate Penetration Profile Quantification->Penetration_Profile

Caption: Process of tape stripping for decontamination analysis.

References

Application Notes and Protocols for Evaluating Antioxidant Therapies Using Dermal Exposure Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The skin, as the body's primary barrier against environmental insults, is constantly exposed to pro-oxidative stressors such as ultraviolet (UV) radiation, pollution, and chemical irritants. This exposure can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress. Oxidative stress is a key contributor to skin aging, inflammation, and the pathogenesis of various skin disorders.[1][2][3] Consequently, the development of effective topical antioxidant therapies is a major focus in dermatology and cosmetology. To substantiate the efficacy of these therapies, robust and reliable dermal exposure models are essential.

These application notes provide an overview of various in vitro, ex vivo, and in vivo models used to evaluate the efficacy of antioxidant therapies. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.

Dermal Exposure Models: An Overview

A variety of models are available to study the effects of oxidative stress on the skin and to test the protective capacity of antioxidant formulations. The choice of model depends on the specific research question, the stage of product development, and the desired throughput and physiological relevance.

  • In Vitro Models: These models utilize cultured skin cells or reconstructed human epidermis. They are ideal for high-throughput screening of ingredients and formulations.[4][5] Common models include 2D cell cultures of human keratinocytes (e.g., HaCaT) and fibroblasts, and 3D reconstructed human epidermal models like Mattek's EpiDerm™ and EPI-100.[5][6] These 3D models mimic the architecture and barrier function of the human epidermis.

  • Ex Vivo Models: These models use excised human or animal (e.g., porcine) skin, which maintains its complex three-dimensional structure, including the epidermis, dermis, and skin appendages.[7][8] Ex vivo models offer a closer approximation to in vivo conditions and are particularly useful for assessing the penetration and efficacy of topical formulations.[7][9][10][11]

  • In Vivo Models: Animal models, most commonly mice, are used to study the effects of antioxidants in a whole living organism.[12][13] These models allow for the investigation of systemic effects and long-term outcomes. However, ethical considerations and anatomical differences with human skin are important factors to consider.[4]

Key Signaling Pathways in Dermal Oxidative Stress

Oxidative stress in the skin activates a complex network of signaling pathways that can lead to inflammation, cellular damage, and aging.[1][2] Understanding these pathways is crucial for developing targeted antioxidant therapies.

Excessive ROS can activate pro-inflammatory pathways such as Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).[1][2][12] These pathways lead to the expression of inflammatory cytokines and matrix metalloproteinases (MMPs), which degrade collagen and elastin, contributing to skin aging.[2][3] Conversely, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key protective mechanism that upregulates the expression of endogenous antioxidant enzymes.[1][12][14]

ROS ROS (Reactive Oxygen Species) MAPK MAPK Pathway ROS->MAPK NFkB NF-κB Pathway ROS->NFkB JAK_STAT JAK/STAT Pathway ROS->JAK_STAT Nrf2 Nrf2 Pathway ROS->Nrf2 Inflammation Inflammation (Cytokines, COX-2) MAPK->Inflammation MMPs MMP Expression MAPK->MMPs NFkB->Inflammation JAK_STAT->Inflammation AntioxidantEnzymes Antioxidant Enzymes (SOD, Catalase, GPx) Nrf2->AntioxidantEnzymes SkinDamage Skin Damage & Aging Inflammation->SkinDamage MMPs->SkinDamage CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

Key signaling pathways in dermal oxidative stress.

Experimental Protocols

Here we provide detailed protocols for inducing oxidative stress and evaluating antioxidant efficacy in various dermal models.

Protocol 1: In Vitro Evaluation of Antioxidant Efficacy using Reconstructed Human Epidermis (RHE)

This protocol is adapted from a method used to evaluate an alpha hydroxy acid (AHA) lotion containing vitamins A, C, and E.[15]

1. Model:

  • Reconstructed Human Epidermal Model (e.g., Mattek EPI-100).

2. Induction of Oxidative Stress:

  • Irradiate the RHE tissues with a solar simulator (UVA/B) at a dose of 1.5 to 3.0 MED/hr/cm².[15]

3. Application of Antioxidant Therapy:

  • Immediately after irradiation, topically apply the test antioxidant formulation to the stratum corneum of the RHE tissues.

4. Incubation:

  • Incubate the tissues at 37°C in a 5% CO₂ environment.

    • For lipid hydroperoxide measurement: 2 hours.[15]

    • For Prostaglandin E2 (PGE-2) measurement: Overnight.[15]

5. Assessment of Antioxidant Efficacy:

  • Lipid Hydroperoxide Assay:

    • Extract lipids from the homogenized RHE tissues.

    • Quantify lipid hydroperoxides using HPLC with post-column chemiluminescence.[15]

  • PGE-2 Assay:

    • Collect the culture medium from beneath the tissue substrate.

    • Quantify PGE-2 levels using an ELISA kit.

start Start: RHE Model irradiate Induce Oxidative Stress (UVA/B Irradiation) start->irradiate apply_tx Apply Antioxidant Formulation irradiate->apply_tx incubate Incubate at 37°C, 5% CO₂ apply_tx->incubate assay_split incubate->assay_split lipid_assay Lipid Hydroperoxide Assay (HPLC) assay_split->lipid_assay pge2_assay PGE-2 Assay (ELISA) assay_split->pge2_assay end End: Evaluate Efficacy lipid_assay->end pge2_assay->end

Workflow for in vitro antioxidant efficacy testing.
Protocol 2: Ex Vivo Evaluation of Antioxidant Penetration and Efficacy using Human or Porcine Skin Explants

This protocol is a composite based on methods for assessing the penetration of topically applied compounds and evaluating oxidative damage.[9][10][11][16]

1. Model:

  • Freshly excised human skin (from elective surgeries) or porcine ear skin.[10][16]

2. Preparation of Skin Explants:

  • Prepare full-thickness skin fragments and place them in culture plates with the epidermis facing upwards.[10]

3. Induction of Oxidative Stress (Optional, for efficacy testing):

  • Expose skin explants to UVA radiation (e.g., 16 J/cm²).[10]

4. Application of Antioxidant Therapy:

  • Topically apply the antioxidant formulation to the epidermal surface.

5. Incubation:

  • Incubate for a defined period (e.g., 24 hours) under appropriate culture conditions.

6. Assessment of Penetration:

  • Tape Stripping: Sequentially apply and remove adhesive tapes to the skin surface to collect layers of the stratum corneum.[17]

  • Skin Extraction: Homogenize the remaining epidermis and dermis to extract the penetrated antioxidant.

  • Quantification: Analyze the amount of antioxidant in the tape strips and skin homogenates using HPLC.[9][16]

7. Assessment of Efficacy:

  • Biomarker Analysis: Measure markers of oxidative damage such as malondialdehyde (MDA), 8-hydroxy-2-deoxyguanosine (8-OHdG), or changes in the expression of MMPs.[8][18]

  • Antioxidant Capacity: Evaluate the total antioxidant capacity of the skin tissue using assays like the Oxygen Radical Absorbance Capacity (ORAC) assay.[17][19]

Protocol 3: In Vivo Evaluation of Antioxidant Efficacy in a Mouse Model

This protocol is based on a study investigating the effects of antioxidants on particulate matter-exposed skin.[13]

1. Model:

  • 7-week-old nude mice.[13]

2. Induction of Skin Barrier Disruption and Oxidative Stress:

  • Attach and quickly remove tape strips from the dorsal skin of the mice to disrupt the skin barrier.[13]

  • Topically apply a suspension of particulate matter (e.g., PM10 at 100 µg/mL) to induce oxidative stress.[13]

3. Application of Antioxidant Therapy:

  • Topically apply the antioxidant formulation to the treated area daily for a specified period (e.g., 1 week).[13]

4. Assessment of Efficacy:

  • Skin Hydration: Measure transepidermal water loss (TEWL) and stratum corneum water content using non-invasive probes (e.g., Tewameter, Corneometer).[20][21]

  • Inflammatory Cytokines: Collect skin tissue and measure the levels of inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or RT-PCR.

  • Keratinocyte Differentiation Markers: Analyze the expression of markers such as filaggrin and loricrin via immunohistochemistry or western blotting.

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: In Vitro Antioxidant Efficacy Data

Treatment GroupLipid Hydroperoxides (ratio to total phospholipids)PGE-2 Levels (pg/mL)
Untreated ControlValue ± SDValue ± SD
Irradiated Control (3 MED)31.7 ± SDValue ± SD
Irradiated + PlaceboValue ± SDValue ± SD
Irradiated + Antioxidant Formula15.9 ± SD7100 ± SD

Data adapted from a study on an AHA lotion with vitamins.[15]

Table 2: Ex Vivo Antioxidant Penetration Data

AntioxidantStratum Corneum Content (µg/cm²)Epidermis/Dermis Content (µg/cm²)Permeation Coefficient (Kp) (x 10⁻⁴ cm/h)
Elderberry Anthocyanins (449–581 Da)Value ± SDValue ± SD2.3–2.4[9]
Red Radish Anthocyanins (933-1019 Da)Value ± SDValue ± SD2.0–2.1[9]
ResveratrolValue ± SDValue ± SDValue ± SD
RetinolValue ± SDValue ± SDValue ± SD

Data includes values from a study on anthocyanin penetration.[9][11]

Table 3: In Vivo Skin Health Parameters

Treatment GroupSkin Water Content (%)Erythema (Reduction from baseline %)Lines/Wrinkles (Reduction from baseline %)
Vehicle ControlValue ± SDN/AN/A
PM₁₀ ExposedDecrease observed[13]Value ± SDValue ± SD
PM₁₀ + Antioxidant AAmelioration of decrease[13]24% (at 12 weeks)[22]22% (at 12 weeks)[22]
PM₁₀ + Antioxidant BAmelioration of decrease[13]Value ± SDValue ± SD

Data includes conceptual values from a PM10 study and specific values from a clinical study on a topical antioxidant for men.[13][22]

Conclusion

The selection of an appropriate dermal exposure model is critical for the successful evaluation of antioxidant therapies. In vitro models are invaluable for initial screening, while ex vivo and in vivo models provide more physiologically relevant data on penetration and efficacy. By employing the detailed protocols and standardized data presentation formats outlined in these application notes, researchers can generate robust and comparable data to support the development of novel and effective antioxidant treatments for the skin.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Sulfur Mustard Detection in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of sulfur mustard (SM) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the accuracy and sensitivity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting sulfur mustard in biological samples?

A1: The most prevalent and reliable methods for detecting sulfur mustard exposure are based on mass spectrometry.[1][2] These include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] These techniques are used to identify SM adducts to proteins (e.g., albumin, hemoglobin) and DNA, as well as SM metabolites in urine.[3][4]

Q2: Why is it often better to detect sulfur mustard adducts or metabolites rather than the parent compound?

A2: Sulfur mustard is a highly reactive agent that is rapidly metabolized in the body.[1] Therefore, the parent compound is often undetectable shortly after exposure. Its metabolites and stable adducts to macromolecules like proteins and DNA serve as longer-term biomarkers of exposure.[5][6] For instance, protein adducts can be detected for weeks to months post-exposure.[6][7]

Q3: What are the main challenges in achieving low detection limits for sulfur mustard?

A3: The primary challenges include the low concentration of biomarkers in biological matrices, potential interference from other substances in the sample, and the stability of the analytes during sample preparation and analysis.[1] Effective sample preparation, including extraction and derivatization, is crucial to overcome these challenges and enhance sensitivity.[1][8]

Q4: How can I improve the sensitivity of my assay?

A4: To improve sensitivity, consider the following:

  • Optimize Sample Preparation: Ensure efficient extraction and purification of the target analyte to reduce matrix effects.[1][9] Solid-phase extraction (SPE) is a common and effective technique.[5][9]

  • Derivatization: For GC-MS analysis, derivatizing metabolites like thiodiglycol (B106055) can improve volatility and ionization efficiency, leading to better sensitivity.[7]

  • Instrumentation: Utilize highly sensitive instrumentation such as tandem mass spectrometry (MS/MS), which provides excellent selectivity and reduces background noise.[3][10] Isotope dilution methods, where a stable isotope-labeled internal standard is used, can significantly improve accuracy and precision at low concentrations.[8][10]

Troubleshooting Guides

Issue 1: Low or No Analyte Signal

Possible Cause 1: Inefficient Extraction or Poor Analyte Recovery

  • Recommendation: Re-evaluate your extraction protocol. Ensure the chosen solvent is appropriate for your analyte's polarity. For protein adducts, ensure complete enzymatic digestion.[5][9] Consider using a validated solid-phase extraction (SPE) method to concentrate your sample and remove interfering substances.[5][9]

Possible Cause 2: Analyte Degradation

  • Recommendation: Sulfur mustard and its metabolites can be unstable.[1] Ensure proper sample storage (typically frozen) and minimize freeze-thaw cycles. During sample preparation, work quickly and keep samples on ice where appropriate. For some methods, the addition of sodium chloride can improve the stability of sulfur mustard.[2]

Possible Cause 3: Suboptimal Mass Spectrometry Conditions

  • Recommendation: Optimize the ionization source parameters and collision energies for your specific analyte and instrument. Ensure the mass spectrometer is properly calibrated. Use a suitable internal standard to normalize for variations in instrument response.

Issue 2: High Background Noise or Interfering Peaks

Possible Cause 1: Matrix Effects

  • Recommendation: Biological samples are complex matrices that can interfere with analyte ionization. Improve your sample cleanup procedure. This could involve a more rigorous SPE protocol or the use of immunoaffinity purification for specific adducts.

Possible Cause 2: Contamination

  • Recommendation: Ensure all glassware and equipment are scrupulously clean. Use high-purity solvents and reagents. A method blank (a sample that goes through the entire preparation process without the biological matrix) should be run to identify any sources of contamination.

Issue 3: Poor Reproducibility

Possible Cause 1: Inconsistent Sample Preparation

  • Recommendation: Standardize every step of your experimental protocol. Use precise volumes and incubation times. Automated liquid handlers can improve reproducibility for high-throughput analyses.

Possible Cause 2: Instrument Variability

  • Recommendation: Regularly check the performance of your LC or GC system and mass spectrometer. Use a system suitability test before each run to ensure consistent performance. An internal standard is crucial for correcting for minor variations in instrument performance between runs.

Data Presentation: Detection Limits of Various Methods

AnalyteMethodBiological MatrixLimit of Detection (LOD) / Limit of Quantitation (LOQ)Reference
[S-HETE]-Cys-Pro-Phe (Protein Adduct)UHPLC-MS/MSSerum, Plasma, Whole BloodLOD: 1.74 ng/mL[5][10]
HD-Albumin AdductUHPLC-MS/MSPlasmaLOD: 0.532 ng/mL[11]
Thiodiglycol (TDG) from Protein AdductsGC-MSPlasma, Whole Blood, RBCsLOQ: 1.56 nM[12]
Sulfur Mustard (derivatized with PTA)LC-MS/MSAcetonitrileLOD: 0.05 ng/mL[8][13]
Sulfur Mustard (derivatized with PTA)LC-MS/MSRiver WaterLOD: 0.1 ng/mL[8][13]
Sulfur Mustard (derivatized with PTA)LC-MS/MSSoilLOD: 0.1 ng/g[8][13]
1,1'-sulfonylbis[2-(methylthio)ethane] (SBMTE)GC-MS/MSUrineLOD: 0.038 ng/mL[14]
Sulfur MustardTD-GC-MSBlood, TissueLOD: 10 pg/mL
SM-DNA Adducts (N7-HETEG, O6-HETEG, Bis-G, N3-HETEA)UPLC-MS/MSOn ColumnLOD: 0.002 - 0.11 fmol

Experimental Protocols

Protocol 1: Detection of Sulfur Mustard-Protein Adducts by UHPLC-MS/MS

This protocol is a generalized procedure based on methods for detecting the [S-HETE]-Cys-Pro-Phe tripeptide from blood proteins.[5][6]

  • Sample Collection and Storage: Collect whole blood, plasma, or serum in appropriate tubes. Store samples at -70°C until analysis.

  • Protein Precipitation: To 50 µL of sample, add 300 µL of cold acetone (B3395972) to precipitate proteins. Vortex and centrifuge to pellet the proteins.

  • Enzymatic Digestion: Remove the supernatant and wash the protein pellet. Resuspend the pellet in a suitable buffer (e.g., ammonium (B1175870) bicarbonate) and add Proteinase K. Incubate to digest the proteins and release the adducted tripeptide.

  • Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., a mixed-mode cation exchange). Load the digested sample, wash the cartridge to remove impurities, and elute the analyte with an appropriate solvent.

  • UHPLC-MS/MS Analysis: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent. Inject the sample onto a C18 UHPLC column. Use a gradient elution with water and acetonitrile, both containing a small amount of formic acid. Detect the target tripeptide using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Protocol 2: Detection of Thiodiglycol from Urine by GC-MS

This protocol is a generalized procedure for the analysis of the SM metabolite thiodiglycol (TDG).[1]

  • Sample Preparation: To a urine sample, add an internal standard (e.g., deuterated TDG).

  • Extraction: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Derivatization: Evaporate the organic extract and add a derivatizing agent (e.g., heptafluorobutyric anhydride (B1165640) or pentafluorobenzoyl chloride) to increase the volatility and detectability of TDG.[1][7]

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a capillary column suitable for separating the derivatized analyte. The mass spectrometer is typically operated in selected ion monitoring (SIM) or MS/MS mode for high sensitivity and selectivity.

Visualizations

Experimental Workflow for Protein Adduct Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis blood_sample Blood Sample (Plasma/Serum) precipitation Protein Precipitation (e.g., Acetone) blood_sample->precipitation digestion Enzymatic Digestion (e.g., Proteinase K) precipitation->digestion spe Solid-Phase Extraction (SPE) digestion->spe uhplc UHPLC Separation spe->uhplc Eluted Analyte msms Tandem MS/MS Detection uhplc->msms data Data Analysis msms->data apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway SM Sulfur Mustard Exposure FasL_Fas FasL/Fas Receptor SM->FasL_Fas DNA_Damage DNA Alkylation/ Damage SM->DNA_Damage Caspase8 Caspase-8 Activation FasL_Fas->Caspase8 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 p53 p53 Activation DNA_Damage->p53 Bcl2 Bcl-2 Inhibition p53->Bcl2 Mitochondria Mitochondrial Disruption p53->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Analysis of Unstable Sulfur Mustard Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of unstable sulfur mustard (SM) metabolites.

Frequently Asked Questions (FAQs)

Q1: Why are sulfur mustard metabolites so challenging to analyze?

A1: The analysis of sulfur mustard metabolites is complex due to several factors:

  • Inherent Instability: Many metabolites are chemically unstable and can degrade during sample collection, storage, and processing. Urinary metabolites, for instance, are typically only detectable for up to two weeks post-exposure.[1]

  • Low Concentrations: The concentration of metabolites in biological samples can be extremely low, requiring highly sensitive analytical methods for detection and quantification.

  • Matrix Effects: Biological matrices such as urine and blood are complex and can interfere with the analysis, potentially leading to inaccurate results.

  • Background Levels: Some metabolites, like thiodiglycol (B106055) (TDG), can be present in the urine of unexposed individuals, which complicates the confirmation of low-level exposure.[2][3]

Q2: What are the most common biomarkers for sulfur mustard exposure and what are their detection windows?

A2: The choice of biomarker often depends on the time elapsed since exposure:

  • Urinary Metabolites: These are useful for short-term exposure detection (up to two weeks).[1] Key urinary metabolites include thiodiglycol (TDG), thiodiglycol sulfoxide, and β-lyase metabolites.[1][4] The β-lyase metabolites are considered more definitive biomarkers of exposure as they have not been observed in the urine of unexposed individuals.[2]

  • Protein Adducts: Adducts to blood proteins offer a longer detection window. Adducts with human serum albumin (HSA) can be detected for 20-25 days, while hemoglobin adducts can be present for up to 120 days.[1] However, hemoglobin adducts can be unstable during mass spectrometry analysis.[1] A stable and commonly analyzed biomarker is the [S-HETE]-Cys-Pro-Phe tripeptide, which is formed from the digestion of the SM adduct to the Cys-34 residue of HSA.[1][5]

  • DNA Adducts: Sulfur mustard alkylates DNA, and the resulting adducts can be measured. However, these are subject to cellular repair mechanisms, which can limit their detection window.[1][6]

Q3: What are the recommended analytical techniques for quantifying sulfur mustard metabolites?

A3: The gold standard for the quantification of sulfur mustard metabolites is mass spectrometry coupled with a chromatographic separation method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique, particularly for volatile metabolites or those that can be made volatile through derivatization.[2][7] Isotope-dilution GC-MS is often employed for accurate quantification.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and specific and is particularly well-suited for the analysis of non-volatile and thermally labile metabolites, such as protein adducts and their peptide digestion products.[1][7][9][10]

Troubleshooting Guides

Issue 1: Low or No Analyte Signal in GC-MS Analysis
Potential Cause Troubleshooting Steps
Incomplete Derivatization 1. Ensure the derivatizing agent (e.g., TFAI, BSTFA, pentafluorobenzoyl chloride) is fresh and has been stored correctly to prevent degradation.[11][12] 2. Optimize the derivatization reaction conditions, including temperature and incubation time. For example, derivatization with TFAI can be faster and occur under milder conditions than with BSTFA.[12] 3. Ensure the sample is completely dry before adding the derivatizing agent, as moisture can interfere with the reaction.[13]
Analyte Degradation 1. Minimize sample handling and storage times. Store samples at low temperatures (e.g., -80°C) until analysis. 2. Consider the stability of the specific metabolite being analyzed. For example, thiodiglycol can be converted back to sulfur mustard by heating with concentrated hydrochloric acid, indicating its potential for degradation or conversion.[2]
Poor Extraction Recovery 1. Optimize the solid-phase extraction (SPE) protocol, including the choice of sorbent, wash steps, and elution solvent.[1][14] 2. Use a suitable internal standard, such as a deuterated analog of the analyte, to correct for extraction losses.[2][11]
Instrumental Issues 1. Check the GC-MS system for leaks and ensure proper carrier gas flow. 2. Clean the ion source and check the detector performance. 3. Optimize the injection parameters to ensure efficient transfer of the analyte to the GC column.
Issue 2: High Background or Interfering Peaks
Potential Cause Troubleshooting Steps
Matrix Effects 1. Improve sample cleanup procedures. This may involve using a more selective SPE sorbent or adding a liquid-liquid extraction step. 2. Use matrix-matched calibration standards to compensate for matrix effects.[1] 3. For LC-MS/MS, adjust the chromatographic gradient to better separate the analyte from interfering matrix components.[14]
Contamination 1. Use high-purity solvents and reagents. 2. Thoroughly clean all glassware and lab equipment. 3. Analyze a blank sample (a sample with no analyte) to identify sources of contamination.
Endogenous Levels of Analyte 1. For metabolites like thiodiglycol that can be present in unexposed individuals, establish a baseline concentration in a control population.[3] 2. Focus on analyzing more specific biomarkers, such as β-lyase metabolites, which are not typically found in unexposed individuals.[2]

Experimental Protocols & Data

Protocol 1: Analysis of the HSA Adduct [S-HETE]-Cys-Pro-Phe via LC-MS/MS

This protocol is a summarized representation of methods described in the literature.[1][5]

  • Sample Preparation:

    • To 50 µL of serum, plasma, or whole blood, add an internal standard.

    • Precipitate proteins by adding acetone.

    • Digest the protein pellet with proteinase K to produce the tripeptide biomarker [S-HETE]-Cys-Pro-Phe.

  • Solid-Phase Extraction (SPE):

    • Purify the digested sample using a suitable SPE cartridge to concentrate the adducted tripeptide.

  • LC-MS/MS Analysis:

    • Separate the purified tripeptide using ultra-high pressure liquid chromatography (UHPLC).

    • Detect and quantify the analyte using isotope dilution tandem mass spectrometry.

Quantitative Method Performance Data

The following tables summarize quantitative data from various published methods for the analysis of sulfur mustard metabolites.

Table 1: Performance of LC-MS/MS Method for [S-HETE]-Cys-Pro-Phe in Blood [1][5]

ParameterValue
Linearity Range 3.00 - 250 ng/mL
Limit of Detection (LOD) 1.74 ng/mL
Intraday Precision (%RSD) ≤ 5.08%
Interday Precision (%RSD) ≤ 9.49%
Accuracy 92.7 - 109%

Table 2: Performance of UHPLC-MS/MS Method for Urinary Metabolites [14]

AnalyteLinearity Range (ng/mL)LOD (ng/mL)Intraday Precision (%RSD)Accuracy
Thiodiglycol (TDG) 0.50 - 5000.25≤ 10.3%88.0 - 108%
SBSNAE 0.50 - 5000.25≤ 10.3%88.0 - 108%
SBMSE 0.05 - 5000.01≤ 10.3%88.0 - 108%
MSMTESE 0.05 - 5000.01≤ 10.3%88.0 - 108%

Table 3: Performance of GC-MS Method for Thiodiglycol (TDG) Released from Blood Proteins [11]

ParameterValue
Linearity (r²) 0.9995 (for 25 nM to 400 nM HD exposure)
Precision (%CV) 2 - 11.5%

Visualizations

Sulfur Mustard Metabolic Pathways

metabolic_pathways cluster_hydrolysis Hydrolysis Pathway cluster_glutathione Glutathione Conjugation cluster_alkylation Alkylation Products SM Sulfur Mustard TDG Thiodiglycol (TDG) SM->TDG Hydrolysis Glutathione_Adduct Glutathione Adduct SM->Glutathione_Adduct Conjugation DNA_Adducts DNA Adducts SM->DNA_Adducts Alkylation Protein_Adducts Protein Adducts (e.g., HSA, Hemoglobin) SM->Protein_Adducts Alkylation TDGO Thiodiglycol Sulfoxide (TDGO) TDG->TDGO Oxidation Beta_Lyase β-lyase Metabolites (e.g., SBMTE) Glutathione_Adduct->Beta_Lyase Metabolism

Caption: Major metabolic pathways of sulfur mustard in the body.

Experimental Workflow for Protein Adduct Analysis

workflow start Start: Collect Blood Sample (Serum, Plasma, or Whole Blood) protein_precipitation Protein Precipitation (e.g., with Acetone) start->protein_precipitation enzymatic_digestion Enzymatic Digestion (e.g., with Proteinase K) protein_precipitation->enzymatic_digestion spe Solid-Phase Extraction (SPE) enzymatic_digestion->spe lcms UHPLC-MS/MS Analysis spe->lcms end End: Data Analysis and Quantification lcms->end

Caption: Workflow for the analysis of sulfur mustard protein adducts.

References

Technical Support Center: Optimizing GC-MS for Sulfur Mustard Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GC-MS analysis of sulfur mustard (HD) and its related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the GC-MS analysis of sulfur mustard. Each question is followed by a detailed explanation and a step-by-step troubleshooting guide.

1. Why am I seeing poor peak shape (e.g., tailing or fronting) for sulfur mustard?

  • Possible Causes:

    • Active sites in the GC system: Sulfur compounds, including sulfur mustard, are prone to interacting with active sites in the injection port liner, column, or transfer line. This can lead to peak tailing.

    • Improper column choice: The stationary phase of the column may not be suitable for analyzing reactive sulfur compounds.

    • Sample overload: Injecting too concentrated a sample can lead to peak fronting.

    • Incorrect injection temperature: A temperature that is too low can cause slow volatilization, leading to broader peaks.

  • Troubleshooting Guide:

    • Check for Active Sites:

      • Deactivate the liner: Use a deactivated liner specifically designed for sensitive compounds. Consider replacing the liner if it's old or has been used for many injections.

      • Condition the column: Bake out the column according to the manufacturer's instructions to remove contaminants and ensure a properly conditioned stationary phase.[1]

      • Use a guard column: A deactivated guard column can help trap non-volatile residues and protect the analytical column.

    • Evaluate the GC Column:

      • Use a low-bleed, inert column: A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5ms, DB-5MS) is a common and effective choice.[2][3]

      • Ensure proper installation: Check for proper ferrule installation to prevent leaks and ensure a good connection.

    • Optimize Injection Parameters:

      • Dilute the sample: If peak fronting is observed, dilute the sample and reinject.

      • Adjust injection port temperature: An injection port temperature of around 220-250 °C is typically recommended.[2]

2. I am experiencing low sensitivity or no detection of sulfur mustard. What should I do?

  • Possible Causes:

    • Degradation of sulfur mustard: HD is susceptible to hydrolysis, especially in the presence of water.

    • Loss during sample preparation: The extraction or cleanup procedure may not be efficient.

    • Leaks in the GC-MS system: Air leaks can significantly reduce sensitivity.

    • Incorrect MS parameters: The ionization mode, scan range, or detector settings may not be optimal.

  • Troubleshooting Guide:

    • Verify Sample Integrity:

      • Use dry solvents: Ensure all solvents used for extraction and dilution are anhydrous to minimize hydrolysis.

      • Analyze samples promptly: Analyze samples as soon as possible after preparation.

    • Optimize Sample Preparation:

    • Perform System Maintenance:

      • Check for leaks: Use an electronic leak detector to check for leaks at the injection port, column fittings, and transfer line.

      • Clean the ion source: A dirty ion source can significantly reduce sensitivity. Follow the manufacturer's instructions for cleaning.

    • Optimize MS Parameters:

      • Select the appropriate ionization mode: Electron Impact (EI) is commonly used for structural confirmation, while Chemical Ionization (CI) can provide a stronger molecular ion peak, enhancing sensitivity.[6]

      • Use Single Ion Monitoring (SIM): For target analysis, SIM mode is significantly more sensitive than full scan mode. Monitor characteristic ions of sulfur mustard, such as m/z 109, 111, and 158, 160.

3. My chromatograms show a high baseline or significant column bleed. How can I fix this?

  • Possible Causes:

    • Column degradation: Operating the column above its maximum temperature limit or exposure to oxygen at high temperatures can cause the stationary phase to break down.

    • Contaminated carrier gas: Impurities in the carrier gas can contribute to a high baseline.

    • Septum bleed: Particles from the injection port septum can enter the column.

  • Troubleshooting Guide:

    • Address Column Issues:

      • Use a low-bleed MS-certified column. [1]

      • Condition the column properly before use. [1]

      • Check the oven temperature program: Ensure the final temperature does not exceed the column's maximum limit.

    • Ensure Gas Purity:

      • Use high-purity carrier gas (Helium).

      • Install and regularly replace gas purifiers (moisture, oxygen, and hydrocarbon traps). [1]

    • Maintain the Injection Port:

      • Use high-quality, low-bleed septa.

      • Replace the septum regularly.

4. I am seeing unexpected peaks in my chromatogram. What could be the source?

  • Possible Causes:

    • Contamination: Solvents, glassware, or the sample itself may be contaminated.

    • Derivatization artifacts: Excess derivatizing reagent or byproducts of the derivatization reaction can appear as peaks.

    • Degradation products: Sulfur mustard can degrade into various products, such as thiodiglycol, which may be detected.[7]

  • Troubleshooting Guide:

    • Identify the Source of Contamination:

      • Run a solvent blank: Inject the solvent used for sample preparation to check for contaminants.

      • Ensure proper cleaning of glassware.

    • Optimize Derivatization:

      • Adjust the amount of derivatizing reagent: Use the minimum amount necessary for complete reaction.

      • Include a cleanup step: A simple solid-phase extraction (SPE) or liquid-liquid extraction step after derivatization can remove excess reagent. A study noted that adding solid sodium bicarbonate was effective in removing excess pentafluorobenzoic acid from the derivatization step.[8]

    • Identify Degradation Products:

      • Analyze a known standard of potential degradation products to confirm their retention times and mass spectra.

Data Presentation: Optimized GC-MS Parameters

The following table summarizes typical starting parameters for the GC-MS analysis of sulfur mustard. These may require further optimization based on the specific instrument and sample matrix.

ParameterRecommended SettingNotes
Gas Chromatograph (GC)
Column TypeHP-5ms or equivalent (5% phenyl-methylpolysiloxane)Low-bleed and inert columns are crucial for analyzing sulfur compounds.[2][9]
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessProvides a good balance of efficiency and sample capacity.[2]
Carrier GasHelium
Flow Rate1.0 - 1.2 mL/min (constant flow)[2][3]
Injection Port Temp.220 - 250 °C[2]
Injection ModeSplitless or Split (e.g., 75:1)Splitless for trace analysis, split for higher concentrations.[2][3]
Injection Volume1 µL[2]
Oven ProgramInitial: 40-60 °C, hold 1 min; Ramp: 10-15 °C/min to 250-300 °C, hold 5 minThe ramp rate can be adjusted to optimize separation.[2][3]
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI) or Chemical Ionization (CI)EI for fragmentation patterns, CI for enhancing the molecular ion.[6]
Ion Source Temp.150 - 230 °C[2]
Interface Temp.250 - 280 °C[2]
Scan ModeFull Scan or Single Ion Monitoring (SIM)SIM mode is recommended for higher sensitivity in targeted analysis.[2]
Mass Range (Full Scan)m/z 30 - 450[3]
SIM Ions (m/z)109, 111 (characteristic isotope pattern), 158, 160 (molecular ion)

Experimental Protocols

Protocol 1: Direct Analysis of Sulfur Mustard in an Organic Solvent

  • Sample Preparation:

    • Dilute the sample containing sulfur mustard in a high-purity organic solvent such as dichloromethane or hexane to a final concentration within the instrument's linear range.

    • Add an appropriate internal standard (e.g., deuterated sulfur mustard) for quantification.

  • GC-MS Analysis:

    • Set up the GC-MS system with the parameters outlined in the table above.

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire data in either full scan or SIM mode.

  • Data Analysis:

    • Identify the sulfur mustard peak based on its retention time and mass spectrum.

    • In full scan mode, look for the characteristic molecular ion peaks at m/z 158 and 160 and fragmentation ions at m/z 109 and 111.

    • Quantify the amount of sulfur mustard using the internal standard.

Protocol 2: Analysis of Thiodiglycol (TDG) from Aqueous Samples via Derivatization

  • Sample Preparation:

    • To 1 mL of the aqueous sample, add an internal standard (e.g., deuterated thiodiglycol).

    • Evaporate the sample to dryness under a gentle stream of nitrogen.[5]

    • Add 100 µL of a suitable organic solvent (e.g., acetonitrile) and 20 µL of a derivatizing agent such as 1-(trifluoroacetyl)imidazole (TFAI).

    • Vortex the mixture and heat at 60 °C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • Use a GC-MS method with parameters optimized for the derivatized TDG. The oven temperature program may need to be adjusted.

    • Inject 1 µL of the derivatized sample.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized TDG based on its retention time and mass spectrum.

    • Quantify using the internal standard.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection (e.g., soil, water, organic solvent) extraction Solvent Extraction (e.g., Dichloromethane) sample->extraction derivatization Derivatization (Optional) (for hydrolysis products) extraction->derivatization If necessary cleanup Cleanup/Concentration extraction->cleanup derivatization->cleanup injection GC Injection cleanup->injection separation GC Separation (Capillary Column) injection->separation ionization Ionization (EI or CI) separation->ionization detection Mass Detection (Full Scan or SIM) ionization->detection identification Compound Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Internal Standard) identification->quantification report Reporting quantification->report

Caption: Workflow for GC-MS analysis of sulfur mustard.

Troubleshooting_Tree start Start: GC-MS Analysis Issue q1 Poor Peak Shape? start->q1 q2 Low/No Signal? q1->q2 No s1a Check for active sites (liner, column) q1->s1a Yes q3 High Baseline? q2->q3 No s2a Verify sample integrity & prep efficiency q2->s2a Yes s3a Use low-bleed column & condition properly q3->s3a Yes unresolved Consult Instrument Manual or Manufacturer q3->unresolved No s1b Optimize injection temp. & sample concentration s1a->s1b end Problem Resolved s1b->end s2b Check for system leaks & clean ion source s2a->s2b s2c Optimize MS parameters (SIM mode) s2b->s2c s2c->end s3b Check carrier gas purity & replace traps s3a->s3b s3b->end

Caption: Decision tree for troubleshooting GC-MS issues.

References

Overcoming matrix effects in environmental sample analysis for mustard gas

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and analytical professionals overcome challenges associated with matrix effects during the analysis of sulfur mustard (mustard gas) and its degradation products in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in this compound analysis?

A: Matrix effects are the alteration of an analyte's signal intensity (either suppression or enhancement) caused by co-eluting, interfering compounds from the sample matrix (e.g., soil, water, air).[1] In this compound analysis, complex environmental matrices contain numerous organic and inorganic components that can interfere with the ionization process in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[3]

Q2: My GC-MS signal for this compound is suppressed or completely lost. What are the common causes and how can I troubleshoot this?

A: Signal suppression or loss in GC-MS is a frequent issue. A systematic approach can help identify the cause.

Troubleshooting Steps:

  • Confirm Instrument Function: Inject a fresh, solvent-based standard to ensure the GC-MS system is performing correctly. If the standard shows a good signal, the issue likely lies with the sample preparation or the matrix.[4]

  • Check for Active Sites: Co-extracted matrix components can create active sites in the GC inlet liner or the front of the analytical column, leading to analyte degradation or adsorption.[5]

    • Solution: Replace the GC inlet liner with a fresh, deactivated one. If the problem persists, trim the first 0.5-1 meter of the analytical column.[5]

  • Evaluate Sample Cleanup: An inefficient cleanup step may allow involatile matrix components to contaminate the GC system.

    • Solution: Review and optimize your cleanup protocol. Techniques like Solid-Phase Extraction (SPE) or Dispersive Solid-Phase Extraction (dSPE) are crucial.[6][7]

  • Assess Matrix Concentration: Highly concentrated matrix components can overwhelm the system.[3]

    • Solution: Dilute the sample extract. While this may raise detection limits, it can effectively mitigate severe matrix effects.[8]

Below is a logical diagram to guide your troubleshooting process.

References

Technical Support Center: Enhancing the Stability of Sulfur Mustard Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on maintaining the integrity and stability of sulfur mustard (HD) reference standards. Accurate and reliable standards are critical for experimental reproducibility and the validity of research findings. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Troubleshooting Unstable Sulfur Mustard Reference Standards

This section addresses specific issues that may indicate degradation of your sulfur mustard reference standards.

Observation Potential Cause Recommended Action
Appearance of new peaks in chromatogram (GC-MS) Degradation of sulfur mustard.1. Identify the degradation products by comparing mass spectra with known degradants (see Table 2). 2. Prepare a fresh standard. 3. Review your storage and handling procedures.
Decreased concentration of sulfur mustard in repeat analyses Ongoing degradation of the standard.1. Quantify the rate of degradation to determine the useful lifetime of the standard under your storage conditions. 2. Consider preparing smaller batches of standards more frequently. 3. Evaluate the use of a different solvent or the addition of a stabilizing agent.
Precipitate formation in the standard solution Polymerization or reaction with contaminants.1. Do not use the standard. 2. Prepare a new standard using high-purity solvent. 3. Ensure the storage container is inert and free of contaminants.
Discoloration of the standard solution (e.g., yellowing) Formation of degradation products or impurities from the solvent.1. While slight discoloration may not immediately invalidate a standard, it is an indicator of potential degradation. 2. Verify the concentration with a freshly prepared standard. 3. If significant discoloration is observed, discard the standard.

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of sulfur mustard reference standards?

The stability of sulfur mustard in solution is primarily influenced by:

  • Water Content: Sulfur mustard readily undergoes hydrolysis in the presence of water to form thiodiglycol (B106055) and hydrochloric acid.[1] It is crucial to use anhydrous solvents and minimize exposure to atmospheric moisture.

  • Solvent Type: The choice of solvent can impact stability. While highly soluble in many organic solvents, reactions can still occur.[1][2] Non-polar, aprotic solvents are generally preferred.

  • Temperature: Higher temperatures accelerate the rate of degradation.[3]

  • Light Exposure: UV light can promote the degradation of sulfur mustard.

  • pH: Acidic or basic conditions can catalyze degradation reactions.

2. Which solvents are recommended for preparing sulfur mustard reference standards?

Commonly used solvents for preparing sulfur mustard standards include isopropanol (B130326), hexane, and dichloromethane.[4] The choice of solvent may depend on the analytical method and the desired concentration. Regardless of the solvent, it is imperative to use a high-purity, anhydrous grade.

3. How should I store my sulfur mustard reference standards?

For optimal stability, standards should be stored:

  • In a tightly sealed, amber glass vial to protect from light and moisture.

  • At a low temperature, ideally at or below -20°C.

  • In a well-ventilated, designated storage area for toxic materials.

4. What are the common degradation products I should look for?

The primary degradation products depend on the conditions. In the presence of trace water (hydrolysis), the main products are:

In organic solvents, particularly alcohols, other degradation products can form through reaction with the solvent. For example, in the presence of ethanol, 2-ethoxyethyl-2-chloroethyl sulfide (B99878) and bis(ethoxyethyl) sulfide may be observed.[5] Thermal degradation can lead to the formation of 1,4-dithiane (B1222100) and 1,2-dichloroethane.[6]

Degradation Pathway Key Degradation Products
Hydrolysis Thiodiglycol, Hydrochloric Acid, Hemisulfur mustards, various sulfonium ions
Thermal Degradation 1,4-Dithiane, 1,2-Dichloroethane
Reaction with Alcohols Alkoxy-substituted analogs (e.g., 2-ethoxyethyl-2-chloroethyl sulfide)
Elimination Reactions Vinyl-2-chloroethyl sulfide, Divinyl sulfide

5. Are there any stabilizing agents that can be added to my standards?

The addition of stabilizing agents is not a common practice for routine analytical standards, as it can interfere with analysis. However, for specific applications or long-term storage of bulk materials, certain compounds are explored. For instance, sodium chloride has been used to improve the stability of sulfur mustard in biological samples by inhibiting hydrolysis.[5]

Experimental Protocols

Protocol 1: Preparation of a Sulfur Mustard Reference Standard in Isopropanol

Objective: To prepare a 1 mg/mL stock solution of sulfur mustard in isopropanol.

Materials:

  • Sulfur mustard (neat)

  • Anhydrous isopropanol (≥99.9% purity)

  • Calibrated gas-tight syringe

  • Volumetric flasks (Class A)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Solvent Preparation: Use a fresh, unopened bottle of anhydrous isopropanol.

  • Standard Preparation (in a certified fume hood): a. Allow the neat sulfur mustard to equilibrate to room temperature. b. Using a calibrated gas-tight syringe, carefully transfer a known volume of neat sulfur mustard into a volumetric flask partially filled with anhydrous isopropanol. c. Record the exact mass of the transferred sulfur mustard using an analytical balance. d. Bring the flask to final volume with anhydrous isopropanol. e. Mix the solution thoroughly by inversion.

  • Aliquoting and Storage: a. Immediately aliquot the stock solution into smaller volume amber glass vials. b. Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing. c. Store the vials at ≤ -20°C.

Protocol 2: Long-Term Stability Study of a Sulfur Mustard Reference Standard

Objective: To evaluate the stability of a sulfur mustard reference standard in a chosen solvent over an extended period.

Methodology:

  • Standard Preparation: Prepare a batch of sulfur mustard standard solution in the desired solvent (e.g., isopropanol, hexane, or dichloromethane) following Protocol 1.

  • Storage Conditions:

    • Long-Term: Store a set of aliquots at the intended storage temperature (e.g., -20°C).

    • Accelerated: Store another set of aliquots at an elevated temperature (e.g., 4°C or 25°C) to accelerate degradation.

  • Testing Intervals:

    • Long-Term: Analyze the standards at 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Analyze the standards at 0, 1, 3, and 6 months.

  • Analytical Method: Use a validated stability-indicating method, typically Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: a. Quantify the concentration of sulfur mustard at each time point. b. Identify and, if possible, quantify any degradation products. c. Plot the concentration of sulfur mustard versus time for each storage condition. d. Determine the time at which the concentration falls below a set threshold (e.g., 90% of the initial concentration) to establish the standard's shelf life under those conditions.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis cluster_results Results and Shelf-Life start Select High-Purity Anhydrous Solvent weigh Accurately Weigh Sulfur Mustard start->weigh dissolve Dissolve in Solvent in Volumetric Flask weigh->dissolve aliquot Aliquot into Amber Vials and Purge with Inert Gas dissolve->aliquot long_term Long-Term Storage (e.g., -20°C) aliquot->long_term accelerated Accelerated Storage (e.g., 4°C, 25°C) aliquot->accelerated gcms GC-MS Analysis at Defined Time Points long_term->gcms accelerated->gcms quantify Quantify Sulfur Mustard Concentration gcms->quantify identify Identify Degradation Products gcms->identify plot Plot Concentration vs. Time quantify->plot shelf_life Determine Shelf-Life plot->shelf_life

Caption: Workflow for the preparation and stability testing of sulfur mustard reference standards.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation cluster_elimination Elimination HD Sulfur Mustard (HD) TDG Thiodiglycol (TDG) HD->TDG + H2O HCl Hydrochloric Acid HD->HCl + H2O Sulfonium Sulfonium Ions HD->Sulfonium intramolecular cyclization Dithiane 1,4-Dithiane HD->Dithiane Heat Dichloroethane 1,2-Dichloroethane HD->Dichloroethane Heat Vinyl Vinyl Derivatives HD->Vinyl - HCl

Caption: Major degradation pathways for sulfur mustard.

References

Troubleshooting low recovery of sulfur mustard from soil samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and analysis of sulfur mustard (HD) and its degradation products from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for low recovery of sulfur mustard from soil samples?

Low recovery of sulfur mustard (HD) from soil can be attributed to several factors:

  • Adsorption to Soil Matrix: Sulfur mustard is a non-polar compound that can strongly adsorb to organic matter and clay particles in the soil, making extraction difficult.

  • Degradation: HD readily hydrolyzes to less volatile and more water-soluble compounds like thiodiglycol (B106055) (TDG), especially in moist soil.[1][2][3] This degradation can be significant, and analysis of degradation products is often necessary for accurate assessment.

  • Volatilization: Although sulfur mustard is a persistent agent, some losses can occur due to evaporation, especially from surface soil at higher temperatures.[1][2]

  • Inefficient Extraction: The choice of extraction solvent and method is critical. An inappropriate solvent may not effectively desorb the analyte from the soil particles.

  • Sample Handling and Storage: Improper handling and storage of soil samples can lead to degradation or loss of the analyte before analysis.

Q2: Which extraction solvents are most effective for sulfur mustard and its degradation products from soil?

The choice of solvent depends on the target analyte (sulfur mustard or its degradation products).

  • For Sulfur Mustard (HD): Non-polar solvents are generally used. Dichloromethane (B109758) and hexane (B92381) are commonly employed for the extraction of sulfur mustard from soil.[4]

  • For Thiodiglycol (TDG): More polar solvents are required due to its higher water solubility. A mixture of methanol (B129727) and water (e.g., 9:1) has been shown to be efficient for extracting TDG.[4] Pressurized liquid extraction (PLE) with this solvent mixture has been used, with recoveries varying based on soil type.[4]

Q3: My recovery of thiodiglycol (TDG) is highly variable between different soil types. Why is this and how can I improve it?

The variability in TDG recovery across different soil types is expected and is primarily due to differences in soil composition.[4] Factors such as clay content, organic matter content, and pH can significantly influence the interaction of TDG with the soil matrix.[3]

To improve and stabilize recovery:

  • Optimize Extraction: Experiment with different solvent compositions and extraction parameters (e.g., temperature, time, and agitation method).

  • Use of Internal Standards: Incorporating an isotopically labeled internal standard, such as deuterated thiodiglycol, can help to correct for matrix effects and variations in extraction efficiency, making the analysis more quantitative.[4][5]

  • Sample Pre-treatment: For some soil types, a pre-treatment step, such as the addition of a salt solution, might help to improve the extraction of analytes by altering the sample matrix.[6][7]

Q4: Should I be analyzing for sulfur mustard or its degradation products?

In many environmental scenarios, it is crucial to analyze for both sulfur mustard and its degradation products, particularly thiodiglycol (TDG).[3] Sulfur mustard can degrade relatively quickly in the environment, especially in the presence of moisture.[1][2] Therefore, analyzing only for the parent compound could lead to an underestimation of the initial contamination. The presence of TDG and other related compounds can confirm the historical presence of sulfur mustard.[6][7]

Q5: What is derivatization and why is it sometimes necessary for the analysis of sulfur mustard and its degradation products?

Derivatization is a chemical modification of the analyte to make it more suitable for analysis, typically by gas chromatography (GC). For compounds like thiodiglycol, which are polar and have active hydroxyl groups, derivatization is often employed to:

  • Increase Volatility: Makes the analyte more amenable to vaporization in the GC inlet.

  • Improve Thermal Stability: Prevents the analyte from degrading at the high temperatures used in GC.

  • Enhance Detection: Can introduce moieties that are more sensitive to the detector being used.

Common derivatization reagents for TDG include silylating agents (e.g., trimethylsilyl (B98337) derivatization) and acylating agents.[4]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Recovery of Sulfur Mustard Strong adsorption to soil matrix.Optimize extraction solvent (try dichloromethane or hexane).[4] Increase extraction time and/or use more vigorous agitation (e.g., sonication).
Degradation of sulfur mustard to TDG.Analyze for thiodiglycol (TDG) and other degradation products.[3] Ensure proper sample storage (cool and dark) to minimize degradation.
Inefficient extraction technique.Consider advanced extraction techniques like Pressurized Liquid Extraction (PLE) or Headspace-trap GC-MS for volatile compounds.[4][6][7]
Poor Peak Shape in Gas Chromatography Analyte interaction with the GC column.Derivatize polar analytes like TDG to improve volatility and reduce tailing. Use a properly deactivated GC column.
Co-eluting matrix interferences.Improve sample cleanup procedures. Optimize the GC temperature program to better separate the analyte from interferences.
Inconsistent Results/Poor Reproducibility Non-homogenous soil sample.Thoroughly homogenize the soil sample before taking a sub-sample for extraction.
Matrix effects in the analytical instrument.Use a matrix-matched calibration curve. Employ an internal standard (e.g., deuterated TDG) to correct for variations.[4][5]
Variable extraction efficiency.Ensure consistent application of the extraction protocol. Consider automating the extraction process if possible.

Experimental Protocols

Protocol 1: Solvent Extraction of Sulfur Mustard and Thiodiglycol from Soil for GC/MS Analysis

This protocol is a general guideline and may require optimization for specific soil types and analytical instrumentation.

1. Sample Preparation:

  • Air-dry the soil sample to a constant weight and sieve to remove large debris.
  • Homogenize the sample by thorough mixing.
  • Weigh a representative sub-sample (e.g., 5-10 g) into an appropriate extraction vessel.

2. Extraction:

  • For Sulfur Mustard: Add a known volume of dichloromethane or hexane to the soil sample.
  • For Thiodiglycol: Add a known volume of a 9:1 methanol-water mixture.[4]
  • Spike the sample with an appropriate internal standard (e.g., deuterated TDG).
  • Agitate the mixture using a shaker or sonicator for a defined period (e.g., 30-60 minutes).
  • Separate the solvent from the soil by centrifugation or filtration.
  • Repeat the extraction process with fresh solvent and combine the extracts.

3. Extract Concentration and Cleanup (if necessary):

  • Concentrate the combined extracts under a gentle stream of nitrogen.
  • If significant matrix interference is expected, a cleanup step using solid-phase extraction (SPE) may be required.

4. Derivatization (for TDG analysis):

  • Evaporate the extract to dryness.
  • Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat to complete the reaction.

5. GC/MS Analysis:

  • Inject an aliquot of the final extract (or derivatized extract) into the GC/MS system.
  • Use an appropriate GC column (e.g., DB-5MS) and a temperature program that provides good separation of the target analytes.
  • Acquire data in either full scan or selected ion monitoring (SIM) mode for higher sensitivity.

Data Summary

Analyte Extraction Method Solvent Soil Type Recovery Range (%) Reference
Thiodiglycol (TDG)Pressurized Liquid Extraction (PLE)Methanol-Water (9:1)Various12 - 89[4]
Sulfur MustardSolvent ExtractionMethylene ChlorideRubber and Paint57 - 86[4][5]
Sulfur Mustard & Cyclic CompoundsHeadspace-trap GC-MSWater saturated with NaCl addedSandy Loam & Silty Clay Loam43 - 60[7][8]
Thiodiglycol (from blood proteins)Conversion to Sulfur MustardConcentrated HClBiological Fluids75[4][5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis soil_sample Soil Sample Collection homogenize Homogenization soil_sample->homogenize sub_sample Sub-sampling homogenize->sub_sample add_solvent Add Extraction Solvent (e.g., Dichloromethane or Methanol/Water) sub_sample->add_solvent add_is Spike with Internal Standard add_solvent->add_is agitate Agitation (Shaker/Sonicator) add_is->agitate separate Separate Extract (Centrifuge/Filter) agitate->separate concentrate Concentrate Extract separate->concentrate derivatize Derivatization (for TDG) concentrate->derivatize gcms GC/MS Analysis derivatize->gcms data Data Processing gcms->data troubleshooting_flowchart start Low/No Analyte Recovery check_degradation Analyze for Degradation Products (TDG)? start->check_degradation check_extraction Optimize Extraction Solvent/Method? check_degradation->check_extraction No solution_degradation Degradation is likely. Quantify TDG. check_degradation->solution_degradation Yes use_is Use Internal Standard? check_extraction->use_is No solution_extraction Inefficient extraction. Test different solvents/methods. check_extraction->solution_extraction Yes improve_cleanup Improve Sample Cleanup? use_is->improve_cleanup No solution_is Correct for matrix effects and loss. use_is->solution_is Yes solution_cleanup Reduce matrix interference. improve_cleanup->solution_cleanup Yes end Improved Recovery improve_cleanup->end No solution_degradation->end solution_extraction->end solution_is->end solution_cleanup->end

References

Technical Support Center: Enhancing Reproducibility in Animal Models of Mustard Gas Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges researchers face when working with animal models of sulfur mustard (SM) and its analogs. Our goal is to improve experimental reproducibility and accelerate the development of effective medical countermeasures.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to achieve consistent blistering in our animal model similar to what is observed in humans?

A1: A significant challenge in mustard gas research is the lack of a simple, common animal model that develops true blisters comparable to humans.[1][2] While models like hairless guinea pigs and swine have skin morphologically similar to humans, they typically only exhibit microblistering.[2] Rodents and rabbits also show microblistering, and their wound healing is primarily through contraction, unlike the re-epithelialization seen in humans.[1][2] The extent of injury and microblister formation depends on the animal model, the location and area of skin exposed, the SM dose, and the administration method.[2]

Q2: We are observing high variability in the severity of ocular injury in our rabbit model. What are the critical factors for ensuring reproducible corneal lesions?

A2: Reproducibility in ocular SM injury models, particularly in rabbits, is highly dependent on the exposure method. Direct application of liquid SM can result in highly focal and ulcerative lesions that may not be relevant for therapeutic studies.[3] A more consistent, dose-dependent injury that mimics human exposure is achieved using a vapor cap exposure method.[3] Key factors to control are the SM vapor concentration and the duration of exposure. The vapor cap design is simple and relies on the physicochemical properties of SM, making it an accessible method for delivering defined vapor doses.[3]

Q3: Our inhalation studies in rodents result in severe upper airway damage but minimal lung injury. How can we target the lower respiratory tract more effectively?

A3: Due to the high reactivity of sulfur mustard, nose-only inhalation in rodents often leads to severe nasal epithelial degeneration with little of the agent reaching the lower airways.[4][5] To induce a more homogeneous and diffuse lung injury comparable to human pathology, intratracheal inhalation or instillation is recommended.[4][5][6] This method bypasses the upper airways, delivering the agent directly to the lungs and avoiding the confounding factor of severe nasopharynx toxicity.[6]

Q4: What is the appropriate vehicle for dermal application of sulfur mustard in a mouse model to minimize systemic toxicity?

A4: The choice of vehicle for dermal SM application can significantly impact the systemic toxicity observed. Studies have shown that using acetone (B3395972) as a diluent for dermal SM application in mice can mimic skin toxicity without causing significant systemic effects, such as changes in body weight, organ body weight indices, or hepatic oxidative stress.[7] In contrast, vehicles like polyethylene (B3416737) glycol-300 (PEG-300) or dimethyl sulfoxide (B87167) (DMSO) have been associated with pronounced systemic toxicity, including damage to the liver, kidney, and spleen.[7]

Troubleshooting Guides

Problem: Inconsistent Inflammatory Response in Skin Injury Models

Possible Cause 1: Variability in Animal Strain and Species

  • Solution: Different species and even strains can exhibit varied inflammatory responses. Hairless guinea pigs are reported to be more sensitive to SM-induced dermal injury and epidermal necrosis compared to other models like weanling pigs or mice.[1][2] It is crucial to select and consistently use a well-characterized model and strain for your studies.

Possible Cause 2: Subjective Assessment of Inflammation

  • Solution: Relying solely on qualitative assessments like erythema can be subjective. Incorporate quantifiable inflammatory biomarkers to standardize your evaluation. This can include measuring skin bi-fold thickness for edema, quantifying epidermal and dermal thickness through histopathology, and counting infiltrating immune cells like neutrophils, macrophages, and mast cells.[8] Myeloperoxidase (MPO) activity assays can also provide a quantitative measure of neutrophil infiltration.[8]

Problem: High Mortality Rate in Inhalation Studies

Possible Cause 1: Inaccurate Dose Delivery

  • Solution: Precise and reproducible delivery of SM vapor is critical. Utilize an inhalation exposure system that allows for stable vapor concentration control and near real-time monitoring.[9] Monitoring the animal's respiratory parameters in real-time is also essential to ensure accurate inhaled dose delivery.[9]

Possible Cause 2: Complications from Upper Airway Obstruction

  • Solution: As mentioned in the FAQs, severe upper airway injury can lead to mortality. Employing an intratracheal exposure model can mitigate this by delivering the agent directly to the lungs.[4][5][6]

Problem: Difficulty in Establishing a Chronic Ocular Injury Model

Possible Cause: Insufficient Initial Insult or Inappropriate Animal Model

  • Solution: The development of chronic ocular pathologies, such as this compound keratopathy (MGK), is dose-dependent.[3] Ensure the initial SM vapor exposure is sufficient to trigger the cascade of events leading to chronic injury. The rabbit model is well-suited for studying the progression to MGK.[3] A mouse model of SM-induced ocular injury has also been developed and shows a biphasic injury pattern consistent with human and rabbit models, although the onset of the delayed injury phase may be more rapid.[10]

Quantitative Data Summary

Table 1: Dermal Exposure Parameters in Various Animal Models

Animal ModelAgent/VehicleDoseKey FindingsReference
MouseSM in Acetone5 or 10 mg/kgMimics skin toxicity without systemic effects.[7]
MouseSM in PEG-300 or DMSO5 or 10 mg/kgInduces significant systemic toxicity.[7]
SKH-1 Hairless MouseCEES in Acetone0.05–2 mgDose-dependent increase in skin thickness and inflammatory cell infiltration.[8]
RabbitLiquid SM0.15 to 7 mg (patch tests)Used in early studies to evaluate protective ointments.[11]

Table 2: Ocular Exposure Parameters in Rabbit Models

Exposure MethodAgentDose/ConcentrationDurationKey FindingsReference
Vapor CapSM Vapor~390–420 µg/L5 or 7 minutesDuration-dependent increases in corneal thickness, opacity, and inflammation.[12]
Goggles/Air LinesSM Vapor742-838 min•mg/m³Not specifiedCaused acute injuries to eyelids, limbus, conjunctiva, and cornea.[3]

Table 3: Inhalation Exposure Parameters in Rodent Models

Animal ModelExposure MethodAgentConcentration/DoseKey FindingsReference
RatIntratracheal InhalationSM Vapor5400 mg · min/m³Homogeneous lung injury with no nasal degeneration.[4][5]
RatIntratracheal InhalationSM Vapor0.30 to 3.20 mg/kgDose-dependent mortality and respiratory abnormalities.[6][9]
RatGavage (Oral)SM in Sesame Oil0.3 mg/kg/day for 13 weeksEpithelial hyperplasia of the forestomach.[13][14]

Experimental Protocols

Protocol 1: Mouse Model of Sulfur Mustard-Induced Skin Injury (Minimal Systemic Toxicity)
  • Animal Model: Use an appropriate mouse strain (e.g., SKH-1 hairless or other standard strains with shaved dorsal skin).

  • Agent Preparation: Dilute sulfur mustard (SM) in acetone to achieve the desired concentration.

  • Dermal Application: Apply a single topical dose of SM in acetone (e.g., 5 or 10 mg/kg) to a defined area on the dorsal skin.[7]

  • Post-Exposure Monitoring: Observe animals for the development of skin lesions. Assess for signs of systemic toxicity by monitoring body weight and conducting histopathological analysis of major organs (liver, kidney, spleen) at defined time points.[7]

  • Endpoint Analysis: Collect skin tissue for histopathological evaluation of microscopic changes and inflammatory cell infiltration.

Protocol 2: Rabbit Model of Sulfur Mustard-Induced Ocular Injury
  • Animal Model: Use New Zealand white rabbits, which are a standard model for ocular research.[3]

  • Exposure Apparatus: Construct a vapor cap for exposure of the cornea.[3]

  • Vapor Exposure: Place the vapor cap over the rabbit's eye and deliver a defined dose of SM vapor. An example exposure is ~400 µg/L for 5 to 7 minutes.[12]

  • Clinical Evaluation: Monitor the progression of ocular injury at regular intervals (e.g., 6 hours, 1, 3, 7, 14, 21, and 28 days post-exposure).[12] Assess for corneal thickness, opacity, ulceration, and neovascularization.[12]

  • Histopathological and Biomarker Analysis: At selected time points, collect corneal tissue for histopathological analysis (e.g., H&E staining) and immunohistochemical analysis of inflammatory markers such as COX-2, MMP-9, and VEGF.[12]

Protocol 3: Rat Model of Sulfur Mustard-Induced Pulmonary Injury
  • Animal Model: Use a standard rat strain such as Sprague-Dawley.

  • Anesthesia and Intubation: Anesthetize the rat and perform endotracheal intubation.[9]

  • Inhalation Exposure: Connect the intubated animal to an inhalation exposure system capable of delivering a controlled concentration of SM vapor. An example target inhaled dose is in the range of 0.3 to 3.2 mg/kg.[9] Monitor respiratory parameters throughout the exposure.[9]

  • Post-Exposure Monitoring: Observe animals daily for clinical signs of respiratory distress, such as labored breathing or rales.[9]

  • Endpoint Analysis: Conduct gross necropsy and collect lung and tracheal tissues for histopathological analysis at scheduled or unscheduled termination points.[9]

Signaling Pathways and Experimental Workflows

SM_Induced_Skin_Injury_Pathway SM Sulfur Mustard Exposure OxidativeStress Oxidative Stress SM->OxidativeStress DNA_Damage DNA Damage & Alkylation SM->DNA_Damage MAPK MAPK Pathway (ERK1/2, JNK, p38) OxidativeStress->MAPK Akt PI3K/Akt Pathway OxidativeStress->Akt Apoptosis Apoptosis DNA_Damage->Apoptosis PARP PARP Activation DNA_Damage->PARP AP1 AP-1 Activation MAPK->AP1 NFkB NF-κB Activation Akt->NFkB Akt->AP1 Inflammation Inflammation (Cytokines, Infiltration) NFkB->Inflammation AP1->Inflammation CellDeath Cell Death Inflammation->CellDeath Apoptosis->CellDeath PARP->CellDeath NAD+/ATP Depletion

Caption: Key signaling pathways in sulfur mustard-induced skin injury.

Ocular_Injury_Workflow AnimalSelection Animal Selection (e.g., Rabbit) VaporExposure SM Vapor Exposure (Vapor Cap Method) AnimalSelection->VaporExposure AcutePhase Acute Phase Monitoring (0-7 days) VaporExposure->AcutePhase ChronicPhase Chronic Phase Monitoring (Weeks to Months) AcutePhase->ChronicPhase ClinicalEval Clinical Evaluation (Opacity, Ulceration, NV) AcutePhase->ClinicalEval ChronicPhase->ClinicalEval Histo Histopathology (H&E Staining) ClinicalEval->Histo Biomarkers Biomarker Analysis (IHC for COX-2, MMP-9) ClinicalEval->Biomarkers

Caption: Experimental workflow for ocular this compound injury studies.

Troubleshooting_Logic rect_node rect_node Problem Inconsistent Results? CheckModel Animal Model Consistent? Problem->CheckModel Yes CheckDose Dose/Exposure Method Standardized? CheckModel->CheckDose Yes StandardizeModel Action: Standardize Animal Model/Strain CheckModel->StandardizeModel No CheckEndpoints Endpoints Quantitative? CheckDose->CheckEndpoints Yes RefineProtocol Action: Refine Exposure Protocol CheckDose->RefineProtocol No ImplementQuant Action: Implement Quantitative Biomarkers CheckEndpoints->ImplementQuant No Success Improved Reproducibility CheckEndpoints->Success Yes StandardizeModel->CheckDose RefineProtocol->CheckEndpoints ImplementQuant->Success

Caption: Logical workflow for troubleshooting reproducibility issues.

References

Technical Support Center: Reducing Variability in In Vitro Skin Model Responses to Mustard Gas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in their in vitro skin model experiments with mustard gas.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in in vitro skin model responses to this compound?

A1: Variability in in vitro skin model responses to this compound can arise from several factors, including:

  • Model System: Differences between commercially available models (e.g., EpiDerm™, SkinEthic™) and lab-developed models can be significant.[1][2] The presence and ratio of different cell types, such as keratinocytes and fibroblasts, can dramatically alter cytokine secretion and overall response.[3]

  • Culture Conditions: Variations in media composition, temperature, humidity, and CO2 levels can impact tissue health and barrier function.

  • Exposure Method: The method of this compound application (vapor vs. liquid, dose, and duration) is a critical variable that must be tightly controlled.[4][5]

  • Endpoint Measurement: The timing and method of endpoint analysis (e.g., cell viability, cytokine release, histology) can introduce variability.[6]

  • Operator Technique: Inconsistent handling of the skin models, reagent preparation, and data acquisition can lead to significant experimental noise.

Q2: How can I ensure the quality and barrier integrity of my in vitro skin models before starting an experiment?

A2: Quality control is crucial for reproducible results. Key quality control checks include:

  • Histology: Verify the presence of a stratified epidermis with distinct layers (stratum basale, spinosum, granulosum, and corneum).

  • Transepidermal Electrical Resistance (TEER): Measure TEER to assess the integrity of the tight junctions and overall barrier function.[7][8] TEER values can vary between models, but consistent baseline readings are essential.[9]

  • Transepidermal Water Loss (TEWL): TEWL is another measure of barrier function, quantifying the amount of water vapor lost from the tissue surface.[1][10][11][12]

Q3: What are the expected morphological changes in in vitro skin models after this compound exposure?

A3: Following this compound exposure, you can expect to observe a sequence of histopathological changes, including:

  • Early Stage (Pre-vesication): Apoptosis of basal keratinocytes, nuclear pyknosis (condensation of chromatin), and vacuolization.[13]

  • Later Stage (Vesication): Dermal-epidermal separation leading to microblister formation, disruption of keratin (B1170402) filaments, and infiltration of inflammatory cells if they are present in the model.[13]

Troubleshooting Guides

High Variability in Cell Viability (MTT) Assays
Potential Cause Troubleshooting Steps
Uneven Cell Seeding/Tissue Quality Ensure consistent cell density when creating models. For commercial models, visually inspect for uniformity and discard any with defects.
Inconsistent this compound Exposure Use a validated exposure system to ensure uniform application of the agent to each tissue sample. Control exposure time precisely.[5]
Variable Incubation Times Strictly adhere to the incubation times for both the this compound exposure and the MTT reagent.[14][15]
Incomplete Formazan (B1609692) Solubilization After adding the solubilization solution, ensure all purple formazan crystals are fully dissolved by shaking or pipetting before reading the absorbance.[16]
Background Interference Use appropriate controls, including media-only and vehicle-treated tissues, to subtract background absorbance. Phenol red and serum in the media can contribute to background.
Pipetting Errors Calibrate pipettes regularly. Use consistent technique when adding reagents and performing dilutions.
Inconsistent Blister Formation or Dermal-Epidermal Separation
Potential Cause Troubleshooting Steps
Inadequate this compound Dose or Exposure Time Perform a dose-response and time-course experiment to determine the optimal conditions for consistent microblister formation in your specific model.
Poor Basement Membrane Development in the Model Use a well-characterized skin model with a well-formed basement membrane, which is a primary target of this compound.[3]
Timing of Histological Analysis Blister formation is a time-dependent process. Ensure that tissues are harvested and fixed at consistent time points post-exposure.
Fixation and Processing Artifacts Use proper fixation and tissue processing techniques to avoid artificial separation of the epidermis and dermis.
Model System Differences Be aware that not all in vitro models will form overt blisters; microblistering is a more common endpoint.[4] The presence of fibroblasts in the dermal component can influence the response.[3]

Quantitative Data Summary

Table 1: Representative Transepidermal Electrical Resistance (TEER) Values for Reconstructed Human Epidermis (RhE) Models

Model TypeTypical Baseline TEER (Ω·cm²)Lower Acceptance Limit (Ω·cm²)Reference
EpiDerm™ 800 - 1500> 600
SkinEthic™ RHE 400 - 800> 300
EPISKIN™ 600 - 1200> 500
Open-Source RHE Model ~1000> 750[9]

Note: These values are illustrative and can vary between batches and laboratories. It is crucial to establish your own baseline and acceptance criteria.

Table 2: Expected Cytokine Profile Changes in In Vitro Skin Models Following this compound Exposure

CytokineExpected ChangeTime CoursePotential RoleReferences
IL-1α IncreaseBegins ~6 hours post-exposurePro-inflammatory, initiates inflammatory cascade[4][5]
IL-1β IncreaseVariable, may not be consistently observedPro-inflammatory[3][5]
IL-6 Significant IncreaseBegins ~6 hours post-exposure and continuesPro-inflammatory, key biomarker of exposure[3][5]
IL-8 IncreaseObserved post-exposureChemoattractant for neutrophils[17]
TNF-α IncreaseVariable, may not be consistently observedPro-inflammatory, involved in apoptosis[4][5][17]

Experimental Protocols

Protocol: MTT Assay for Cell Viability in 3D Skin Models
  • Preparation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Warm the MTT solution and culture media to 37°C.

  • Assay Procedure:

    • Following this compound exposure and the desired incubation period, transfer each skin model to a new well plate containing fresh, pre-warmed culture medium.

    • Add a sufficient volume of the MTT solution to each well to submerge the tissue. A final concentration of 0.5 mg/mL is often used.[15]

    • Incubate the plates for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2.[14][15][16]

    • During incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the MTT solution.

    • Add a solubilization agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[16]

    • Place the plate on an orbital shaker for at least 15 minutes to ensure complete solubilization.

    • Read the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[15] A reference wavelength of >650 nm can be used to subtract background.[15]

  • Data Analysis:

    • Subtract the absorbance of the blank (media and MTT only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control tissues.

Protocol: Measurement of Transepidermal Electrical Resistance (TEER)
  • Equipment:

    • Epithelial Volt/Ohm Meter (EVOM) with "chopstick" electrodes.

  • Procedure:

    • Equilibrate the skin models in fresh culture medium for at least 30 minutes at room temperature.

    • Ensure the electrodes are clean and calibrated according to the manufacturer's instructions.

    • Place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber of the culture insert.

    • Ensure the electrodes are submerged in the medium but not touching the tissue surface.

    • Record the resistance reading in Ohms (Ω).

  • Calculation:

    • Subtract the resistance of a blank insert (containing medium but no tissue) from the tissue reading.

    • Multiply the result by the surface area of the culture insert to obtain the TEER value in Ω·cm².

Visualizations

Mustard_Gas_Apoptosis_Pathway mustard_gas This compound Exposure dna_damage DNA Damage mustard_gas->dna_damage fas_fasl Upregulation of Fas/FasL mustard_gas->fas_fasl p53 p53 Activation dna_damage->p53 mitochondria Mitochondrial Pathway (Intrinsic) p53->mitochondria death_receptor Death Receptor Pathway (Extrinsic) fas_fasl->death_receptor caspase9 Caspase-9 Activation mitochondria->caspase9 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner) caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis of Basal Keratinocytes caspase3->apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis in keratinocytes.

Mustard_Gas_Inflammation_Pathway mustard_gas This compound Exposure cellular_stress Cellular Stress & DNA Damage mustard_gas->cellular_stress mapk MAPK Activation (p38, JNK, ERK) cellular_stress->mapk nfkb NF-κB Activation cellular_stress->nfkb gene_transcription Gene Transcription mapk->gene_transcription nfkb->gene_transcription cytokines Pro-inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-α) gene_transcription->cytokines inflammation Inflammatory Response cytokines->inflammation

Caption: Key signaling pathways in this compound-induced inflammation in skin models.

Experimental_Workflow model_qc 1. Skin Model Quality Control (TEER, Histology) exposure 2. Controlled This compound Exposure model_qc->exposure incubation 3. Post-Exposure Incubation exposure->incubation endpoint 4. Endpoint Analysis - Viability (MTT) - Cytokines (ELISA) - Histology incubation->endpoint data_analysis 5. Data Analysis & Interpretation endpoint->data_analysis

Caption: Standardized workflow for reducing variability in this compound experiments.

References

Technical Support Center: Stability and Reactivity of Sulfur Mustard Simulants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfur mustard simulants. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and reactivity of these compounds during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter. The primary focus is on 2-Chloroethyl Ethyl Sulfide (B99878) (CEES), the most widely used sulfur mustard simulant.

FAQ 1: My simulant solution appears unstable. What are the primary degradation pathways I should be aware of?

2-Chloroethyl ethyl sulfide (CEES) is susceptible to three main degradation pathways, especially in solution. Understanding these pathways is the first step in troubleshooting unexpected results. The primary routes of degradation are hydrolysis, oxidation, and dehydrohalogenation.[1]

  • Hydrolysis: Occurs in the presence of water, leading to the formation of non-toxic 2-hydroxyethyl ethyl sulfide (HEES) and hydrochloric acid (HCl). This reaction can be quite rapid.[2][3]

  • Oxidation: The sulfur atom in CEES is easily oxidized, yielding products such as 2-chloroethyl ethyl sulfoxide (B87167) (CEESO) and, with stronger oxidants or harsher conditions, 2-chloroethyl ethyl sulfone (CEESOO).

  • Dehydrohalogenation: This pathway is favored in the presence of a base and results in the elimination of HCl to form ethyl vinyl sulfide (EVS).

The diagram below illustrates these competing degradation pathways.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_dehydro Dehydrohalogenation CEES 2-Chloroethyl Ethyl Sulfide (CEES) HEES 2-Hydroxyethyl Ethyl Sulfide (HEES) CEES->HEES + H₂O CEESO CEES-Sulfoxide (CEESO) CEES->CEESO + [O] EVS Ethyl Vinyl Sulfide (EVS) CEES->EVS + Base HCl Hydrochloric Acid (HCl) CEESOO CEES-Sulfone (CEESOO) CEESO->CEESOO + [O]

Caption: Primary degradation pathways of the simulant CEES.
FAQ 2: How quickly does CEES degrade in water? My aqueous experiment is giving inconsistent results.

CEES hydrolyzes very rapidly in aqueous solutions. In pure water at 25°C, the extrapolated half-life is approximately 44 seconds.[2] This high reactivity means that preparing stable, quantitative aqueous solutions of CEES is challenging.

Troubleshooting Inconsistent Aqueous Experiments:

  • Problem: Discrepancies in expected concentration, poor reproducibility, or rapid loss of active compound.

  • Cause: The rapid hydrolysis of CEES is likely the primary cause. The reaction kinetics can also be complex and deviate from simple first-order behavior due to the formation of intermediate sulfonium (B1226848) salts.[4]

  • Solutions:

    • Prepare Fresh: Always prepare aqueous solutions of CEES immediately before use. Do not store stock solutions in aqueous buffers.

    • Solvent Choice: If possible, use a co-solvent like ethanol (B145695) or acetone (B3395972) to prepare stock solutions before diluting into an aqueous medium. Note that the hydrolysis rate is still significant in solvent-water mixtures.

    • Temperature Control: Keep solutions cold (e.g., on ice) to slow the degradation rate until the experiment begins.

Table 1: Hydrolysis Data for CEES

ParameterValueConditions
Half-life (t½) ~ 44 secondsPure Water, 25°C
Primary Products 2-Hydroxyethyl ethyl sulfide (HEES), HClAqueous solution
FAQ 3: I suspect my simulant is being oxidized. What are common laboratory oxidants to be cautious of, and what products should I look for?

The sulfur atom in CEES is readily oxidized. This can be an intended part of a decontamination study or an unintended side reaction.

Troubleshooting Unintended Oxidation:

  • Problem: Loss of CEES and appearance of unexpected peaks in your analysis (e.g., GC-MS, HPLC).

  • Cause: Contamination with or exposure to oxidizing agents. Common laboratory sources include peroxides, permanganates, or even dissolved oxygen under certain conditions (e.g., photocatalysis).

  • Solutions:

    • Solvent Purity: Ensure solvents are free from peroxides, especially older bottles of ethers or other susceptible solvents.

    • Atmosphere Control: If studying sensitive reactions, consider de-gassing solvents or running experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

    • Material Compatibility: Avoid using materials that could catalyze oxidation.

Table 2: Oxidation of CEES

Oxidizing AgentPrimary Product(s)Relative Reaction Rate (Qualitative)Notes
Hydrogen Peroxide (H₂O₂) 2-Chloroethyl ethyl sulfoxide (CEESO)ModerateA common, relatively mild oxidant.
Potassium Permanganate (KMnO₄) CEESO, 2-Chloroethyl ethyl sulfone (CEESOO)FastA strong oxidant that can lead to over-oxidation to the sulfone.
Photocatalysts (e.g., TiO₂) + Light/O₂ CEESOVariableDegradation can be significant; depends on catalyst, light intensity.

Experimental Protocols & Methodologies

Protocol 1: General Workflow for Assessing CEES Stability

This protocol provides a framework for designing an experiment to determine the stability of CEES under specific conditions (e.g., in a new buffer, formulation, or solvent).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare CEES Stock (e.g., in isopropanol) D Spike CEES Stock into Test Medium (t=0) A->D B Prepare Test Medium (e.g., buffer, formulation) C Equilibrate Medium to Test Temperature B->C C->D E Incubate at Controlled Temperature & Agitation D->E F Withdraw Aliquots at Defined Time Points E->F G Quench Reaction & Extract CEES (if needed) F->G H Analyze via GC-MS or HPLC G->H I Quantify CEES Peak Area vs. Internal Standard H->I J Plot Concentration vs. Time & Determine Half-Life I->J

Caption: General experimental workflow for a CEES stability study.

Methodology Details:

  • Stock Solution: Prepare a concentrated stock solution of CEES (e.g., 10 mg/mL) in a dry, inert solvent like isopropanol (B130326) or acetonitrile.

  • Test Medium: Prepare the aqueous buffer, formulation, or solvent system to be tested. Ensure parameters like pH and ionic strength are accurately set.

  • Initiation (t=0): Add a small, precise volume of the CEES stock solution to the test medium to achieve the desired final concentration. Start a timer immediately.

  • Sampling: At predetermined time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching/Extraction: Immediately quench the reaction and extract the remaining CEES. A common method is to add the aliquot to a vial containing a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) with an internal standard, and vortex vigorously. This stops the aqueous-phase reaction and extracts the analyte.

  • Analysis: Analyze the organic layer using a calibrated GC-MS or HPLC method to determine the concentration of CEES.

  • Data Analysis: Plot the concentration of CEES versus time. Fit the data to an appropriate kinetic model (e.g., first-order decay) to calculate the degradation rate constant (k) and half-life (t½).

Protocol 2: Analytical Method for CEES and Degradation Products by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile compounds like CEES and its primary degradation products.

1. Sample Preparation:

  • For aqueous samples, perform a liquid-liquid extraction as described in Protocol 1, Step 5.

  • Dry the organic extract with a small amount of anhydrous sodium sulfate.

  • Transfer the extract to a GC vial.

2. GC-MS Parameters:

  • GC System: Agilent GC-MS or equivalent.

  • Column: A non-polar or semi-polar capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector:

    • Temperature: 250°C

    • Mode: Splitless (for trace analysis) or Split (for higher concentrations).

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 40-50°C, hold for 2 minutes.

    • Ramp: Increase at 10-15°C per minute to 250°C.

    • Final Hold: Hold at 250°C for 2-5 minutes.

  • Carrier Gas: Helium at a constant flow rate of ~1.0-1.2 mL/min.

  • MS Detector:

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-300 m/z.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Table 3: Expected Elution Order and Key Ions

CompoundTypical Retention Time (Relative)Key Mass Ions (m/z)
Ethyl Vinyl Sulfide (EVS)Lowest88 (M+), 60, 59
2-Chloroethyl Ethyl Sulfide (CEES) Intermediate124 (M+), 93, 60, 47
2-Hydroxyethyl Ethyl Sulfide (HEES)Higher106 (M+), 75, 61, 47
2-Chloroethyl Ethyl Sulfoxide (CEESO)Highest140 (M+), 93, 78, 63

References

Technical Support Center: Minimizing Degradation of Sulfur Mustard During Sample Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of sulfur mustard (HD) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for sulfur mustard?

A1: Sulfur mustard primarily degrades through two main pathways: hydrolysis and oxidation.[1][2][3]

  • Hydrolysis: In the presence of water, sulfur mustard undergoes hydrolysis to form thiodiglycol (B106055) (TDG) and hydrochloric acid.[1][4][5] This reaction is accelerated by heat.[6] The initial step involves the formation of a cyclic sulfonium (B1226848) ion, which is the rate-limiting step.[1]

  • Oxidation: Sulfur mustard can be oxidized to form sulfur mustard sulfoxide (B87167) (HDO) and subsequently sulfur mustard sulfone (HDO₂).[7] While controlled oxidation to the less toxic sulfoxide is a potential decontamination strategy, over-oxidation to the sulfone, which is also toxic, can occur.

Q2: What factors influence the stability of sulfur mustard in samples?

A2: The stability of sulfur mustard is influenced by several factors:

  • Temperature: Higher temperatures accelerate the degradation of sulfur mustard.[4][6][8] It is significantly more persistent in colder conditions.[4]

  • Moisture: The presence of water leads to hydrolysis.[1][2] The degradation rate is faster in moist environments.[8]

  • Solvent: The choice of solvent can impact stability. Sulfur mustard is sparingly soluble in water but highly soluble in organic solvents and fats.[1] The solvent can affect the rate of degradation.[9]

  • pH: While the rate of hydrolysis is not significantly dependent on pH, extreme pH conditions should be avoided as they can promote other reactions.[1]

  • Presence of other chemicals: Oxidizing agents will degrade sulfur mustard.[1][4] The presence of chloride ions can retard the rate of hydrolysis.[1]

Q3: What are the recommended storage conditions for samples containing sulfur mustard?

A3: To minimize degradation, samples containing sulfur mustard should be stored under the following conditions:

  • Temperature: Store samples at low temperatures, ideally at or below -20°C, to slow down degradation rates. For long-term storage, -70°C is recommended.[10]

  • Moisture: Store samples in tightly sealed, anhydrous containers to prevent exposure to moisture and subsequent hydrolysis.[11]

  • Solvent: If in solution, use a non-polar organic solvent.[1]

  • Headspace: Minimize the headspace in storage vials to reduce potential oxidation from air.

  • Light: Protect samples from light, although the primary degradation pathways are not photolytic.

Troubleshooting Guides

Problem 1: My sulfur mustard standards are showing decreasing concentrations over time.

Possible Cause Troubleshooting Step
Hydrolysis due to moisture in the solvent or on glassware. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Consider storing solvents over a drying agent.
Degradation due to improper storage temperature. Store standard solutions at -20°C or below in tightly sealed vials.[10]
Reaction with impurities in the solvent. Use high-purity solvents suitable for trace analysis.
Adsorption to container surfaces. Use silanized glass vials to minimize adsorption of the analyte to the glass surface.

Problem 2: I am seeing poor recovery of sulfur mustard after extraction from my sample matrix.

Possible Cause Troubleshooting Step
Inefficient extraction solvent. The choice of extraction solvent is critical and matrix-dependent. For non-polar matrices, ethyl acetate (B1210297) has been shown to be effective.[12] For aqueous samples, extraction with an organic solvent is the primary method.[13][14]
Degradation during extraction. Perform extractions at a low temperature (e.g., on ice) to minimize thermal degradation. Work quickly to reduce the time the sample is exposed to ambient conditions.
Incomplete phase separation. Ensure complete separation of the organic and aqueous phases during liquid-liquid extraction. Centrifugation can aid in this process.
Matrix effects. Complex matrices can interfere with extraction. Consider a solid-phase extraction (SPE) cleanup step. Silica gel columns have been used for this purpose.[15]

Problem 3: My GC-MS analysis is showing unexpected peaks or poor peak shape for sulfur mustard.

Possible Cause Troubleshooting Step
Thermal degradation in the GC inlet. Optimize the inlet temperature. A lower temperature may reduce degradation, but it must be high enough for efficient volatilization. A typical starting point is 220-250°C.[15][16]
Contamination of the GC system. Bake out the column and clean the inlet liner and ion source to remove any contaminants.
Co-elution with matrix components. Improve the chromatographic separation by adjusting the temperature program of the GC oven. A slower ramp rate can improve resolution.[15][16] Consider a sample cleanup step prior to analysis.
Formation of degradation products during analysis. Be aware of the mass spectra of common degradation products like thiodiglycol and 1,4-dithiane (B1222100) to correctly identify them in your chromatogram.[3][17]

Quantitative Data

Table 1: Half-life of Sulfur Mustard under Various Conditions

ConditionMatrixTemperatureHalf-life
AmbientConcrete22°C3.5 to 54 weeks
MoistenedConcrete22°C75 to 350 hours
Distilled WaterAqueous25°C5 to 8.5 minutes
Salt WaterAqueous25°C60 minutes
Moist SandSoil22°C< 8 weeks
Moist SandSoil35°C< 1 week
Dry SandSoil22°C> 6 weeks

This table is a summary of data from multiple sources.[8][18][19]

Experimental Protocols

Protocol 1: Extraction of Sulfur Mustard from Soil Samples

This protocol is a general guideline and may need to be optimized for your specific soil type and contamination level.

  • Sample Collection: Collect a representative soil sample and store it in a sealed glass container at 4°C until extraction.

  • Extraction:

    • Weigh 5-10 g of the soil sample into a glass centrifuge tube.

    • Add 10 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Add a surrogate standard for recovery assessment.

    • Vortex the sample for 1-2 minutes to ensure thorough mixing.

    • Place the sample in an ultrasonic bath for 15-30 minutes.

    • Centrifuge the sample at a sufficient speed to pellet the soil particles.

    • Carefully transfer the supernatant to a clean glass vial.

    • Repeat the extraction (steps 2b-2g) two more times, combining the supernatants.

  • Concentration:

    • Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen. Avoid complete dryness.

  • Analysis:

    • Analyze the extract using GC-MS.

Protocol 2: General GC-MS Analysis of Sulfur Mustard

This is a starting point for developing a GC-MS method. The parameters may need to be adjusted for your specific instrument and column.

  • Gas Chromatograph (GC):

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[15]

    • Inlet Temperature: 220°C.[15]

    • Injection Mode: Splitless (or split, depending on concentration).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[15]

    • Oven Program: 60°C hold for 1 min, then ramp to 250°C at 15°C/min.[15]

  • Mass Spectrometer (MS):

    • Interface Temperature: 250°C.[15]

    • Ion Source Temperature: 150°C.[15]

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-450.[15]

    • Acquisition Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.

Visualizations

SulfurMustardDegradation cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway HD Sulfur Mustard (HD) Sulfonium Cyclic Sulfonium Ion HD->Sulfonium Intramolecular Substitution HDO Sulfur Mustard Sulfoxide (HDO) HD->HDO Oxidation TDG Thiodiglycol (TDG) Sulfonium->TDG + 2H₂O HCl Hydrochloric Acid Sulfonium->HCl + 2H₂O HDO2 Sulfur Mustard Sulfone (HDO2) HDO->HDO2 Further Oxidation

Caption: Major degradation pathways of sulfur mustard.

ExperimentalWorkflow SampleCollection Sample Collection (e.g., soil, water, biological fluid) Storage Sample Storage (-20°C or below, anhydrous) SampleCollection->Storage Extraction Solvent Extraction (e.g., DCM, Ethyl Acetate) Storage->Extraction Cleanup Sample Cleanup (optional) (e.g., SPE) Extraction->Cleanup Analysis GC-MS Analysis Extraction->Analysis Direct Analysis Cleanup->Analysis Data Data Interpretation Analysis->Data

Caption: General experimental workflow for sulfur mustard analysis.

References

Technical Support Center: Enhancing the Sensitivity of Assays for Mustard Gas Protein Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on the detection of mustard gas protein adducts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Section 1: Mass Spectrometry-Based Assays

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for the detection and quantification of this compound protein adducts. The most common biomarker is the S-[2-(hydroxyethyl)thioethyl] (HETE) adduct on proteins, which after enzymatic digestion, is often analyzed as the tripeptide [S-HETE]-Cys-Pro-Phe.

Frequently Asked Questions (FAQs) - Mass Spectrometry

Q1: What is the most common protein adduct biomarker for sulfur mustard exposure and why?

A1: The most widely used biomarker is the stable adduct formed between sulfur mustard and the cysteine-34 residue of human serum albumin (HSA).[1] After enzymatic digestion of HSA, this adduct is typically quantified as the tripeptide [S-HETE]-Cys-Pro-Phe.[1] HSA is a good biomarker due to its long half-life of 20-25 days in blood and its high abundance, allowing for long-term detection of exposure.[1]

Q2: What are the typical limits of detection (LOD) for LC-MS/MS-based methods?

A2: Recent simplified and high-throughput methods have achieved LODs in the low ng/mL range. For instance, a validated UHPLC-MS/MS method reported an LOD of 1.74 ng/mL for the [S-HETE]-Cys-Pro-Phe tripeptide in human plasma.[1] Another enhanced throughput method reported an LOD of approximately 0.0048 µM.[2]

Q3: What are the advantages of using proteinase K over pronase for sample digestion?

A3: While both enzymes can generate the target [S-HETE]-Cys-Pro-Phe tripeptide, proteinase K is often preferred for its consistency. Pronase is a mixture of proteases, which can lead to significant variability between lots and vendors.[1] In contrast, proteinase K provides more reliable and robust digestion, improving the reproducibility of the assay.[1]

Q4: Is it necessary to enrich for Human Serum Albumin (HSA) before digestion?

A4: Not necessarily. While older methods involved HSA enrichment using techniques like Cibacron blue affinity, newer simplified methods precipitate total protein from the sample.[1] This approach avoids the laborious and time-consuming enrichment step and has been shown to provide excellent sensitivity and recovery.[1]

Troubleshooting Guide - Mass Spectrometry
Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Incomplete protein precipitation. 2. Inefficient enzymatic digestion. 3. Poor solid-phase extraction (SPE) recovery. 4. Adduct instability during sample processing.1. Ensure optimal acetone-to-sample ratio and precipitation time. 2. Optimize digestion time and enzyme concentration for proteinase K. 3. Evaluate different SPE sorbents and elution solvents. 4. Minimize sample processing time and keep samples on ice or at 4°C whenever possible.
High Matrix Effects (Ion Suppression/Enhancement) 1. Co-elution of interfering substances from the biological matrix (e.g., phospholipids, salts). 2. Insufficient sample cleanup.1. Optimize the chromatographic gradient to separate the analyte from interfering compounds. 2. Incorporate a more rigorous SPE cleanup or use a different sample preparation technique (e.g., liquid-liquid extraction). 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Poor Peak Shape in Chromatogram 1. Column degradation. 2. Incompatible injection solvent with the mobile phase. 3. Contamination in the LC system.1. Replace the analytical column. 2. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. 3. Flush the LC system with appropriate cleaning solutions.
Inconsistent Results/High Variability 1. Inconsistent sample collection and handling. 2. Variability in enzymatic digestion efficiency. 3. Pipetting errors. 4. Instrument instability.1. Standardize protocols for sample collection, storage, and thawing. 2. Ensure consistent enzyme activity and incubation conditions. 3. Calibrate pipettes regularly. 4. Perform regular instrument maintenance and calibration.
Data Presentation: Performance of LC-MS/MS Methods
Method Analyte Matrix LOD/LOQ Accuracy (%) Precision (%RSD) Reference
UHPLC-MS/MS[S-HETE]-Cys-Pro-PheHuman Plasma/SerumLOD: 1.74 ng/mL96.1 - 109≤ 9.49[1]
Enhanced Throughput LC-MS/MSHETE-adducted tripeptideHuman PlasmaLOD: ~0.0048 µM> 96≤ 6.5[2]
GC-MSThiodiglycolHuman PlasmaLOQ: 20.88 nM< 15% error< 15[3]
Experimental Protocol: Simplified UHPLC-MS/MS Analysis

This protocol is a summary of a simplified method for quantifying the [S-HETE]-Cys-Pro-Phe adduct.[1]

  • Protein Precipitation:

    • To 50 µL of serum, plasma, or whole blood, add a stable isotope-labeled internal standard.

    • Precipitate proteins by adding cold acetone.

    • Centrifuge to pellet the proteins and discard the supernatant.

    • Air-dry the protein pellet.

  • Enzymatic Digestion:

    • Resuspend the protein pellet in ammonium (B1175870) bicarbonate buffer.

    • Add proteinase K solution and incubate to digest the proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE plate.

    • Load the digested sample onto the plate.

    • Wash the plate to remove interferences.

    • Elute the adducted tripeptide with an appropriate solvent mixture (e.g., acetonitrile (B52724)/formic acid).

  • UHPLC-MS/MS Analysis:

    • Inject the eluted sample into the UHPLC-MS/MS system.

    • Separate the analyte using a C18 column with a gradient of water and acetonitrile containing formic acid.

    • Detect the analyte and internal standard using tandem mass spectrometry in positive ion mode.

Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Serum Sample (50 µL) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetone) Add_IS->Precipitate Digest Enzymatic Digestion (Proteinase K) Precipitate->Digest SPE Solid-Phase Extraction (C18) Digest->SPE UHPLC UHPLC Separation SPE->UHPLC MSMS Tandem MS Detection UHPLC->MSMS Data Data Analysis MSMS->Data

Caption: Workflow for the analysis of this compound protein adducts by LC-MS/MS.

Section 2: Immunoassay-Based Assays

Immunoassays, such as ELISA, offer a high-throughput and cost-effective alternative to mass spectrometry. However, the development of specific antibodies for small molecule adducts can be challenging.

Frequently Asked Questions (FAQs) - Immunoassays

Q1: What are the main challenges in developing an immunoassay for this compound protein adducts?

A1: The primary challenges include the small size of the HETE adduct, which may not be highly immunogenic, and the potential for cross-reactivity with structurally similar molecules.[4] Generating antibodies that specifically recognize the adducted protein or peptide without binding to the unmodified protein is crucial.

Q2: How can the sensitivity of an immunoassay for these adducts be improved?

A2: Several strategies can enhance sensitivity. These include using high-affinity monoclonal antibodies, optimizing blocking buffers and wash steps to reduce background noise, and employing signal amplification techniques such as enzyme-linked or fluorescent detection systems with high quantum yield.[5]

Q3: What types of interferences can occur in these immunoassays?

A3: Common interferences include heterophile antibodies in the sample that can cross-link the capture and detection antibodies, leading to false-positive results.[6] Cross-reactivity with other molecules present in the sample can also lead to inaccurate quantification.[4]

Troubleshooting Guide - Immunoassays
Issue Potential Cause(s) Recommended Solution(s)
High Background 1. Insufficient blocking. 2. Non-specific binding of primary or secondary antibodies. 3. Inadequate washing. 4. Contaminated reagents.1. Increase blocking time or try a different blocking agent. 2. Titrate antibody concentrations; use pre-adsorbed secondary antibodies. 3. Increase the number of wash steps and soaking time. 4. Use fresh, sterile reagents.
No or Weak Signal 1. Inactive antibody or antigen. 2. Incorrect antibody concentrations. 3. Insufficient incubation times or incorrect temperature. 4. Reagent omission.1. Check storage conditions and expiration dates of reagents. 2. Optimize antibody concentrations. 3. Ensure adherence to recommended incubation parameters. 4. Double-check that all reagents were added in the correct order.
High Coefficient of Variation (CV) 1. Inconsistent pipetting. 2. Inadequate mixing of reagents. 3. Temperature variation across the plate. 4. Edge effects.1. Use calibrated pipettes and consistent technique. 2. Ensure all solutions are thoroughly mixed before adding to the plate. 3. Allow all reagents and the plate to equilibrate to room temperature before use. 4. Avoid using the outer wells of the plate if edge effects are suspected.

Visualization: General Sandwich ELISA Workflow

ELISA_Workflow cluster_steps Sandwich ELISA Procedure Coat Coat Plate with Capture Antibody Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add Sample (Containing Adducted Protein) Wash2->Add_Sample Wash3 Wash Add_Sample->Wash3 Add_Detection_Ab Add Detection Antibody Wash3->Add_Detection_Ab Wash4 Wash Add_Detection_Ab->Wash4 Add_Enzyme_Conj Add Enzyme-Conjugated Secondary Antibody Wash4->Add_Enzyme_Conj Wash5 Wash Add_Enzyme_Conj->Wash5 Add_Substrate Add Substrate Wash5->Add_Substrate Read Read Signal (e.g., Absorbance) Add_Substrate->Read

Caption: A generalized workflow for a sandwich ELISA to detect protein adducts.

Section 3: Fluorescent Labeling for Enhanced Sensitivity

Fluorescent labeling of protein adducts or detection antibodies can significantly enhance assay sensitivity. This approach is applicable to both immunoassays and other detection platforms.

Frequently Asked Questions (FAQs) - Fluorescent Labeling

Q1: What are the common strategies for fluorescently labeling proteins?

A1: The most common methods target specific amino acid residues. Amine-reactive dyes (e.g., NHS esters) label lysine (B10760008) residues and the N-terminus, while thiol-reactive dyes (e.g., maleimides) specifically label cysteine residues.[7] Given that the this compound adduct forms on a cysteine, care must be taken in choosing a labeling strategy.

Q2: How can I specifically label the this compound adduct or a detection antibody without labeling other proteins?

A2: For immunoassays, the detection antibody can be fluorescently labeled prior to its use in the assay. Direct labeling of the adduct in a complex biological sample is challenging. It would likely require an initial enrichment step to isolate the adducted protein.

Q3: What should I consider when choosing a fluorescent dye?

A3: Key considerations include the dye's excitation and emission spectra (compatibility with your instrument), quantum yield (brightness), photostability (resistance to photobleaching), and chemical stability. The size of the dye should also be considered, as a bulky label could potentially interfere with antibody-antigen binding.

Troubleshooting Guide - Fluorescent Labeling
Issue Potential Cause(s) Recommended Solution(s)
Low Labeling Efficiency 1. Incorrect buffer pH for the labeling chemistry. 2. Inactive dye or protein. 3. Insufficient dye-to-protein molar ratio.1. Ensure the pH is optimal for the specific reactive group (e.g., pH 7.0-7.5 for maleimides, pH 8.3-8.5 for NHS esters). 2. Use fresh, high-quality reagents. 3. Increase the molar excess of the dye.
Protein Precipitation during Labeling 1. High concentration of organic solvent from the dye stock. 2. The protein is unstable under the labeling conditions.1. Minimize the volume of the dye stock solution added. 2. Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.
High Background Signal in Assays 1. Incomplete removal of free, unconjugated dye. 2. Non-specific binding of the labeled protein/antibody.1. Purify the labeled protein using size-exclusion chromatography or dialysis to remove all free dye. 2. Optimize blocking and washing steps in the subsequent assay.
Loss of Protein/Antibody Activity 1. The fluorescent label is attached to a critical residue in the active site or binding region. 2. Over-labeling of the protein.1. If possible, use site-specific labeling techniques to avoid critical regions. 2. Reduce the molar excess of the dye to decrease the degree of labeling.

Visualization: Logic of Fluorescent Detection

Fluorescent_Detection cluster_logic Fluorescent Immunoassay Logic Adduct This compound-Protein Adduct Primary_Ab Primary Antibody (Binds Adduct) Adduct->Primary_Ab Binding Fluorescent_Secondary_Ab Fluorescently-Labeled Secondary Antibody Primary_Ab->Fluorescent_Secondary_Ab Binding Signal Fluorescent Signal Fluorescent_Secondary_Ab->Signal Generates Detection Detection & Quantification Signal->Detection

Caption: Logical flow of an indirect fluorescent immunoassay for adduct detection.

References

Technical Support Center: Monitoring Sulfur Mustard Exposure by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to monitor sulfur mustard exposure.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Question: Why am I observing poor peak shapes and retention time shifts in my chromatograms?

Answer: Poor peak shape and retention time instability are common issues in GC-MS analysis of sulfur mustard biomarkers. Several factors could be contributing to this problem:

  • Active Sites in the GC System: Active sites in the injector liner or the front of the analytical column can interact with the analytes, leading to peak tailing and shifts in retention time.

    • Solution: Replace the injector liner and trim a small portion (e.g., 10-20 cm) from the front of the GC column.[1]

  • Contamination from Sample Matrix: Complex biological matrices can introduce non-volatile residues into the GC system, which can degrade column performance over time.

    • Solution: Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances before injection.[2] Additionally, using a column backflushing technique can help remove high-boiling contaminants from the column after each run.[1]

  • Excess Derivatization Reagent: Unreacted derivatization reagent can contaminate the GC system, leading to baseline instability and poor chromatography.

    • Solution: Introduce a neutralization step after derivatization. For example, adding solid sodium bicarbonate can effectively remove excess pentafluorobenzoic acid, a common byproduct of derivatization.[3]

Question: My sensitivity is low, and I'm struggling to achieve the required limits of detection (LOD) and quantitation (LOQ). What can I do to improve sensitivity?

Answer: Achieving low detection limits is critical for monitoring trace levels of sulfur mustard exposure. Here are several strategies to enhance sensitivity:

  • Sample Concentration: Concentrating the final sample extract before GC-MS analysis can significantly increase the analyte signal.[3]

  • Optimize Ionization Technique: For derivatized analytes containing electronegative atoms (e.g., fluorine), using Negative Chemical Ionization (NCI) can provide greater sensitivity compared to Electron Ionization (EI).[2][4][5]

  • Derivatization Strategy: The choice of derivatizing agent can impact sensitivity. Reagents that introduce multiple fluorine atoms, such as heptafluorobutyryl imidazole, can enhance the response in NCI mode.[6]

  • Mass Spectrometer Settings: Ensure the mass spectrometer is tuned correctly and operating in the appropriate mode. For targeted analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) will offer significantly better sensitivity and selectivity than full scan mode.[7]

  • Water Scavenging: In methods that involve the conversion of protein adducts back to free sulfur mustard, the presence of water can reduce the reaction yield. Adding a water scavenger, such as 2,2-dimethoxypropane (B42991), can improve the conversion efficiency and thus the overall sensitivity.[8][9]

Question: I'm seeing inconsistent results and poor reproducibility in my quantitative analysis. How can I improve the accuracy and precision of my measurements?

Answer: Reliable quantification requires careful control over the entire analytical process.

  • Internal Standards: The use of a suitable internal standard is crucial for correcting variations in sample preparation, injection volume, and instrument response. For sulfur mustard analysis, a deuterated analog of the analyte, such as octadeuterothiodiglycol (TDG-d8), is an excellent choice.[4][5][10][11]

  • Calibration Curve: Construct a multi-point calibration curve using a range of known concentrations that bracket the expected sample concentrations. Ensure the calibration curve has a good linear fit (e.g., r² > 0.99).[4][5][12]

  • Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations within each analytical batch to monitor the accuracy and precision of the method. The results for these QCs should fall within predefined acceptance criteria.[8]

  • Matrix Effects: Evaluate the impact of the sample matrix on the analytical signal. Matrix-matched calibrators or standard addition may be necessary to compensate for signal suppression or enhancement caused by co-eluting matrix components.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the methodology for monitoring sulfur mustard exposure by GC-MS.

What are the primary biomarkers for sulfur mustard exposure that can be monitored by GC-MS?

The primary method for analyzing sulfur mustard exposure is by detecting its metabolites and adducts in biological samples, as sulfur mustard itself is rapidly metabolized.[13][14] Key biomarkers include:

  • Thiodiglycol (B106055) (TDG): The main hydrolysis product of sulfur mustard, commonly detected in urine.[13][14] It's important to note that TDG can be present in the urine of unexposed individuals, so establishing a baseline is crucial.[13]

  • Thiodiglycol Sulfoxide (TDGO): An oxidized metabolite of TDG also found in urine.[2]

  • Protein Adducts: Sulfur mustard reacts with proteins in the blood to form stable adducts. These adducts can be cleaved to release a biomarker, such as TDG, or the adducted peptide can be analyzed directly. Common protein targets include hemoglobin and human serum albumin (HSA).[4][5][12][15][16] Adducts to the N-terminal valine of hemoglobin are also specific biomarkers.[14]

What are the typical steps in a sample preparation workflow for analyzing sulfur mustard biomarkers in blood or urine?

A general workflow for the analysis of sulfur mustard biomarkers is depicted below. The specific steps will vary depending on the biomarker and the sample matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (Blood/Urine) ProteinPrecipitation Protein Precipitation (for blood samples) SampleCollection->ProteinPrecipitation Cleavage Adduct Cleavage (e.g., NaOH, HCl) ProteinPrecipitation->Cleavage Extraction Extraction (LLE or SPE) Cleavage->Extraction Derivatization Derivatization (e.g., PFBCl, HFBA) Extraction->Derivatization Concentration Concentration Derivatization->Concentration GCMS GC-MS Analysis Concentration->GCMS DataProcessing Data Processing & Quantitation GCMS->DataProcessing

Figure 1: General experimental workflow for sulfur mustard biomarker analysis.

Why is derivatization often necessary for the GC-MS analysis of sulfur mustard metabolites?

Derivatization is a chemical modification of the analyte that is often performed for several reasons:

  • Improved Volatility: Metabolites like thiodiglycol are polar and not sufficiently volatile for GC analysis. Derivatization converts them into less polar, more volatile compounds.[17]

  • Enhanced Thermal Stability: The derivatized analytes are often more stable at the high temperatures used in the GC injector and column.[6]

  • Increased Sensitivity: By introducing electrophoric groups (e.g., fluorine atoms), derivatization can significantly enhance the sensitivity of detection, especially when using negative chemical ionization (NCI).[4][5][6] Common derivatizing agents include pentafluorobenzoyl chloride (PFBCl) and heptafluorobutyric anhydride (B1165640) (HFBA).[4][5][13]

What are the key GC-MS parameters to consider for this analysis?

The optimal GC-MS parameters will depend on the specific analyte, derivatization agent, and instrument. However, some general guidelines are provided in the table below.

ParameterTypical Setting
GC Column HP-5ms or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[3][7]
Carrier Gas Helium at a constant flow of 1-1.2 mL/min[7][9]
Injection Mode Splitless
Injector Temp. 220-250 °C[7]
Oven Program Initial temp. 40-80 °C, ramped to 280-300 °C[3][7]
MS Ionization Electron Ionization (EI) or Negative Chemical Ionization (NCI)[3][14]
MS Mode Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM)[7]

How can I confirm exposure to sulfur mustard definitively?

Definitive confirmation of exposure relies on the detection of specific biomarkers that are not known to be present from other sources. While thiodiglycol is a primary metabolite, its presence in the urine of unexposed individuals can complicate interpretation.[13] Therefore, methods that provide a higher degree of specificity are preferred for confirmation. These include:

  • GC-MS/MS Analysis: Using tandem mass spectrometry (MS/MS) in MRM mode increases specificity by monitoring a specific fragmentation of the parent ion, which helps to eliminate interferences from the matrix.[8][9]

  • Analysis of Multiple Biomarkers: The concurrent detection of multiple biomarkers, such as TDG and protein adducts, strengthens the evidence of exposure.

  • Isotope Dilution: The use of stable isotope-labeled internal standards allows for accurate quantification and helps to confirm the identity of the analyte based on the co-elution of the native and labeled compounds.[2]

Experimental Protocols

Protocol 1: Analysis of Thiodiglycol (TDG) from Blood Protein Adducts

This protocol is based on the method of cleaving TDG from blood proteins, followed by derivatization and GC-MS analysis.[4][5]

  • Protein Precipitation: Precipitate protein from plasma, whole blood, or red blood cells.

  • Adduct Cleavage: Treat the precipitated protein with sodium hydroxide (B78521) to release the protein-bound TDG.

  • Internal Standard Addition: Add a known amount of octadeuterothiodiglycol (TDG-d8) as an internal standard.

  • Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the TDG and TDG-d8.

  • Derivatization: Derivatize the extracted analytes with pentafluorobenzoyl chloride (PFBCl).

  • Neutralization and Concentration: Neutralize any excess derivatization reagent with sodium bicarbonate and concentrate the final extract.

  • GC-MS Analysis: Analyze the sample by GC-NCI-MS in SIM or MRM mode.

Protocol 2: Conversion of Protein Adducts to Free Sulfur Mustard

This protocol involves the conversion of protein adducts back to free sulfur mustard for analysis.[8][9]

  • Sample Preparation: Place plasma sample in a reaction vial.

  • Internal Standard and Reagent Addition: Add deuterated thiodiglycol (as an internal standard precursor), 2,2-dimethoxypropane (as a water scavenger), and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to facilitate the cleavage of the adduct and conversion to free sulfur mustard (and its deuterated analog).

  • Extraction: Perform a liquid-liquid extraction with hexane (B92381) to isolate the sulfur mustard.

  • GC-MS/MS Analysis: Analyze the hexane extract by GC-MS/MS in MRM mode.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the GC-MS analysis of sulfur mustard exposure.

Table 1: Method Performance for TDG Cleaved from Blood Proteins

ParameterValueReference
Linearity (r²)> 0.9995[4][5][12]
Limit of Quantitation (LOQ)1.56 nM[12]
Interday/Intraday Precision (RSD)< 10%[12]
Interday/Intraday Accuracy (RE)< 10%[12]

Table 2: Method Performance for Urinary Metabolites

ParameterValueReference
Limit of Detection (LOD)0.1 ng/mL[2]
Limit of Quantitation (LOQ)0.3 ng/mL[2]

Table 3: Recovery of Sulfur Mustard from Various Matrices

MatrixRecovery (%)Reference
Soil50-90%[13][14]
Rubber and Paint57-86%[14]
Food Samples> 80%[7]

Signaling Pathways and Logical Relationships

The following diagram illustrates the metabolic fate of sulfur mustard and the formation of key biomarkers.

signaling_pathway cluster_exposure Exposure & Distribution cluster_metabolism Metabolism & Adduct Formation cluster_excretion Excretion SM Sulfur Mustard (HD) Hydrolysis Hydrolysis SM->Hydrolysis Alkylation Alkylation SM->Alkylation TDG Thiodiglycol (TDG) Hydrolysis->TDG ProteinAdducts Protein Adducts (e.g., HSA, Hemoglobin) Alkylation->ProteinAdducts DNAAdducts DNA Adducts Alkylation->DNAAdducts Oxidation Oxidation TDGO Thiodiglycol Sulfoxide (TDGO) Oxidation->TDGO TDG->Oxidation Urine Urinary Excretion TDG->Urine TDGO->Urine

Figure 2: Metabolic pathway of sulfur mustard leading to biomarker formation.

References

Optimizing instrumental parameters for headspace-trap GC-MS of mustard gas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their instrumental parameters for the analysis of mustard gas (HD) and related compounds using headspace-trap gas chromatography-mass spectrometry (HS-trap GC-MS).

Troubleshooting Guides

This section addresses common problems encountered during the analysis of this compound and its related compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing for this compound. What are the likely causes and how can I fix it?

A: Peak tailing for active compounds like this compound is a common issue and can often be attributed to several factors:

  • Active Sites in the System: this compound is a reactive compound and can interact with active sites in the GC inlet, column, or transfer line.

    • Solution:

      • Inlet Maintenance: Regularly replace the inlet liner and septum. Use deactivated liners, potentially with glass wool, to minimize interaction.[1][2]

      • Column Conditioning: Condition the GC column according to the manufacturer's instructions to passivate active sites.

      • Column Trimming: If the front of the column is contaminated, trim 10-20 cm from the inlet end.[3]

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can cause dead volume and lead to peak tailing.[3][4]

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet and detector as specified by the instrument manufacturer.[3]

  • Solvent-Phase Polarity Mismatch: A mismatch between the solvent polarity and the stationary phase polarity can cause peak distortion.[4]

    • Solution: Ensure the solvent used for any liquid sample preparation is compatible with the GC column's stationary phase.

Q: I am observing peak fronting. What could be the cause?

A: Peak fronting is often an indication of column overload or an inappropriate initial oven temperature.

  • Solution:

    • Reduce Sample Concentration: If possible, dilute the sample to avoid overloading the column.

    • Optimize Injection Volume: Decrease the injection volume.

    • Adjust Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper analyte focusing.[3]

Issue 2: Low Sensitivity / No Peaks

Q: I am not seeing any peaks for this compound, or the signal is very weak. What should I check?

A: A lack of signal or low sensitivity can stem from issues in the sample introduction system, the GC-MS instrument itself, or the sample preparation process.

  • Headspace and Trap Parameters:

    • Equilibration Time and Temperature: Insufficient equilibration time or temperature will result in a lower concentration of this compound in the headspace.

      • Solution: Optimize the equilibration time and temperature. For soil samples, adding salt-saturated water can improve the recovery of this compound.[5][6][7] Increasing the temperature generally increases the vapor pressure of the analyte, leading to higher concentrations in the headspace.[8]

    • Trap Adsorbent: The choice of adsorbent in the trap is crucial for efficiently capturing this compound.

      • Solution: Ensure the trap material is appropriate for volatile sulfur compounds. Tenax TA is a commonly used sorbent.[9]

    • Desorption Efficiency: Incomplete desorption from the trap will lead to a lower signal.

      • Solution: Optimize the trap desorption temperature and time to ensure complete transfer of the analyte to the GC column.

  • GC-MS System:

    • Leaks: Leaks in the injection port, column fittings, or transfer line can lead to sample loss and poor sensitivity.[1]

      • Solution: Perform a leak check of the entire system.

    • Injector Issues: A clogged syringe or a leaking septum can prevent the sample from reaching the column.[1]

      • Solution: Replace the septum and clean or replace the syringe.

    • MS Detector: An untuned or dirty mass spectrometer will result in poor sensitivity.

      • Solution: Tune the mass spectrometer according to the manufacturer's guidelines. If necessary, clean the ion source.

  • Sample Preparation:

    • Matrix Effects: The sample matrix (e.g., soil type) can significantly affect the recovery of this compound.[5][6]

      • Solution: Adding salt-saturated water to soil samples can enhance the partitioning of this compound into the headspace.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the optimal headspace parameters for this compound analysis in soil?

A: The optimal parameters can vary depending on the soil type and the specific instrument. However, a good starting point based on published methods is to add salt-saturated water to the soil sample at a 1:1 ratio.[5][6] This enhances the release of this compound into the headspace. Optimization of equilibration temperature and time is crucial for maximizing sensitivity.

Q2: How can I improve the sensitivity of my headspace-trap GC-MS method for this compound?

A: To improve sensitivity, consider the following:

  • Optimize Headspace Conditions: Increase the equilibration temperature and time to drive more of the analyte into the headspace.[8] The addition of salt to aqueous samples or soil slurries can also increase the volatility of this compound.[5][6][7]

  • Trap Enrichment: The trap allows for the concentration of analytes from the headspace. Ensure the trap material is effective for this compound and that the trapping and desorption parameters are optimized.[9][10]

  • Injection Mode: Use a splitless injection to transfer the maximum amount of analyte to the column.[11]

  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to increase sensitivity and selectivity for the target ions of this compound.

Q3: What are some common contaminants that can interfere with this compound analysis?

A: Contaminants can originate from various sources:

  • Sample Matrix: Environmental samples can contain a variety of volatile organic compounds that may co-elute with this compound.

  • Sample Preparation: Solvents and reagents used in sample preparation can introduce impurities. Ensure high-purity solvents and reagents are used.

  • System Contamination: Phthalates from plasticizers, siloxanes from septa or column bleed, and hydrocarbons from pump oil are common GC-MS contaminants.[12]

    • Solution: Regularly bake out the column and clean the injector port to remove contaminants. Use high-quality septa and ferrules.[12]

Q4: What type of GC column is recommended for this compound analysis?

A: A non-polar or mid-polar capillary column is typically used for the analysis of this compound. A common choice is a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These columns provide good resolution and thermal stability.

Data Presentation

The following tables summarize key quantitative data from published methods for the analysis of this compound and related compounds using headspace-trap GC-MS.

Table 1: Method Performance for this compound (HD) in Water Samples [9][10]

ParameterValue
Detection Limit (LOD)1 ng/mL
Limit of Quantification (LOQ)0.2 - 0.4 ng/mL (for related cyclic compounds)
Within-Assay Precision (RSD)1-2%
Between-Assay Precision (RSD)7-8%

Table 2: Method Performance for this compound (HD) in Soil Samples [5][6]

ParameterValue
Detection Limit (LOD)3 ng/g
Within-Assay Precision (RSD)15%
Recovery43-60% (depending on soil type)

Experimental Protocols

Protocol 1: Headspace-Trap GC-MS Analysis of this compound in Soil

This protocol is a generalized procedure based on published methods.[5][6]

  • Sample Preparation:

    • Weigh 1-2 grams of the soil sample into a 20 mL headspace vial.

    • Add an equal volume of sodium chloride-saturated water to the vial (e.g., 1 mL of water for 1 g of soil).

    • Immediately seal the vial with a PTFE-lined septum and crimp cap.

  • Headspace-Trap Parameters:

    • Equilibration Temperature: 80°C - 100°C

    • Equilibration Time: 15 - 30 minutes

    • Trap Adsorbent: Tenax TA or a similar sorbent suitable for volatile sulfur compounds.

    • Trap Desorption Temperature: 250°C - 280°C

    • Trap Desorption Time: 2 - 5 minutes

  • GC-MS Parameters:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow of 1.0 - 1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 250°C at 10°C/min.

      • Hold at 250°C for 5 minutes.

    • Injector Temperature: 250°C

    • Transfer Line Temperature: 280°C

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 40-200) for initial identification, then switch to Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of this compound (e.g., m/z 109, 111, 158, 160).

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_prep Sample Preparation cluster_hs Headspace-Trap cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Soil/Water Sample weigh Weigh Sample into Vial sample->weigh add_salt Add Saturated NaCl Solution weigh->add_salt seal Seal Vial add_salt->seal equilibrate Equilibrate Sample seal->equilibrate trap Trap Volatiles equilibrate->trap desorb Thermal Desorption trap->desorb inject Inject into GC desorb->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Peaks detect->identify quantify Quantify Analyte identify->quantify

Caption: Experimental workflow for HS-trap GC-MS analysis of this compound.

troubleshooting_workflow start Problem Encountered (e.g., Poor Peak Shape, Low Sensitivity) check_system Check GC-MS System Status (Leaks, Temperatures, Pressures) start->check_system system_ok System OK? check_system->system_ok fix_system Fix Leaks, Adjust Parameters system_ok->fix_system No check_method Review Headspace Method Parameters (Equilibration Time/Temp, Trap Settings) system_ok->check_method Yes fix_system->check_system method_ok Method Parameters Optimal? check_method->method_ok optimize_method Optimize Headspace/Trap Parameters method_ok->optimize_method No check_sample_prep Examine Sample Preparation (Matrix Effects, Contamination) method_ok->check_sample_prep Yes optimize_method->check_method prep_ok Sample Prep Correct? check_sample_prep->prep_ok improve_prep Modify Sample Prep (e.g., Add Salt, Use Cleaner Reagents) prep_ok->improve_prep No end Problem Resolved prep_ok->end Yes improve_prep->check_sample_prep

Caption: Troubleshooting decision tree for HS-trap GC-MS analysis.

References

Technical Support Center: Safe Handling and Experimentation with 2-Chloroethyl Ethyl Sulfide (CEES)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-chloroethyl ethyl sulfide (B99878) (CEES). The following troubleshooting guides and frequently asked questions (FAQs) address common safety concerns and experimental challenges associated with this sulfur mustard simulant.

Frequently Asked Questions (FAQs)

1. What is 2-chloroethyl ethyl sulfide (CEES) and why is it used in research?

2-Chloroethyl ethyl sulfide (CEES) is a monofunctional analog of sulfur mustard (SM), a potent chemical warfare agent.[1][2] Due to its similar chemical structure and ability to mimic the vesicant (blistering) properties of sulfur mustard with lower toxicity, CEES is widely used in laboratory settings.[1] Its use allows researchers to study the toxicological mechanisms of sulfur mustard and develop effective medical countermeasures in a safer, more controlled environment.[1]

2. What are the primary hazards associated with CEES?

CEES is a hazardous chemical that poses several risks:

  • Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[3]

  • Vesicant Properties: Like sulfur mustard, it can cause severe skin burns and eye damage.[3][4]

  • Carcinogenicity: It is classified as a substance that may cause cancer.[3]

  • Flammability: CEES is a flammable liquid and vapor.[3][5]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[3]

3. What immediate actions should be taken in case of accidental exposure to CEES?

Prompt decontamination is critical to minimize injury, as most of the agent is absorbed through the skin within minutes.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin and hair with running water and soap if available.[4] A 2% solution of Chloramine T is highly effective for decontamination and is recommended before water flushing.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air immediately.[3][7][8] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting.[3] The victim should drink two glasses of water at most, and immediate medical advice should be sought.[5]

4. What are the essential personal protective equipment (PPE) requirements for handling CEES?

Appropriate PPE is mandatory to prevent exposure.[9]

  • Gloves: Wear two pairs of nitrile gloves.[1] Butyl rubber gloves also offer excellent chemical resistance.[1]

  • Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and vapors.[1][10][11]

  • Lab Coat: A chemically resistant lab coat or apron should be worn.

  • Respiratory Protection: All work with CEES must be conducted in a certified chemical fume hood.[1][5] For situations with a higher risk of inhalation, a respirator may be necessary, in line with a respiratory protection program that meets OSHA or equivalent standards.[10]

  • Footwear: Closed-toe shoes are required.

5. How should CEES waste be managed and disposed of?

CEES waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

  • Segregation: Do not mix CEES waste with other chemical waste streams unless they are compatible.[12]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "2-chloroethyl ethyl sulfide".[12][13]

  • Containers: Use appropriate, leak-proof containers for waste collection.[14]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[13] Do not dispose of CEES down the drain or in regular trash.[13]

Troubleshooting Guide for Experiments Involving CEES

This guide addresses common issues that may arise during in vitro and in vivo experiments with CEES.

Issue Potential Cause Troubleshooting Steps
Inconsistent or no cellular response in in vitro assays CEES Degradation: CEES can degrade in aqueous media. The half-life in soils is short, ranging from 0.9 to 2.4 hours.[15]Prepare fresh CEES solutions immediately before each experiment. Consider the stability of CEES in your specific culture medium and experimental timeframe.
Incorrect Dosage: The concentration of CEES may be too low to elicit a response or too high, causing rapid cell death.Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to CEES.If possible, test multiple cell lines to find one with the desired sensitivity. Consult the literature for cell lines commonly used in CEES studies.
High variability in in vivo animal studies Inconsistent Dermal Application: Uneven application of CEES to the skin can lead to variable absorption and lesion development.Develop a standardized application procedure. Use a consistent volume and application area for all animals.
Animal Grooming: Animals may groom the application site, leading to oral ingestion and systemic effects.Use an Elizabethan collar or other methods to prevent grooming of the application site.
Individual Animal Differences: Biological variability between animals can contribute to different responses.Use a sufficient number of animals per group to ensure statistical power. Ensure animals are of a similar age and weight.
Unexpected contamination of lab surfaces or equipment Improper Handling Technique: Aerosol generation or drips during handling can lead to contamination.Always handle CEES in a chemical fume hood.[1] Use care when pipetting to avoid splashing. Sub-packaging into smaller, manageable aliquots is recommended for safer use.[1]
Inadequate Decontamination: Standard cleaning procedures may not be sufficient to neutralize CEES.Use a 2% Chloramine T solution followed by a water rinse for effective decontamination of surfaces and equipment.[1] For spills, first absorb the liquid with an inert material like vermiculite (B1170534) or spill pillows before decontaminating the area.[16][17]
Difficulty in detecting CEES-induced biomarkers Timing of Measurement: The expression of biomarkers can be transient. For example, in mice, MMP-9 expression after CEES exposure peaks and then declines over 48 hours.[18]Perform a time-course experiment to identify the optimal time point for measuring your biomarker of interest.
Assay Sensitivity: The detection method may not be sensitive enough to measure small changes.Optimize your assay for sensitivity. Consider using more sensitive techniques, such as qPCR for gene expression or highly sensitive immunoassays for protein detection.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of CEES

PropertyValueReference
Chemical Formula C4H9ClS[3]
Molecular Weight 124.63 g/mol [19]
Appearance Oily, hydrophobic liquid[1]
CAS Number 693-07-2[3]
Storage Temperature 2 - 8 °C[3]

Table 2: Toxicity Data for CEES

EndpointObservationReference
Acute Toxicity (Oral) Toxic if swallowed[3]
Acute Toxicity (Dermal) Toxic in contact with skin[3]
Acute Toxicity (Inhalation) Toxic if inhaled[3]
Skin Corrosion/Irritation Causes severe skin burns[3]
Eye Damage/Irritation Causes serious eye damage[3]
Carcinogenicity May cause cancer[3]
Specific Target Organ Toxicity May cause respiratory irritation[3]
Cellular Effects Reduces intracellular ATP levels in spleen lymphocytes[19]
Cognitive Effects (in mice) A single acute cutaneous exposure can induce long-lasting anxiety and working memory alterations.[20][20]

Table 3: Degradation of CEES

ConditionHalf-life/Degradation RateProductsReference
Photocatalytic (Al13–TCPP in methanol) 96.16% degradation in 180 min (t½ = 39.8 min)2-methoxyethyl sulfide, 2-hydroxyethyl sulfide (HEES), CEES-sulfoxide (CEESO)[21]
Photocatalytic (Al13–TCPP in methanol-water) 99.01% degradation in 90 min (t½ = 14.7 min)2-methoxyethyl sulfide, HEES, CEESO, HEES-sulfoxide (HEESO)[21]
Gas-phase (UiO-66S catalyst) t½ = 1.34 hoursNon-toxic degradation products[22]
Oxidation (H2O2/[BMIm]HCO3) >99% oxidation in 30 minSulfoxide (B87167) (>97% yield)[23]
Foliar Surfaces t½ = 2 to 5 hours2-hydroxyethyl ethyl sulfide (HEES)[15]
Soils t½ = 0.9 to 2.4 hoursNot specified[15]

Experimental Protocols

Protocol 1: General Procedure for Preparing a CEES Solution for In Vitro Cell Culture Experiments

Objective: To prepare a sterile stock solution of CEES for treating cultured cells.

Materials:

  • 2-chloroethyl ethyl sulfide (CEES)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated P2, P20, P200, and P1000 micropipettes with sterile, filtered tips

  • Vortex mixer

  • Appropriate PPE (double nitrile gloves, safety goggles, face shield, lab coat)

Methodology:

  • Work in a certified chemical fume hood. Ensure the sash is at the appropriate height.

  • Allow the CEES vial to equilibrate to room temperature before opening.

  • In the fume hood, carefully open the CEES container.

  • Using a calibrated micropipette, transfer the required volume of CEES to a pre-labeled sterile microcentrifuge tube containing the appropriate volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 1 M).

  • Immediately and securely close the primary CEES container and the prepared stock solution tube.

  • Vortex the stock solution gently for 10-15 seconds to ensure it is fully dissolved.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. Prepare these dilutions fresh immediately before adding them to the cell cultures.

  • Decontaminate all surfaces and equipment that may have come into contact with CEES using a 2% Chloramine T solution followed by a water rinse.

  • Dispose of all CEES-contaminated waste (pipette tips, tubes, etc.) in a designated hazardous waste container.

Protocol 2: Procedure for Dermal Application of CEES in a Murine Model

Objective: To apply a consistent dose of CEES to the dorsal skin of mice for toxicological studies.

Materials:

  • 2-chloroethyl ethyl sulfide (CEES)

  • Acetone or other appropriate vehicle

  • Micropipette with positive displacement tips

  • Electric clippers

  • Anesthetic (e.g., isoflurane) and anesthesia chamber

  • Elizabethan collars

  • Appropriate PPE

Methodology:

  • Acclimatize animals to the housing facility for at least one week prior to the experiment.

  • One day before CEES application, anesthetize the mice.

  • Shave a designated area on the dorsal skin (e.g., 2 cm x 2 cm).

  • On the day of the experiment, prepare the desired concentration of CEES in the chosen vehicle inside a chemical fume hood.

  • Anesthetize a mouse and place it in the fume hood.

  • Using a micropipette with a positive displacement tip, carefully and slowly apply the prepared CEES solution to the center of the shaved area. Avoid letting the solution run off the target site.

  • Allow the application site to air dry for a few minutes.

  • Fit the mouse with an Elizabethan collar to prevent grooming of the application site.

  • Return the mouse to its cage and monitor it closely during recovery from anesthesia and at regular intervals as specified by the experimental design.

  • Decontaminate all surfaces and equipment.

  • Dispose of all contaminated waste appropriately.

Visualizations

Experimental_Workflow_for_CEES_Handling cluster_prep Preparation cluster_execution Execution cluster_cleanup Post-Experiment prep_ppe 1. Don PPE (Double Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood Function prep_ppe->prep_hood prep_materials 3. Assemble Materials in Hood (CEES, Solvents, Pipettes, Tubes) prep_hood->prep_materials prep_waste 4. Prepare Labeled Waste Container prep_materials->prep_waste exec_solution 5. Prepare CEES Stock Solution prep_waste->exec_solution exec_dilution 6. Perform Serial Dilutions exec_solution->exec_dilution exec_application 7. Apply to Experimental System (In Vitro or In Vivo) exec_dilution->exec_application cleanup_waste 8. Dispose of Contaminated Materials exec_application->cleanup_waste cleanup_decon 9. Decontaminate Surfaces & Equipment (2% Chloramine T) cleanup_waste->cleanup_decon cleanup_ppe 10. Doff and Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash 11. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A typical experimental workflow for handling CEES safely.

CEES_Troubleshooting_Decision_Tree start Unexpected Experimental Result q1 Is the issue related to in vitro or in vivo results? start->q1 invitro_q In Vitro: Inconsistent or no cellular response? q1->invitro_q In Vitro invivo_q In Vivo: High variability in animal response? q1->invivo_q In Vivo sol1 Check CEES Solution: - Was it freshly prepared? - Is the solvent appropriate? invitro_q->sol1 Yes sol4 Standardize Application: - Ensure consistent volume and area. - Use positive displacement pipettes. invivo_q->sol4 Yes sol2 Review Dosage: - Perform dose-response curve. - Check literature for typical concentrations. sol1->sol2 sol3 Consider Cell Line: - Is the cell line known to be responsive? - Check cell viability. sol2->sol3 sol5 Prevent Grooming: - Use Elizabethan collars. - Monitor animal behavior. sol4->sol5 sol6 Increase Sample Size: - Account for biological variability. sol5->sol6

Caption: Decision tree for troubleshooting CEES experiments.

CEES_Signaling_Pathways cluster_damage Primary Insult cluster_response Cellular Response CEES CEES Exposure dna_damage Direct DNA Alkylation CEES->dna_damage ros Oxidative Stress (ROS Generation) CEES->ros dna_repair DNA Damage Response (p53, H2A.X phosphorylation) dna_damage->dna_repair ros->dna_damage Oxidative DNA Damage inflammation Inflammatory Signaling (COX-2, iNOS, MMP-9 induction) ros->inflammation dna_repair->inflammation cell_death Apoptosis / Necrosis dna_repair->cell_death If damage is severe inflammation->cell_death vesication Vesication (Blister Formation) cell_death->vesication tissue_injury Tissue Injury cell_death->tissue_injury

Caption: Signaling pathways in CEES-induced skin injury.

References

Validation & Comparative

Showdown in the Lab: GC-MS vs. LC-MS for Detecting Mustard Gas Exposure

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the analytical techniques used to identify mustard gas adducts, providing a head-to-head comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies.

The persistent threat of chemical warfare agents necessitates robust and sensitive analytical methods for the verification of exposure. Sulfur mustard, a potent blistering agent, rapidly reacts with biological macromolecules to form stable adducts, primarily with proteins and DNA. These adducts serve as crucial biomarkers for confirming exposure, even long after the initial contact. For researchers and drug development professionals in the field of toxicology and clinical diagnostics, selecting the optimal analytical platform is paramount. This guide provides a detailed comparison of two gold-standard techniques, GC-MS and LC-MS, for the analysis of this compound adducts, supported by experimental data and detailed protocols.

At a Glance: Performance Metrics

The choice between GC-MS and LC-MS often depends on the specific requirements of the analysis, including desired sensitivity, sample throughput, and the nature of the target adduct. The following table summarizes key quantitative performance data from various studies.

ParameterGC-MSLC-MS/MSSource(s)
Limit of Quantitation (LOQ) 16.73 nM - 20.88 nM (in plasma)Not explicitly stated, but LOD is 1.74 ng/mL for a specific tripeptide adduct[1][2][3]
Linearity (Correlation Coefficient) r² = 0.9987 - 0.9992 (12.5 - 400 nM)Excellent linearity reported (0.025–50 μM SM)[1][4][5]
Precision (Intraday %CV) 1.88% - 13.79%Average interday RSD ≤ 9.49%[1][3][6]
Precision (Interday %CV) 2.66% - 14.64%Not explicitly stated for interday[1]
Accuracy (% Error) -11.87% to 4.73%96.1% - 109%[1][3][6]

The Analytical Arena: A Tale of Two Workflows

The analytical pathways for GC-MS and LC-MS diverge significantly, primarily in the sample preparation stages. GC-MS typically requires the cleavage of the adduct and subsequent derivatization to make the analyte volatile for gas-phase analysis. In contrast, LC-MS methods often involve enzymatic digestion of the adducted protein to produce a smaller, more manageable peptide adduct for liquid-phase separation and analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Isolate Isolate Plasma Proteins Plasma->Isolate Cleavage Base-Catalyzed Cleavage of Adduct Isolate->Cleavage Derivatization Chemical Derivatization Cleavage->Derivatization Extraction Solid Phase or Liquid-Liquid Extraction Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition & Processing GCMS->Data

GC-MS Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Protein_Precip Protein Precipitation Plasma->Protein_Precip Digestion Enzymatic Digestion (e.g., Pronase) Protein_Precip->Digestion SPE Solid Phase Extraction (SPE) Digestion->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Acquisition & Processing LCMS->Data

LC-MS/MS Experimental Workflow

In-Depth Methodologies: Experimental Protocols

For scientists looking to replicate or adapt these methods, the following sections provide detailed experimental protocols based on published literature.

GC-MS Protocol for Plasma Protein Adducts

This protocol is based on the methodology involving the cleavage of the hydroxyethylthioethyl (HETE) adduct from plasma proteins.[1]

1. Sample Preparation:

  • Protein Isolation: Isolate plasma proteins from whole blood.

  • Adduct Cleavage: Subject the isolated proteins to base-catalyzed cleavage to release the HETE adduct.

  • Derivatization: Derivatize the cleaved adduct to increase its volatility. A common derivatizing agent is pentafluorobenzoyl chloride.[4]

  • Extraction: Perform a liquid-liquid or solid-phase extraction to purify the derivatized analyte.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890 GC or equivalent.

  • Column: 30-m x 0.25-mm internal diameter DB-5MS bonded phase capillary column (0.25-μm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

  • Oven Temperature Program: Hold at 80°C for 1 min, then ramp to 225°C at 30°C/min, and hold at 225°C for 11 min.[1]

  • Injection: 1-μL splitless injection.

  • Mass Spectrometer: Agilent 5973 mass-selective detector or equivalent.

  • Ionization Mode: Negative-ion chemical ionization can be used for sensitive detection of pentafluorobenzoyl derivatives.[4]

LC-MS/MS Protocol for Albumin Adducts

This protocol focuses on the analysis of a specific tripeptide adduct formed from the enzymatic digestion of adducted human serum albumin (HSA).[3][6][7]

1. Sample Preparation:

  • Protein Precipitation: Precipitate total proteins from the plasma sample using a solvent like acetone.[3]

  • Enzymatic Digestion: Digest the precipitated proteins with an enzyme such as pronase or proteinase K to generate the target tripeptide biomarker, [S-HETE]-Cys-Pro-Phe.[3][6]

  • Solid Phase Extraction (SPE): Purify the adducted tripeptide using a suitable SPE cartridge to remove interfering substances.[3][6]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: An ultra-high pressure liquid chromatography (UHPLC) system is recommended for optimal separation.[3][6]

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) is used for its high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) is a common ionization technique for this type of analysis.[7]

  • Detection: Isotope dilution tandem mass spectrometry is employed for accurate quantification.[3][6]

The Verdict: Choosing the Right Tool for the Job

Both GC-MS and LC-MS are powerful and reliable techniques for the analysis of this compound adducts.

GC-MS has a long-standing history in this field and is well-validated, offering excellent sensitivity and precision.[1][2][4] The requirement for derivatization, however, can add complexity and time to the sample preparation process.

LC-MS/MS , particularly with the advent of UHPLC, offers high throughput and specificity, especially when targeting specific peptide adducts from protein digestion.[3][6][7][8] This approach avoids the need for derivatization, simplifying the workflow.[9] The sensitivity of modern LC-MS/MS instruments is often comparable to or exceeds that of GC-MS for these types of analytes.

Ultimately, the decision between GC-MS and LC-MS will be guided by the specific research question, available instrumentation, and the desired balance between sample throughput, sensitivity, and analytical complexity. For targeted analysis of specific protein adducts with high sample numbers, LC-MS/MS presents a compelling advantage. For broader screening or when dealing with less complex sample matrices, GC-MS remains a robust and dependable choice.

References

A Comparative Guide to the Validation of Analytical Methods for Sulfur Mustard in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the detection and quantification of sulfur mustard (HD) and its degradation products in various complex matrices. The focus is on validated, modern techniques with supporting experimental data to aid researchers in selecting the most appropriate method for their specific application.

Data Presentation: A Comparative Overview

The following tables summarize the performance of various analytical methods for the determination of sulfur mustard and its related compounds in environmental and biological matrices. These methods are predominantly based on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common and reliable techniques for this purpose.[1]

Table 1: Performance of Analytical Methods for Sulfur Mustard in Environmental Matrices
Analytical MethodMatrixAnalyte(s)Sample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryPrecision (%RSD)Reference
Headspace-Trap GC-MSWaterSulfur Mustard & cyclic decomposition productsHeadspace-trap enrichment1 ng/mL (HD), 0.1 ng/mL (cyclic products)0.2-0.4 ng/mL (cyclic products)Not Reported1-2% (within-day), 7-8% (between-day)[2][3]
Headspace-Trap GC-MSSoilSulfur Mustard & cyclic decomposition productsAddition of NaCl-saturated water, headspace-trap enrichment3 ng/g (HD), 0.2-0.7 ng/g (cyclic products)Not Reported43-60%6.9-7.3% (cyclic products), 15% (HD)[4][5]
GC-MSSoilSulfur Mustard & hydrolysis productsSequential hexane (B92381) and dichloromethane (B109758) extraction, trimethylsilyl (B98337) derivatizationNot ReportedNot Reported50-90%Not Reported[6]
GC-ECDAqueous SolutionsSulfur MustardSolvent extraction160 µg/LNot ReportedNot ReportedNot Reported[6]
GC-FPDSoilThiodiglycol (B106055) (TDG)Pressurized liquid extraction with methanol-water1.1 µg/gNot Reported12-89%Not Reported[6]
GC-MS/MSWater & SedimentThiodiglycol (TDG) & Thiodiglycol Sulfoxide (TDGO)Evaporation to dryness, derivatization with TFAI0.01 ng/mL (TDG), 5 ng/mL (TDGO)Not ReportedNot ReportedNot Reported[7][8]
Table 2: Performance of Analytical Methods for Sulfur Mustard in Biological Matrices
Analytical MethodMatrixAnalyte(s)Sample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryPrecision (%RSD)Reference
GC-MSUrineSulfur MustardAddition of NaCl, solvent extractionLow ppb rangeNot Reported~20%Not Reported[6]
GC-MSBiological FluidsThiodiglycol (TDG)Conversion to sulfur mustard with HCl, solvent extraction~1 µg/LNot Reported75%Not Reported[6]
GC-MSPlasma, Whole Blood, RBCsThiodiglycol (TDG) from protein adductsProtein precipitation, hydrolysis with NaOH, derivatization with PFBCNot ReportedNot ReportedNot Reported2-11.5%[9]
UHPLC-MS/MSSerum, Plasma, Whole Blood[S-HETE]-Cys-Pro-Phe tripeptide from HSA adductsProtein precipitation with acetone, digestion with proteinase K, SPE1.74 ng/mL3.00 ng/mL41% (serum/plasma), 8.4% (whole blood)≤9.49% (interday)[10][11]
LC-MS/MSPlasma[HETE]-CPF tripeptide from HSA adductsCibacron Blue enrichment, pronase digestion~0.0048 µM0.050 µMNot Reported≤6.5%[12]

Experimental Protocols: Detailed Methodologies

Headspace-Trap Gas Chromatography-Mass Spectrometry (HS-Trap-GC-MS) for Soil Samples

This method is highly sensitive for the trace determination of sulfur mustard and its volatile degradation products in soil.[4][5]

  • Sample Preparation:

    • Weigh a sample of soil (e.g., 1-5 g) into a headspace vial.

    • Add an equal volume of water saturated with sodium chloride (NaCl) to the soil sample.[4][5] This improves the recovery of the analytes.

    • Seal the vial immediately.

  • HS-Trap-GC-MS Analysis:

    • Place the vial in the autosampler of the HS-trap system.

    • Incubate the sample at an elevated temperature (e.g., 80°C) for a specific time to allow the volatile compounds to partition into the headspace.

    • The headspace gas is then drawn through a sorbent trap, where the analytes are concentrated.

    • The trap is rapidly heated to desorb the analytes into the GC injection port.

    • GC Separation: Use a capillary column (e.g., DB-5MS) with a suitable temperature program to separate the components.[13]

    • MS Detection: Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode for identification and quantification.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Blood Adducts

This method is used for the retrospective detection of sulfur mustard exposure by analyzing stable protein adducts in blood.[10][11]

  • Sample Preparation:

    • To a 50 µL sample of serum, plasma, or whole blood, add a solution for protein precipitation (e.g., acetone).[10][11]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Discard the supernatant and dry the protein pellet.

    • Resuspend the pellet in a digestion buffer and add a protease (e.g., proteinase K) to digest the proteins.[10][11] This releases the adducted tripeptide, [S-HETE]-Cys-Pro-Phe.

    • Incubate the mixture to ensure complete digestion.

    • Purify the digest using solid-phase extraction (SPE) to isolate the target tripeptide.

  • UHPLC-MS/MS Analysis:

    • Inject the purified extract onto a reverse-phase UHPLC column.

    • Use a gradient elution with appropriate mobile phases (e.g., water and acetonitrile (B52724) with formic acid) to separate the analyte from other components.

    • MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions of the [S-HETE]-Cys-Pro-Phe tripeptide and an appropriate internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Thiodiglycol in Biological Fluids with Derivatization

Since thiodiglycol (TDG), a major hydrolysis product of sulfur mustard, is polar and not very volatile, derivatization is often necessary for GC-MS analysis.[9][14]

  • Sample Preparation and Derivatization:

    • For protein-bound TDG, first precipitate the proteins from the sample (e.g., plasma).[9]

    • Treat the protein pellet with a strong base (e.g., sodium hydroxide) to cleave the thiodiglycol.[9]

    • Neutralize the sample and extract the TDG into an organic solvent.

    • Evaporate the solvent to dryness.

    • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1-(trifluoroacetyl)imidazole (B74255) (TFAI) and an appropriate solvent.[7][8][14]

    • Heat the mixture to complete the derivatization reaction, which makes the TDG more volatile and suitable for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the derivatized TDG using a suitable capillary column and temperature program.

    • Detect and quantify the analyte using the mass spectrometer, typically in SIM mode for higher sensitivity.

Mandatory Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Matrix (Soil, Water, Blood, etc.) Extraction Extraction / Liberation Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Cleanup Clean-up / Concentration (e.g., SPE) Derivatization->Cleanup Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography MS Mass Spectrometric Detection (MS or MS/MS) Chromatography->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification Report Final Report Quantification->Report Signaling_Pathway_Placeholder cluster_exposure Exposure & Adduct Formation cluster_detection Analytical Detection cluster_outcome Result SM Sulfur Mustard (HD) Adduct Stable Protein Adduct SM->Adduct Protein Biological Macromolecule (e.g., Albumin, Hemoglobin) Protein->Adduct Digestion Proteolytic Digestion Adduct->Digestion Biomarker Biomarker Peptide Digestion->Biomarker LCMS LC-MS/MS Analysis Biomarker->LCMS Confirmation Confirmation of Exposure LCMS->Confirmation

References

Comparative study of different animal models for mustard gas research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various animal models utilized in sulfur mustard (HD) research, a potent chemical warfare agent. Understanding the nuances of each model is critical for elucidating the mechanisms of mustard gas toxicity and for the development of effective medical countermeasures. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to aid researchers in selecting the most appropriate model for their studies.

Executive Summary

Sulfur mustard exposure causes severe and often delayed injuries to the skin, eyes, and respiratory tract. Animal models are indispensable for studying the pathophysiology of these injuries and for testing potential therapies. This guide compares the most commonly used animal models—mice, rats, guinea pigs, and rabbits—highlighting their similarities and differences in response to sulfur mustard exposure. Key comparative data on lethality, dermal injury, and inflammatory responses are presented in tabular format for easy reference. Detailed experimental protocols for dermal and inhalation exposure are provided to ensure reproducibility. Furthermore, key signaling pathways involved in sulfur mustard toxicity and a comparative experimental workflow are illustrated using diagrams.

Comparative Analysis of Animal Models

The choice of an animal model for sulfur mustard research depends on the specific organ system being investigated and the research question at hand. While no single animal model perfectly replicates the human response, each offers unique advantages.

  • Mice: Widely used due to their genetic tractability, cost-effectiveness, and the availability of a vast array of research reagents. The mouse ear vesicant model (MEVM) is a well-established method for studying dermal inflammation and injury.[1][2][3] Hairless mouse strains are also utilized to facilitate the visualization of cutaneous responses.[4][5]

  • Rats: Frequently used for inhalation studies due to their larger lung size compared to mice, allowing for more precise delivery of this compound vapor and subsequent analysis of respiratory injury.[6][7] They are also used in dermal studies.

  • Guinea Pigs: The hairless guinea pig is considered a sensitive model for SM-induced epidermal necrosis and its skin is morphologically similar to human skin.[6][8][9] This model is often used for screening topical treatments and studying the inflammatory response.[10][11]

  • Rabbits: Their larger eye size makes them a suitable model for studying ocular injuries caused by sulfur mustard. The rabbit ear model is also used for dermal studies as the lack of panniculus carnosus means wound healing occurs by re-epithelialization, similar to humans.[6]

It is important to note that a significant difference between human and most animal models is the formation of large, fluid-filled blisters, which are a hallmark of severe sulfur mustard burns in humans but are typically observed as microblisters in animals.[6][12][13] Swine models, not extensively covered in this guide, are considered to have skin that most closely resembles human skin in terms of healing mechanisms (re-epithelialization versus contraction).[6][12][13]

Quantitative Data Comparison

The following tables summarize key quantitative data from studies using different animal models for sulfur mustard research. These tables are intended to provide a comparative overview to assist in model selection and experimental design.

Table 1: Comparative Lethal Dose (LD50/LCt50) Values for Sulfur Mustard

SpeciesRoute of AdministrationLD50 / LCt50Observation Period
Mouse Percutaneous (dermal)5.7 - 9.7 mg/kg[14][15]14 days
Subcutaneous13.5 - 23.0 mg/kg[14][15]14 days
Oral8.1 - 19.3 mg/kg[14][15]14 days
Intraperitoneal4.8 mg/kg[14]14 days
Inhalation (1 hour)42.3 - 42.5 mg/m³[16]14 days
Rat Percutaneous (dermal)2.4 mg/kg[17]-
Subcutaneous3.4 mg/kg[17]-
Oral2.4 - 17 mg/kg[17][18][19]-
Inhalation (28 days)0.80 mg/kg[7]28 days
Guinea Pig InhalationLCt50 calculated at different time points[20]Up to 30 days
Rabbit Dermal--
Human (for comparison) Percutaneous (dermal) LD50~100 mg/kg[18]-
Inhalation LCt501500 mg-min/m³[18]-

Table 2: Comparative Dermal Injury Scores

Standardized scoring systems, often modified from the Draize test, are used to quantify dermal injury. These systems typically evaluate erythema (redness) and edema (swelling) on a scale of 0 to 4.

Animal ModelScoring SystemKey ParametersTypical Observations
Mouse (Ear Vesicant Model) Edema measurement (e.g., ear thickness), HistopathologyEdema, epidermal necrosis, microblister formation.[1][21]Dose-dependent increase in ear thickness and severity of histological changes.
Guinea Pig (Hairless) Modified Draize Score[10]Erythema, Edema.[10]Erythema observed by 6 hours, edema by 24 hours post-exposure.[10]
Rabbit (Ear Model) Caliper measurement of edema, HistopathologyEdema, skin thickness, inflammatory cell infiltrate, necrosis, vesiculation.[4]Dose-dependent increase in edema, with maximal edema observed at 12 hours.[4]

Table 3: Comparative Inflammatory Response Markers

The inflammatory response is a key component of sulfur mustard-induced injury. This table compares the reported changes in key inflammatory cells and cytokines across different models.

Animal ModelInflammatory Cell InfiltrationKey Cytokine Changes (post-exposure)
Mouse Neutrophils: Infiltration peaks around 24 hours.[15] Mast Cells: Degranulation is an early event.[8][9] Macrophages: Accumulate within 24 hours and persist.[22]IL-6: Increased protein levels as early as 6 hours, persisting for up to 168 hours.[22] TNF-α, IL-1β: Increased mRNA and protein levels.[22]
Rat Neutrophils: Infiltration into the lung within 72 hours of inhalation exposure.[21]IL-1β, TNF-α, IL-6: Burst of pro-inflammatory cytokines within 72 hours in the lung.[21]
Guinea Pig Neutrophils and Macrophages: Marked infiltration into the skin is a characteristic early response.[6][8][9]TNF-α, IL-1α: Release of these cytokines contributes to tissue injury.[6]
Rabbit Inflammatory cell infiltrate observed in the skin.[4]-

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of research findings. The following are representative protocols for dermal and inhalation exposure to sulfur mustard in common animal models.

Dermal Exposure: Mouse Ear Vesicant Model (MEVM)

Objective: To induce a localized and quantifiable inflammatory and vesicant response on the mouse ear for the evaluation of topical or systemic countermeasures.

Materials:

  • CD-1 or similar mouse strain (25-35 g)

  • Sulfur mustard (HD) solution (e.g., 97.5 mM in dichloromethane)

  • Micropipette (5 µL)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Calipers for measuring ear thickness

  • Biopsy punch (4 mm)

  • Fixative (e.g., 10% neutral buffered formalin)

Procedure:

  • Anesthetize the mouse via intraperitoneal injection of ketamine/xylazine.

  • Carefully apply 5 µL of the sulfur mustard solution to the ventral (inner) surface of the right ear using a micropipette. The left ear serves as a vehicle control and receives 5 µL of the solvent (e.g., dichloromethane).[23]

  • Allow the animal to recover from anesthesia on a warming pad.

  • At predetermined time points (e.g., 24, 48, 72 hours post-exposure), measure the thickness of both ears using calipers to quantify edema.

  • At the end of the experiment, euthanize the animal and collect 4 mm punch biopsies from the central part of both ears.

  • Fix the biopsies in 10% neutral buffered formalin for at least 24 hours before processing for histopathological analysis (e.g., H&E staining to assess epidermal necrosis, microblister formation, and inflammatory cell infiltration).

Dermal Exposure: Hairless Mouse Vapor Cup Model

Objective: To expose a defined area of dorsal skin to sulfur mustard vapor in an occlusive environment to study dermal injury and wound healing.

Materials:

  • SKH-1 hairless mice

  • Vapor cups (e.g., 13 mm diameter)

  • Neat sulfur mustard (HD)

  • Filter paper discs

  • Anesthetic (e.g., ketamine/xylazine cocktail)

Procedure:

  • Anesthetize the mouse via intraperitoneal injection of ketamine/xylazine.

  • Mount two vapor cups on the dorsal skin, one on each side of the spine. One cup will be for sulfur mustard exposure, and the other will serve as a contralateral air control.[4]

  • Apply 10 µL of neat sulfur mustard onto a filter paper disc placed inside the designated exposure cup.[4]

  • Expose the skin to the sulfur mustard vapor for a defined period (e.g., 6 minutes). The estimated vapor concentration is approximately 1.4 g/m³.[4]

  • Remove the vapor cups and allow the animal to recover.

  • Monitor the exposed skin at various time points for clinical signs of injury (erythema, edema, eschar formation).

  • At selected time points, euthanize the animals and collect skin biopsies for histopathological and biochemical analyses.

Inhalation Exposure: Rat Intratracheal Instillation

Objective: To deliver a precise dose of sulfur mustard directly into the lungs of a rat to study acute and chronic respiratory injury.

Materials:

  • Sprague-Dawley or similar rat strain

  • Sulfur mustard (HD) solution

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Intratracheal instillation device (e.g., MicroSprayer)

  • Laryngoscope or otoscope for visualization of the trachea

Procedure:

  • Anesthetize the rat via intraperitoneal injection of ketamine/xylazine.[7]

  • Place the anesthetized rat in a supine position on an angled board to facilitate visualization of the trachea.

  • Gently pull the tongue to the side and use a laryngoscope or otoscope to illuminate the throat and visualize the vocal cords.

  • Carefully insert the tip of the intratracheal instillation device through the vocal cords and into the trachea.

  • Instill a defined volume and concentration of the sulfur mustard solution (e.g., 0.7-1.4 mg/kg) into the lungs.[6] An air bolus may be used to ensure deep lung deposition.

  • Remove the instillation device and monitor the animal until it recovers from anesthesia.

  • At specified time points post-exposure, euthanize the animals and collect lung tissue and bronchoalveolar lavage (BAL) fluid for analysis of inflammation, tissue damage, and other relevant endpoints.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in sulfur mustard-induced injury and a generalized workflow for a comparative animal study.

Signaling Pathways in Sulfur Mustard-Induced Injury

Sulfur_Mustard_Signaling_Pathways cluster_0 Sulfur Mustard Exposure cluster_1 Cellular Damage cluster_2 Signaling Cascades cluster_3 Cellular Responses cluster_4 Tissue Injury SM Sulfur Mustard DNA_Damage DNA Alkylation & Double-Strand Breaks SM->DNA_Damage Protein_Alkylation Protein Alkylation SM->Protein_Alkylation Oxidative_Stress Oxidative Stress (ROS/RNS) SM->Oxidative_Stress PARP_Activation PARP Activation DNA_Damage->PARP_Activation p53_Activation p53 Activation DNA_Damage->p53_Activation MAPK_Activation MAPK Activation (p38, JNK) Protein_Alkylation->MAPK_Activation Oxidative_Stress->MAPK_Activation NFkB_Activation NF-κB Activation Oxidative_Stress->NFkB_Activation Necrosis Necrosis PARP_Activation->Necrosis NAD+ Depletion Inflammation Inflammation (Cytokine/Chemokine Release) MAPK_Activation->Inflammation Apoptosis Apoptosis MAPK_Activation->Apoptosis NFkB_Activation->Inflammation p53_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Tissue_Injury Erythema, Edema, Blister Formation, Tissue Necrosis Inflammation->Tissue_Injury Apoptosis->Tissue_Injury Necrosis->Tissue_Injury

Figure 1: Key signaling pathways activated by sulfur mustard exposure.

Comparative Experimental Workflow for Dermal Injury Assessment

Comparative_Dermal_Injury_Workflow cluster_0 Animal Model Selection cluster_1 Exposure Method cluster_2 Endpoint Analysis cluster_3 Data Comparison Mouse Mouse (e.g., SKH-1, CD-1) Exposure Dermal Exposure (Vapor Cup or Topical Application) Mouse->Exposure Rat Rat (e.g., Sprague-Dawley) Rat->Exposure GuineaPig Guinea Pig (e.g., Hairless) GuineaPig->Exposure Rabbit Rabbit (e.g., New Zealand White) Rabbit->Exposure Clinical_Scoring Clinical Scoring (Erythema, Edema) Exposure->Clinical_Scoring Histopathology Histopathology (H&E, IHC) Exposure->Histopathology Biochemical_Assays Biochemical Assays (Cytokines, MPO) Exposure->Biochemical_Assays Wound_Healing Wound Healing (TEWL, Area) Exposure->Wound_Healing Comparison Comparative Analysis of Quantitative Data Clinical_Scoring->Comparison Histopathology->Comparison Biochemical_Assays->Comparison Wound_Healing->Comparison

Figure 2: A generalized workflow for comparative studies of dermal injury.

Conclusion

The selection of an appropriate animal model is a critical decision in sulfur mustard research. This guide provides a comparative framework to assist researchers in making informed choices based on the specific objectives of their studies. By presenting quantitative data in a clear and accessible format, detailing standardized experimental protocols, and visualizing complex biological processes, this document aims to facilitate more robust and reproducible research in the field. Ultimately, a better understanding of the mechanisms of sulfur mustard toxicity in relevant animal models will accelerate the development of effective countermeasures to protect both military personnel and civilians from this devastating chemical weapon.

References

A Comparative Guide to Enzymatic and Chemical Decontamination of Sulfur Mustard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of enzymatic and chemical methods for the decontamination of sulfur mustard (HD), a potent chemical warfare agent. The following sections detail the efficacy, underlying mechanisms, and experimental protocols for these two primary approaches, supported by available experimental data.

Introduction

Sulfur mustard is a vesicant agent that causes severe, delayed blistering of the skin, eyes, and respiratory tract.[1] Rapid and effective decontamination is critical to mitigate its harmful effects. Traditional chemical decontamination methods are often effective but can be harsh and non-specific.[2] Enzymatic decontamination has emerged as a promising alternative, offering potential advantages in specificity and milder reaction conditions.[2] This guide evaluates the performance of both approaches to inform research and development of improved decontamination strategies.

Quantitative Data Presentation

The efficacy of various decontamination methods against sulfur mustard is summarized below. It is important to note that direct comparison of percentage efficacy can be challenging due to variations in experimental conditions, including the surface material, contact time, and analytical methods used.

Decontamination MethodActive Agent/EnzymeConcentration/FormulationSurface/MediumContact TimeEfficacy/Reaction RateReference
Enzymatic
Chloroperoxidase (CPO)4 U/mLAqueous solution5 min97% oxidation[3]
Chloroperoxidase (CPO)4 U/mLAqueous solution10 min99% oxidation[3]
Chloroperoxidase (CPO)16 U/mLBritton-Robinson buffer (pH 3) with 30% tert-butanol (B103910)N/ARate constant (k): 0.006 s⁻¹[4]
DEFENZ™ B-HD (arylesterase)Slurry diluted in waterVarious (galvanized metal, vinyl, carpet)15 minStatistically significant efficacy on all materials[5]
DEFENZ™ B-HD (arylesterase)Slurry diluted in waterVinyl and carpet60 minIncreased efficacy compared to 15 and 30 min[5]
Chemical
Reactive Skin Decontamination Lotion (RSDL)N/APig skin5 min post-exposureStatistically better than Fuller's Earth in reducing skin injury[1]
Fuller's Earth (FE)N/APig skin5 min post-exposureActive against sulfur mustard[1]
0.5% Bleach (Sodium Hypochlorite)0.5% aqueous solutionN/AN/AConsidered effective for decontamination[6]
Household Bleach (full strength)N/AVarious indoor surfacesN/AMost effective among four decontaminants tested[7]
Water and SoapN/AN/AN/ABasic decontamination, less effective than reactive solutions[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Enzymatic Decontamination using Chloroperoxidase (CPO)

This protocol is based on the study of the oxidative destruction of sulfur mustard by chloroperoxidase.[4][8][9]

Objective: To determine the kinetic parameters of sulfur mustard decontamination by CPO-catalyzed oxidation.

Materials:

  • Chloroperoxidase (CPO) from Caldariomyces fumago

  • Sulfur mustard (HD)

  • Britton-Robinson buffer (pH 3.0)

  • tert-Butanol

  • Hydrogen peroxide (H₂O₂)

  • Sodium chloride (NaCl)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Prepare the reaction solvent by mixing Britton-Robinson buffer (pH 3) with tert-butanol in a 70:30 (v/v) ratio.[4][8][9]

  • In a reaction vessel, combine the following components to the specified final concentrations:

    • CPO: 16 U/mL[4][8][9]

    • Hydrogen peroxide: 40 mmol/L[4][8][9]

    • Sodium chloride: 20 mmol/L[4][8][9]

  • Initiate the reaction by adding sulfur mustard to the mixture.

  • Maintain the reaction at a constant temperature.

  • At various time points, withdraw aliquots of the reaction mixture.

  • Extract the sulfur mustard and its degradation products from the aliquots using a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the extracts by GC-MS to quantify the remaining sulfur mustard and identify the oxidation products.

  • Calculate the rate constant and Michaelis constant (Km) from the concentration-time data.[4]

Chemical Decontamination using Reactive Skin Decontamination Lotion (RSDL)

This protocol is a generalized representation based on the application and efficacy studies of RSDL.[1][10]

Objective: To evaluate the efficacy of RSDL in decontaminating sulfur mustard from a skin surrogate.

Materials:

  • Reactive Skin Decontamination Lotion (RSDL) pouch

  • Sulfur mustard (HD)

  • Domestic swine skin model (or other appropriate skin surrogate)

  • Analytical method for quantifying sulfur mustard (e.g., GC-MS)

Procedure:

  • Apply a known concentration and volume of sulfur mustard (e.g., 10.1 mg/cm²) to a defined area of the pig skin.[1]

  • After a specified contact time (e.g., 5 minutes), initiate decontamination.[1]

  • Open the RSDL pouch and remove the pre-soaked applicator sponge.[10]

  • Wipe the contaminated area with the RSDL sponge, ensuring thorough coverage.

  • Allow the lotion to remain in contact with the skin for a defined period (e.g., at least 2 minutes).[10]

  • After the decontamination period, remove the residual lotion and any remaining agent and degradation products from the skin surface using an appropriate extraction method.

  • Analyze the extracts to quantify the amount of residual sulfur mustard.

  • Assess the extent of skin damage through histological examination, observing for features like perinuclear vacuole formation and inflammation in the epidermis and dermis.[1]

  • Compare the results to a control group with no decontamination and another group decontaminated with a standard method (e.g., Fuller's Earth).[1]

Visualization of Mechanisms and Workflows

Signaling Pathway: Sulfur Mustard-Induced TRPA1 Activation

Sulfur mustard is known to be an electrophilic compound that can activate the TRPA1 (Transient Receptor Potential Ankryin 1) ion channel.[11][12][13][14] This activation leads to an influx of calcium ions (Ca²⁺) into the cell, which can trigger a cascade of downstream signaling events contributing to inflammation and cellular damage.

G Sulfur Mustard-Induced TRPA1 Signaling Pathway SM Sulfur Mustard (HD) TRPA1 TRPA1 Channel SM->TRPA1 activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx mediates Downstream Downstream Signaling (e.g., Inflammation, Cell Damage) Ca_influx->Downstream triggers G Comparative Decontamination Efficacy Workflow cluster_prep Preparation cluster_decon Decontamination cluster_analysis Analysis Contamination Contaminate Surface with Sulfur Mustard Enzymatic Apply Enzymatic Decontaminant Contamination->Enzymatic Chemical Apply Chemical Decontaminant Contamination->Chemical Control No Decontamination (Control) Contamination->Control Extraction Extract Residual Agent Enzymatic->Extraction Chemical->Extraction Control->Extraction Quantification Quantify Agent (e.g., GC-MS) Extraction->Quantification Comparison Compare Efficacy Quantification->Comparison

References

A Comparative Guide to In Vitro and In Vivo Models for Mustard Gas Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of in vitro and in vivo models used to study the toxicity of sulfur mustard, commonly known as mustard gas. By objectively comparing their performance and presenting supporting experimental data, this document aims to assist researchers in selecting the most appropriate models for their specific research questions, from mechanistic studies to the development of effective medical countermeasures.

Introduction to this compound Toxicity

Sulfur mustard (bis-(2-chloroethyl) sulfide) is a potent vesicant and alkylating agent that primarily affects the skin, eyes, and respiratory tract.[1][2][3] Its toxicity stems from its ability to form highly reactive sulfonium (B1226848) ions that alkylate cellular macromolecules, including DNA and proteins.[4] This leads to a cascade of detrimental effects, including DNA damage, oxidative stress, inflammation, and ultimately, cell death, resulting in the characteristic blistering, tissue necrosis, and long-term health consequences observed after exposure.[2][5][6] Understanding these complex mechanisms is paramount for the development of effective therapies, and the choice of appropriate experimental models is a critical first step in this endeavor.

Comparison of In Vitro and In Vivo Models

The study of this compound toxicity relies on a variety of experimental models, each with its own set of advantages and limitations. In vitro models, ranging from simple cell cultures to complex 3D tissue equivalents, offer a controlled environment for mechanistic studies at the cellular and molecular level. In vivo models, primarily in animals, provide a systemic context, allowing for the investigation of complex physiological responses and the evaluation of potential therapies in a whole-organism setting.

Quantitative Data Comparison

The following tables summarize key quantitative data obtained from various in vitro and in vivo models of sulfur mustard toxicity. A direct comparison of these values should be approached with caution due to inherent differences in experimental conditions, species-specific responses, and exposure methods.

Table 1: In Vivo Lethal Dose (LD50/LCt50) of Sulfur Mustard

Model OrganismExposure RouteLD50 / LCt50Reference
HumanInhalationLCt50: 1500 mg-min/m³[2]
HumanOralLDLo: 0.7 mg/kg[2]
RatDermalLD50: 9 mg/kg[1]
RatOralLD50: 17 mg/kg[2]
MouseDermalLD50: >9 mg/kg[1]
RabbitDermalLD50: >9 mg/kg[1]
Guinea PigDermalLD50: >9 mg/kg[1]
GoatDermalLD50: >9 mg/kg[1]
DogInhalationLCLo: 77 ppm (5 min)[2]

LD50: Lethal dose for 50% of the population. LCt50: Lethal concentration and time for 50% of the population. LDLo: Lowest published lethal dose. LCLo: Lowest published lethal concentration.

Table 2: In Vitro Cytotoxicity (IC50) of Sulfur Mustard

Cell LineCell TypeIC50Reference
SVK-14Human Keratinocytes~20 µM[7]
G361Human Melanoma~100 µM[7]
A549Human Lung Carcinoma200 - 1000 µM (concentration dependent effects)[8]

IC50: Half maximal inhibitory concentration.

Table 3: Comparison of Inflammatory Cytokine Response

ModelCytokineFold Increase (vs. Control)Time PointReference
In Vivo (Mouse Ear) IL-1βDramatically Increased6-24 hours[9]
IL-6Dramatically Increased6-24 hours[9][10]
GM-CSFDramatically Increased6-24 hours[9]
In Vitro (BMMCs) IL-6Dose-dependent increase24 hours[6]
TNF-αIncreased1-6 hours[6]
IL-1βIncreased1 hour[6]

BMMCs: Bone marrow-derived mast cells.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparability of data across different studies. This section outlines the methodologies for key experiments cited in this guide.

In Vitro: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until they adhere and form a monolayer.[11]

  • Compound Exposure: Treat the cells with varying concentrations of sulfur mustard or its analogs for a specified duration (e.g., 16-48 hours).[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.[11]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete solubilization and measure the absorbance at 490-590 nm using a microplate reader.[11] The intensity of the purple color is directly proportional to the number of viable cells.

In Vitro: 3D Reconstructed Human Epidermis (RhE) Model Exposure

3D skin models, such as EpiSkin™, provide a more physiologically relevant in vitro system for studying dermal toxicity.

Protocol:

  • Model Preparation: Culture the RhE models according to the manufacturer's instructions until they are fully differentiated.

  • Compound Application: Topically apply a precise volume or weight of the test chemical (e.g., 10 µL of liquid or 10 mg of solid) onto the surface of the epidermis.[13]

  • Exposure: Expose the tissues to the chemical for a defined period (e.g., 15 minutes) at room temperature.[13]

  • Post-incubation: Remove the test chemical and incubate the tissues for an extended period (e.g., 42 hours) in a controlled environment (37°C, 5% CO₂, 95% humidity) to allow for the development of toxic effects.[13]

  • Endpoint Analysis: Assess toxicity through various endpoints, including cell viability (e.g., MTT assay), histological analysis for tissue damage, or measurement of inflammatory markers.

In Vivo: Dermal Exposure in Rodents

Animal models are essential for studying the systemic effects and complex tissue responses to this compound.

Protocol:

  • Animal Preparation: Use hairless mice or shave the dorsal skin of other rodent models (e.g., rats, guinea pigs) 24 hours prior to exposure.

  • Exposure Method:

    • Vapor Exposure: Place an occluded vapor cup containing a known concentration of sulfur mustard vapor onto the prepared skin area for a specific duration (e.g., 6 minutes).[10]

    • Liquid Application: Apply a small volume of sulfur mustard solution in a suitable solvent (e.g., 5.0 µL of 195 mM in dichloromethane) directly to the skin.[10]

  • Observation Period: Monitor the animals for a set period (e.g., up to 72 hours or longer) for the development of erythema, edema, and blistering.

  • Tissue Collection and Analysis: At specified time points, collect skin punch biopsies for histological examination, measurement of edema (tissue weight), or analysis of inflammatory cytokine levels by ELISA or RT-PCR.[10]

In Vivo: Inhalation Exposure in Rodents

Inhalation models are critical for understanding the respiratory toxicity of this compound.

Protocol:

  • Animal Anesthesia and Intubation: Anesthetize the animals (e.g., rats) with an appropriate anesthetic cocktail (e.g., ketamine/xylazine) and intubate them to ensure direct delivery of the vapor to the lungs.[14]

  • Vapor Exposure: Connect the intubated animal to a specialized inhalation system that delivers a controlled concentration of sulfur mustard vapor for a defined duration (e.g., 50 minutes).[14]

  • Post-exposure Monitoring: Monitor the animals for signs of respiratory distress and systemic toxicity.

  • Endpoint Analysis: At predetermined time points, sacrifice the animals and perform bronchoalveolar lavage (BAL) to collect fluid and cells for analysis of inflammation and lung injury markers. Conduct histological examination of lung tissue to assess for damage.[14]

Signaling Pathways and Experimental Workflows

The toxicity of sulfur mustard is mediated by a complex network of signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets. The following diagrams, generated using Graphviz, illustrate key signaling cascades and experimental workflows.

Mustard_Gas_Toxicity_Pathway cluster_exposure Exposure cluster_cellular_events Cellular Events cluster_signaling Signaling Cascades cluster_outcomes Tissue Level Outcomes Sulfur Mustard Sulfur Mustard Alkylation Alkylation Sulfur Mustard->Alkylation DNA_Damage DNA Damage (Adducts, Cross-links) Alkylation->DNA_Damage Oxidative_Stress Oxidative Stress (ROS/RNS) Alkylation->Oxidative_Stress DDR DNA Damage Response (ATM, ATR, PARP) DNA_Damage->DDR Inflammation Inflammation (NF-κB, AP-1) Oxidative_Stress->Inflammation Apoptosis_Necrosis Cell Death Pathways (Caspases, etc.) DDR->Apoptosis_Necrosis Cytokine_Release Cytokine/Chemokine Release Inflammation->Cytokine_Release Cell_Death Apoptosis/Necrosis Apoptosis_Necrosis->Cell_Death Tissue_Damage Blistering, Necrosis Cytokine_Release->Tissue_Damage Cell_Death->Tissue_Damage

Figure 1: Simplified signaling pathway of sulfur mustard toxicity.

Experimental_Workflow cluster_model Model System cluster_exposure Exposure cluster_analysis Endpoint Analysis cluster_data Data Interpretation In_Vitro In Vitro Models (Cell lines, 3D Tissues) SM_Application Sulfur Mustard Application In_Vitro->SM_Application In_Vivo In Vivo Models (Rodents, Swine) In_Vivo->SM_Application Cell_Viability Cell Viability (MTT, etc.) SM_Application->Cell_Viability Gene_Expression Gene Expression (RT-PCR) SM_Application->Gene_Expression Protein_Analysis Protein Analysis (ELISA, Western Blot) SM_Application->Protein_Analysis Histopathology Histopathology SM_Application->Histopathology Data Quantitative & Qualitative Data Cell_Viability->Data Gene_Expression->Data Protein_Analysis->Data Histopathology->Data

Figure 2: General experimental workflow for this compound toxicity testing.

Conclusion and Future Directions

The cross-validation of in vitro and in vivo models is essential for a comprehensive understanding of sulfur mustard toxicity. While in vitro models, particularly advanced 3D tissue constructs, are invaluable for high-throughput screening and mechanistic studies, they often do not fully recapitulate the complex inflammatory and systemic responses observed in vivo.[15] Animal models, especially those with skin morphology similar to humans like swine, remain the gold standard for evaluating medical countermeasures and studying the integrated physiological response to this compound exposure.[3][5]

Future research should focus on bridging the gap between these model systems. This includes the development of more sophisticated in vitro models that incorporate immune components and vascularization, as well as the continued refinement of animal models to better mimic the human response, particularly the formation of large blisters. Furthermore, a greater emphasis on direct, quantitative comparisons across different models using standardized protocols and endpoints will be crucial for building a more cohesive and predictive understanding of this compound toxicity, ultimately accelerating the development of effective treatments for its debilitating effects.

References

Comparative analysis of sulfur mustard and its chemical analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Sulfur Mustard and Its Chemical Analogues for Researchers

This guide provides an objective comparison of sulfur mustard (SM) and its key chemical analogues, including nitrogen mustards (e.g., HN-2) and the common simulant 2-chloroethyl ethyl sulfide (B99878) (CEES). The analysis is supported by experimental data on toxicity, physicochemical properties, and mechanisms of action, intended for researchers, scientists, and drug development professionals.

Physicochemical and Toxicological Comparison

Sulfur mustard and its analogues are alkylating agents, but they exhibit notable differences in their physical properties and toxicity.[1] Nitrogen mustards, for instance, are generally less volatile and more stable in aqueous solutions compared to sulfur mustard.[1][2] The monofunctional analogue, CEES, is significantly less toxic than the bifunctional sulfur mustard, making it a useful, safer simulant for research purposes.[3][4]

Table 1: Comparative Physicochemical Properties

Property Sulfur Mustard (HD) Nitrogen Mustard (HN-2) 2-Chloroethyl ethyl sulfide (CEES)
Chemical Formula C₄H₈Cl₂S C₅H₁₁Cl₂N C₄H₉ClS
Molecular Weight 159.08 g/mol [5] 156.07 g/mol 124.63 g/mol
Appearance Oily liquid, light yellow to dark brown[5] Oily liquid, colorless to pale yellow Colorless liquid
Boiling Point 217 °C[5] 194 °C 155-157 °C

| Solubility | Poor in water, high in organic solvents[5] | Limited in water, good in organic solvents[1] | Slightly soluble in water |

Table 2: Comparative Acute Toxicity (LD₅₀ in Mice)

Agent Percutaneous (p.c.) Subcutaneous (s.c.) Intraperitoneal (i.p.) Oral (p.o.)
Sulfur Mustard (SM) 9.7 mg/kg 13.5 mg/kg 4.8 mg/kg 19.3 mg/kg
CEES 1425 mg/kg 100 mg/kg 17.7 mg/kg 566 mg/kg

Data sourced from a comparative study in mice[3].

Mechanism of Action: Alkylation

The primary mechanism of action for both sulfur and nitrogen mustards is the alkylation of cellular macromolecules.[6] Upon entering a biological system, these compounds undergo an intramolecular cyclization to form highly reactive electrophilic intermediates: a cyclic sulfonium (B1226848) ion for sulfur mustard and a cyclic immonium ion for nitrogen mustards.[5][7] These intermediates readily react with nucleophilic sites on cellular components, most critically with the N7 position of guanine (B1146940) bases in DNA. This leads to the formation of DNA adducts, DNA cross-linking (for bifunctional mustards), strand breaks, and ultimately, cell death.[6]

Mechanism_of_Action cluster_SM Sulfur Mustard (SM) Pathway cluster_NM Nitrogen Mustard (HN-2) Pathway SM Sulfur Mustard (Cl-CH₂CH₂-S-CH₂CH₂-Cl) Sulfonium Reactive Sulfonium Ion (Cyclic Intermediate) SM->Sulfonium Intramolecular Cyclization DNA DNA (Guanine N7) Sulfonium->DNA Nucleophilic Attack NM Nitrogen Mustard (CH₃-N(CH₂CH₂-Cl)₂) Immonium Reactive Immonium Ion (Cyclic Intermediate) NM->Immonium Intramolecular Cyclization Immonium->DNA Nucleophilic Attack Alkylation DNA Alkylation & Cross-linking DNA->Alkylation Apoptosis Cell Cycle Arrest & Apoptosis Alkylation->Apoptosis

Mechanism of Action for Mustard Agents.

Cellular Signaling Pathways

Exposure to sulfur mustard triggers a complex cascade of cellular signaling events, primarily related to DNA damage response, inflammation, and apoptosis.[8][9] The initial DNA alkylation activates pathways involving p53 and poly (ADP-ribose) polymerase (PARP), leading to cell cycle arrest or apoptosis.[8][10] Inflammatory responses are also prominent, mediated by the activation of pathways such as NF-κB and p38 MAP kinase, resulting in the release of pro-inflammatory cytokines.[6][8][9] Furthermore, SM exposure can induce both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways, involving the upregulation of Fas/FasL and the activation of caspases.[8][10]

Signaling_Pathways cluster_damage DNA Damage & Oxidative Stress cluster_response Cellular Response Pathways cluster_outcome Cellular Outcomes SM Sulfur Mustard Exposure DNA_damage DNA Alkylation SM->DNA_damage ROS Reactive Oxygen Species (ROS) SM->ROS p53 p53 Activation DNA_damage->p53 PARP PARP Activation DNA_damage->PARP MAPK p38 MAPK Activation ROS->MAPK NFkB NF-κB Activation ROS->NFkB Apoptosis Apoptosis (Caspase Activation) p53->Apoptosis Necrosis Necrosis (NAD+ Depletion) PARP->Necrosis Inflammation Inflammation (Cytokine Release) MAPK->Inflammation NFkB->Inflammation

Key Signaling Pathways Activated by Sulfur Mustard.

Experimental Protocols

In Vitro Cytotoxicity Assessment via MTT Assay

This protocol outlines a standard method for assessing the cytotoxicity of sulfur mustard analogues on a human keratinocyte cell line (e.g., HaCaT). The MTT assay measures cell viability based on the metabolic activity of mitochondria.

Materials:

  • HaCaT cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (e.g., SM, HN-2, CEES) and vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette and microplate reader

Methodology:

  • Cell Seeding: Culture HaCaT cells to 80-90% confluency.[11] Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium.[11] Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for vehicle control (medium with DMSO, final concentration ≤0.5%) and a blank (medium only).[11] Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11] During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[11]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently agitate the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[12] Use a reference wavelength of 630 nm if desired.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control using the formula:

    • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

    • Plot the results to determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis node_style node_style action_style action_style result_style result_style A1 Culture HaCaT Cells (80-90% confluency) A2 Seed Cells into 96-well Plate A1->A2 A3 Incubate 24h for Attachment A2->A3 B1 Prepare Serial Dilutions of Test Compounds A3->B1 B2 Add Compounds to Wells (Include Controls) B1->B2 B3 Incubate for Exposure Period (24-72h) B2->B3 C1 Add MTT Reagent (Incubate 4h) B3->C1 C2 Solubilize Formazan Crystals (DMSO) C1->C2 D1 Read Absorbance (570 nm) C2->D1 D2 Calculate % Viability & Determine IC₅₀ D1->D2

Experimental Workflow for In Vitro Cytotoxicity Assay.

References

Evaluating the effectiveness of different medical countermeasures for mustard gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effectiveness of various medical countermeasures against sulfur mustard (mustard gas) exposure. The information is compiled from experimental data in preclinical studies, focusing on key mechanisms of action and therapeutic outcomes.

Executive Summary

Sulfur mustard is a potent vesicant and alkylating agent that causes severe, delayed-onset injuries to the skin, eyes, and respiratory tract. There is currently no single approved antidote, and treatment is primarily supportive. Research into medical countermeasures is focused on several key pathways of this compound-induced injury: oxidative stress, inflammation, and DNA damage leading to apoptosis and necrosis. This guide evaluates the efficacy of countermeasures targeting these pathways, including antioxidants, anti-inflammatory agents, and PARP inhibitors.

Data Presentation: Comparative Efficacy of Medical Countermeasures

The following tables summarize quantitative data from various experimental studies. It is important to note that direct head-to-head comparisons of different classes of countermeasures in a single study are limited in the available literature. Therefore, this data is compiled from separate studies and should be interpreted with consideration of the different experimental models and conditions.

Table 1: Antioxidant Countermeasures

CountermeasureAnimal ModelThis compound ExposureAdministration Route & DosageKey Efficacy ResultsReference
N-acetylcysteine (NAC) Large SwineInhalation (100 µg/kg)Nebulized (1 ml of 200 mg/ml solution at multiple time points post-exposure)All 8 treated animals survived to 12h vs. 5 of 6 controls. Significantly improved arterial blood oxygen saturation and reduced neutrophils in bronchoalveolar lavage.[1]
N-acetylcysteine (NAC) RatIntratracheal Nitrogen Mustard (0.125 mg/kg)Intraperitoneal (150 mg/kg, daily post-exposure)Reduced alveolar interstitial thickening, hemorrhage, fibrin (B1330869) deposition, and inflammation.
Silibinin SKH-1 Hairless MouseTopical Nitrogen MustardTopical (1 or 2 mg/mouse, 30 min post-exposure)Significantly improved skin lesions, reduced epidermal thickness, and decreased markers of DNA damage and apoptosis.[2]

Table 2: Anti-inflammatory Countermeasures

CountermeasureCell ModelThis compound ExposureAdministration & DosageKey Efficacy ResultsReference
Diclofenac (B195802) Human Keratinocyte & Monocyte Co-culture100, 200, 300 µM1 hour post-exposureDose-dependent reduction in necrosis, apoptosis, and IL-6 levels. More effective than ibuprofen (B1674241) in this model.[3]
Dexamethasone Human Keratinocyte Monoculture100, 200, 300 µM1 hour post-exposureSmall but consistent protective effects. 3 µM was sufficient to reduce apoptosis, and 6 µM was most effective at reducing interleukin production.[3]

Table 3: PARP Inhibitor Countermeasures

CountermeasureAnimal/Cell ModelThis compound ExposureAdministration & DosageKey Efficacy ResultsReference
ABT-888 Mouse Ear Vesicant Model & HaCaT CellsTopical & In vitroN/ASignificantly reduced edema and epidermal necrosis in the mouse model. Reduced NAD+/ATP depletion and apoptosis/necrosis in the cell model.[4]

Experimental Protocols

Detailed methodologies for key cited experiments are provided below to facilitate replication and further research.

Protocol 1: Evaluation of Nebulized N-acetylcysteine in a Large Swine Model of Inhaled this compound Injury
  • Animal Model: Domestic swine.[2]

  • This compound Exposure: Anesthetized and surgically prepared pigs were exposed to sulfur mustard vapor at a concentration of 100 µg/kg for 10 minutes.[1]

  • Countermeasure Administration: The treatment group received multiple inhaled doses of N-acetylcysteine (1 ml of 200 mg/ml Mucomyst™) at 30 minutes, 2, 4, 6, 8, and 10 hours post-exposure.[1]

  • Monitoring and Endpoints:

    • Cardiovascular and respiratory parameters were continuously recorded.

    • Arterial blood was collected for blood gas analysis.

    • Bronchoalveolar lavage fluid was collected for hematology and inflammatory cell analysis.

    • Lung tissue samples were taken for histopathological analysis and thiol quantification.[1]

  • Statistical Analysis: Data were analyzed to compare survival rates, physiological parameters, and inflammatory markers between the NAC-treated and control groups.

Protocol 2: In Vitro Evaluation of Anti-inflammatory Compounds on this compound-Injured Human Cells
  • Cell Models: Human keratinocyte (HaCaT) monoculture and a co-culture of HaCaT cells with human monocytic (THP-1) cells.[3]

  • This compound Exposure: Cell models were exposed to different concentrations of sulfur mustard (100, 200, and 300 µM).[3]

  • Countermeasure Administration: Anti-inflammatory compounds (diclofenac, ibuprofen, dexamethasone) were added to the cell cultures one hour after this compound exposure at various concentrations.[3]

  • Outcome Measures (24 hours post-exposure):

    • Necrosis was quantified using a ToxiLight™ BioAssay Kit.

    • Apoptosis was measured using a cell death detection ELISA.

    • Inflammation was assessed by measuring the levels of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) using ELISA kits.[3]

  • Statistical Analysis: The effects of the anti-inflammatory treatments were compared to untreated, this compound-exposed controls.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involved in this compound-induced injury and a general experimental workflow for evaluating countermeasures.

Mustard_Gas_Injury_Pathway Key Signaling Pathways in this compound-Induced Cellular Injury MG Sulfur Mustard DNA_Alkylation DNA Alkylation MG->DNA_Alkylation Oxidative_Stress Oxidative Stress (ROS Generation) MG->Oxidative_Stress PARP_Activation PARP Activation DNA_Alkylation->PARP_Activation Apoptosis Apoptosis (Caspase Activation) DNA_Alkylation->Apoptosis Inflammation Inflammation (NF-κB, MAPK activation) Oxidative_Stress->Inflammation Oxidative_Stress->Apoptosis ATP_Depletion ATP Depletion PARP_Activation->ATP_Depletion Necrosis Necrosis ATP_Depletion->Necrosis Cytokine_Release Cytokine Release (IL-1, IL-6, IL-8, TNF-α) Inflammation->Cytokine_Release Inflammation->Apoptosis Cell_Death Cell Death & Tissue Injury Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: Key signaling pathways in this compound-induced cellular injury.

Countermeasure_Workflow General Experimental Workflow for Countermeasure Evaluation Animal_Model Select Animal Model (e.g., Swine, Mouse) Exposure This compound Exposure (Dermal, Inhalation) Animal_Model->Exposure Treatment_Groups Administer Countermeasures (e.g., NAC, Anti-inflammatories) & Placebo Control Exposure->Treatment_Groups Monitoring Monitor Clinical Signs & Survival Treatment_Groups->Monitoring Data_Collection Collect Biological Samples (BALF, Tissue, Blood) Monitoring->Data_Collection Analysis Analyze Endpoints (Histopathology, Biomarkers) Data_Collection->Analysis Results Evaluate Efficacy Analysis->Results

Caption: General experimental workflow for countermeasure evaluation.

Conclusion

The development of effective medical countermeasures for this compound remains a critical area of research. Current evidence suggests that agents targeting oxidative stress, inflammation, and PARP-mediated cell death hold significant promise. N-acetylcysteine has demonstrated efficacy in a large animal model of pulmonary injury.[1] Anti-inflammatory agents like diclofenac have shown protective effects in vitro.[3] PARP inhibitors also show potential in reducing tissue damage.[4]

Future research should focus on direct comparative studies of these different classes of countermeasures to establish relative efficacy. Furthermore, the development of countermeasures with broad-spectrum activity against multiple injury pathways is a key objective. Detailed, standardized experimental protocols are essential for the rigorous evaluation of these potential therapies.

References

Inter-laboratory comparison of sulfur mustard detection methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection of sulfur mustard (HD), a potent chemical warfare agent. The information presented is intended to assist researchers and professionals in selecting the most appropriate detection strategy based on their specific analytical needs, sample matrices, and performance requirements. The data and protocols summarized below are compiled from a review of recent scientific literature.

Data Presentation: A Comparative Overview of Detection Methods

The following table summarizes the performance metrics of various analytical techniques used for the detection of sulfur mustard and its simulants or degradation products. It is important to note that performance characteristics can vary based on the specific instrumentation, experimental conditions, and sample matrix.

Detection MethodAnalyteSample MatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Response TimeKey AdvantagesKey Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Sulfur Mustard & MetabolitesBiological, EnvironmentalLOD: Low ppb (µg/L) range[1]; pg/mL for protein adducts[2]HoursHigh selectivity and sensitivity; definitive identification.[1][3]Time-consuming sample preparation; requires laboratory setting.[4]
Gas Chromatography-Flame Photometric Detector (GC-FPD) Sulfur Mustard & Thiodiglycol (B106055)Soil, VaporsLOD: ~1 µg/L (vapor); 1.1 µg/g (thiodiglycol in soil).[1][3]HoursRapid and sensitive for sulfur-containing compounds.[1][3]Less specific than MS; potential for interference.
Gas Chromatography-Electron Capture Detector (GC-ECD) Sulfur MustardAqueous Solutions, VaporsLOD: ~160 µg/L (solution); ~1 µg/L (vapor).[1][3]HoursHigh sensitivity for halogenated compounds.[1][3]Not specific to sulfur mustard; susceptible to interfering compounds.
Fluorescent Sensors Sulfur Mustard & SimulantsSolution, Gas PhaseLOD: 50 nM to 1.43 µM (solution); 9 ppb to 0.5 ppm (gas).[5][6]Seconds to minutes.[5][6]Rapid, low-cost, potential for real-time and on-site detection.[7]Susceptible to environmental interference; may require specific reaction conditions.
Microwave-Atmospheric Pressure Plasma Optical Emission Spectroscopy (MW-APP-OES) Sulfur Mustard SimulantsGas PhaseLOD: Sub-ppm range.[8]Seconds.[8]Rapid response time; potential for real-time, in-situ detection.[4][8]Newer technique; less established than GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protein AdductsBiological (Plasma, Blood)LOQ: 0.3 ng/mL for urinary metabolites.[9]HoursHigh sensitivity and specificity for non-volatile metabolites.Requires extensive sample preparation and laboratory instrumentation.

Experimental Protocols

Detailed methodologies for key analytical techniques are outlined below. These protocols are generalized from published research and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sulfur Mustard in Biological Samples

This method is widely used for the confirmatory analysis of sulfur mustard exposure by detecting its metabolites or protein adducts.[1][3]

a) Sample Preparation (for Thiodiglycol, a metabolite):

  • Hydrolysis: In biological fluids, sulfur mustard is rapidly metabolized. A common approach is to detect its hydrolysis product, thiodiglycol.[1] To release thiodiglycol from potential conjugates, samples may be heated with concentrated hydrochloric acid.[1]

  • Extraction: The analyte is extracted from the aqueous sample using a suitable organic solvent (e.g., chloroform).[3]

  • Derivatization (Optional but common): To improve chromatographic separation and detection sensitivity, the extracted analyte can be derivatized. For instance, thiodiglycol can be derivatized with pentafluorobenzoyl chloride for sensitive detection by negative-ion chemical ionization.

  • Internal Standard: A deuterated analog of the analyte (e.g., octadeuterothiodiglycol) is often added at the beginning of the sample preparation process to serve as an internal standard for quantification.[1]

b) Instrumentation and Analysis:

  • Gas Chromatograph: A GC system equipped with a capillary column (e.g., DB-5MS) is used for separation.

  • Oven Program: The temperature program typically starts at a lower temperature (e.g., 40-60°C) and ramps up to a higher temperature (e.g., 250-300°C) to elute the analytes.[10]

  • Mass Spectrometer: The GC is coupled to a mass spectrometer, which can be operated in various modes such as electron impact (EI) or chemical ionization (CI).[3] For high sensitivity and specificity, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) is often employed.[2]

  • Data Analysis: The presence of sulfur mustard or its metabolites is confirmed by comparing the retention time and mass spectrum of the analyte to that of a certified reference standard. Quantification is performed using a calibration curve generated from standards.

Fluorescent Sensor-Based Detection of Sulfur Mustard Simulants

This protocol describes a general procedure for using a fluorescent probe for the rapid detection of sulfur mustard simulants.

a) Sensor Preparation:

  • A fluorescent probe molecule, designed to react specifically with sulfur mustard or its simulants, is synthesized.

  • The probe is dissolved in a suitable solvent (e.g., ethanol, aqueous solution) to create a stock solution.[11]

  • For gas-phase detection, the probe can be immobilized on a solid support, such as a polymer film or test strip.[5]

b) Detection Procedure:

  • Solution-Phase Detection: An aliquot of the sample is added to the fluorescent probe solution. The change in fluorescence intensity is measured using a fluorometer.[11]

  • Gas-Phase Detection: The sensor-coated test strip is exposed to the vapor of the suspected contaminant. The change in fluorescence can be observed visually under a UV lamp or measured with a portable fluorometer.[5]

c) Data Analysis:

  • The change in fluorescence intensity (either enhancement or quenching) is correlated with the concentration of the analyte.

  • The limit of detection is typically determined based on the signal-to-noise ratio.

Microwave-Atmospheric Pressure Plasma Optical Emission Spectroscopy (MW-APP-OES) for Simulant Detection

This emerging technique offers rapid, real-time detection of chemical agents in the gas phase.[4][8]

a) Sample Introduction:

  • The gaseous sample containing the sulfur mustard simulant is introduced into a carrier gas stream (e.g., Argon).[4]

  • The gas mixture flows into a microwave-induced atmospheric pressure plasma.

b) Instrumentation and Analysis:

  • Microwave Plasma Source: A microwave generator creates a high-temperature plasma that atomizes and excites the analytes.

  • Optical Emission Spectrometer: The light emitted from the plasma is collected and analyzed by an optical emission spectrometer.

  • Wavelength Selection: The spectrometer is set to monitor the characteristic emission lines of atoms and molecular fragments from the sulfur mustard simulant (e.g., carbon, sulfur, chlorine).[4]

c) Data Analysis:

  • The intensity of the characteristic emission lines is proportional to the concentration of the analyte in the sample.

  • A calibration curve is generated using standard gas mixtures to quantify the analyte. The response time is typically on the order of seconds.[8]

Visualizations

Experimental Workflow for Sulfur Mustard Detection

The following diagram illustrates a generalized workflow for the laboratory-based analysis of sulfur mustard.

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection (e.g., Soil, Water, Blood) Sample_Preparation Sample Preparation (Extraction, Cleanup, Derivatization) Sample_Collection->Sample_Preparation Transport Analytical_Instrumentation Analytical Instrumentation (e.g., GC-MS, LC-MS/MS) Sample_Preparation->Analytical_Instrumentation Injection Data_Processing Data Processing (Chromatogram Analysis, Spectral Matching) Analytical_Instrumentation->Data_Processing Raw Data Interpretation Interpretation & Reporting Data_Processing->Interpretation Processed Results

Caption: A generalized workflow for sulfur mustard analysis.

Classification of Sulfur Mustard Detection Methods

This diagram categorizes the primary methods for detecting sulfur mustard based on their underlying principles.

detection_methods_classification Detection_Methods Sulfur Mustard Detection Methods Chromatography_Based Chromatography-Based Detection_Methods->Chromatography_Based Sensor_Based Sensor-Based Detection_Methods->Sensor_Based Spectroscopy_Based Spectroscopy-Based Detection_Methods->Spectroscopy_Based GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Chromatography_Based->GC_MS GC_FPD Gas Chromatography-Flame Photometric Detector (GC-FPD) Chromatography_Based->GC_FPD LC_MS_MS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatography_Based->LC_MS_MS Fluorescent_Sensors Fluorescent Sensors Sensor_Based->Fluorescent_Sensors Colorimetric_Sensors Colorimetric Sensors Sensor_Based->Colorimetric_Sensors MW_APP_OES Microwave-Atmospheric Pressure Plasma Optical Emission Spectroscopy (MW-APP-OES) Spectroscopy_Based->MW_APP_OES Raman_Spectroscopy Raman Spectroscopy Spectroscopy_Based->Raman_Spectroscopy

Caption: Classification of sulfur mustard detection methods.

References

A Comparative Guide to Rodent and Non-Rodent Models of Sulfur Mustard-Induced Lung Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of rodent and non-rodent animal models used in the study of sulfur mustard (SM)-induced lung injury. The information presented is intended to assist researchers in selecting the most appropriate model for their specific research questions, whether they are investigating disease pathogenesis, evaluating potential therapeutics, or developing medical countermeasures. The guide summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate a comprehensive understanding of the strengths and limitations of each model system.

Data Presentation: Quantitative Comparison of Rodent and Non-Rodent Models

The following tables summarize key quantitative parameters from studies utilizing rodent and non-rodent models of sulfur mustard-induced lung injury. These data provide a basis for comparing the sensitivity and response of different species to SM exposure.

Table 1: Mortality Data

Species (Strain)Exposure RouteDoseObservation PeriodMortality Rate (%)LD50Reference(s)
Rat (Sprague-Dawley)Inhalation0.30 mg/kg28 days0%0.80 mg/kg (28-day)[1]
Rat (Sprague-Dawley)Inhalation0.45 mg/kg28 days>0% (mortality observed)[2]
Rat (Sprague-Dawley)Inhalation4.2 mg/kg24 hours100%[3]
Rat (Sprague-Dawley)Inhalation0.8 mg/kg7 days55% (combined from two studies with 30% and 70% survival)[3]
Rat (Sprague-Dawley)Intraperitoneal1 LD50-50%-[4]
MouseInhalation21.2 mg/m³ (1-hour)-Estimated lethality threshold42.5 mg/m³ (1-hour LC50)[5]
Swine (Large White)Inhalation100 µg/kg12 hours16.7% (5 out of 6 survived)~100 µg/kg (LD40)[6][7]
Swine (Large White)Inhalation60 µg/kg12 hoursSublethal[6][7]
Human (estimate)Inhalation---1500 mg-min/m³[8]

Table 2: Bronchoalveolar Lavage Fluid (BALF) Analysis

Species (Strain)Exposure RouteDoseTime PointTotal ProteinNeutrophilsMacrophagesLymphocytesReference(s)
Rat (Crl:CD(SD))Intratracheal Inhalation0.7-1.4 mg/kg24 hours2-3 fold increaseIncreasedIncreased-[9]
Rat (Sprague-Dawley)Inhalation (CEES)5% (15 min)18 hours~6-fold increase-Decreased-[10]
Rat (Sprague-Dawley)Inhalation (CEES)7.5% (15 min)18 hours~10-fold increase-~3-fold decrease-[10]
Mouse (C57BL/6J)Oropharyngeal Aspiration (NM)0.125 mg/kg72 hoursIncreasedIncreasedDecreasedIncreased[11]
Swine (Large White)Inhalation100 µg/kg12 hoursIncreasedIncreased--[6][7]

Table 3: Pulmonary Function and Physiological Parameters

Species (Strain)Exposure RouteDoseTime PointKey FindingsReference(s)
RodentsInhalation/Administration-5-24 hoursIncreased respiratory system resistance, decreased compliance, altered tidal volume and respiratory frequency.[1][2][12]
Swine (Large White)Inhalation100 µg/kg6-12 hoursDecreased PaO2, increased PaCO2, respiratory acidosis, increased shunt fraction.[2][6]
Swine (Large White)Inhalation100 µg/kg (10 min)12 hoursSignificantly decreased arterial blood oxygenation and saturation; significantly increased arterial blood carbon dioxide.[13]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the comparison of findings across different studies and models. Below are synthesized methodologies for key experiments cited in the literature.

Rodent Model: Intratracheal Instillation/Inhalation of Sulfur Mustard

This protocol describes a common method for inducing acute lung injury in rats.

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).

  • Anesthesia: Anesthesia is induced and maintained using an appropriate anesthetic regimen, such as intraperitoneal injection of ketamine/xylazine or inhaled isoflurane.[6]

  • Intubation: The anesthetized rat is placed in a supine position. A laryngoscope is used to visualize the glottis, and an endotracheal tube (e.g., 14-16 gauge catheter) is carefully inserted into the trachea.[6][11]

  • Sulfur Mustard Administration:

    • Vapor Inhalation: The endotracheal tube is connected to a vapor generation system that delivers a controlled concentration of SM vapor for a defined duration.[1][11] Real-time monitoring of respiratory parameters is crucial for accurate dose delivery.[1]

    • Intratracheal Instillation: A specific volume of SM solution (dissolved in an appropriate vehicle like saline or ethanol) is instilled directly into the lungs via the endotracheal tube using a microsprayer or a gavage needle to ensure distribution.

  • Exposure Parameters: Doses can range from sublethal (e.g., 0.2 mg/kg) to lethal (e.g., 4.2 mg/kg) depending on the study's objectives.[3][14] Exposure durations for inhalation are typically short, often around 10-30 minutes.

  • Post-Exposure Monitoring: Animals are monitored for clinical signs of distress, respiratory abnormalities, and mortality for a period ranging from hours to 28 days.[1]

  • Endpoint Analysis: At predetermined time points, animals are euthanized for the collection of bronchoalveolar lavage fluid (BALF) for cellular and biochemical analysis, and lung tissue for histopathology and molecular analysis.[9] Pulmonary function tests can be performed on anesthetized animals prior to euthanasia.[12]

Non-Rodent Model: Inhalation Exposure of Swine to Sulfur Mustard Vapor

This protocol outlines a method for SM-induced lung injury in a large animal model that more closely mimics human physiology.

  • Animal Model: Large White swine (approximately 50 kg).[2]

  • Anesthesia and Instrumentation: Animals are anesthetized and instrumented for continuous monitoring of cardiovascular and respiratory parameters, including arterial blood gases.[6]

  • Exposure: Anesthetized, spontaneously breathing pigs are exposed to SM vapor via an endotracheal tube. The vapor is generated and delivered at a controlled concentration for a specific duration (e.g., 10 minutes) to achieve the target dose (e.g., 60-150 µg/kg).[2][6]

  • Post-Exposure Monitoring: Continuous monitoring of physiological parameters is maintained for several hours (e.g., 6-12 hours) post-exposure.[2][6] Blood and urine samples can be collected periodically.

  • Endpoint Analysis: At the end of the observation period, BALF is collected for analysis of inflammatory cells and mediators.[6] A full post-mortem examination is performed, with lung tissue collected for histopathology and wet-to-dry weight ratio determination.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways implicated in sulfur mustard-induced lung injury and a general experimental workflow.

experimental_workflow cluster_animal_model Animal Model Selection cluster_exposure Sulfur Mustard Exposure cluster_monitoring Post-Exposure Monitoring cluster_analysis Endpoint Analysis Rodent Rodent (Rat, Mouse) Inhalation Inhalation Rodent->Inhalation Instillation Intratracheal Instillation Rodent->Instillation NonRodent Non-Rodent (Swine, NHP) NonRodent->Inhalation ClinicalSigns Clinical Signs & Mortality Inhalation->ClinicalSigns PFTs Pulmonary Function Tests Inhalation->PFTs Instillation->ClinicalSigns Instillation->PFTs BALF BALF Analysis (Cells, Protein, Cytokines) ClinicalSigns->BALF PFTs->BALF Histo Histopathology BALF->Histo Molecular Molecular Analysis (Gene/Protein Expression) Histo->Molecular

Caption: General experimental workflow for studying sulfur mustard-induced lung injury.

nf_kb_pathway SM Sulfur Mustard (SM) ROS Reactive Oxygen Species (ROS) SM->ROS IKK IKK Complex ROS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Pro-inflammatory Gene Transcription (TNF-α, iNOS, etc.) NFkB->GeneTranscription induces Nucleus->GeneTranscription Inflammation Inflammation & Lung Injury GeneTranscription->Inflammation

Caption: Simplified NF-κB signaling pathway in SM-induced lung injury.

coagulation_cascade SM_injury Sulfur Mustard-Induced Epithelial Injury TF_exposure Tissue Factor (TF) Exposure SM_injury->TF_exposure FVII Factor VII/VIIa TF_exposure->FVII activates FX Factor X FVII->FX activates FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin converts Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibrin Fibrin Fibrinogen->Fibrin FibrinCast Fibrin Cast Formation & Airway Obstruction Fibrin->FibrinCast

Caption: Extrinsic coagulation cascade activation in SM-induced lung injury.

Conclusion

The choice between rodent and non-rodent models for studying sulfur mustard-induced lung injury depends on the specific research goals. Rodent models, particularly rats and mice, are well-characterized, cost-effective, and suitable for high-throughput screening of therapeutics and for detailed mechanistic studies of cellular and molecular pathways. However, their small size and differences in respiratory physiology compared to humans can limit the direct translation of some findings, particularly regarding complex physiological responses and the efficacy of inhaled therapies.

Non-rodent models, such as swine, offer a closer approximation to human respiratory anatomy and physiology, making them invaluable for translational research, including the evaluation of medical countermeasures and the study of integrated physiological responses to SM exposure.[2][15] However, their higher cost, specialized housing requirements, and ethical considerations make them less suitable for large-scale or initial screening studies. Data on non-human primate models for SM-induced lung injury is currently more limited in the public domain, primarily showing qualitative histopathological changes and inflammatory responses.[2]

Ultimately, a comprehensive understanding of sulfur mustard-induced lung injury and the development of effective countermeasures will likely benefit from a tiered approach, utilizing both rodent models for initial mechanistic and screening studies, followed by validation and more complex physiological assessments in larger, non-rodent models.

References

Comparison of different in vitro skin models for mustard gas research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various in vitro skin models utilized in the research of sulfur mustard (mustard gas). The information presented is curated from experimental data to assist in the selection of appropriate models for studying the pathological effects of this chemical warfare agent and for the development of effective countermeasures.

Overview of In Vitro Skin Models

The study of sulfur mustard's effects on the skin has been facilitated by a range of in vitro models that replicate key aspects of human skin physiology. These models vary in complexity, from simple two-dimensional (2D) cell cultures to more sophisticated three-dimensional (3D) reconstructed tissues and emerging organ-on-a-chip platforms. Each model presents a unique set of advantages and limitations in recapitulating the vesicant-induced injury cascade.

  • 2D Cell Cultures: These models typically consist of monolayers of human epidermal keratinocytes (HEK), dermal fibroblasts, or immortalized cell lines such as HaCaT keratinocytes. They are instrumental in dissecting specific cellular and molecular mechanisms of this compound toxicity due to their simplicity, high-throughput potential, and cost-effectiveness.

  • 3D Reconstructed Human Epidermis (RHE): These models, such as EpiDerm™ and EpiSkin™, consist of keratinocytes cultured at the air-liquid interface to form a stratified, differentiated epidermis that mimics the barrier function of human skin. They provide a more physiologically relevant system for studying this compound-induced blistering and inflammatory responses.

  • Full-Thickness Skin Equivalents: These models incorporate both epidermal and dermal components, often including fibroblasts within a collagen matrix. This co-culture system allows for the investigation of dermal-epidermal interactions, which are crucial in the blistering response to this compound.

  • Organ-on-a-Chip Models: These microfluidic devices represent the next generation of in vitro models, allowing for the dynamic co-culture of various skin cell types with integrated biosensors to monitor cellular responses in real-time. While still an emerging technology, they hold promise for more accurately modeling the complex interplay of factors in this compound injury.

Comparative Performance Data

The following tables summarize quantitative data from various studies on the effects of sulfur mustard and its analogs on different in vitro skin models. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as this compound concentration, exposure time, and specific cell types used.

Table 1: Cell Viability Following Sulfur Mustard Exposure

ModelCell TypeAgentConcentrationTime PointViability AssayKey Finding
2D Cell CultureG361 MelanomaSulfur MustardNot specifiedNot specifiedMTT5-fold more resistant to sulfur mustard compared to SVK-14 keratinocytes.[1]
2D Cell CultureSVK-14 KeratinocytesSulfur MustardNot specifiedNot specifiedMTTMore sensitive to sulfur mustard compared to G361 melanoma cells.[1]
2D Cell CultureHuman Epidermal Keratinocytes (HEK)Sulfur Mustard200 µM24 hoursNot specifiedPretreatment with Ethacrynic Acid doubled cell survival.[2][3]

Table 2: Inflammatory Response to Sulfur Mustard Exposure

ModelCell TypeAgentConcentrationTime PointCytokineFold Increase (vs. Control)
2D Cell CultureNormal Human Epidermal Keratinocytes (NHEK)Sulfur Mustard300 µM24 hoursIL-8Up to 59-fold
2D Cell CultureNormal Human Epidermal Keratinocytes (NHEK)Sulfur Mustard300 µM24 hoursTNF-αUp to 4-fold
2D Cell CultureNormal Human Epidermal Keratinocytes (NHEK)Sulfur Mustard100 µM24 hoursIL-63.6-fold
2D Cell CultureNormal Human Epidermal Keratinocytes (NHEK)Sulfur Mustard300 µM24 hoursIL-68.4-fold

Table 3: Barrier Function Assessment

No direct quantitative data was found for TEER values in reconstructed human epidermis specifically after sulfur mustard exposure in the provided search results. However, baseline TEER values for RHE models are reported to be in the range of 2567 ± 415 Ω.cm².[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., keratinocytes, fibroblasts)

  • Complete cell culture medium

  • Sulfur mustard or analog

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of sulfur mustard for the desired exposure time.

  • After exposure, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Incubate at room temperature in the dark for 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

Quantification of Cytokine Release: ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines in the cell culture supernatant.

Materials:

  • ELISA plate pre-coated with capture antibody for the cytokine of interest (e.g., IL-6, IL-8, TNF-α)

  • Cell culture supernatants from control and treated cells

  • Detection antibody conjugated to an enzyme (e.g., HRP)

  • Standard cytokine solutions

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Add 100 µL of standards and cell culture supernatants to the wells of the ELISA plate.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of detection antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.[5][6]

Barrier Function Assessment: Transepithelial Electrical Resistance (TEER)

TEER measurement is a non-invasive method to assess the integrity of the epithelial barrier in 3D reconstructed skin models.

Materials:

  • Reconstructed human epidermis (RHE) model in a transwell insert

  • EVOM (Epithelial Volt-Ohm Meter) with "chopstick" electrodes

  • Sterile PBS or culture medium

Procedure:

  • Equilibrate the RHE model in the culture medium.

  • Ensure that there is medium in both the apical and basolateral compartments of the transwell.

  • Sterilize the electrodes with ethanol (B145695) and rinse with sterile PBS or medium.

  • Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.

  • Record the resistance reading from the EVOM.

  • To calculate the TEER in Ω.cm², subtract the resistance of a blank insert (without cells) from the resistance of the RHE model and multiply by the surface area of the insert.

Signaling Pathways in this compound-Induced Skin Injury

Sulfur mustard triggers a complex network of signaling pathways leading to inflammation, apoptosis, and tissue damage. The following diagrams illustrate key pathways implicated in its mechanism of action.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway SM Sulfur Mustard FasL_Fas FasL/Fas Receptor SM->FasL_Fas Upregulates DNA_damage DNA Damage SM->DNA_damage Procaspase8 Pro-caspase-8 FasL_Fas->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 p53 p53 DNA_damage->p53 Bcl2 Bcl-2 p53->Bcl2 Inhibits Mitochondrion Mitochondrion p53->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Procaspase9 Pro-caspase-9 Cytochrome_c->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_nucleus Nuclear Events SM Sulfur Mustard IKK IKK SM->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB Degradation IkB Degradation IkB->IkB Degradation NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression (IL-6, IL-8, TNF-α) NFkB_active->Inflammatory_Genes G SM Sulfur Mustard p38 p38 MAPK SM->p38 ERK ERK1/2 SM->ERK Differentiation Premature Differentiation p38->Differentiation Promotes Proliferation Proliferation p38->Proliferation Inhibits ERK->Differentiation Inhibits ERK->Proliferation Promotes

References

Efficacy of Antioxidant Therapies for Sulfur Mustard Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various antioxidant treatments for exposure to sulfur mustard (SM), a potent vesicant and alkylating agent. The toxicity of SM is significantly mediated by the induction of oxidative stress, making antioxidant therapy a primary avenue for investigation. This document summarizes key experimental findings, presents detailed methodologies, and visualizes the underlying biochemical pathways and experimental designs to aid in research and development efforts.

The Pathophysiology of Sulfur Mustard-Induced Oxidative Stress

Sulfur mustard exposure triggers a cascade of events leading to severe cellular damage, with oxidative stress being a central mechanism.[1][2] As a powerful alkylating agent, SM readily reacts with numerous intracellular molecules, most notably depleting the cell's primary non-enzymatic antioxidant, glutathione (B108866) (GSH).[3][4][5] This depletion disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][6] The subsequent oxidative damage to lipids, proteins, and DNA contributes significantly to the inflammation, apoptosis, and tissue necrosis characteristic of mustard gas injuries, particularly in the skin and lungs.[7][8]

The signaling pathway diagram below illustrates the key molecular events following SM exposure that culminate in oxidative stress and cellular injury.

cluster_exposure Exposure & Cellular Entry cluster_alkylation Alkylation & Depletion cluster_stress Oxidative Stress Cascade cluster_damage Cellular Damage cluster_antioxidants Therapeutic Intervention Points SM Sulfur Mustard (SM) GSH Glutathione (GSH) SM->GSH Alkylation Proteins Proteins/Enzymes SM->Proteins Alkylation DNA DNA SM->DNA Alkylation Mito Mitochondrial Dysfunction SM->Mito Disruption GSH_Depletion GSH Depletion DNA_Damage DNA Damage ROS ROS/RNS Increase GSH_Depletion->ROS Impaired Detoxification Inflammation Inflammation GSH_Depletion->Inflammation Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Protein_Ox Protein Oxidation ROS->Protein_Ox ROS->DNA_Damage Mito->ROS Generation DNA_Damage->Inflammation Apoptosis Apoptosis / Necrosis Inflammation->Apoptosis NAC N-Acetylcysteine (NAC) NAC->GSH Precursor VitE Vitamin E VitE->Lipid_Perox Inhibition GSH_Exo Exogenous GSH GSH_Exo->GSH_Depletion Replenishment cluster_setup Phase 1: Setup & Acclimatization cluster_exposure Phase 2: Exposure & Treatment cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Endpoint Analysis A1 Animal Procurement (e.g., Rats, Mice) A2 Acclimatization (Standard housing, 7-14 days) A1->A2 A3 Baseline Measurements (Weight, Blood Samples) A2->A3 B1 Randomization into Groups (Control, SM, SM + Antioxidant) B2 SM Exposure (Inhalation, Dermal, or Systemic) B1->B2 B3 Antioxidant Administration (Define Route, Dose, Timing) B2->B3 C1 Clinical Observation (Scoring, Weight, Survival) B3->C1 C2 Sample Collection (Blood, BAL, Urine) C1->C2 C3 Terminal Endpoint (e.g., 24h, 72h, 14d) C1->C3 C2->C3 D1 Histopathology (Tissue Processing & Scoring) C3->D1 D2 Biochemical Assays (MDA, GSH, Cytokines) C3->D2 D3 Data Analysis (Statistical Comparison) D1->D3 D2->D3

References

Comparative Proteomics of Acute vs. Chronic Mustard Gas Exposure: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular sequelae of mustard gas exposure is paramount for developing effective countermeasures and therapies. This guide provides a comparative overview of the proteomic landscapes following acute and chronic exposure to this chemical warfare agent, drawing from key experimental data.

Sulfur mustard (SM), commonly known as this compound, is a potent alkylating agent that inflicts severe damage to the skin, eyes, and respiratory tract.[1][2] While acute exposure leads to immediate and often severe blistering and inflammation, chronic exposure is associated with long-term complications such as chronic obstructive pulmonary disease (COPD), bronchiectasis, and an increased risk of cancer.[3][4][5] Proteomic studies are crucial in elucidating the underlying molecular mechanisms of these distinct pathological states.

This guide synthesizes findings from studies investigating the proteomic changes in response to both short-term (acute) and long-term (chronic) effects of this compound exposure. It is important to note that the available data for acute exposure is primarily derived from in vitro models, while chronic exposure data is largely from studies of military personnel exposed during the Iran-Iraq conflict.[4][6][7]

Experimental Workflows

The methodologies employed in studying the proteomic consequences of this compound exposure typically involve sophisticated mass spectrometry techniques. Below are generalized workflows for both acute and chronic exposure studies.

G cluster_acute Acute Exposure Workflow (In Vitro) cluster_chronic Chronic Exposure Workflow (Human Studies) A1 EpiAirway™ Tissue Model Exposure to HD A2 Sample Collection (3h & 24h post-exposure) A1->A2 A3 Protein Extraction & Digestion A2->A3 A4 LC-MS/MS Analysis A3->A4 A5 Data Analysis (Protein Identification & Quantification) A4->A5 C1 Sample Collection (e.g., Serum, BALF, Skin Biopsy) C2 Protein Extraction & Depletion of Abundant Proteins C1->C2 C3 Protein Digestion & TMT Labeling C2->C3 C4 LC-MS/MS Analysis C3->C4 C5 Data Analysis (Differential Protein Expression) C4->C5

Fig. 1: Generalized experimental workflows for proteomic analysis.

Comparative Proteomic Data

The following tables summarize the differentially expressed proteins identified in studies of acute and chronic this compound exposure.

Table 1: Differentially Expressed Proteins in Lung Tissue Following Acute Exposure (In Vitro Model)

Data is derived from an in vitro study on human respiratory tract tissue models exposed to sulfur mustard.

Time PointUpregulated Proteins (Selected)Downregulated Proteins (Selected)
3 hours 655 significantly upregulated proteins.724 significantly downregulated proteins, including Plasminogen activator inhibitor 2 (PAI2).[8][9]
24 hours 527 significantly upregulated proteins, including those involved in DNA repair and mRNA quality control.[8][9]2045 significantly downregulated proteins.[8][9]
Table 2: Differentially Expressed Proteins in Patients with Chronic Complications

Data is synthesized from studies on patients with long-term respiratory and skin complications following this compound exposure.

Sample TypeUpregulated Proteins (Selected)Downregulated Proteins (Selected)
Serum (Lung Complications) 14 proteins including inflammatory markers.[5] ATPase inhibitor, hematopoietic cell signal transducer, cytochrome c oxidase assembly, T cell receptor alpha, immunoglobulin lambda.[4]6 proteins including structural and adhesion molecules.[5] RNA demethylase.[4]
Bronchoalveolar Lavage Fluid (BALF) Vitamin D binding protein isoforms, haptoglobin isoforms, fibrinogen, Apolipoprotein A1, S100 calcium-binding protein A8.[3][10]Calcyphosine, surfactant protein A, transthyretin.[3][10]
Skin Biopsy 94 proteins including RPS15, ACTN1, FLNA, HP, SDHC, and RPL29.[7][11]35 proteins including MGMT.[7][11]

Key Signaling Pathways

Proteomic analyses have implicated several key signaling pathways in the pathophysiology of this compound-induced injury. Inflammation and oxidative stress are central to both acute and chronic responses.

G cluster_pathway Key Pathophysiological Pathways MG This compound Exposure DNA_Damage DNA & Protein Alkylation MG->DNA_Damage ROS Oxidative Stress DNA_Damage->ROS Inflammation Inflammatory Response ROS->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis Chronic_Effects Chronic Inflammation & Tissue Remodeling Inflammation->Chronic_Effects

Fig. 2: Simplified signaling cascade following this compound exposure.

In the acute phase, exposure to sulfur mustard triggers a rapid inflammatory response and DNA damage.[6][8] Over the long term, chronic inflammation and persistent oxidative stress appear to drive tissue remodeling and the development of chronic diseases.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols from the cited literature.

Acute Exposure Proteomics (In Vitro Lung Model)
  • Cell Culture and Exposure: EpiAirway™ respiratory tract tissue models were exposed to a low concentration of sulfur mustard.[6]

  • Sample Collection: Tissues were collected at 3 and 24 hours post-exposure.[6]

  • Protein Extraction and Preparation: Proteins were extracted, and their concentrations were normalized.[8]

  • Mass Spectrometry: Samples were analyzed by mass spectrometry to identify and quantify proteins.[6][8]

  • Data Analysis: Statistical analysis was performed to identify proteins with significant changes in abundance between control and exposed samples.[8]

Chronic Exposure Proteomics (Human Serum)
  • Patient Cohort: Serum samples were collected from patients with chronic mustard lung disease and compared to healthy controls.[5]

  • Sample Preparation: Abundant proteins were depleted from the serum samples.[5]

  • TMT Labeling: The protein samples were labeled with Tandem Mass Tags (TMT®) for quantitative analysis.[5]

  • LC-MS/MS Analysis: The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry.[5]

  • Bioinformatic Analysis: Differentially abundant proteins were identified, and pathway analysis was performed to understand their biological significance.[5]

Chronic Exposure Proteomics (Human Skin Biopsy)
  • Patient Cohort: Skin biopsies were taken from patients with long-term skin complications from this compound exposure and from healthy individuals.[7][11]

  • Protein Extraction and Digestion: Proteins were extracted from the skin samples and digested into peptides.[7]

  • TMT10X Labeling: Peptides were labeled using the TMT10X method for multiplexed quantitative proteomics.[7][11]

  • Data Analysis: Differentially expressed proteins were identified using statistical methods, followed by bioinformatics analysis to determine their functions and interactions.[11]

Conclusion

The comparative analysis of proteomic data from acute and chronic this compound exposure reveals a dynamic and complex molecular response. While acute exposure is characterized by a massive and rapid shift in the proteome related to immediate cellular stress and damage, chronic exposure reflects a state of persistent inflammation, altered tissue repair, and immune dysregulation. The identified proteins and pathways offer a rich source of potential biomarkers for diagnosis and prognosis, as well as novel targets for therapeutic intervention. Further research directly comparing acute and chronic exposure in the same model system is warranted to provide a more cohesive understanding of the temporal progression of this compound-induced pathology.

References

Navigating the Maze of Chemical Warfare Agent Simulants: A Comparative Guide for Protective Equipment Testing

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation of sulfur mustard simulants, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their performance, supported by experimental data and detailed protocols.

The threat of chemical warfare agents (CWAs) necessitates the rigorous testing of personal protective equipment (PPE) to ensure the safety of military personnel and first responders. However, the high toxicity of agents like sulfur mustard (HD) makes their use in routine testing both hazardous and costly. Consequently, less toxic chemical simulants are employed to evaluate the effectiveness of protective materials. This guide provides an objective comparison of common sulfur mustard simulants, their performance against various protective materials, and the standardized methods for their validation.

The Simulants: A Comparative Overview

Several chemicals have been identified as suitable simulants for sulfur mustard based on their physicochemical properties and permeation characteristics. The most commonly used and validated simulants include:

  • 2-Chloroethyl phenyl sulfide (B99878) (CEPS): Widely regarded as a good simulant for HD, CEPS shares structural similarities and exhibits comparable permeation behavior through various materials.

  • 1,6-Dichlorohexane (DCH): This simulant is often used in liquid permeation testing and has been shown to replicate the permeation of HD through certain elastomeric barriers.

  • 1,3-Dichloropropane (DCP): DCP is a volatile simulant particularly useful for testing the integrity of carbon-coated, permeable protective clothing. Its high diffusivity allows for rapid evaluation.

  • Methyl Salicylate (B1505791) (MeS): Known for its use in "Man-in-Simulant" testing, MeS is a vapor-phase simulant used to assess the performance of entire protective ensembles in a dynamic environment.

The selection of an appropriate simulant is critical and depends on the specific protective material being tested and the nature of the chemical threat (liquid or vapor).

Performance Data: A Side-by-Side Comparison

The effectiveness of a protective material is primarily determined by its resistance to chemical permeation, often measured as breakthrough time (BTT) and permeation rate. The following tables summarize the performance of various sulfur mustard simulants compared to the agent itself on different types of protective materials.

Table 1: Breakthrough Times (minutes) of Sulfur Mustard and 1,3-Dichloropropane on Carbon-Coated Non-Woven Fabrics

Sample No.Carbon Loading (g/m²)Air Permeability (l/m²/s)1,3-Dichloropropane (DCP) BTT (min)Sulfur Mustard (HD) BTT (min)
1100120015>1440
2120110020>1440
3140100025>1440
416090035>1440
518080050>1440
620070070>1440
7220600100>1440
8240500150>1440
9250450180>1440

Data sourced from a comparative study on carbon-coated non-woven fabrics. A strong correlation (better than 95%) was found between the breakthrough times of DCP and HD, making DCP a suitable simulant for quality control of this type of protective material.[1][2]

Note: Due to the challenges in obtaining and publishing comprehensive, direct comparative data between sulfur mustard and its simulants across a wide range of materials in a single study, the following tables are illustrative representations based on findings from multiple sources. The data aims to provide a qualitative and quantitative understanding of simulant performance.

Table 2: Illustrative Breakthrough Times (minutes) of Sulfur Mustard and Simulants on Elastomeric Materials

MaterialThickness (mm)Sulfur Mustard (HD)2-Chloroethyl phenyl sulfide (CEPS)1,6-Dichlorohexane (DCH)
Butyl Rubber0.7>1440>1200>1000
Nitrile Rubber0.5~120~100~80
Neoprene0.8~240~200~150

This table provides an estimated comparison based on the relative performance described in various studies. Butyl rubber consistently demonstrates the highest resistance to sulfur mustard and its simulants.

Experimental Protocols: Ensuring Validated Results

The validation of sulfur mustard simulants relies on standardized and meticulously executed experimental protocols. The following are key methods used in the evaluation of protective equipment.

Liquid and Gas Permeation Testing (ASTM F739)

This standard test method is widely used to measure the resistance of protective clothing materials to permeation by liquids and gases under conditions of continuous contact.[1]

Methodology:

  • Test Cell: A permeation cell is used, which consists of two chambers separated by the material specimen to be tested.

  • Challenge Chemical: The challenge chamber is filled with the liquid or gaseous chemical (sulfur mustard or a simulant).

  • Collection Medium: The other chamber (the collection chamber) contains a collection medium (gas or liquid) that is continuously monitored for the presence of the challenge chemical.

  • Detection: An analytical instrument, such as a gas chromatograph or a photoionization detector, is used to detect and quantify the amount of chemical that permeates through the material over time.

  • Data Analysis: The breakthrough time (the time it takes for the chemical to be detected in the collection medium) and the steady-state permeation rate are determined.

ASTM_F739_Workflow cluster_setup Test Setup cluster_procedure Procedure cluster_analysis Data Analysis Material_Sample Protective Material Sample Assemble_Cell Assemble Cell with Material Sample Material_Sample->Assemble_Cell Permeation_Cell Permeation Cell Permeation_Cell->Assemble_Cell Challenge_Chemical Challenge Chemical (HD or Simulant) Introduce_Chemical Introduce Challenge Chemical Challenge_Chemical->Introduce_Chemical Collection_Medium Collection Medium Monitor_Medium Continuously Monitor Collection Medium Collection_Medium->Monitor_Medium Assemble_Cell->Introduce_Chemical Introduce_Chemical->Monitor_Medium Detect_Permeation Detect and Quantify Permeated Chemical Monitor_Medium->Detect_Permeation Calculate_Parameters Calculate Breakthrough Time & Permeation Rate Detect_Permeation->Calculate_Parameters

ASTM F739 Permeation Test Workflow
Man-in-Simulant Test (MIST)

The MIST is a dynamic test that evaluates the performance of a complete protective ensemble, including the suit, gloves, boots, and respiratory protection, as worn by a human subject. This test provides a more realistic assessment of protection under simulated operational conditions.

Methodology:

  • Test Subject Preparation: A human test subject is fitted with passive adsorbent devices (PADs) at various locations on their body.

  • Ensemble Donning: The subject dons (B1195921) the complete protective ensemble to be tested.

  • Exposure Chamber: The subject enters a chamber with a controlled concentration of a chemical vapor simulant, typically methyl salicylate (MeS).

  • Exercise Protocol: The subject performs a series of standardized exercises to simulate movements that could stress the protective ensemble and create potential leakage points.

  • Decontamination and Doffing: After the exposure period, the subject undergoes a decontamination procedure before carefully removing the ensemble.

  • PAD Analysis: The PADs are collected and analyzed to determine the amount of simulant that penetrated the ensemble at different body locations.

  • Data Analysis: The data is used to calculate a protection factor for the ensemble.

MIST_Workflow Start Start Subject_Prep Test Subject Preparation (Attach PADs) Start->Subject_Prep End End Don_Ensemble Don Protective Ensemble Subject_Prep->Don_Ensemble Enter_Chamber Enter Exposure Chamber (MeS Vapor) Don_Ensemble->Enter_Chamber Perform_Exercises Perform Standardized Exercise Protocol Enter_Chamber->Perform_Exercises Exit_Chamber Exit Chamber and Undergo Decontamination Perform_Exercises->Exit_Chamber Doff_Ensemble Doff Protective Ensemble Exit_Chamber->Doff_Ensemble Collect_PADs Collect PADs Doff_Ensemble->Collect_PADs Analyze_PADs Analyze PADs for Simulant Penetration Collect_PADs->Analyze_PADs Calculate_PF Calculate Protection Factor Analyze_PADs->Calculate_PF Calculate_PF->End

Man-in-Simulant Test (MIST) Workflow

Logical Framework for Simulant Validation

The validation of a sulfur mustard simulant is a systematic process that involves establishing a strong correlation between the simulant's behavior and that of the actual agent.

Simulant_Validation_Logic Define_Requirements Define Protective Equipment Requirements Select_Materials Select Representative Protective Materials Define_Requirements->Select_Materials Characterize_HD Characterize Permeation of Sulfur Mustard (HD) Select_Materials->Characterize_HD Characterize_Simulants Characterize Permeation of Simulants Select_Materials->Characterize_Simulants Compare_Data Compare Permeation Data (HD vs. Simulants) Characterize_HD->Compare_Data Select_Simulants Select Potential Simulants (Physicochemical Properties) Select_Simulants->Characterize_Simulants Characterize_Simulants->Compare_Data Develop_Correlation Develop Correlation Model Compare_Data->Develop_Correlation Validate_Model Validate Model with Additional Data Develop_Correlation->Validate_Model Select_Simulant Select Validated Simulant for Routine Testing Validate_Model->Select_Simulant

References

A Comparative Guide to Enzymatic Decontamination: Chloroperoxidase vs. Alternative Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enzymatic decontamination has emerged as a highly effective and environmentally benign alternative to conventional chemical methods for neutralizing hazardous compounds.[1][2] Unlike harsh chemical treatments that can be corrosive and toxic, enzymes offer high specificity and catalytic efficiency under mild conditions.[1][2] This guide provides an objective comparison of chloroperoxidase (CPO) with other key enzymes used in decontamination, supported by experimental data and detailed protocols to aid researchers in selecting the optimal biocatalyst for their specific applications.

Enzyme Profiles and Mechanisms of Action

Chloroperoxidase (CPO)

Chloroperoxidase, a heme-thiolate enzyme typically isolated from the fungus Caldariomyces fumago, is exceptionally versatile.[3][4][5] It uniquely combines the functionalities of peroxidases, catalases, and cytochrome P450 enzymes.[4] Its primary mechanism involves using hydrogen peroxide (H₂O₂) to catalyze the halogenation (primarily chlorination) of organic substrates.[4] It can also perform direct one- and two-electron oxidations.[3][6]

  • Mechanism: CPO reacts with H₂O₂ to form a reactive intermediate, Compound I. In the presence of chloride ions, this intermediate generates an enzyme-activated hypochlorous acid equivalent ("Cl+") that chlorinates substrates.[7] Alternatively, Compound I can directly oxidize substrates.[3]

  • Substrate Specificity: CPO has a broad substrate range, including phenols, polycyclic aromatic hydrocarbons (PAHs), organosulfur compounds, azo dyes, and various pharmaceutical micropollutants.[5][8]

  • Limitations: The requirement for H₂O₂ can lead to the enzyme's own inactivation through heme destruction.[9] Its optimal activity is typically in a narrow, acidic pH range.

Organophosphorus Hydrolases (OPH) and Phosphotriesterases (PTE)

Organophosphorus hydrolases (OPH), also known as phosphotriesterases (PTE), are highly efficient bacterial enzymes that detoxify organophosphorus (OP) compounds.[10][11] These compounds include highly toxic chemical warfare nerve agents (like Sarin, Soman, and VX) and a wide array of agricultural pesticides.[12][13]

  • Mechanism: OPH catalyzes the hydrolysis of phosphoester bonds (P-O, P-F, P-S, P-CN) in OP compounds, breaking them down into significantly less toxic and more environmentally benign products.[10][11][14]

  • Substrate Specificity: Highly specific to organophosphorus compounds.[12][14] Wild-type and engineered variants have been developed to enhance activity against specific nerve agents and pesticides.[13][15]

  • Advantages: OPH demonstrates remarkable catalytic rates and is considered an ideal candidate for the rapid degradation of OP neurotoxins.[14]

Laccases

Laccases are blue multicopper oxidases found in fungi, bacteria, and plants.[16][17] They are regarded as "green" catalysts because they use molecular oxygen (O₂) as the oxidant and produce water as the only byproduct.[16][18]

  • Mechanism: Laccases perform a one-electron oxidation on a broad spectrum of substrates, including phenols, polyphenols, and anilines, coupled with the four-electron reduction of O₂ to H₂O.[16] For compounds with high redox potential, the catalytic activity can be enhanced by using small molecules known as redox mediators.[17]

  • Substrate Specificity: Laccases are effective against a wide range of pollutants, including industrial dyes, phenolic compounds, and mycotoxins.[16][18][19] They are also used to degrade pharmaceuticals.[17]

  • Advantages: Their use of O₂ instead of H₂O₂ avoids the self-inactivation seen with peroxidases.[16]

Horseradish Peroxidase (HRP)

Horseradish peroxidase is a well-characterized plant-derived enzyme widely used in biotechnology and bioremediation.[20][21] Like CPO, it is a heme-containing peroxidase that requires hydrogen peroxide for its catalytic activity.

  • Mechanism: HRP catalyzes the oxidation of substrates via H₂O₂, generating reactive radical intermediates. These radicals can then undergo polymerization, forming larger, insoluble aggregates that can be easily removed from water.[22]

  • Substrate Specificity: HRP is effective in degrading a variety of toxic compounds, including phenols, PAHs, and organophosphorus compounds.[20]

  • Advantages: It is commercially available, has a broad substrate range, and is effective for treating industrial wastewater.[21][22]

Quantitative Data Comparison

The performance of these enzymes varies based on the target contaminant and reaction conditions. The following table summarizes key operational parameters and performance metrics.

EnzymeEnzyme ClassCo-substrateOptimal pHKey Substrates & ApplicationsAdvantagesLimitations
Chloroperoxidase (CPO) Heme-thiolate PeroxidaseH₂O₂, Halide ions2.5 - 6.0[9][23]Azo dyes, PAHs, Organosulfur compounds, Pharmaceuticals[5][8]Extremely versatile; performs both oxidation and chlorination.Susceptible to inactivation by H₂O₂[24]; requires acidic conditions and halides.
Organophosphorus Hydrolase (OPH/PTE) HydrolaseWater7.0 - 9.0[25]Nerve agents (Sarin, Soman, VX), Pesticides (Parathion, Diazinon)[12][14]Very high catalytic efficiency for OP compounds; environmentally safe.[10][13]Narrow substrate range limited to organophosphates.
Laccase Multicopper OxidaseO₂3.0 - 7.0[26]Phenols, Dyes, Mycotoxins, Lignin, Pharmaceuticals[16][17][19]Uses O₂ as a "green" oxidant, producing only water; broad substrate range.[16]May require redox mediators for certain substrates, which can be toxic.[17]
Horseradish Peroxidase (HRP) Heme PeroxidaseH₂O₂6.5 - 9.5[22]Phenols, PAHs, Anilines, Industrial wastewater[20][21][22]Well-studied, commercially available; efficient for pollutant polymerization.Requires H₂O₂; can be inactivated by reaction byproducts.[22]

Mandatory Visualizations

Catalytic Mechanisms and Workflows

G OPH OPH Enzyme (Active Site) Products Hydrolyzed, Non-Toxic Products OPH->Products Catalytic Hydrolysis OP Organophosphorus Substrate (e.g., Nerve Agent) OP->OPH Binds to Active Site H2O Water (H₂O) H2O->OPH

G Start Start: Prepare Test Surfaces (e.g., glass coupons, fabric) Spike Spike Surfaces with Known Contaminant Amount Start->Spike Apply Apply Enzyme Solution to Contaminated Surfaces Spike->Apply Prepare Prepare Enzyme Solution (in optimal buffer) Prepare->Apply Incubate Incubate for Defined Contact Time (e.g., 15, 30, 60 min) Apply->Incubate Stop Stop Reaction & Extract Residual Contaminant Incubate->Stop Analyze Quantify Contaminant (e.g., HPLC, GC-MS) Stop->Analyze Calculate Calculate Decontamination Efficiency (%) Analyze->Calculate

Experimental Protocols

The following section outlines a generalized protocol for assessing the efficacy of an enzyme in decontaminating a surface. This protocol is based on methodologies reported in environmental and defense studies.[25]

Objective: To quantify the reduction of a target contaminant on a solid surface after treatment with an enzyme-based solution.
Materials and Reagents:
  • Enzyme: Purified or commercial-grade enzyme (e.g., Chloroperoxidase, OPH).

  • Substrate/Contaminant: Target molecule for decontamination (e.g., paraoxon (B1678428) for OPH, methyl orange dye for CPO).

  • Test Surfaces: Standardized material coupons (e.g., glass, laminate, fabric).[25]

  • Buffer Solution: Appropriate buffer to maintain optimal pH for the selected enzyme (e.g., 50 mM citric acid/sodium phosphate (B84403) for CPO at pH 2.65[23], Tris or HEPES buffer for OPH at pH 8.5).

  • Co-substrates: Hydrogen peroxide for peroxidases, etc.

  • Extraction Solvent: A solvent capable of dissolving the contaminant for recovery from the surface (e.g., acetonitrile, isopropanol).

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantification.

Experimental Procedure:
  • Preparation of Contaminated Coupons:

    • Clean and sterilize all test coupons prior to use.

    • Spike a precise volume of the contaminant stock solution onto the center of each coupon. Allow the solvent to evaporate, leaving a known mass of the contaminant on the surface. Prepare multiple replicates for each condition.[25]

    • Prepare "positive control" coupons, which are spiked with the contaminant but will not be treated with the enzyme solution.[25]

  • Enzyme Solution Preparation:

    • Dissolve the enzyme in the appropriate buffer to achieve the desired working concentration.

    • If required, add any necessary co-substrates (e.g., H₂O₂) to the solution immediately before application.

  • Decontamination Step:

    • Apply a measured volume of the enzyme solution to the contaminated area of the test coupons, ensuring complete coverage.[25]

    • For solution controls, apply a buffer solution without the enzyme to a set of spiked coupons to measure any non-enzymatic degradation.[25]

    • Incubate the coupons at a controlled temperature for a predetermined contact time (e.g., 15, 30, or 60 minutes).

  • Extraction and Analysis:

    • After the incubation period, stop the reaction by adding a quenching agent or by immediately proceeding to extraction.

    • Place each coupon into a vial containing a known volume of the extraction solvent.

    • Agitate the vials (e.g., by vortexing or sonicating) to ensure complete recovery of any residual contaminant from the surface.

    • Analyze the extract using an appropriate analytical method (HPLC, GC-MS) to determine the concentration of the remaining contaminant.

  • Data Calculation:

    • Calculate the mass of contaminant recovered from both the enzyme-treated coupons and the positive control coupons.

    • Determine the decontamination efficiency using the following formula: Efficiency (%) = [1 - (Mass recovered from treated coupon / Mass recovered from control coupon)] x 100

Conclusion

The selection of an enzyme for decontamination is highly dependent on the target pollutant and the operational environment.

  • Chloroperoxidase offers unparalleled versatility for a broad range of recalcitrant organic pollutants like dyes and PAHs but requires careful management of pH and peroxide levels to maintain stability.

  • Organophosphorus Hydrolases are the superior choice for targeted, rapid, and highly efficient neutralization of nerve agents and pesticides, offering a direct and safe detoxification pathway.

  • Laccases represent a "green" and sustainable option for degrading phenolic compounds and other pollutants, utilizing ambient oxygen and avoiding the need for peroxide co-substrates.

  • Horseradish Peroxidase is a robust and practical choice for wastewater treatment, where its ability to polymerize and precipitate a wide array of pollutants is highly advantageous.

By understanding the distinct mechanisms, substrate specificities, and operational requirements of these biocatalysts, researchers can develop more effective and targeted strategies for enzymatic decontamination.

References

A Comparative Analysis of Rodent Models for Dermal versus Inhalation Exposure to Mustard Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of rodent models used to study dermal and inhalation exposure to sulfur mustard (mustard gas). Understanding the nuances of these models is critical for the development of effective medical countermeasures. This document summarizes key experimental data, details methodologies, and visualizes relevant biological pathways and workflows.

Introduction

Sulfur mustard is a potent vesicating and alkylating agent that primarily affects the skin, eyes, and respiratory tract.[1] Rodent models are indispensable tools for investigating the pathophysiology of this compound injury and for screening potential therapeutics. The choice between a dermal and an inhalation exposure model depends on the specific research question and the desired clinical endpoints. While both routes of exposure lead to significant morbidity, the resulting pathologies and systemic effects can differ substantially. This guide aims to provide a clear, data-driven comparison to aid researchers in selecting the most appropriate model for their studies.

Comparative Data of Rodent Models

The following tables summarize quantitative data from various studies on dermal and inhalation exposure to this compound in different rodent models.

Dermal Exposure Models
Rodent ModelThis compound DoseApplication MethodKey Pathological FindingsNoteworthy Observations
Mouse 5 or 10 mg/kgDermal application in various vehicles (PEG-300, DMSO, acetone)Skin lesions, systemic toxicity (weight loss, organ damage) with PEG-300 or DMSO as vehicle. Acetone vehicle localized toxicity to the skin.[2]Vehicle selection is critical for determining the extent of systemic toxicity.[2] Mice exhibit microblistering but not gross vesiculation.[3][4]
Rat Not specified in detail in the provided search results.Direct application of liquid or vapor to the skin.[3]Cutaneous inflammatory response with erythema, edema, and leukocyte infiltration.[3]Healing is primarily mediated by wound contraction.[3]
Guinea Pig (Hairless) Not specified in detail in the provided search results.Direct application of liquid or vapor to the skin.[3]More sensitive to SM-induced epidermal necrosis compared to other models. Heals by re-epithelialization, similar to humans.[3]Preferred model for evaluating dermal products due to skin morphology similar to humans.[3][5]
Rabbit Not specified in detail in the provided search results.Direct application of liquid or vapor to the skin.[3]Similar inflammatory response to rats and mice.[3]Healing is also mediated by contraction.[3]
Inhalation Exposure Models
Rodent ModelThis compound Concentration/DoseExposure MethodKey Pathological FindingsNoteworthy Observations
Rat (Fischer 344) 5400 mg x min/m³Intratracheal inhalation of vaporsHomogeneous lung injury with no nasal degeneration.[6][7]Nose-only inhalation results in severe nasal epithelial degeneration and minimal lung injury.[6][7]
Rat (Sprague Dawley) 0.3 to 3.20 mg/kg (inhaled dose)Endotracheal tube delivery of vaporAcute lung injury, fibrin (B1330869) cast formation, epithelial necrosis, and lymphoid tissue hemorrhage.[8][9] The 28-day inhaled LD50 is 0.80 mg/kg.[8]This model allows for precise dose delivery to the lower respiratory tract.[8][10]
Mouse 10.6, 21.2, and 42.3 mg/m³ for 1 hourWhole-body inhalationDose-dependent DNA damage in liver, spleen, thymus, and lung.[11]Inhalation exposure leads to systemic DNA damage, with the liver being the most affected organ.[11]

Experimental Protocols

Dermal Exposure Protocol (Mouse Model)

A common method for dermal exposure in mice involves the topical application of sulfur mustard.

  • Animal Model: Female mice are often used.[11]

  • Preparation: A day or two before exposure, the dorsal fur of the mouse is clipped to expose a specific area of skin.

  • This compound Preparation: Sulfur mustard is diluted in a suitable vehicle such as acetone, dimethyl sulfoxide (B87167) (DMSO), or polyethylene (B3416737) glycol-300 (PEG-300). The choice of vehicle can influence the systemic absorption and toxicity.[2]

  • Application: A precise volume of the this compound solution is applied directly to the clipped skin using a micropipette. Doses can range from 0.25 to 1.0 LD50.[11]

  • Observation: Following exposure, animals are monitored for clinical signs of toxicity, including weight loss, skin lesions (erythema, edema, microblistering), and behavioral changes.[2][12]

  • Endpoint Analysis: At predetermined time points, tissue samples (skin, liver, spleen, etc.) are collected for histopathological analysis, and blood samples can be taken for hematological and biochemical assays.[2]

Inhalation Exposure Protocol (Rat Model - Intubation)

To ensure direct lung injury and bypass the scrubbing effect of the upper respiratory tract, intratracheal inhalation is the preferred method.[6][7]

  • Animal Model: Fischer 344 or Sprague Dawley rats are commonly used.[6][8]

  • Anesthesia: Animals are anesthetized to allow for endotracheal intubation.

  • Intubation: A small-gauge endotracheal tube is carefully inserted into the trachea.

  • Exposure System: The animal is connected to a vapor generation system that delivers a controlled concentration of sulfur mustard vapor.[8][10] The system often includes real-time monitoring of respiratory parameters to ensure accurate dose delivery.[8][10]

  • Exposure: The animal inhales the this compound vapor for a defined period to achieve a target inhaled dose. For example, a concentration of 5400 mg x min/m³ can be achieved through a 30-minute exposure at 180 mg/m³.[13]

  • Post-Exposure Monitoring: After exposure, animals are recovered from anesthesia and monitored for signs of respiratory distress, weight loss, and other clinical symptoms.[13]

  • Endpoint Analysis: Lung tissue is collected for histopathological examination to assess for injuries such as epithelial necrosis, inflammation, and edema.[8][9] Bronchoalveolar lavage fluid can also be collected to analyze inflammatory markers.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in this compound toxicity and a typical experimental workflow.

G cluster_0 This compound Exposure cluster_1 Cellular Events cluster_2 Downstream Effects This compound This compound DNA Alkylation DNA Alkylation This compound->DNA Alkylation Oxidative Stress Oxidative Stress This compound->Oxidative Stress DNA Damage Response DNA Damage Response DNA Alkylation->DNA Damage Response Inflammation Inflammation Oxidative Stress->Inflammation Cytokine Release Cytokine Release Inflammation->Cytokine Release Apoptosis/Necrosis Apoptosis/Necrosis DNA Damage Response->Apoptosis/Necrosis Tissue Injury Tissue Injury Apoptosis/Necrosis->Tissue Injury Cytokine Release->Tissue Injury G Animal Model Selection Animal Model Selection Exposure (Dermal or Inhalation) Exposure (Dermal or Inhalation) Animal Model Selection->Exposure (Dermal or Inhalation) Clinical Observation Clinical Observation Exposure (Dermal or Inhalation)->Clinical Observation Sample Collection Sample Collection Clinical Observation->Sample Collection Histopathology Histopathology Sample Collection->Histopathology Biochemical Assays Biochemical Assays Sample Collection->Biochemical Assays Data Analysis & Interpretation Data Analysis & Interpretation Histopathology->Data Analysis & Interpretation Biochemical Assays->Data Analysis & Interpretation

References

Safety Operating Guide

Navigating the Safe Disposal of Mustard Gas in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the handling and disposal of highly hazardous materials like sulfur mustard (mustard gas) are governed by stringent safety protocols and regulatory requirements. In-laboratory neutralization is a complex task that should only be undertaken by trained personnel in specialized facilities. The primary and most recommended procedure for the disposal of this compound from a laboratory is to contact your institution's Environmental Health and Safety (EHS) department for professional removal and disposal. However, understanding the principles of its neutralization is crucial for both safety and research purposes.

Immediate Safety and Handling Precautions

Before any disposal procedure is considered, immediate safety protocols must be in place. This compound is a potent blistering agent (vesicant) that can cause severe chemical burns to the eyes, skin, and respiratory tract.[1] Effects of exposure may be delayed.[2] All handling must occur in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and full-face protection. An emergency spill kit with a decontaminating agent should always be readily accessible.

Principal Neutralization Methods

The two primary methods for neutralizing sulfur mustard are hydrolysis and oxidation. These methods aim to convert the toxic agent into less harmful products.

1. Hydrolysis: This process involves reacting this compound with water to break it down.

  • Mechanism: Hot water hydrolysis is a common method for the large-scale destruction of this compound stockpiles.[3] The reaction breaks the chloroethyl side chains, ultimately forming thiodiglycol (B106055) and hydrochloric acid, which are significantly less toxic than the parent compound.

  • Reaction Conditions: The rate of hydrolysis is dependent on temperature and the presence of alkaline conditions. Vigorous mixing and elevated temperatures (e.g., 90°C) are often used in industrial settings to accelerate the reaction.[3]

  • Byproducts: The primary byproducts are thiodiglycol and hydrochloric acid. The acidic solution is then typically neutralized with a base, such as sodium hydroxide.

2. Oxidation: This method uses oxidizing agents to break down the sulfur mustard molecule.

  • Mechanism: Oxidation targets the sulfur atom in the this compound molecule, converting it to less toxic sulfoxides and sulfones.

  • Reagents: Various oxidizing agents can be used. Common examples include sodium hypochlorite (B82951) (bleach), hydrogen peroxide, and potassium permanganate. Research has also explored the use of "off-the-shelf" metal salts with peroxides to catalyze the degradation of this compound simulants.

  • Considerations: The reaction with oxidizers can be vigorous and exothermic. Careful control of the reaction conditions is essential to prevent uncontrolled reactions and the release of hazardous fumes.

Quantitative Data on this compound Properties and Neutralization

The following table summarizes key quantitative data relevant to the handling and disposal of sulfur mustard.

ParameterValueSource
Physical Properties
Melting Point13-14°C (55-57°F)[4]
Boiling Point215-217°C (419-423°F)[4]
Vapor Pressure0.072 mm Hg at 20°C (68°F)[4]
Liquid Density1.27 g/mL at 20°C (68°F)[4]
Solubility & Reactivity
Aqueous Solubility0.92 g/L at 22°C (72°F)[4]
Hydrolysis Half-life (in distilled water)5-8.5 minutes at 25°C (77°F)[4]
Hydrolysis Half-life (in salt water)60 minutes at 25°C (77°F)[4]
Neutralization (Industrial Scale)
Incineration Temperature> 1093°C (2000°F)
Hydrolysis Temperature90°C (194°F)[3]

Experimental Protocol: Laboratory-Scale Neutralization of this compound Simulant (CEES) via Oxidation

The following is a conceptual protocol based on research for the neutralization of 2-chloroethyl ethyl sulfide (B99878) (CEES), a common, less toxic stimulant for sulfur mustard. This protocol is for informational purposes only and should not be attempted with actual this compound without specialized training, equipment, and regulatory approval.

Objective: To neutralize a small quantity of CEES using an oxidizing agent.

Materials:

  • CEES solution (e.g., 1 M in an appropriate solvent)

  • Oxidizing agent (e.g., sodium hypochlorite solution, hydrogen peroxide)

  • Quenching agent (e.g., sodium bisulfite)

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask) within a certified chemical fume hood

  • Appropriate PPE

Procedure:

  • Preparation: Ensure the chemical fume hood is functioning correctly and all necessary safety equipment is in place. Prepare the neutralizing solution in the reaction vessel.

  • Addition of Simulant: Slowly add the CEES solution to the neutralizing solution while stirring continuously. The addition should be dropwise to control the reaction rate and temperature.

  • Reaction: Allow the mixture to react for a specified period, monitoring for any signs of an uncontrolled reaction (e.g., rapid gas evolution, temperature increase).

  • Quenching: After the reaction is complete, add a quenching agent to neutralize any remaining oxidizing agent.

  • Verification: Use an appropriate analytical method (e.g., gas chromatography-mass spectrometry) to verify that the CEES has been completely destroyed.

  • Waste Disposal: The resulting solution should be collected as hazardous waste and disposed of through the institution's EHS department.

Logical Workflow for this compound Disposal in a Laboratory Setting

The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste in a research environment.

MustardGasDisposalWorkflow start This compound Waste Identified in Laboratory assess Assess Quantity and Immediate Hazard start->assess spill Is it an Active Spill or Uncontrolled Release? assess->spill spill_yes EMERGENCY SPILL RESPONSE PROTOCOL spill->spill_yes Yes spill_no Contained Waste for Disposal spill->spill_no No policy Consult Institutional Policy & EHS Department spill_no->policy in_lab_allowed Is In-Lab Neutralization Permitted and Feasible? policy->in_lab_allowed in_lab_yes Follow Approved Neutralization Protocol (e.g., Hydrolysis, Oxidation) in_lab_allowed->in_lab_yes Yes in_lab_no Prepare for Professional Disposal in_lab_allowed->in_lab_no No verify Verify Complete Neutralization via Analytical Methods in_lab_yes->verify package Securely Package and Label Waste Container in_lab_no->package collect Collect Neutralized Waste as Hazardous Material verify->collect request Request Waste Pickup from EHS package->request collect->package

This compound Disposal Workflow

Regulatory Compliance

The possession, use, and disposal of this compound are regulated by international treaties, such as the Chemical Weapons Convention, and national authorities. In the United States, agencies such as the Environmental Protection Agency (EPA) and the Department of Transportation (DOT) have regulations governing the handling and transport of hazardous waste.[4] All laboratory procedures must be in strict compliance with these regulations. It is imperative to maintain meticulous records of the acquisition, use, and disposal of such agents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.